Methyl 4-methylphenylacetate
Description
The exact mass of the compound Methyl p-tolylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-methylphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methylphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGWGNECLEVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178472 | |
| Record name | Methyl p-tolylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23786-13-2 | |
| Record name | Benzeneacetic acid, 4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23786-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-tolylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl p-tolylacetate | |
| Source | EPA DSSTox | |
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| Record name | Methyl p-tolylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL P-TOLYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AO74KS0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-Methylphenylacetate
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 4-methylphenylacetate, a key intermediate in the pharmaceutical and fragrance industries. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic methodologies, with a primary focus on the Fischer-Speier esterification. The guide elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and offers insights into process optimization and characterization. By integrating theoretical principles with practical applications, this whitepaper serves as an authoritative resource for the efficient and reliable synthesis of methyl 4-methylphenylacetate.
Introduction: The Significance of Methyl 4-Methylphenylacetate
Methyl 4-methylphenylacetate, also known as methyl p-tolylacetate, is an organic compound with the chemical formula C₁₀H₁₂O₂.[1][2] It is the methyl ester of 4-methylphenylacetic acid. This compound is a colorless liquid with a characteristic honey-like, floral aroma, which has led to its use in the fragrance and flavor industries. Beyond its olfactory properties, methyl 4-methylphenylacetate serves as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structural motif is found in various pharmacologically active molecules, making its efficient synthesis a topic of significant interest.
This guide will focus on the most prevalent and practical synthetic route to methyl 4-methylphenylacetate: the Fischer-Speier esterification of 4-methylphenylacetic acid. We will explore the mechanistic intricacies of this reaction, provide a detailed experimental protocol, and discuss critical parameters that influence yield and purity.
The Core Synthesis Pathway: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5][6][7][8] This equilibrium-controlled reaction is favored for its operational simplicity and the use of readily available and inexpensive starting materials.[7]
Reaction Principle and Mechanism
The esterification of 4-methylphenylacetic acid with methanol proceeds in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to yield methyl 4-methylphenylacetate and water.[3][4][6]
The reaction mechanism involves several key steps, all of which are reversible:[3][4][7][8][9]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[3][4][7]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol (methanol in this case) and/or to remove the water as it is formed.[3][5][6][7]
Visualizing the Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the Fischer esterification of 4-methylphenylacetic acid with methanol.
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of methyl 4-methylphenylacetate via Fischer esterification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylphenylacetic Acid | ≥98% | Sigma-Aldrich, Alfa Aesar, etc. | |
| Methanol | Anhydrous, ≥99.8% | Fisher Scientific, VWR, etc. | Use of anhydrous methanol is recommended to favor the forward reaction. |
| Sulfuric Acid | Concentrated (95-98%) | J.T. Baker, EMD Millipore, etc. | Handle with extreme care. |
| Sodium Bicarbonate | Saturated Aqueous Solution | For neutralization. | |
| Anhydrous Magnesium Sulfate | For drying the organic layer. | ||
| Diethyl Ether or Dichloromethane | Reagent Grade | For extraction. |
Equipment
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylphenylacetic acid (1 equivalent) in an excess of anhydrous methanol (typically 5-10 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[10] Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water (approximately 2-3 times the volume of the reaction mixture).
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution (CO₂).
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure methyl 4-methylphenylacetate. The boiling point is approximately 113 °C.
-
Workflow Visualization
The following diagram outlines the experimental workflow for the synthesis of methyl 4-methylphenylacetate.
Caption: Experimental workflow for synthesis.
Characterization of Methyl 4-Methylphenylacetate
Proper characterization of the final product is crucial to confirm its identity and purity. The following techniques are typically employed:
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the aromatic protons, the benzylic protons, the methyl group on the aromatic ring, and the methyl ester group. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for all the unique carbon atoms in the molecule. |
| IR Spectroscopy | The infrared spectrum will exhibit a strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).[1][2] |
Alternative Synthesis Pathways
While Fischer esterification is the most common method, other synthetic routes to methyl 4-methylphenylacetate exist. One notable alternative involves the hydrolysis and subsequent esterification of 4-methylbenzyl cyanide. This two-step process first converts the nitrile to the corresponding carboxylic acid, which is then esterified as described above.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis of methyl 4-methylphenylacetate, with a focus on the robust and widely applicable Fischer-Speier esterification. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate. The information presented herein is intended to serve as a foundational resource, enabling further innovation and application in the fields of pharmaceutical sciences and beyond.
References
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Wikipedia contributors. (2023, December 27). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 90265, Methyl p-tolylacetate." PubChem, [Link].
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Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." [Link].
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Chemistry LibreTexts. "Fischer Esterification." [Link].
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Wang, Z., et al. (2012). A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Journal of the Serbian Chemical Society, 77(11), 1545-1554. [Link].
-
Organic Chemistry Portal. "Fischer Esterification." [Link].
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ScienceMadness Wiki. "Esterification." [Link].
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The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link].
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"Methyl 4-methylphenylacetate" chemical properties
An In-depth Technical Guide to Methyl 4-methylphenylacetate
Introduction
Methyl 4-methylphenylacetate, also known as methyl p-tolylacetate, is an aromatic ester of significant interest in both academic research and industrial applications. Its characteristic structure, featuring a para-substituted toluene moiety linked to a methyl ester group via a methylene bridge, imparts a unique combination of physical and chemical properties. This guide provides a comprehensive technical overview of Methyl 4-methylphenylacetate, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis protocols, reactivity, and key applications, offering field-proven insights into its scientific landscape.
Part 1: Core Chemical and Physical Characteristics
A thorough understanding of a compound's foundational properties is paramount for its effective application in research and development. This section outlines the key identifiers and physical constants for Methyl 4-methylphenylacetate.
Chemical Identity
-
IUPAC Name: methyl 2-(4-methylphenyl)acetate[1]
-
Synonyms: Methyl p-tolylacetate, 4-Methylbenzeneacetic acid methyl ester[1]
-
Molecular Weight: 164.20 g/mol [2]
-
InChI Key: LSAGWGNECLEVPE-UHFFFAOYSA-N
-
SMILES String: COC(=O)Cc1ccc(C)cc1
Physical Properties
The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. Methyl 4-methylphenylacetate is a colorless liquid under standard conditions. Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 218 °C | |
| Density | 1.066 g/cm³ (at 20 °C) | |
| log Pow (Octanol/Water) | 1.91 (at 21.9 °C) | |
| Storage Temperature | 2-8°C |
The log Pow value of 1.91 suggests that bioaccumulation is not expected, a relevant parameter in preliminary toxicological and environmental assessments.
Spectroscopic Profile
Spectroscopic data provides an unambiguous fingerprint for chemical identification and structural elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a cornerstone for structural confirmation. For Methyl 4-methylphenylacetate, the expected signals in CDCl₃ are: a singlet around 2.3 ppm for the methyl protons (-CH₃) on the aromatic ring, a singlet around 3.6 ppm for the methylene protons (-CH₂-), a singlet around 3.7 ppm for the ester methyl protons (O-CH₃), and two doublets in the aromatic region (approx. 7.1-7.2 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon framework. Key expected resonances include signals for the aromatic methyl carbon (~21 ppm), the methylene carbon (~41 ppm), the ester methyl carbon (~52 ppm), the aromatic carbons (in the ~128-137 ppm range), and the carbonyl carbon of the ester group (~172 ppm).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of Methyl 4-methylphenylacetate is dominated by a strong carbonyl (C=O) stretching vibration for the ester, typically found around 1735-1750 cm⁻¹. Other significant peaks include C-O stretching vibrations (1160-1260 cm⁻¹) and signals corresponding to C-H bonds and the aromatic ring.
-
Mass Spectrometry (MS): In mass spectrometry, Methyl 4-methylphenylacetate will show a molecular ion peak (M⁺) at m/z = 164, corresponding to its molecular weight.[1] A prominent fragment is often observed at m/z = 105, resulting from a McLafferty rearrangement or cleavage of the C-C bond alpha to the carbonyl group, corresponding to the tolylmethyl cation ([C₈H₉]⁺).[1]
Part 2: Synthesis and Reactivity
The synthesis and chemical reactivity of Methyl 4-methylphenylacetate are central to its utility as a building block in more complex molecular architectures.
Synthesis Methodology: Fischer Esterification
A prevalent and straightforward method for preparing Methyl 4-methylphenylacetate is the Fischer esterification of 4-methylphenylacetic acid with methanol, catalyzed by a strong acid. This reversible reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylacetic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 0.05 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (2-3 times).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure Methyl 4-methylphenylacetate.
Caption: Mechanism of Saponification of Methyl 4-methylphenylacetate.
Part 3: Applications and Safe Handling
Applications in Research and Industry
While its structural analog, methyl phenylacetate, is widely used in the fragrance and flavor industries for its honey-like scent,[3][4][5] Methyl 4-methylphenylacetate serves primarily as a specialized chemical intermediate. Its potential applications include:
-
Organic Synthesis: It is a valuable starting material or intermediate in the synthesis of more complex molecules. The ester functionality can be readily converted into other functional groups, and the aromatic ring can undergo electrophilic substitution reactions, making it a versatile building block for novel compounds.
-
Drug Development: In medicinal chemistry, phenylacetic acid derivatives are scaffolds for various pharmacologically active agents. Methyl 4-methylphenylacetate can be used in the synthesis of potential drug candidates, where the p-tolyl group can modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. For instance, related compounds are intermediates for therapeutically valuable agents. [6]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical substance.
-
Hazards: Methyl 4-methylphenylacetate is a combustible liquid. It is incompatible with strong oxidizing agents and strong bases. [3][7]Upon intense heating, it can form explosive mixtures with air. * Handling: Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, should be worn. [7][8]All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [7][8]Avoid contact with skin and eyes. [9]* Storage: The compound should be stored in a cool, dry, and well-ventilated area in tightly closed containers. It should be kept away from heat, sparks, open flames, and other ignition sources. [7][8][10]The recommended storage temperature is between 2-8°C.
Conclusion
Methyl 4-methylphenylacetate is a compound with well-defined chemical and physical properties that make it a useful intermediate in organic synthesis. Its straightforward preparation via Fischer esterification, coupled with the versatile reactivity of its ester group and aromatic ring, provides chemists with a reliable tool for constructing complex molecular targets. A comprehensive understanding of its spectroscopic characteristics is essential for reaction monitoring and quality control, while strict adherence to safety and handling protocols ensures its responsible use in the laboratory and beyond. This guide serves as a foundational resource for scientists and researchers aiming to leverage the properties of Methyl 4-methylphenylacetate in their work.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90265, Methyl p-tolylacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7559, Methyl phenylacetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Methyl phenyl acetate. Retrieved from [Link]
- Wenner, W. (1945). Method of making 4-methyl-phenylacetone. U.S. Patent No. 2,382,686. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]
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"Methyl 4-methylphenylacetate" CAS number 23786-13-2 properties
An In-depth Technical Guide to Methyl 4-methylphenylacetate (CAS: 23786-13-2)
Introduction
Methyl 4-methylphenylacetate, registered under CAS number 23786-13-2, is an aromatic ester of significant interest in synthetic organic chemistry. As a derivative of phenylacetic acid, it serves as a valuable intermediate and building block in the development of more complex molecules. Its structural similarity to methyl phenylacetate suggests potential applications in the flavor and fragrance industries, where related esters are prized for their honey-like and floral scents.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, expected spectral characteristics, and essential safety and handling information tailored for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental properties of a compound are critical for its application in research and synthesis. The data for Methyl 4-methylphenylacetate is summarized below, providing a clear reference for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 23786-13-2 | [4] |
| IUPAC Name | methyl 2-(4-methylphenyl)acetate | [5] |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | [4][6] |
| Density | 1.0 - 1.04 g/cm³ | [6][7][8] |
| Boiling Point | 227.5 ± 9.0 °C at 760 mmHg; 118 °C at 13 mmHg | [6][7] |
| Refractive Index | 1.5035 - 1.5055 | [7] |
| SMILES String | COC(=O)Cc1ccc(C)cc1 | |
| InChI Key | LSAGWGNECLEVPE-UHFFFAOYSA-N | |
| Storage Temperature | 2-8°C | [7] |
Synthesis via Fischer-Speier Esterification
The most direct and classical approach for synthesizing Methyl 4-methylphenylacetate is the Fischer-Speier esterification of 4-methylphenylacetic acid with methanol.[9][10] This acid-catalyzed condensation reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted toward the product. This is typically accomplished by using a large excess of the alcohol (methanol) and/or by removing the water byproduct as it forms.[11][12]
Causality in Experimental Design
-
Catalyst Choice : A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[10] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[11]
-
Driving the Equilibrium : Le Châtelier's principle governs this reaction.[11] Using methanol as the solvent provides a large molar excess, pushing the equilibrium towards the ester. Refluxing the reaction mixture facilitates the reaction kinetics and can also aid in the removal of water, especially if a Dean-Stark apparatus is employed with a suitable solvent like toluene.[10][12]
-
Work-up Procedure : The post-reaction work-up is designed to remove the acid catalyst and unreacted carboxylic acid. Washing with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes the acid catalyst and converts the unreacted 4-methylphenylacetic acid into its water-soluble sodium salt, which is then easily removed in the aqueous phase. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.
Detailed Synthesis Protocol
-
Reactant Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methylphenylacetic acid (1 equivalent) and methanol (10-20 equivalents). Methanol serves as both a reactant and the solvent.
-
Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the molar quantity of the carboxylic acid).
-
Reaction Execution : Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization : After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Add the mixture carefully to control the effervescence from CO₂ evolution.
-
Extraction : Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
-
Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x volume) and then with brine (1x volume).
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification : Purify the crude product by vacuum distillation to obtain pure Methyl 4-methylphenylacetate.[13]
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for Methyl 4-methylphenylacetate.
Spectroscopic Data Analysis
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic Protons : Two doublets in the ~7.0-7.2 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. - Methylene Protons (-CH₂-) : A singlet at ~3.6 ppm. - Methoxy Protons (-OCH₃) : A singlet at ~3.7 ppm. - Aryl Methyl Protons (Ar-CH₃) : A singlet at ~2.3 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O) : A signal in the ~172 ppm region. - Aromatic Carbons : Signals between ~125-138 ppm. The carbon attached to the methyl group (ipso-carbon) will be distinct. - Methoxy Carbon (-OCH₃) : A signal around ~52 ppm. - Methylene Carbon (-CH₂-) : A signal around ~41 ppm. - Aryl Methyl Carbon (Ar-CH₃) : A signal around ~21 ppm. |
| IR Spectroscopy | - C=O Stretch (Ester) : A strong, sharp absorption band around 1735-1750 cm⁻¹. - C-O Stretch (Ester) : A strong band in the 1150-1300 cm⁻¹ region. - Aromatic C=C Stretches : Medium to weak bands in the 1450-1600 cm⁻¹ region. - sp² C-H Stretch : Bands just above 3000 cm⁻¹. - sp³ C-H Stretch : Bands just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺) : A peak at m/z = 164. - Base Peak : A likely base peak at m/z = 105, corresponding to the stable p-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺), formed after the loss of the methoxycarbonyl radical (•COOCH₃). - Other Fragments : A peak at m/z = 133 from the loss of a methoxy group (•OCH₃). |
Applications in Research and Industry
Drawing parallels from its parent compound, methyl phenylacetate, Methyl 4-methylphenylacetate is anticipated to be a valuable substance in several fields:
-
Fragrance and Flavors : Esters of phenylacetic acid are well-known for their powerful and pleasant honey-like, floral, and sweet aromas.[1][2][3][18] Methyl 4-methylphenylacetate is likely used in perfumery to impart warmth and sweetness to floral accords like jasmine and rose.[2] In the flavor industry, it could serve as a component in honey, fruit, and candy flavorings.[2][3]
-
Organic Synthesis : As an ester, the compound is a versatile intermediate. The benzylic methylene group is acidic and can be deprotonated to form a nucleophilic enolate, enabling a variety of carbon-carbon bond-forming reactions. It can also serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Safety and Handling
Based on GHS classifications for the parent compound, Methyl 4-methylphenylacetate should be handled with care. It is classified as an irritant.[5]
| Safety Aspect | Guideline | Source(s) |
| GHS Hazards | Warning : Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [5] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Handle in a well-ventilated area or a chemical fume hood. | [19][20][21] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong bases. | [7][19][22] |
| Spill Management | In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal. Ensure the area is well-ventilated. | [20][21] |
| First Aid | - Eye Contact : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. - Skin Contact : Wash off with soap and plenty of water. Seek medical attention if irritation persists. - Inhalation : Move the person to fresh air. - Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician. | [21][22] |
References
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Chemsrc. (2025). 4-Methylbenzyl acetate | CAS#:23786-13-2. Retrieved from [Link]
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LookChem. (n.d.). METHYL 4-METHYLPHENYLACETATE CAS#: 23786-13-2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl p-tolylacetate. PubChem Compound Database. Retrieved from [Link]
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ChemSynthesis. (2025). methyl (4-methylphenyl)acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem Compound Database. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Patsnap. (2022). Synthesis method of methyl phenylacetate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl Phenyl Acetate – Fruity/Floral Sweetness. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
- Google Patents. (2010). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
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Sciencemadness Wiki. (2022). Esterification. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 4-Methylphenylacetate: Molecular Weight, Synthesis, and Applications in Modern Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on methyl 4-methylphenylacetate. Moving beyond a simple data sheet, this document elucidates the fundamental properties, logical synthesis, and contextual significance of this compound in modern chemical and pharmaceutical research, with a foundational focus on its molecular weight.
Core Molecular Identity and Properties
Methyl 4-methylphenylacetate, also known as methyl p-tolylacetate, is an aromatic ester. Its structure is characterized by a phenyl ring substituted with a methyl group and a methyl acetate group in the para (1,4) positions. This seemingly simple structure holds relevance as a building block and a model for understanding structure-activity relationships (SAR) in medicinal chemistry.
Chemical Identifiers
Accurate identification is the bedrock of reproducible science. The key identifiers for methyl 4-methylphenylacetate are summarized below.
| Identifier | Value | Source |
| IUPAC Name | methyl 2-(4-methylphenyl)acetate | N/A |
| CAS Number | 23786-13-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| SMILES | COC(=O)Cc1ccc(C)cc1 | |
| InChI Key | LSAGWGNECLEVPE-UHFFFAOYSA-N |
The Significance of Molecular Weight
The molecular weight of a compound is a critical parameter that influences everything from reaction stoichiometry to analytical characterization and pharmacokinetic properties.
The molecular weight of methyl 4-methylphenylacetate is 164.20 g/mol .[1]
This value is derived from its molecular formula, C₁₀H₁₂O₂, as detailed in the table below. Understanding this calculation is fundamental for any quantitative work.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 12 | 1.008 | 12.096 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 164.204 |
Causality: An accurate molecular weight is essential for:
-
Stoichiometric Calculations: Ensuring precise molar ratios of reactants in synthetic protocols to maximize yield and minimize impurities.
-
Mass Spectrometry: The calculated monoisotopic mass is the basis for identifying the molecular ion peak, confirming the compound's presence and purity.
-
Pharmacokinetics: Molecular weight is a key factor in the "rule of five" for predicting the oral bioavailability of a drug candidate.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Based on related compounds. |
| Boiling Point | Data not readily available | The related methyl phenylacetate boils at 218 °C.[2] |
| Storage Temperature | 2-8°C | |
| Safety | Combustible liquid |
Synthesis and Structural Validation
A robust and reproducible synthetic route is paramount for utilizing any chemical compound in research. The most direct and common method for preparing methyl 4-methylphenylacetate is the Fischer esterification of 4-methylphenylacetic acid.
Synthetic Workflow: Fischer Esterification
Expertise & Experience: Fischer esterification is chosen for its reliability, use of inexpensive reagents (methanol and an acid catalyst), and straightforward workup. The reaction involves the acid-catalyzed condensation of a carboxylic acid (4-methylphenylacetic acid) with an alcohol (methanol). The equilibrium is driven towards the product ester by using an excess of the alcohol or by removing water as it is formed.
Caption: Fischer Esterification Workflow for Methyl 4-Methylphenylacetate.
Representative Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. Each step includes a clear purpose, and the subsequent characterization plan ensures the final product meets the required identity and purity specifications.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylphenylacetic acid (15.0 g, 0.1 mol).
-
Reagent Addition: Add methanol (150 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with stirring.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure methyl 4-methylphenylacetate.
Structural Elucidation: A Self-Validating System
The identity and purity of the synthesized product must be confirmed. Here’s what to expect from standard analytical techniques.
-
¹H NMR (Proton NMR): This is the primary tool for structural confirmation. The expected spectrum in CDCl₃ would show:
-
A singlet around 2.3 ppm (3H), corresponding to the methyl group on the phenyl ring.
-
A singlet around 3.6 ppm (2H), for the methylene (-CH₂-) protons.
-
A singlet around 3.7 ppm (3H), for the methyl ester (-OCH₃) protons.
-
A pair of doublets between 7.1-7.2 ppm (4H total), characteristic of a 1,4-disubstituted (para) benzene ring.
-
-
Mass Spectrometry (MS): In EI mode, a molecular ion peak (M⁺) at m/z = 164 would confirm the molecular weight.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption peak around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, providing crucial functional group evidence.
Applications in Drug Development & Research
While methyl 4-methylphenylacetate is not an active pharmaceutical ingredient itself, its structure is highly relevant to drug development professionals as a fragment, scaffold, and a case study in structure-activity relationships.
The "Magic Methyl" Effect
Authoritative Grounding: The strategic addition of a methyl group to a lead compound can profoundly alter its pharmacological profile, a concept often termed the "magic methyl" effect. This modification can impact a molecule's potency, selectivity, and metabolic stability.
The structure of methyl 4-methylphenylacetate provides a perfect illustration. Compared to its parent, methyl phenylacetate, the addition of the methyl group at the 4-position can be rationally hypothesized to have several effects critical in drug design:
-
Increased Lipophilicity: The added methyl group increases the molecule's hydrophobicity (LogP value). This can enhance membrane permeability and binding to hydrophobic pockets in target proteins.
-
Blocked Metabolism: A common metabolic pathway for aromatic rings is para-hydroxylation. By occupying the para-position, the methyl group effectively blocks this site of potential oxidation by cytochrome P450 enzymes, which can increase the compound's metabolic half-life.
-
Enhanced van der Waals Interactions: The methyl group can form favorable van der Waals contacts within a protein's binding site, potentially increasing binding affinity and potency.
Caption: Logical Impact of a 4-Methyl Group on Physicochemical Properties.
By understanding these principles, medicinal chemists can rationally modify lead compounds to improve their drug-like properties, transforming a simple hit into a viable clinical candidate.
Conclusion
Methyl 4-methylphenylacetate is more than a chemical with a molecular weight of 164.20 g/mol . For the informed scientist, it represents a versatile building block and an educational tool for understanding fundamental principles of organic synthesis, analytical validation, and rational drug design. Its precise molecular weight underpins its quantitative use, while its structure serves as a clear example of how subtle modifications can profoundly influence a molecule's behavior in a biological system.
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Benchchem. An In-depth Technical Guide to the Synthesis and Discovery of 4-Methylphenylacetone.
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Santa Cruz Biotechnology. Methyl phenylacetate.
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The Good Scents Company. methyl phenyl acetate.
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Sigma-Aldrich. Methyl 4-methylphenylacetate.
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Sigma-Aldrich. SAFETY DATA SHEET - Methyl phenylacetate.
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Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl phenylacetate.
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PrepChem.com. Synthesis of methyl phenylacetate.
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CDH Fine Chemical. Material Safety Data Sheet - Methyl Phenyl Acetate.
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Muby Chemicals. Methyl Phenyl Acetate or Methyl Phenylacetate SDS.
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Patsnap. Synthesis method of methyl phenylacetate.
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ChemicalBook. Methyl phenylacetate.
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ChemicalBook. Methyl phenylacetate synthesis.
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617).
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ChemicalBook. Methyl phenylacetate(101-41-7) 1H NMR spectrum.
-
ChemicalBook. Methyl 4-hydroxyphenylacetate(14199-15-6) 1H NMR spectrum.
-
ChemicalBook. METHYL 4-METHYLPHENYLACETATE(23786-13-2) 1H NMR spectrum.
-
Wikipedia. Methyl phenylacetate.
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Whitepaper: A Strategic Blueprint for Unveiling the Biological Potential of Methyl 4-methylphenylacetate
Abstract
Methyl 4-methylphenylacetate is a small aromatic ester with a well-defined chemical structure but a largely unexplored biological activity profile. This technical guide moves beyond a theoretical review to provide a comprehensive, field-proven strategic framework for the systematic biological activity screening of this compound. We present a multi-tiered screening cascade designed for hit identification, confirmation, and early-stage safety assessment. This document is structured not as a rigid template, but as a dynamic decision-making tool, explaining the causal logic behind each experimental choice. From broad-based primary screens for cytotoxicity and antimicrobial potential to targeted secondary assays and critical safety evaluations like the Ames and hERG assays, we provide the foundational strategy, detailed protocols, and data interpretation frameworks necessary to thoroughly interrogate the therapeutic potential of Methyl 4-methylphenylacetate.
Introduction: The Case for Screening Methyl 4-methylphenylacetate
Methyl 4-methylphenylacetate (CAS 23786-13-2) is an ester of phenylacetic acid.[1] While its structural relative, methyl phenylacetate, is known primarily for its use in the fragrance and flavor industries[2], some derivatives of phenylacetic acid have served as scaffolds in the synthesis of compounds with demonstrated biological activity, including anti-inflammatory properties.[3] The biological landscape of Methyl 4-methylphenylacetate itself, however, remains a tabula rasa.
This lack of existing data presents a unique opportunity. A systematic, unbiased screening approach has the potential to uncover novel biological activities that could form the basis of a new therapeutic development program. The objective of this guide is to provide the strategic and methodological framework for such an endeavor. We will proceed with a logical, tiered approach known as a screening cascade , which is a core concept in modern drug discovery designed to efficiently test hypotheses and enable rapid, informed decision-making.[4]
Designing the Screening Cascade: A Strategic Overview
A successful screening cascade is not merely a sequence of experiments; it is an evolving strategy that balances breadth, depth, and resource allocation.[4] The cascade is designed to "fail fast, fail cheap," eliminating unpromising avenues early while focusing resources on validated "hits." Our proposed cascade for Methyl 4-methylphenylacetate is structured in three primary tiers: Primary Screening, Hit-to-Lead Characterization, and Early Safety Profiling.
Caption: A strategic workflow for screening Methyl 4-methylphenylacetate.
Tier 1: Primary Screening - Casting a Wide Net
The goal of primary screening is to efficiently identify any potential "signal" of biological activity. Assays in this tier are typically run at a single, high concentration (e.g., 10-50 µM) and are designed for high throughput.
Foundational Cytotoxicity Screening
Before assessing for specific therapeutic activities, it is essential to determine the compound's intrinsic effect on cell viability. This context is critical; a compound that appears to inhibit an inflammatory response might be doing so simply by killing the cells.[5] The MTT and XTT assays are robust, colorimetric methods for this purpose, quantifying metabolic activity as a proxy for cell viability.[6][7]
Causality Behind the Choice:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay relies on the reduction of the yellow MTT salt into an insoluble purple formazan product by mitochondrial dehydrogenases in living cells.[6] It is cost-effective and widely used. Its main drawback is the need for a final solubilization step to dissolve the formazan crystals.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The XTT assay is a second-generation alternative where the reduced formazan product is water-soluble, eliminating the solubilization step and simplifying the protocol.[7] This makes it particularly suitable for higher-throughput applications.
We recommend an initial screen against a panel of cell lines, such as a non-cancerous line (e.g., HEK293) and a cancer cell line (e.g., HeLa or A549), to identify general cytotoxicity versus potential selective anti-proliferative effects.[3]
(A detailed protocol for the XTT assay is provided in Section 6.1)
Antimicrobial Activity
Many natural and synthetic small molecules possess antimicrobial properties.[8] Given the structural similarity of Methyl 4-methylphenylacetate to some phenolic compounds, which are known antimicrobials[9], this is a logical and high-value area to investigate. A standard broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC).
Screening Panel Rationale: A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (a major human pathogen).
-
Gram-negative bacteria: Escherichia coli (a common model organism and pathogen).
-
Fungus: Candida albicans (an opportunistic fungal pathogen).
This panel provides a broad overview of activity across different microbial cell wall structures.
Anti-inflammatory Potential
Inflammation is a complex biological response implicated in a vast number of diseases.[10] A common and effective in vitro model uses murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls.[11] This stimulation activates signaling pathways (like NF-κB) leading to the production of pro-inflammatory mediators such as Prostaglandin E2 (PGE2) and cytokines like TNF-α.
Experimental Logic:
-
Pre-incubate RAW 264.7 cells with Methyl 4-methylphenylacetate.
-
Stimulate the cells with LPS.
-
After an incubation period, measure the levels of a key inflammatory mediator (e.g., PGE2 or TNF-α) in the cell supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
A reduction in the mediator's concentration compared to the LPS-only control indicates potential anti-inflammatory activity.
Caption: Measuring inhibition of pro-inflammatory mediators.
Tier 2 & 3: Hit Characterization and Safety Profiling
A "hit" from Tier 1 is a reproducible, concentration-dependent effect. The subsequent tiers are designed to validate this hit, determine its potency, and assess its initial safety profile.
Dose-Response and Potency (IC50/MIC)
Any hit must be confirmed in a dose-response format. The compound is tested across a range of concentrations (typically using a serial dilution) to calculate an IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration). This quantitative measure of potency is essential for comparing different compounds and for guiding future chemical modifications.
| Parameter | Definition | Typical Assay | Example Hypothetical Result |
| IC50 | Concentration of an inhibitor required to reduce a biological response by 50%. | Cytotoxicity, Enzyme Inhibition | 15.2 µM |
| EC50 | Concentration of a drug that gives half-maximal response (for agonists). | N/A for this screen | N/A |
| MIC | Lowest concentration of an antimicrobial agent that prevents visible growth. | Broth Microdilution | 32 µg/mL |
Table 1: Key Quantitative Parameters for Hit Characterization.
Early Safety Profiling: A Non-Negotiable Step
Early assessment of key safety liabilities can prevent significant investment in a compound that is destined to fail. Two of the most critical in vitro safety assays are the bacterial reverse mutation assay (Ames test) and the hERG cardiac safety assay.
The Ames test is a biological assay to assess the mutagenic potential of chemical compounds.[12] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in the growth medium).[13] The test measures the ability of a chemical to cause mutations that revert the bacteria to a state where they can again synthesize histidine and thus grow on a histidine-free medium.[14]
Why this is a self-validating system:
-
Metabolic Activation: The test is run both with and without a fraction of rat liver extract (S9).[15] This is because many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver.[16] A positive result only in the presence of S9 points to a metabolic liability.
-
Controls: A negative control (vehicle) establishes the baseline spontaneous reversion rate, while a known mutagen (positive control) for each strain confirms the assay is performing correctly.[14]
(A detailed protocol for the Ames Test is provided in Section 6.2)
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[17] Consequently, screening for hERG inhibition is a regulatory requirement and a critical step in early drug discovery.[18] The gold standard method is electrophysiology (patch-clamp), which directly measures the flow of ions through the channel in cells engineered to express hERG.[19]
Experimental Rationale:
-
Method: Automated patch-clamp systems provide high-quality, sensitive data on hERG channel function.[17]
-
Endpoint: The assay measures the percentage of hERG current inhibition at various compound concentrations, allowing for the calculation of an IC50 value.
-
Interpretation: A potent hERG IC50 (e.g., <10 µM) is a significant red flag that requires careful consideration of the therapeutic window (the ratio of toxic concentration to efficacious concentration).
(A detailed protocol for the hERG Assay is provided in Section 6.3)
Data Interpretation and Path Forward
The culmination of this screening cascade is a multi-parameter dataset that provides a holistic initial view of the biological profile of Methyl 4-methylphenylacetate.
| Assay Type | Assay | Endpoint | Hypothetical Result | Interpretation / Next Step |
| Primary | XTT Cytotoxicity (HeLa) | IC50 | > 50 µM | Low cytotoxicity. Favorable. |
| Primary | Antimicrobial (S. aureus) | MIC | > 128 µg/mL | No significant antimicrobial activity. Deprioritize this path. |
| Primary | Anti-inflammatory (LPS) | % PGE2 Inhibition @ 20µM | 65% | HIT. Strong primary signal. Proceed to dose-response. |
| Hit-to-Lead | Anti-inflammatory (LPS) | PGE2 IC50 | 8.5 µM | Confirmed hit with moderate potency. Proceed to safety. |
| Safety | Ames Test (± S9) | Revertant Colonies | Negative | No evidence of mutagenicity. Favorable. |
| Safety | hERG Patch Clamp | IC50 | 45 µM | Low risk of cardiotoxicity (IC50 is >5x the biological activity IC50). Favorable. |
Table 2: Example Data Summary and Decision Matrix.
Based on this hypothetical data, Methyl 4-methylphenylacetate would be classified as a validated, non-mutagenic, low-cardiotoxicity anti-inflammatory hit. The next logical steps would involve mechanism-of-action studies (e.g., direct COX-1/COX-2 enzyme inhibition assays) and initiation of a medicinal chemistry program to improve potency.
Detailed Experimental Protocols
Protocol: XTT Cell Viability Assay
This protocol is a general method for assessing cytotoxicity.[6]
Materials:
-
Target cell line (e.g., HeLa)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent and electron coupling reagent (often supplied as a kit)
-
Methyl 4-methylphenylacetate stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader capable of reading absorbance at ~475 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of Methyl 4-methylphenylacetate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "cells + vehicle (DMSO)" as a negative control and "cells + positive control."
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Preparation: Prepare the XTT/electron coupling solution according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the prepared XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The color will change to orange in wells with viable cells.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 450-500 nm) with a reference wavelength of ~650 nm.
-
Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol: Ames Test (Plate Incorporation Method)
This protocol is based on established methods described by Maron and Ames.[14][16]
Materials:
-
S. typhimurium strains (e.g., TA98, TA100)[15]
-
Nutrient broth
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Methyl 4-methylphenylacetate stock solution
-
S9 rat liver extract and cofactor solution (S9 mix)
-
Positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Strain Culture: Grow an overnight culture of each bacterial strain in nutrient broth at 37°C with shaking.
-
Preparation: Melt the top agar and keep it at 45°C in a water bath.
-
Test Mixture: In a sterile tube, add in the following order:
-
2 mL of molten top agar.
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound at the desired concentration (or control).
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).
-
-
Plating: Vortex the tube briefly and immediately pour the contents onto a minimal glucose agar plate, swirling to distribute evenly.
-
Incubation: Allow the top agar to solidify. Invert the plates and incubate for 48-72 hours at 37°C in the dark.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Protocol: hERG Automated Patch Clamp Assay
This protocol describes a general procedure for automated electrophysiology systems like the QPatch or SyncroPatch.[17]
Materials:
-
HEK293 cell line stably expressing the hERG channel.
-
Appropriate cell culture reagents.
-
Extracellular and intracellular buffer solutions specific to the automated patch-clamp platform.
-
Methyl 4-methylphenylacetate stock solution.
-
Positive control (a known hERG inhibitor, e.g., E-4031).
-
Negative control (vehicle, typically 0.1-0.3% DMSO).
-
Automated patch-clamp instrument and associated consumables.
Procedure:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Priming: Prime the instrument with the appropriate extracellular and intracellular solutions.
-
Cell Loading: Load the cell suspension into the instrument. The system will automatically capture individual cells and form high-resistance gigaseals.
-
Baseline Recording: Establish a stable baseline hERG current for each cell using a specific voltage protocol.[20] This protocol typically involves a depolarization step to open the channels followed by a repolarization step where the characteristic "tail current" is measured.
-
Compound Application: Apply the vehicle control solution to establish that the solvent has no effect. Then, apply increasing concentrations of Methyl 4-methylphenylacetate sequentially to the cells. Allow the effect to reach steady-state at each concentration (typically 3-5 minutes).
-
Positive Control: At the end of the experiment, apply a concentration of the positive control known to produce significant block, confirming the sensitivity of the assay.
-
Data Analysis: For each cell, measure the tail current amplitude at each compound concentration. Normalize the current to the baseline reading to calculate the percentage of inhibition. Fit the concentration-response data to the Hill equation to determine the IC50 value.
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The Emerging Potential of Methyl 4-Methylphenylacetate: A Technical Guide for Researchers
Abstract
Methyl 4-methylphenylacetate, a structurally distinct derivative of the well-known methyl phenylacetate, stands as a compound of untapped potential at the intersection of medicinal chemistry, fragrance science, and materials research. While its direct applications are not yet extensively documented, its chemical architecture—specifically the strategic placement of a para-methyl group on the phenyl ring—suggests a fertile ground for investigation. This technical guide provides a comprehensive overview of methyl 4-methylphenylacetate, from its synthesis to a forward-looking analysis of its potential research applications. Drawing parallels with its unmethylated counterpart and leveraging the established principles of the "magic methyl effect" in drug discovery, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to explore this promising molecule.
Introduction: Beyond the Familiar Phenylacetate
The phenylacetate scaffold is a ubiquitous motif in chemistry, with applications ranging from the sweet, honey-like aroma of methyl phenylacetate in perfumery to its use as a building block in the synthesis of pharmaceuticals.[1][2] The introduction of a methyl group at the para-position of the phenyl ring, yielding methyl 4-methylphenylacetate, presents a subtle yet potentially profound structural modification. This seemingly minor addition can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and interaction with biological targets.[3][4] This guide will illuminate the path for researchers to harness these altered properties for novel applications.
Synthesis of Methyl 4-Methylphenylacetate: A Two-Step Approach
The synthesis of methyl 4-methylphenylacetate can be efficiently achieved through a two-step process, beginning with the hydrolysis of 4-methylphenylacetonitrile to its corresponding carboxylic acid, followed by a classic Fischer-Speier esterification.
Step 1: Hydrolysis of 4-Methylphenylacetonitrile
The initial step involves the conversion of 4-methylphenylacetonitrile to 4-methylphenylacetic acid. This can be accomplished under either acidic or alkaline conditions.[5] The acid-catalyzed hydrolysis is presented here.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add 4-methylphenylacetonitrile.
-
Slowly and with stirring, add a 3 M solution of sulfuric acid.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude 4-methylphenylacetic acid, which can be purified by recrystallization.
Step 2: Fischer-Speier Esterification
The second step is the esterification of 4-methylphenylacetic acid with methanol to produce the target compound, methyl 4-methylphenylacetate.
Experimental Protocol:
-
To a flask containing the purified 4-methylphenylacetic acid, add an excess of methanol, which serves as both a reactant and a solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous layer with an organic solvent like diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by vacuum distillation to obtain pure methyl 4-methylphenylacetate.
Physicochemical Properties: A Comparative Overview
The introduction of a para-methyl group is expected to alter the physicochemical properties of methyl 4-methylphenylacetate relative to its parent compound, methyl phenylacetate.
| Property | Methyl Phenylacetate | Methyl 4-Methylphenylacetate (Predicted) | 4-Methylphenylacetic Acid (Precursor) |
| CAS Number | 101-41-7[1] | 23786-13-2 | 622-47-9[6] |
| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₂ | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [7] | 164.20 g/mol | 150.17 g/mol [6] |
| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid | White crystalline powder[8] |
| Boiling Point | 218 °C[1] | Expected to be slightly higher | 265-267 °C[5] |
| Melting Point | - | - | 88-92 °C[5] |
| Solubility | Slightly soluble in water; soluble in organic solvents[1] | Expected to have lower water solubility and higher lipophilicity | 4850 mg/L in water[8] |
Potential Research Applications: A Forward Look
The true potential of methyl 4-methylphenylacetate lies in its application as a building block and a lead compound in various fields of research.
Medicinal Chemistry: The "Magic Methyl Effect"
In drug discovery, the addition of a methyl group to a lead compound can have a profound impact on its biological activity, a phenomenon often referred to as the "magic methyl effect".[4][9] This effect can manifest in several ways:
-
Enhanced Potency and Selectivity: A methyl group can promote a more favorable binding conformation of the molecule within the active site of a target protein, leading to increased potency.[9] It can also introduce steric hindrance that disfavors binding to off-target proteins, thereby improving selectivity.
-
Improved Pharmacokinetic Properties: The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The para-methyl group in methyl 4-methylphenylacetate increases its lipophilicity compared to methyl phenylacetate, which could lead to improved cell membrane permeability and oral bioavailability when incorporated into a larger drug molecule.
-
Metabolic Blocking: A methyl group can be strategically placed to block a site of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[9]
Given that phenylacetic acid derivatives have been investigated as potential hPPAR agonists for the treatment of metabolic disorders, methyl 4-methylphenylacetate represents a valuable starting point for the synthesis of new analogues with potentially improved efficacy.[10]
Fragrance and Flavor Science
Methyl phenylacetate is a well-established fragrance ingredient with a sweet, honey-like, and floral aroma.[1][11] The presence of the para-methyl group in methyl 4-methylphenylacetate is likely to modulate this scent profile, potentially introducing new and interesting olfactory notes. It could offer a variation on the classic honey-floral theme, perhaps with added warmth, spiciness, or a different fruity nuance. Researchers in perfumery and flavor chemistry can explore its use as a novel ingredient to create unique and complex fragrance and flavor compositions.
Building Block in Organic Synthesis
Beyond its direct applications, methyl 4-methylphenylacetate can serve as a versatile intermediate in organic synthesis. The ester functionality can be readily hydrolyzed back to the carboxylic acid or converted to other functional groups, while the aromatic ring can undergo various electrophilic substitution reactions. This makes it a valuable building block for the synthesis of more complex molecules with applications in materials science and agrochemicals. For instance, 4-methylphenylacetic acid is a known precursor for the synthesis of certain pesticides and other specialized chemicals.[5][12]
Future Directions and Conclusion
Methyl 4-methylphenylacetate is a molecule ripe for exploration. While its direct applications are still emerging, the foundational principles of medicinal chemistry and fragrance science strongly suggest a promising future. The "magic methyl effect" provides a compelling rationale for its investigation in drug discovery programs, where it could contribute to the development of more potent, selective, and metabolically stable therapeutics. In the realm of fragrance, it offers the potential for novel and nuanced scent profiles.
This technical guide has provided a comprehensive overview of the synthesis, properties, and, most importantly, the potential research applications of methyl 4-methylphenylacetate. It is our hope that this document will serve as a catalyst for further research into this intriguing molecule, unlocking its full potential across a range of scientific disciplines.
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Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]
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4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Retrieved from [Link]
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Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl phenylacetate enolate generated with the P4-tBu Schwesinger base: 'Naked' or not?. Retrieved from [Link]
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ResearchGate. (n.d.). The phenylacetic acid (PAA) biosynthesis pathway used in this study. Retrieved from [Link]
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Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. (n.d.). Retrieved from [Link]
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A Comprehensive Technical Guide to the Organic Solvent Solubility of Methyl 4-methylphenylacetate for Research and Development Professionals
Introduction
Methyl 4-methylphenylacetate (CAS No. 23786-13-2), also known as methyl p-tolylacetate, is an aromatic ester with significant potential as an intermediate in the synthesis of pharmaceuticals and as a component in the fragrance industry.[1][2] For professionals in chemical synthesis, process development, and formulation science, a thorough understanding of this compound's solubility characteristics is paramount. Solubility dictates the choice of reaction media, influences purification strategies such as crystallization and chromatography, and is a critical parameter in the development of liquid formulations.
This guide provides an in-depth analysis of the solubility of Methyl 4-methylphenylacetate. It moves beyond a simple data summary to explore the underlying physicochemical principles that govern its behavior in various organic solvents. Furthermore, it presents a robust, self-validating experimental protocol for the quantitative determination of its solubility, empowering researchers to generate reliable and reproducible data tailored to their specific laboratory conditions.
Physicochemical Profile and Theoretical Solubility Principles
The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[3]
Molecular Structure Analysis:
Methyl 4-methylphenylacetate possesses a molecular weight of 164.20 g/mol and the chemical formula C₁₀H₁₂O₂.[1][2] Its structure consists of two key regions:
-
A large, non-polar moiety: This includes the benzene ring and the para-substituted methyl group (the tolyl group). This part of the molecule is hydrophobic and favors interactions with non-polar solvents through van der Waals forces.
-
A polar ester functional group (-COOCH₃): This region introduces polarity to the molecule. The two oxygen atoms have lone pairs of electrons, making them hydrogen bond acceptors.[1] However, the molecule lacks acidic protons and therefore cannot act as a hydrogen bond donor.[1]
This amphiphilic nature—possessing both polar and non-polar characteristics—predicts a nuanced solubility profile. The compound is expected to be more soluble in solvents of intermediate polarity that can effectively solvate both the aromatic ring and the ester group. The additional methyl group on the phenyl ring, compared to its parent compound methyl phenylacetate, slightly increases its lipophilicity and non-polar character.
Predicted Solubility Profile in Common Organic Solvents
Table 1: Predicted Solubility of Methyl 4-methylphenylacetate
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |
| Non-Polar Aprotic | Hexane, Cyclohexane | Low to Moderate | The large non-polar tolyl group allows for some interaction, but the polar ester group limits miscibility. |
| Toluene, Xylene | High / Miscible | The aromatic nature of the solvent is highly compatible with the tolyl group of the solute, leading to strong dispersion forces. | |
| Polar Aprotic | Diethyl Ether | High / Miscible | The moderate polarity and ability to accept hydrogen bonds make it a good solvent for the ester. |
| Dichloromethane (DCM) | High / Miscible | DCM's polarity is well-suited to solvate both the aromatic and ester portions of the molecule. | |
| Ethyl Acetate | High / Miscible | As an ester itself, ethyl acetate has a highly compatible polarity and chemical nature. | |
| Acetone | High / Miscible | The polar carbonyl group of acetone interacts favorably with the solute's ester group. | |
| Dimethyl Sulfoxide (DMSO) | High / Miscible | A highly polar aprotic solvent capable of strong dipole-dipole interactions. An analog, m-tolyl acetate, is soluble in DMSO.[5] | |
| Polar Protic | Ethanol, Methanol | High / Miscible | These alcohols can engage in hydrogen bonding with the ester's oxygen atoms (acting as acceptors), and their alkyl chains interact with the non-polar part of the solute.[4] |
| Water | Very Low / Insoluble | The large, hydrophobic tolyl group dominates, making the molecule poorly soluble in the highly polar, hydrogen-bonding network of water.[4][6] | |
| Propylene Glycol, Glycerin | Very Low / Insoluble | The extensive hydrogen-bonding networks of these polyols are difficult for the solute to disrupt, similar to water.[4] |
A Validated Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, actionable data, empirical measurement is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility, as it is based on achieving a true thermodynamic equilibrium between the solid solute and the solvent.[9][10] This protocol is designed to be self-validating by confirming that the measured concentration does not change over time.
Experimental Workflow for Equilibrium Solubility
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Step-by-Step Methodology
1. Materials and Reagents:
-
Methyl 4-methylphenylacetate (solid, >98% purity)
-
Organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, GC-FID)
2. Preparation of Saturated Solution (to be performed in triplicate for each solvent):
-
Causality: Add an excess of solid Methyl 4-methylphenylacetate to a vial. An excess is critical to ensure the solution reaches and maintains saturation throughout the experiment. A visual excess of solid should remain at the bottom of the vial at all times.
-
Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
3. Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed. The speed should be sufficient to keep the solid suspended without creating a vortex.[10]
-
Trustworthiness: Allow the mixture to shake for an extended period. To validate that equilibrium has been achieved, sample the solution at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration between two consecutive time points is statistically insignificant (e.g., <5% difference).[10]
4. Sample Separation:
-
Remove the vial from the shaker and let the excess solid settle. For finer suspensions, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
-
Causality: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. Pre-rinsing the filter with a small amount of the saturated solution can help prevent loss of solute due to adsorption on the filter membrane.[11]
5. Quantitative Analysis:
-
Prepare a stock solution of Methyl 4-methylphenylacetate in the solvent of interest at a known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Accurately dilute the filtered supernatant (from step 4) with the same solvent to ensure its concentration falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Plot the analytical response versus concentration for the standards to generate a calibration curve. Use the equation of the line to calculate the concentration of the diluted sample.
6. Data Reporting:
-
Calculate the original concentration in the saturated solution by multiplying the result from the analysis by the dilution factor.
-
Report the final solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was made.
Practical Applications and Considerations
The empirically determined solubility data has direct applications in:
-
Process Chemistry: Selecting an appropriate solvent that can dissolve reactants while allowing for product crystallization upon cooling or anti-solvent addition.
-
Purification: Designing chromatographic separations by choosing mobile phases in which the compound and its impurities have differential solubility.
-
Formulation Science: Developing stable liquid formulations, such as injectable solutions or oral liquids, by identifying solvents that can dissolve the active ingredient at the target concentration.
It is important to remember that solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, any determined solubility value must be reported with the corresponding temperature.
Conclusion
Methyl 4-methylphenylacetate is a moderately polar compound with a solubility profile dominated by its aromatic ester structure. It is predicted to be highly soluble in a range of polar aprotic and polar protic organic solvents, with limited solubility in highly non-polar or highly polar media like water. While theoretical principles provide a strong directional guide, precise and reliable data for critical applications must be obtained empirically. The validated equilibrium shake-flask method detailed in this guide provides a robust framework for researchers to generate high-quality, reproducible solubility data, facilitating more efficient and effective research and development.
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"Methyl 4-methylphenylacetate" safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Methyl 4-methylphenylacetate
Executive Summary
Methyl 4-methylphenylacetate (CAS No. 23786-13-2) is a valuable chemical intermediate in various research and development applications, including fragrance and pharmaceutical synthesis. While it is not classified as acutely toxic, a thorough understanding of its physicochemical properties and potential hazards is essential for ensuring laboratory safety. This guide provides a comprehensive overview of the critical safety protocols and handling procedures for Methyl 4-methylphenylacetate. It is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind safety measures to foster a proactive safety culture. The protocols herein are based on an amalgamation of supplier safety data and established laboratory best practices, adopting a conservative stance where classifications differ to ensure the highest degree of safety.
Hazard Identification and Classification
A critical first step in safe handling is a complete understanding of the compound's intrinsic hazards. Data for Methyl 4-methylphenylacetate presents a nuanced profile. While some suppliers do not assign a formal hazard classification under GHS (Globally Harmonized System) guidelines, others classify it based on its combustibility. For the purpose of ensuring maximum safety, this guide adopts the more cautious classification.
The primary hazard is its nature as a combustible liquid.[1] This is substantiated by its relatively high flash point, meaning it requires a significant ignition source to ignite at ambient temperatures, but the risk is not negligible, especially under heating.[2] Additionally, it is classified as hazardous to water, mandating procedures to prevent environmental release.[1]
Table 1: Hazard Profile of Methyl 4-methylphenylacetate
| Hazard Category | Classification | Source |
| Physical Hazard | Combustible Liquid (Storage Class 10) | [1] |
| Health Hazard | Not classified as hazardous under GHS/EC Regulation 1272/2008 | |
| Environmental Hazard | WGK 3: Hazardous to water | [1] |
Note: The absence of a formal health hazard classification does not preclude the possibility of mild irritation upon prolonged or repeated contact. Standard chemical hygiene practices should always be observed.
Exposure Controls and Personal Protective Equipment (PPE)
The causality behind exposure control is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. For a combustible liquid like Methyl 4-methylphenylacetate, this involves robust engineering controls supplemented by appropriate PPE.
Engineering Controls
The primary engineering control is to minimize the concentration of vapors in the work area.
-
Ventilation: All handling of Methyl 4-methylphenylacetate should be conducted in a well-ventilated laboratory. For procedures with the potential to generate aerosols or vapors (e.g., heating, sonicating, vortexing), work must be performed inside a certified chemical fume hood.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
PPE is the last line of defense. The selection is dictated by a risk assessment of the specific procedure being performed.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166 or ANSI Z87.1) | Protects against accidental splashes. A face shield should be worn in addition to goggles if there is a significant splash risk (e.g., handling large volumes, pressurized systems). |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. For prolonged contact, consult glove manufacturer data for breakthrough times. Change gloves immediately if contamination is suspected. |
| Skin/Body Protection | Laboratory coat | Provides a removable barrier to protect street clothes and skin from minor spills. For large-scale work, chemical-resistant aprons or suits may be required. |
| Respiratory Protection | Not typically required with adequate engineering controls | If engineering controls fail or for emergency response, a vapor respirator may be necessary. Always follow a formal respiratory protection program. |
Safe Handling and Storage Procedures
Core Handling Protocol
-
Risk Assessment: Before beginning any new procedure, perform a risk assessment. Identify potential for spills, vapor generation, and proximity to ignition sources.
-
Area Preparation: Ensure the work area is clean and uncluttered. Remove all flammable materials and potential ignition sources (e.g., hot plates, open flames, spark-producing equipment).
-
Chemical Handling: Avoid direct contact with skin and eyes. Avoid inhalation of any mists or vapors. Use only the minimum quantity of material required for the experiment.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.
Storage Protocol
Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.
-
Temperature: Store in a cool, dark place. Some suppliers recommend refrigerated storage (2-8°C).[1]
-
Container: Keep the container tightly closed to prevent evaporation and contamination.
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[3] Store in a designated area for combustible liquids (e.g., a flammables cabinet), respecting Storage Class 10 guidelines.[1]
Emergency Procedures: A Self-Validating System
Emergency protocols must be clear and actionable. Regular drills ensure these systems are self-validating and effective when needed.
First Aid Measures
The immediate response to an exposure is crucial for minimizing harm.
Table 3: First Aid Response Protocol
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area cautiously with plenty of water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if you feel unwell. |
Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact emergency services.
-
Control Vapors & Ignition: Remove all ignition sources.
-
Containment: For small spills, contain the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3]
-
Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All chemical waste must be handled in accordance with local, state, and federal regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Containerization: Collect waste Methyl 4-methylphenylacetate and contaminated materials in a dedicated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Do not dispose of down the drain.[4] The material must be disposed of via a licensed hazardous waste disposal company.
Visualization of Safe Handling Workflow
The following diagram illustrates the lifecycle of safe chemical management, from initial consideration to final disposal.
Caption: Lifecycle of Safe Chemical Handling for Methyl 4-methylphenylacetate.
Physicochemical Data for Safety Assessment
Understanding the physical properties of a chemical is fundamental to assessing its behavior under laboratory conditions.
Table 4: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23786-13-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Liquid | N/A |
| Boiling Point | 227.5 °C at 760 mmHg | [2] |
| Flash Point | 100.2 °C | [2] |
Conclusion
Methyl 4-methylphenylacetate is a compound with a manageable hazard profile, characterized primarily by its combustibility and potential for being hazardous to aquatic environments. Adherence to the principles of the hierarchy of controls—prioritizing engineering controls like fume hoods and supplementing with appropriate PPE—is paramount. By understanding the rationale behind each safety recommendation, from segregated storage to emergency first aid, researchers can confidently and safely incorporate this compound into their work, ensuring the protection of themselves, their colleagues, and the environment.
References
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-
Chemsrc. (2025). Methyl 4-methylphenylacetate. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to Methyl Phenylacetate: From Discovery to Modern Applications
This guide provides a comprehensive overview of methyl phenylacetate, a significant aromatic ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, chemical properties, and diverse applications, with a focus on providing actionable insights and robust methodologies.
Introduction: Unveiling Methyl Phenylacetate
Methyl phenylacetate (CAS No. 101-41-7) is an organic compound classified as the methyl ester of phenylacetic acid.[1] With a characteristic strong, sweet odor reminiscent of honey and jasmine, it has found a permanent place in the fragrance and flavor industries.[1][2][3] While it is a synthetically produced compound for commercial use, it also occurs naturally in trace amounts in various foods and beverages like honey, coffee, wine, and pepper.[1][3][4] This dual existence as both a natural and synthetic molecule underscores its importance and versatility.
It is crucial to distinguish Methyl Phenylacetate (C₉H₁₀O₂) from its methylated analog, Methyl 4-methylphenylacetate (C₁₀H₁₂O₂). While structurally similar, the additional methyl group on the phenyl ring in the latter imparts distinct properties. This guide will focus exclusively on Methyl Phenylacetate due to its extensive history and broader range of applications.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 101-41-7 | [5][6] |
| Molecular Formula | C₉H₁₀O₂ | [1][7] |
| Molecular Weight | 150.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3][6] |
| Odor | Sweet, honey, floral, jasmine | [2][3] |
| Boiling Point | 218 °C | [1] |
| Solubility | Slightly soluble in water; soluble in most organic solvents | [1] |
Historical Development and Industrial Significance
The journey of methyl phenylacetate is intertwined with the rise of synthetic aromatic chemistry in the early 20th century. As perfumers and flavorists sought cost-effective and reliable alternatives to natural extracts, the industrial synthesis of phenylacetic acid derivatives, including methyl phenylacetate, gained prominence.[3] Early production relied on batch esterification processes, which have since evolved into more efficient continuous synthesis methods.[3]
Synthesis of Methyl Phenylacetate: A Methodological Overview
The synthesis of methyl phenylacetate can be approached through several routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway is often dictated by factors such as precursor availability, desired purity, and scalability.
Fischer Esterification of Phenylacetic Acid
This classical and widely used method involves the acid-catalyzed reaction of phenylacetic acid with methanol.
Reaction: C₆H₅CH₂COOH + CH₃OH ⇌ C₆H₅CH₂COOCH₃ + H₂O
Causality: The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, a strong acid catalyst (such as sulfuric acid) is used, and often, one of the reactants (typically methanol) is used in excess, or the water formed is removed.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add phenylacetic acid and an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Reflux: Heat the mixture to reflux for several hours to allow the reaction to reach equilibrium.
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure methyl phenylacetate.
Synthesis from Benzyl Chloride
An alternative industrial route involves the use of benzyl chloride as a starting material. This method avoids the direct use of phenylacetic acid.
Workflow: Synthesis from Benzyl Chloride
Caption: Synthesis of Methyl Phenylacetate from Benzyl Chloride.
Causality: This two-step process first involves the formation of phenylacetonitrile (benzyl cyanide) through a nucleophilic substitution reaction between benzyl chloride and sodium cyanide. The resulting nitrile is then subjected to hydrolysis and esterification in the presence of methanol and a strong acid to yield the final product.[8][9][10]
Experimental Protocol: From Benzyl Chloride
-
Nitrile Formation: In a well-ventilated fume hood, a solution of sodium cyanide in a suitable solvent is prepared. Benzyl chloride is added dropwise to this solution, and the reaction is typically heated to facilitate the formation of phenylacetonitrile.
-
Hydrolysis and Esterification: The crude phenylacetonitrile is then added to a mixture of methanol and a strong acid (e.g., sulfuric acid). The mixture is heated to reflux for several hours.[8][9]
-
Work-up and Purification: The work-up and purification steps are similar to those described for the Fischer esterification method, involving neutralization, extraction, drying, and vacuum distillation.[8]
Grignard Reagent Approach
A less common but notable method involves the use of a Grignard reagent derived from benzyl chloride.
Workflow: Grignard Reagent Synthesis
Caption: Grignard-based synthesis of Methyl Phenylacetate.
Causality: This method utilizes the nucleophilic character of the Grignard reagent, which attacks the electrophilic carbonyl carbon of methyl carbonate. A subsequent acidic work-up yields methyl phenylacetate.[11] This approach is particularly useful in laboratory settings for small-scale syntheses and avoids the use of highly toxic cyanides.[11]
Applications in Research and Industry
The unique properties of methyl phenylacetate have led to its use in a variety of fields.
Fragrance and Flavors
This is the primary application of methyl phenylacetate. Its potent, sweet, honey-like aroma makes it a valuable component in perfumes, cosmetics, and personal care products.[12] In the flavor industry, it is used to impart honey and fruity notes to a range of products, including baked goods, candies, and beverages.[3][12]
Organic Synthesis
Beyond its sensory applications, methyl phenylacetate serves as a versatile intermediate in organic synthesis. It is a precursor for the synthesis of other valuable compounds.[6] For instance, it can be used in the preparation of methyl phenyldiazoacetate, a reagent for cyclopropanation reactions.[1] It is also used in the synthesis of Vulpinic Acid, a lichen metabolite with anti-inflammatory properties.[9]
Pharmaceutical Research
In the realm of drug development, esters like methyl phenylacetate are sometimes explored as part of prodrug strategies to enhance the bioavailability of active pharmaceutical ingredients.[12] Its solvent properties can also be beneficial in certain drug formulation studies.[12]
Conclusion
Methyl phenylacetate stands as a testament to the enduring synergy between natural product chemistry and industrial synthesis. From its early adoption in the fragrance industry to its ongoing utility as a synthetic intermediate, this aromatic ester continues to be a compound of significant interest. For researchers and professionals in drug development, a thorough understanding of its synthesis, properties, and applications provides a valuable tool for innovation.
References
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The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]
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Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-Floral Synthetic Ingredient for Perfumery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
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LookChem. (n.d.). Cas 101-41-7,Methyl phenylacetate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzeneacetic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of phenylacetic acid esters.
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An In-Depth Technical Guide to the Structural Analysis of Methyl 4-methylphenylacetate
This guide provides a comprehensive technical analysis of Methyl 4-methylphenylacetate, a key aromatic ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the core structural features, analytical methodologies, and synthetic pathways of this compound. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: Understanding Methyl 4-methylphenylacetate
Methyl 4-methylphenylacetate, with the chemical formula C10H12O2, is an ester of 4-methylphenylacetic acid and methanol.[1] It is a colorless liquid at room temperature and is characterized by its molecular weight of 164.20 g/mol .[1] This compound is of interest in various chemical research and development sectors due to its specific structural motifs and potential as a building block in organic synthesis.
A thorough understanding of its structure is paramount for predicting its reactivity, understanding its metabolic fate, and designing novel molecules with desired properties. This guide will walk through the essential analytical techniques employed to confirm its molecular structure.
Core Structural Elucidation: A Multi-faceted Spectroscopic Approach
The definitive structure of Methyl 4-methylphenylacetate is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
The proton NMR spectrum of Methyl 4-methylphenylacetate is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: The protons on the para-substituted benzene ring will appear as a pair of doublets, a characteristic AA'BB' system, typically in the range of δ 7.0-7.3 ppm.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the carbonyl and the aromatic ring is expected around δ 3.6 ppm.
-
Methyl Ester Protons (-OCH₃): A sharp singlet for the three protons of the methyl ester group will be observed, typically around δ 3.7 ppm.
-
Aromatic Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the benzene ring will appear further upfield, around δ 2.3 ppm.
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~172 |
| Aromatic C (quaternary, attached to CH₂) | ~134 |
| Aromatic C (quaternary, attached to CH₃) | ~136 |
| Aromatic C-H | ~129 |
| Methylene (-CH₂-) | ~41 |
| Methyl Ester (-OCH₃) | ~52 |
| Aromatic Methyl (-CH₃) | ~21 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For Methyl 4-methylphenylacetate, the key vibrational frequencies are:
-
C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.
-
C-O Stretch: An absorption band corresponding to the C-O single bond of the ester will appear in the 1160-1210 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methylene groups.
-
Aromatic C=C Bending: Characteristic absorptions for the benzene ring are also expected in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 4-methylphenylacetate, the molecular ion peak (M⁺) would be observed at an m/z of 164. A prominent fragment is often the tropylium ion (C₇H₇⁺) at m/z 91, formed by the cleavage of the bond between the methylene group and the carbonyl group, followed by rearrangement.
Synthesis of Methyl 4-methylphenylacetate
A common and efficient method for the synthesis of Methyl 4-methylphenylacetate is the Fischer-Speier esterification of 4-methylphenylacetic acid.[2]
Fischer-Speier Esterification: A Validated Protocol
This acid-catalyzed esterification involves the reaction of a carboxylic acid with an alcohol.[2][3]
Reaction:
4-methylphenylacetic acid + Methanol ⇌ Methyl 4-methylphenylacetate + Water
Causality of Experimental Choices:
-
Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[2][4]
-
Excess Alcohol: The reaction is an equilibrium process.[5] To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used.[3][4]
-
Removal of Water: Alternatively, or in conjunction with using excess alcohol, the removal of water as it is formed will also shift the equilibrium to the right.[3] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphenylacetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Reflux: Heat the reaction mixture to reflux for a period of 1-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Workflow Diagram:
Caption: Fischer-Speier Esterification Workflow.
Logical Relationships in Structural Analysis
The interpretation of spectroscopic data relies on a logical and self-validating system where each piece of information corroborates the others.
Caption: Interconnectivity of Spectroscopic Data.
Conclusion
The structural analysis of Methyl 4-methylphenylacetate is a clear and illustrative example of the power of modern analytical techniques. Through the synergistic application of NMR, IR, and Mass Spectrometry, a definitive and unambiguous structural assignment can be made. The well-established Fischer-Speier esterification provides a reliable and scalable synthetic route to this compound, underscoring the foundational principles of organic chemistry. This guide provides the necessary technical framework for researchers and scientists to confidently work with and characterize this and similar aromatic esters.
References
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PubChem. (n.d.). Methyl phenylacetate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methoxyphenylacetate. Retrieved from [Link]
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Wikipedia. (2023, October 29). Fischer–Speier esterification. Retrieved from [Link]
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Sciencemadness Wiki. (2022, April 6). Esterification. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of methyl phenylacetate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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Wikipedia. (2023, April 17). Methyl phenylacetate. Retrieved from [Link]
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Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]
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Journal of the American Chemical Society. (1993, March 1). Structural study of methyl and tert-butyl phenylacetate enolates in solution: spectroscopic determination of their E or Z configuration. Retrieved from [Link]
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MassBank. (2008, October 21). methyl phenylacetate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reaction of Phenyl and 4-Methylphenyl Phenylethynyl Sulfones with Methyl Acetoacetate. Retrieved from [Link]
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"Methyl 4-methylphenylacetate" thermochemical data
An In-depth Technical Guide to the Thermochemical Properties of Methyl 4-methylphenylacetate
The Significance of Thermochemical Data
Thermochemical data, such as the enthalpy of formation, heat capacity, and enthalpies of phase transitions, are not merely academic values. They have profound practical implications:
-
Process Safety and Hazard Analysis: The enthalpy of formation is crucial for calculating the heat of reaction, which is essential for assessing thermal hazards and designing safe manufacturing processes.
-
Reaction Optimization: Understanding the thermodynamics of a reaction allows for the optimization of conditions to maximize yield and efficiency.
-
Physical Stability and Formulation: Data on melting point, enthalpy of fusion, and heat capacity are critical for predicting the physical stability of a compound and for designing appropriate formulations, including dosage forms and delivery systems.
-
Computational Modeling: Experimental thermochemical data are essential for validating and parameterizing computational models that can predict the behavior of molecules in complex systems.
Experimental Determination of Thermochemical Properties
A combination of calorimetric techniques provides a robust framework for the experimental determination of the thermochemical properties of organic compounds like methyl 4-methylphenylacetate.
Phase Transitions and Heat Capacity: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2][3] It is the primary method for determining the temperatures and enthalpies of phase transitions and for measuring heat capacity.[4][5]
-
Sample Preparation:
-
Accurately weigh 5-15 mg of high-purity methyl 4-methylphenylacetate into a hermetically sealed aluminum DSC pan.[6] An empty, sealed pan is used as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.[6]
-
-
Thermal History Erasure:
-
To ensure that the measured thermal properties are intrinsic to the material and not influenced by its previous thermal history, a heat/cool/heat cycle is recommended.[6] For example, heat the sample to a temperature above its expected melting point, cool it down to a sub-ambient temperature, and then reheat it through the melting transition.
-
-
Data Acquisition:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
The instrument records the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.
-
Heat Capacity (Cp): Can be determined by measuring the displacement of the baseline in the DSC thermogram. Specialized techniques, such as modulated DSC, can provide more accurate heat capacity data.[3]
-
Enthalpy of Combustion and Formation: Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[7] From this value, the standard enthalpy of formation can be calculated using Hess's Law. This technique is particularly important for organic compounds.[8]
-
Sample Preparation:
-
A precisely weighed sample of methyl 4-methylphenylacetate (typically 0.5-1.5 g) is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."
-
A known length of fuse wire is placed in contact with the sample.
-
-
Assembly and Pressurization:
-
A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
-
Calorimeter Setup:
-
The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
-
The temperature of the water is monitored with a high-precision thermometer.
-
-
Combustion:
-
The sample is ignited by passing an electric current through the fuse wire.
-
The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature.
-
-
Data Analysis:
-
The heat capacity of the calorimeter (the "calorimeter constant") is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The heat of combustion of the sample is calculated from the measured temperature rise and the calorimeter constant.
-
-
Calculation of Enthalpy of Formation (ΔHf°):
-
The standard enthalpy of formation of methyl 4-methylphenylacetate can be calculated from its standard enthalpy of combustion (ΔHc°) using the following reaction equation and Hess's Law: C₁₀H₁₂O₂(s) + 12 O₂(g) → 10 CO₂(g) + 6 H₂O(l)
-
ΔHc° = [10 * ΔHf°(CO₂, g) + 6 * ΔHf°(H₂O, l)] - [ΔHf°(C₁₀H₁₂O₂, s) + 12 * ΔHf°(O₂, g)]
-
The standard enthalpies of formation for CO₂(g), H₂O(l), and O₂(g) are well-established values.
-
Computational Prediction of Thermochemical Properties
In addition to experimental methods, computational quantum chemistry provides a powerful and increasingly accurate means of predicting thermochemical data.[9] These methods can be particularly useful when experimental data is scarce or difficult to obtain.
Computational Methodology
High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, or density functional theory (DFT) with appropriate functionals and basis sets (e.g., M06-2X/6-311++G(d,p)), are commonly used for thermochemical calculations.[9]
-
Geometry Optimization: The three-dimensional structure of the methyl 4-methylphenylacetate molecule is optimized to find its lowest energy conformation.
-
Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated. These are used to determine the zero-point vibrational energy (ZPVE) and to calculate the thermal contributions to the enthalpy and entropy.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.
-
Calculation of Thermochemical Properties:
-
Enthalpy of Formation: Typically calculated using the atomization method, where the calculated enthalpy of atomization is combined with the experimental enthalpies of formation of the constituent atoms.
-
Heat Capacity and Entropy: Calculated from the vibrational, translational, and rotational partition functions, which are derived from the calculated vibrational frequencies and the molecular geometry.
-
Data Summary
The following table provides a template for summarizing the experimentally determined or computationally predicted thermochemical data for methyl 4-methylphenylacetate. For comparative purposes, it is useful to include data for structurally related compounds where available.
| Thermochemical Property | Methyl 4-methylphenylacetate (Experimental/Computational) | Methyl Phenylacetate (Literature Value) |
| Molecular Formula | C₁₀H₁₂O₂[1] | C₉H₁₀O₂[10] |
| Molecular Weight ( g/mol ) | 164.20[1] | 150.17[11] |
| Melting Point (°C) | TBD | -33[12] |
| Enthalpy of Fusion (kJ/mol) | TBD | TBD |
| Boiling Point (°C) | TBD | 215[11] |
| Enthalpy of Vaporization (kJ/mol) | TBD | TBD |
| Standard Enthalpy of Formation (liquid) (kJ/mol) | TBD | TBD |
| Standard Enthalpy of Formation (gas) (kJ/mol) | TBD | TBD |
| Standard Molar Heat Capacity (liquid) (J/mol·K) | TBD | TBD |
| Standard Molar Heat Capacity (gas) (J/mol·K) | TBD | TBD |
TBD: To be determined through the experimental or computational methods outlined in this guide.
Workflow Visualization
The following diagram illustrates the integrated workflow for the comprehensive thermochemical characterization of methyl 4-methylphenylacetate.
Caption: Integrated workflow for thermochemical analysis.
Conclusion
Obtaining a complete and accurate thermochemical dataset for a compound like methyl 4-methylphenylacetate is a multi-faceted process that benefits from the synergy between experimental measurement and computational prediction. While direct experimental determination through techniques like DSC and bomb calorimetry remains the gold standard for accuracy, computational methods provide a valuable and often more rapid means of estimation and can offer insights into molecular properties that are difficult to measure experimentally. By employing the methodologies outlined in this guide, researchers can confidently generate the critical thermochemical data needed to advance their research and development efforts.
References
[4] Plattner, R. D., & Gardner, H. W. (1975). A solid sample injector for gas-liquid chromatography of volatile derivatives of lipids. Journal of the American Oil Chemists' Society, 52(10), 415-416. [2] D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 453. [3] Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Duke University. [5] TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. [6] DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). [8] The Wexler Group. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. [13] Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2022). International Journal of Molecular Sciences, 23(19), 11289. [14] Fuchs, R., & Peacock, L. A. (1980). Heats of vaporization of esters by the gas chromatography–calorimetry method. Canadian Journal of Chemistry, 58(24), 2796-2800. [15] Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2022). International Journal of Molecular Sciences, 23(19), 11289. [16] NIST. (n.d.). Methyl 4-nitrophenylacetate. NIST Chemistry WebBook. [11] National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem. [17] Properties and Structure of Aromatic Ester Solvents. (2007). The Journal of Physical Chemistry B, 111(46), 13275-13286. [12] Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. (2006). American Journal of Applied Sciences, 3(5), 1859-1863. [9] An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. (2022). Physical Chemistry Chemical Physics, 24(30), 18057-18072. [18] Thermodynamic Evaluation of Aromatic CH/π Interactions and Rotational Entropy in a Molecular Rotor. (2015). Computational Chemistry Highlights. [19] NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. [7] Determination of the Heat of Combustion of Biodiesel Using Bomb Calorimetry. A Multidisciplinary Undergraduate Chemistry Experiment. (2008). Journal of Chemical Education, 85(2), 243. [20] CAMEO Chemicals. (n.d.). METHYL ACETATE. [21] Chem-Impex. (n.d.). Methyl phenylacetate. [10] NIST. (n.d.). Benzeneacetic acid, methyl ester. NIST Chemistry WebBook. [22] An Experimental Study of the Emission Characteristics and Soot Emission of Fatty Acid Methyl Esters (FAME) in an Industrial Burner. (2024). Energies, 17(20), 4889. [1] Santa Cruz Biotechnology. (n.d.). Methyl 4-methylphenylacetate. [23] NIST. (n.d.). Methanone, (4-methylphenyl)phenyl-. NIST Chemistry WebBook. Sigma-Aldrich. (n.d.). Methyl 4-methylphenylacetate. [24] ChemicalBook. (n.d.). Methyl phenylacetate. [25] Wikipedia. (n.d.). Methyl phenylacetate. [26] Argonne National Laboratory. (n.d.). Methyl Acetate Enthalpy of Formation. Active Thermochemical Tables. [27] ChemicalBook. (n.d.). Methyl phenylacetate. [28] NIST. (n.d.). Acetic acid, methyl ester. NIST Chemistry WebBook. [29] Sigma-Aldrich. (n.d.). Methyl phenylacetate ReagentPlus. [30] Stenutz. (n.d.). methyl phenylacetate.
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A Technical Guide to Methyl 4-methylphenylacetate: Synthesis, Characterization, and Applications
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of Methyl 4-methylphenylacetate, focusing on its synthesis, spectroscopic characterization, chemical properties, and applications as a synthetic intermediate. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.
Compound Identity and Physicochemical Profile
Methyl 4-methylphenylacetate (also known as Methyl 2-(p-tolyl)acetate) is an aromatic ester with the chemical formula C₁₀H₁₂O₂.[1][2] It is a key building block in organic synthesis, valued for the reactive sites offered by its ester functional group and the acidic α-protons on the adjacent methylene group. Its para-substituted methyl group also provides a point for further functionalization or can be used to sterically or electronically influence reactions.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Methyl 2-(4-methylphenyl)acetate |
| CAS Number | 23786-13-2[2] |
| Molecular Formula | C₁₀H₁₂O₂[1] |
| Molecular Weight | 164.20 g/mol [1][2] |
| SMILES | COC(=O)Cc1ccc(C)cc1[2] |
| InChI Key | LSAGWGNECLEVPE-UHFFFAOYSA-N[2] |
Physical and Chemical Properties
The physical properties of Methyl 4-methylphenylacetate make it suitable for a variety of reaction conditions, particularly in non-aqueous solvent systems.
| Property | Value | Source |
| Appearance | Colorless Liquid | [3] (analogue) |
| Boiling Point | 218 °C (for unsubstituted analogue) | [4] |
| Solubility | Soluble in most organic solvents; insoluble in water. | [3] |
| Storage Temperature | 2-8°C | [2] |
Synthesis: The Fischer-Speier Esterification
The most direct and atom-economical method for preparing Methyl 4-methylphenylacetate is the Fischer-Speier esterification of 4-methylphenylacetic acid with methanol.[5][6] This acid-catalyzed condensation reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted toward the product side. This is typically accomplished by using one of the reactants (usually the alcohol) in large excess, which also allows it to serve as the solvent, and by removing the water byproduct as it forms.[7][8]
Causality of the Mechanism
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH).[6] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[5][7]
Detailed Experimental Protocol
Objective: To synthesize Methyl 4-methylphenylacetate from 4-methylphenylacetic acid and methanol.
Materials:
-
4-methylphenylacetic acid
-
Anhydrous Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methylphenylacetic acid (1 equivalent).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also act as the solvent.
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol % of the carboxylic acid).
-
Reflux: Heat the reaction mixture to reflux (the boiling point of methanol, ~65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After cooling the mixture to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.[9]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[8]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure Methyl 4-methylphenylacetate.[9]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of Methyl 4-methylphenylacetate.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating system for structural elucidation.
¹H NMR Spectroscopy
Proton NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule. The expected signals for Methyl 4-methylphenylacetate in a solvent like CDCl₃ are highly characteristic.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.15 | Doublet | 2H | Aromatic protons (Ha) ortho to CH₂ |
| ~ 7.10 | Doublet | 2H | Aromatic protons (Hb) ortho to CH₃ |
| ~ 3.68 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| ~ 3.60 | Singlet | 2H | Benzylic protons (-CH₂-) |
| ~ 2.33 | Singlet | 3H | Aryl methyl protons (Ar-CH₃) |
Note: Data is predicted based on standard chemical shifts. Actual values may vary slightly.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172.0 | Ester Carbonyl Carbon (C=O) |
| ~ 137.0 | Aromatic Carbon (quaternary, C-CH₃) |
| ~ 131.0 | Aromatic Carbon (quaternary, C-CH₂) |
| ~ 129.5 | Aromatic CH Carbons |
| ~ 129.0 | Aromatic CH Carbons |
| ~ 52.0 | Methoxy Carbon (-OCH₃) |
| ~ 41.0 | Benzylic Carbon (-CH₂) |
| ~ 21.0 | Aryl Methyl Carbon (Ar-CH₃) |
Note: Data is predicted based on standard chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[10]
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~ 1735 | C=O Stretch | Ester |
| ~ 1610, 1515 | C=C Stretch | Aromatic Ring |
| ~ 1250, 1160 | C-O Stretch | Ester |
Note: The strong carbonyl (C=O) absorption is a definitive marker for the ester functional group.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 105: Loss of the methoxycarbonyl group (•COOCH₃).
-
m/z = 91: The tropylium ion, a characteristic fragment for toluene-containing structures, formed after rearrangement. This is often the base peak.
-
Reactivity and Synthetic Utility
Methyl 4-methylphenylacetate is a versatile intermediate due to two primary reactive sites: the ester group and the α-protons.
Ester Hydrolysis (Saponification)
Treatment with a strong base, such as sodium hydroxide, followed by an acidic workup will hydrolyze the ester back to the parent carboxylic acid, 4-methylphenylacetic acid. This reaction is essentially the reverse of the synthesis.
Enolate Chemistry
The protons on the methylene carbon (α to the carbonyl group) are acidic (pKa ≈ 22-24 in DMSO) and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to form an enolate.[12] This enolate is a powerful nucleophile and can be used in a variety of carbon-carbon bond-forming reactions, such as:
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.
-
Aldol and Claisen Condensations: Reaction with aldehydes, ketones, or other esters.
This reactivity makes Methyl 4-methylphenylacetate a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. Methyl 4-methylphenylacetate is considered a combustible liquid and may cause mild skin irritation.[13]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from sources of ignition.[2][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This guide is for informational purposes only. Always consult the official Safety Data Sheet (SDS) for the specific product before use.[13]
Conclusion
Methyl 4-methylphenylacetate is a synthetically useful aromatic ester. Its preparation via Fischer-Speier esterification is a robust and well-understood process, serving as an excellent example of equilibrium-driven reactions. The compound's structure can be unequivocally confirmed through a suite of standard spectroscopic techniques, ensuring its quality for subsequent use. Its reactivity, centered on the ester and the acidic α-protons, provides a gateway to a wide range of more complex molecular architectures, solidifying its role as a valuable intermediate for the research and development community.
References
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Navigating the Aromatic Landscape: A Technical Guide to the Natural Occurrence of Methyl 4-Methylphenylacetate and its Isomer, p-Tolyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Clarifying the Subject of Inquiry
Initial investigations into the natural occurrence of methyl 4-methylphenylacetate (also known as methyl p-tolylacetate) reveal a conspicuous absence of this compound in the current scientific literature detailing natural product chemistry. While the compound is commercially available as a synthetic chemical, extensive database searches have not yielded substantive evidence of its isolation from plants, insects, or microbial sources.
However, a structurally similar and isomeric compound, p-tolyl acetate (also known as 4-methylphenyl acetate or p-cresyl acetate), is a well-documented natural constituent of various essential oils. This technical guide will, therefore, pivot to an in-depth exploration of p-tolyl acetate, providing a comprehensive overview of its natural occurrence, analytical characterization, and biosynthetic considerations. This information will be of significant value to researchers in phytochemistry, flavor and fragrance science, and chemical ecology.
Section 1: p-Tolyl Acetate: A Naturally Occurring Aromatic Ester
p-Tolyl acetate is a phenolic ester that contributes to the complex aroma profiles of several well-known essential oils. Its scent is often described as having floral, sweet, and slightly fruity notes, with some sources also indicating a phenolic or animalic undertone.
Documented Natural Sources
The most prominent and well-documented natural source of p-tolyl acetate is the essential oil of ylang-ylang (Cananga odorata). It is also reported as a constituent in the essential oils of wallflower.
-
Ylang-Ylang (Cananga odorata) : p-Tolyl acetate is a recognized volatile component of ylang-ylang essential oil, which is renowned for its rich, floral, and sweet fragrance. The oil is obtained through the steam distillation of the fresh flowers of the Cananga odorata tree. The composition of ylang-ylang oil can vary significantly depending on the geographical origin, the stage of flower development, and the distillation fraction (e.g., Extra, I, II, III). While p-tolyl acetate is typically a minor component, it plays a crucial role in the overall olfactory profile of the oil. It is one of the cresolic compounds that imparts a characteristic animalic note to the Ylang-Ylang Extra essential oil[1].
Quantitative Data
Precise quantitative data for p-tolyl acetate in natural sources is often variable and dependent on the specific analytical study and the origin of the sample. However, it is generally considered a trace to minor component.
| Natural Source | Plant Part | Compound | Concentration Range | Reference |
| Ylang-Ylang (Cananga odorata) | Flowers | p-Tolyl acetate | Trace amounts (<0.05%) in the "Extra" grade oil | [2] |
| Wallflower | Flowers | p-Tolyl acetate | Reported as a constituent | [3] |
| Prangos uechtritzii | Fruit Oil | p-Tolyl acetate | 0.10% | [3] |
Section 2: Analytical Methodologies for the Identification and Quantification of p-Tolyl Acetate
The identification and quantification of p-tolyl acetate in complex natural matrices like essential oils rely on advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.
Experimental Protocol: GC-MS Analysis of Ylang-Ylang Essential Oil
This protocol outlines a general procedure for the analysis of p-tolyl acetate in ylang-ylang essential oil.
Objective: To identify and quantify p-tolyl acetate in a sample of ylang-ylang essential oil.
Materials:
-
Ylang-Ylang essential oil sample
-
Hexane (analytical grade)
-
Internal standard (e.g., methyl nonadecanoate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5ms)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the ylang-ylang essential oil in hexane.
-
Add a known concentration of the internal standard to the diluted sample. This will be used for quantification.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 1:50 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Final hold: Hold at 240 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identification: The identification of p-tolyl acetate is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of p-tolyl acetate is determined by comparing its peak area to that of the internal standard.
-
Visualization of the Analytical Workflow
Caption: Workflow for GC-MS analysis of p-tolyl acetate in essential oils.
Section 3: Biosynthesis of p-Tolyl Acetate
The biosynthesis of p-tolyl acetate in plants is believed to follow the shikimate pathway, which is responsible for the production of aromatic amino acids and other phenolic compounds.
Proposed Biosynthetic Pathway
The precursor to the tolyl moiety of p-tolyl acetate is p-cresol. In microorganisms, the biosynthesis of p-cresol from tyrosine has been elucidated. A similar pathway is proposed to occur in plants.
-
Formation of p-Coumaric Acid: The pathway begins with the aromatic amino acid L-phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid.
-
Conversion to p-Cresol: p-Coumaric acid can be converted to p-cresol through a series of enzymatic reactions, likely involving a decarboxylation step.
-
Esterification: The final step is the esterification of p-cresol with acetyl-CoA, catalyzed by an acetyltransferase enzyme, to yield p-tolyl acetate.
Visualization of the Proposed Biosynthetic Pathway
Sources
Methodological & Application
The Synthetic Utility of Methyl 4-Methylphenylacetate: Application Notes and Protocols
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 4-methylphenylacetate, also known as methyl p-tolylacetate, is a valuable ester in the synthetic chemist's toolkit. With a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , this colorless to pale yellow liquid serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Its structure, featuring a reactive ester functionality and an activated methylene group (α-carbon), allows for a range of chemical transformations. This guide provides an in-depth exploration of its primary applications, focusing on the causality behind protocol design and offering detailed, field-proven methodologies for its use.
| Property | Value | Reference |
| CAS Number | 23786-13-2 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| IUPAC Name | methyl 2-(4-methylphenyl)acetate | [2] |
| Appearance | Colorless to pale yellow liquid | - |
| Solubility | Soluble in most organic solvents | - |
The strategic value of Methyl 4-methylphenylacetate lies in its ability to act as a precursor to more complex molecules through three principal reaction pathways: hydrolysis (saponification), transesterification, and, most significantly, α-alkylation via enolate intermediates.
Caption: Core synthetic pathways for Methyl 4-methylphenylacetate.
Application 1: Saponification to 4-Methylphenylacetic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-methylphenylacetic acid, is a fundamental and high-yielding transformation. This acid is a common precursor in the synthesis of various active pharmaceutical ingredients (APIs). The reaction is typically a base-mediated saponification, which proceeds via nucleophilic acyl substitution.
Mechanism Insight: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to yield the carboxylate salt. A final acidic workup is required to protonate the carboxylate and furnish the neutral carboxylic acid product. Using an excess of base ensures the reaction goes to completion.[4]
Protocol: High-Yield Synthesis of 4-Methylphenylacetic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-methylphenylacetate (10.0 g, 60.9 mmol) in methanol (100 mL).
-
Base Addition: While stirring, add a solution of sodium hydroxide (3.65 g, 91.4 mmol, 1.5 equiv) dissolved in deionized water (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Acidification & Extraction: To the remaining aqueous solution, add 100 mL of deionized water. Cool the flask in an ice bath and slowly acidify the solution to pH 1-2 by adding 6M hydrochloric acid (HCl) dropwise. A white precipitate of 4-methylphenylacetic acid will form.
-
Isolation: Extract the aqueous suspension with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and remove the solvent under reduced pressure to yield 4-methylphenylacetic acid as a white solid. The product is typically of high purity (>98%) and can be further purified by recrystallization if necessary. Expected yield: 85-95%.
| Parameter | Condition | Rationale |
| Base | NaOH (1.5 equiv) | Drives the equilibrium towards the carboxylate salt. |
| Solvent | Methanol/Water | Co-solvent system ensures miscibility of all reactants. |
| Temperature | Reflux | Increases reaction rate for complete conversion. |
| Workup | Acidification (HCl) | Protonates the carboxylate salt to yield the final product.[5] |
Application 2: Transesterification for Novel Ester Synthesis
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[6] This reaction is valuable for creating a library of different 4-methylphenylacetate esters, which may have applications as fragrances or as intermediates with different solubility or reactivity profiles. The reaction can be catalyzed by either an acid or a base.
Causality of Catalyst Choice:
-
Acid Catalysis (e.g., H₂SO₄): Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol (R'OH). This is an equilibrium process, and the reaction is often driven to completion by using the new alcohol as the solvent or by removing the methanol byproduct.[6]
-
Base Catalysis (e.g., NaOR'): The alkoxide of the new alcohol (R'O⁻) is a potent nucleophile that directly attacks the ester carbonyl. This is also an equilibrium, and using a large excess of the new alcohol is critical.[6]
Protocol: Acid-Catalyzed Transesterification to Benzyl 4-Methylphenylacetate
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask containing methyl 4-methylphenylacetate (5.0 g, 30.5 mmol), add benzyl alcohol (30 mL, ~10 equiv).
-
Catalyst Addition: Add 2-3 drops of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
Reaction: Heat the reaction mixture to 100°C under a nitrogen atmosphere and stir for 6-12 hours. A Dean-Stark apparatus can be used to remove the methanol byproduct and drive the equilibrium.
-
Quenching: Cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration, remove the solvent and excess benzyl alcohol under high vacuum to yield the product, benzyl 4-methylphenylacetate. Further purification can be achieved via column chromatography.
Application 3: α-Alkylation for C-C Bond Formation
The most powerful application of methyl 4-methylphenylacetate is its use as a nucleophile in carbon-carbon bond formation. The methylene protons (α-protons) adjacent to the ester carbonyl are acidic (pKa ≈ 22-24 in DMSO) and can be removed by a strong, non-nucleophilic base to form a resonance-stabilized enolate.[7] This enolate can then act as a potent nucleophile, attacking an alkyl halide in a classic Sₙ2 reaction to form an α-substituted product.[8] This pathway is fundamental to the synthesis of many 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[9]
Critical Experimental Choices:
-
Base: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is essential.[7] Weaker bases like alkoxides (e.g., NaOEt) are not strong enough to fully deprotonate the ester and can lead to side reactions like Claisen condensation. LDA's bulk prevents it from acting as a nucleophile itself.
-
Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are required. Protic solvents would quench the enolate.
-
Temperature: The reaction must be performed at low temperatures (typically -78°C, a dry ice/acetone bath) to prevent side reactions and ensure kinetic control of deprotonation.[10]
Caption: Workflow for the α-Alkylation of Methyl 4-Methylphenylacetate.
Protocol: α-Methylation of Methyl 4-Methylphenylacetate
This protocol details the synthesis of methyl 2-(4-methylphenyl)propanoate, a direct precursor to several "profen" NSAIDs.
Materials:
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methyl 4-methylphenylacetate
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
LDA Preparation: Set up an oven-dried, three-neck flask under a positive pressure of nitrogen, equipped with a magnetic stirrer and thermometer. Add anhydrous THF (50 mL) and cool to 0°C in an ice bath. Add diisopropylamine (2.3 mL, 16.5 mmol, 1.1 equiv) via syringe. Slowly add n-BuLi (6.0 mL, 15.0 mmol, 1.0 equiv) dropwise, keeping the internal temperature below 0°C. Stir the resulting LDA solution at 0°C for 15 minutes, then cool to -78°C using a dry ice/acetone bath.
-
Enolate Formation: In a separate dry flask, prepare a solution of methyl 4-methylphenylacetate (2.46 g, 15.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the stirred LDA solution at -78°C over 20 minutes. Stir the resulting pale yellow enolate solution for 1 hour at -78°C.
-
Alkylation: Add methyl iodide (1.03 mL, 16.5 mmol, 1.1 equiv) dropwise to the enolate solution at -78°C. Allow the reaction mixture to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.[10]
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography (e.g., using a 95:5 Hexane:Ethyl Acetate eluent) to yield pure methyl 2-(4-methylphenyl)propanoate.
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base ensures complete and clean enolate formation.[8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent stabilizes the enolate without quenching it. |
| Temperature | -78°C | Prevents side reactions and ensures kinetic deprotonation.[7] |
| Electrophile | Methyl Iodide (CH₃I) | Highly reactive primary halide, ideal for Sₙ2 reaction with the enolate.[8] |
Conclusion
Methyl 4-methylphenylacetate is more than a simple aromatic ester; it is a versatile and powerful reagent in organic synthesis. Its ability to undergo clean hydrolysis, transesterification, and especially α-alkylation makes it a cornerstone intermediate for constructing complex molecular architectures. The protocols described herein provide a robust framework for researchers, scientists, and drug development professionals to leverage the full synthetic potential of this valuable compound. Mastery of its enolate chemistry, in particular, opens the door to the efficient synthesis of a wide range of important pharmaceutical agents.
References
-
Shigeno, M., et al. (2025). Methyl phenylacetate enolate generated with the P4-tBu Schwesinger base: 'Naked' or not? ResearchGate. Available at: [Link]
-
Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. Available at: [Link]
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Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]
-
Clayden, J., Greeves, N., & Warren, S. (n.d.). Alkylation of enolates. Oxford University Press. Available at: [Link]
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An-Najah National University. (n.d.). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. An-Najah Staff Site. Available at: [Link]
- Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
-
Via Medica Journals. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). The α-Alkylation of Ketones in Flow. Available at: [Link]
-
Fengchen Group Co., Ltd. (n.d.). Methyl Phenylacetate Or Methyl Phenyl Acetate CAS 101-41-7. Available at: [Link]
-
Master Organic Chemistry. (2022). Transesterification. Available at: [Link]
-
PubMed. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Available at: [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl p-tolylacetate. PubChem. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: Synthesis and Use of Methyl p-Tolyl Sulfone. Available at: [Link]
-
PubMed. (n.d.). Preparation of methyl ester precursors of biologically active agents. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Available at: [Link]
-
ResearchGate. (n.d.). Transesterification of phenyl acetate by methanol without catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the transesterification of methyl acetate with ethanol. Available at: [Link]
-
PubChem. (n.d.). Methyl p-tolylacetate. Available at: [Link]
-
ResearchGate. (n.d.). Effect of catalyst concentration on the conversion of methyl acetate. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
National Institutes of Health. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. Available at: [Link]
-
YouTube. (2019). Alpha Alkylation, Malonic Ester Synthesis, and Acetoacetic Ester Synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. PMC. Available at: [Link]
- Google Patents. (n.d.). CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene.
-
Formosa Journal of Sustainable Research. (2024). Sequential Catalytic Conversion of Methyl Oleate Into Short Chain Alkane and Alkene Compounds. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of Methyl 4-Methylphenylacetate for Chemical Biology and Drug Discovery
An in-depth technical guide on the synthesis of derivatives from Methyl 4-methylphenylacetate, designed for researchers and drug development professionals. This document provides detailed protocols, explains the scientific rationale behind experimental choices, and offers a framework for creating molecular diversity from a common chemical scaffold.
Abstract
Methyl 4-methylphenylacetate is a commercially available starting material that offers multiple reaction handles for chemical diversification. Its structure, featuring a modifiable ester, an aromatic ring, and a reactive benzylic methyl group, makes it an exceptionally versatile scaffold for constructing libraries of novel compounds. This guide provides detailed, field-tested protocols for a range of core synthetic transformations, including hydrolysis, amidation, reduction, and benzylic bromination. Furthermore, it explores how these initial products can serve as key intermediates for advanced palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific molecular targets.
Introduction: The Strategic Value of the 4-Methylphenylacetate Core
In the landscape of medicinal chemistry and materials science, the efficient construction of molecular complexity from simple, inexpensive starting materials is a paramount objective. Methyl 4-methylphenylacetate (MW: 164.20 g/mol ) is an ideal candidate for such a role.[1] It is a clear, colorless liquid with a boiling point of approximately 218 °C. Its structure presents three primary sites for chemical modification:
-
The Ester Group: Readily undergoes hydrolysis to a carboxylic acid, reduction to a primary alcohol, or direct amidation, providing access to a vast array of functional groups.
-
The Aromatic Ring: Can be functionalized via electrophilic aromatic substitution, or converted into a halide/triflate for cross-coupling reactions.
-
The Benzylic Methyl Group: The C-H bonds of this group are weakened by the adjacent aromatic ring, making them susceptible to radical halogenation, which installs a highly reactive handle for subsequent nucleophilic substitution or organometallic coupling.[2]
This document serves as a practical guide to exploiting these reactive sites, offering a logical progression from fundamental transformations to advanced, complexity-building reactions.
Core Synthetic Transformations: Building Key Intermediates
The initial derivatization of Methyl 4-methylphenylacetate focuses on creating a set of stable, versatile intermediates that can be advanced through numerous synthetic pathways.
Saponification: Accessing the Carboxylic Acid Gateway
The hydrolysis of the methyl ester to 4-methylphenylacetic acid is arguably the most crucial first step. The resulting carboxylic acid is a cornerstone for a multitude of subsequent reactions, most notably amide bond formations. The following protocol employs a standard base-mediated saponification.
Workflow for Ester Hydrolysis:
Caption: A generalized workflow for the base-catalyzed hydrolysis of an ester.
Protocol 2.1: Synthesis of 4-Methylphenylacetic Acid
-
Rationale: Basic hydrolysis is a high-yielding and straightforward method for converting esters to carboxylic acids. The use of an alcoholic co-solvent like methanol ensures the miscibility of the organic ester with the aqueous base. Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate or partition into an organic extraction solvent.
-
Materials:
-
Methyl 4-methylphenylacetate (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH, 1.5 eq) or Lithium Hydroxide (LiOH, 1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Methyl 4-methylphenylacetate (e.g., 10.0 g, 60.9 mmol) in a mixture of methanol (150 mL) and water (50 mL) in a round-bottom flask.
-
Add solid NaOH (3.65 g, 91.4 mmol) to the solution.
-
Stir the mixture at room temperature for 4-6 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 1 M HCl until the pH is ~2. A white precipitate will form.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield 4-methylphenylacetic acid as a white solid.
-
-
Expected Outcome:
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 4-Methylphenylacetic Acid | 150.17 | >95% | White Crystalline Solid |
Amide Bond Formation: A Pillar of Medicinal Chemistry
With 4-methylphenylacetic acid in hand, a vast library of amides can be synthesized. Modern peptide coupling reagents provide a mild and efficient means of forming the amide bond, avoiding the harsh conditions required for converting the acid to an acid chloride.
Workflow for EDC/HOBt-Mediated Amidation:
Caption: Step-by-step workflow for amidation using standard coupling reagents.
Protocol 2.2: Synthesis of N-Cyclohexyl-2-(p-tolyl)acetamide (Representative Example)
-
Rationale: The combination of a carbodiimide (like EDC) and an activating agent (like HOBt) is a common strategy.[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if the alpha-carbon were chiral) and reacts cleanly with the amine nucleophile. A non-nucleophilic base like DIPEA is used to neutralize the HCl salt of EDC and the protonated amine.
-
Materials:
-
4-Methylphenylacetic Acid (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
-
Procedure:
-
To a solution of 4-methylphenylacetic acid (1.00 g, 6.66 mmol) in DCM (30 mL), add EDC·HCl (1.53 g, 7.99 mmol) and HOBt (1.08 g, 7.99 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclohexylamine (0.84 mL, 7.33 mmol) followed by the dropwise addition of DIPEA (2.9 mL, 16.65 mmol).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with DCM (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (silica gel, gradient of EtOAc in hexanes) or recrystallization to yield the pure amide.
-
-
Expected Outcome:
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| N-Cyclohexyl-2-(p-tolyl)acetamide | 231.35 | 85-95% | White to off-white solid |
Ester Reduction: Unveiling the Primary Alcohol
Reduction of the ester group to a primary alcohol, 2-(p-tolyl)ethanol, provides a new synthetic handle for etherification, oxidation to an aldehyde, or conversion to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.
Workflow for LiAlH₄ Reduction:
Caption: A standard workflow for the reduction of an ester using LiAlH₄.
Protocol 2.3: Synthesis of 2-(p-tolyl)ethanol
-
Rationale: Esters are relatively unreactive and require a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻) capable of reducing esters to primary alcohols, whereas milder reagents like sodium borohydride (NaBH₄) are generally ineffective.[4][5] The reaction proceeds via nucleophilic acyl substitution to form an aldehyde intermediate, which is immediately reduced further to the primary alcohol. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser work-up is a standard and safe procedure for quenching excess LiAlH₄ and precipitating manageable aluminum salts.[6]
-
Materials:
-
Methyl 4-methylphenylacetate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water, 15% (w/v) NaOH solution
-
Celite®
-
-
Procedure:
-
CAUTION: Perform all steps under an inert atmosphere (N₂ or Ar) in a flame-dried flask.
-
Suspend LiAlH₄ (2.31 g, 60.9 mmol) in anhydrous THF (100 mL) in a three-neck flask and cool to 0 °C.
-
Dissolve Methyl 4-methylphenylacetate (6.66 g, 40.6 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Cool the reaction back to 0 °C. Quench by the slow, sequential dropwise addition of:
-
2.3 mL of water
-
2.3 mL of 15% NaOH (aq)
-
6.9 mL of water
-
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until a granular white precipitate forms.
-
Add a small amount of Celite®, and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-(p-tolyl)ethanol, which can be purified by distillation or chromatography if necessary.
-
-
Expected Outcome:
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 2-(p-tolyl)ethanol | 136.19 | 90-98% | Colorless Liquid |
Benzylic Bromination: Activating the Methyl Group
The benzylic protons of the tolyl group are readily abstracted by radicals, providing a selective method for functionalization. Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator is the classic method for this transformation.
Workflow for Benzylic Bromination:
Caption: General workflow for the radical bromination of a benzylic position.
Protocol 2.4: Synthesis of Methyl 2-(4-(bromomethyl)phenyl)acetate
-
Rationale: This reaction proceeds via a free-radical chain mechanism.[2] A radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, is decomposed by heat or light to generate radicals. These radicals abstract a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl radical. This radical then reacts with a low concentration of Br₂ (generated in situ from NBS) to form the product and a bromine radical, propagating the chain.[2] Carbon tetrachloride (CCl₄) is a traditional solvent, but due to its toxicity, safer alternatives like acetonitrile or cyclohexane are often preferred.[7][8]
-
Materials:
-
Methyl 4-methylphenylacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), recrystallized before use
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Saturated Na₂S₂O₃ solution
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Methyl 4-methylphenylacetate (5.00 g, 30.5 mmol), NBS (5.96 g, 33.5 mmol), and AIBN (0.25 g, 1.52 mmol) in CCl₄ (100 mL).
-
Heat the mixture to reflux using a heating mantle. Irradiate the flask with a 100W lamp to facilitate initiation.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter off the solid succinimide and wash it with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash with saturated Na₂S₂O₃ solution (to quench any remaining bromine) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product, which is often used directly in the next step due to its lachrymatory nature and potential instability.
-
-
Expected Outcome:
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Methyl 2-(4-(bromomethyl)phenyl)acetate | 243.09 | 75-85% | Oil or low-melting solid |
Advanced Derivatization via Palladium-Catalyzed Cross-Coupling
The intermediates synthesized above are primed for a variety of powerful C-C and C-N bond-forming reactions. These methods, many of which were recognized with the 2010 Nobel Prize in Chemistry, are cornerstones of modern organic synthesis.[9]
Conceptual Workflow for Cross-Coupling:
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The reaction of an organoboron reagent (boronic acid or ester) with an organic halide or triflate.[10][11] The benzyl bromide derivative (from Protocol 2.4) can be coupled with arylboronic acids to form diarylmethane structures. Alternatively, the aromatic ring of 4-methylphenylacetic acid can be halogenated and then used in a Suzuki coupling.[12]
-
Heck Reaction: The coupling of an aryl or vinyl halide with an alkene.[9][13] An aryl bromide or iodide derivative of 4-methylphenylacetic acid can be reacted with various alkenes (e.g., acrylates, styrenes) to introduce vinyl groups.[14][15]
-
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.[16][17] This reaction is invaluable for synthesizing arylalkynes.[18] An aryl halide derivative is required as the starting material.[19]
-
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds by coupling an aryl halide or triflate with a primary or secondary amine.[20][21] This reaction allows for the direct installation of a wide variety of nitrogen-containing groups onto the aromatic ring of the 4-methylphenylacetate scaffold.[22][23][24]
Safety and Handling Precautions
-
General: Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
-
Corrosives: Strong acids (HCl) and bases (NaOH) are corrosive and can cause severe burns. Handle with care.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive and water-sensitive reagent. It can ignite spontaneously in moist air. Handle strictly under an inert atmosphere. The quenching procedure must be done slowly and behind a blast shield, especially on larger scales.
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin.
-
Solvents: Dichloromethane and Carbon Tetrachloride are regulated and potentially carcinogenic; handle with appropriate engineering controls and consider greener alternatives where possible.[7]
Characterization
The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of ester vs. acid vs. amide).
-
Melting Point / Boiling Point: As an indicator of purity for solids and liquids, respectively.
Conclusion
Methyl 4-methylphenylacetate serves as an exemplary starting point for the generation of chemical diversity. The foundational protocols presented here for hydrolysis, amidation, reduction, and benzylic functionalization provide reliable access to key chemical intermediates. These intermediates, in turn, are poised for use in a wide array of advanced, palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of complex molecular architectures. By applying the strategic workflows outlined in this guide, researchers in drug discovery and materials science can efficiently build and explore novel chemical space.
References
-
MDPI. (n.d.). Copper(II)-Catalyzed (3+2) Cycloaddition of 2H-Azirines to Six-Membered Cyclic Enols... MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Carreño, M. C., et al. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Journal of Organic Chemistry.
-
National Institutes of Health (NIH). (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses Service. Retrieved from [Link]
-
DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. DiVA. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Reagent Guides. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. Retrieved from [Link]
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Study.com. (n.d.). Write a complete mechanism for the reduction of methyl acetate by lithium aluminum hydride. Study.com. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Organic Reactions. (n.d.). A Half Century of the Sonogashira Reaction. Organic Reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Retrieved from [Link]
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Application Notes & Protocols: Methyl 4-methylphenylacetate in Fragrance Formulation Research
Introduction: The Role of Methyl 4-methylphenylacetate in Modern Perfumery
Methyl 4-methylphenylacetate, a para-substituted aromatic ester, represents a unique olfactory tool for the modern fragrance formulator. While structurally similar to the well-known Methyl Phenylacetate (a classic honey-jasmine note), the addition of a methyl group in the para position of the phenyl ring subtly yet significantly alters its scent profile and performance. This modification reduces the intense, almost cloying sweetness of its non-methylated counterpart, introducing a more refined, floral-honey character with nuances of narcissus, mimosa, and a slight waxy background.
These application notes provide a comprehensive guide for researchers and formulators on the evaluation, incorporation, and stability testing of Methyl 4-methylphenylacetate. The protocols herein are designed to elucidate its character, explore its synergistic potential within fragrance accords, and ensure formulation integrity. Our objective is to move beyond simple substitution and empower the scientist to leverage this ingredient's specific attributes for creating innovative and stable fragrances.
Physicochemical and Olfactory Profile
A thorough understanding of the raw material is the foundation of successful formulation.
2.1 Chemical Properties A summary of the key physicochemical properties of Methyl 4-methylphenylacetate is presented below. These properties are critical for predicting its behavior in various solvents and cosmetic bases.
| Property | Value | Source |
| Chemical Name | Methyl 2-(p-tolyl)acetate | N/A |
| Synonyms | Methyl 4-methylphenylacetate | [1][2] |
| CAS Number | 23786-13-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Colorless to Pale Yellow Liquid | [3] |
| Solubility | Soluble in most organic solvents (e.g., ethanol); limited solubility in water. | |
| Storage | Store in a cool, dry place away from heat and sunlight in a sealed, airtight container. | [1] |
2.2 Olfactory Characterization The scent profile of Methyl 4-methylphenylacetate is multifaceted. It is a powerful material, and its character evolves significantly over time.
-
Primary Notes: A refined, sweet, floral-honey character.
-
Secondary Nuances: Distinct notes of narcissus and mimosa flowers, with a subtle, underlying waxy and pollen-like quality.
-
Drydown: The drydown is tenacious, retaining its floral-honey character with a soft, musky persistence.
-
Strength & Substantivity: High-impact top-to-heart note modifier with good longevity, lasting over 48 hours on a smelling strip.[4]
Application in Fragrance Formulation: A Mechanistic Overview
Methyl 4-methylphenylacetate is rarely the central star of a fragrance; instead, it is a masterful supporting actor. Its primary function is as a modifier and enhancer , bridging different olfactory families and adding a natural, radiant sweetness.
Causality of Application:
-
In Floral Accords (Jasmine, Narcissus, Ylang-Ylang): It enhances the natural, sweet, and slightly indolic facets of white florals. The waxy nuance connects seamlessly with the texture of petals, creating a more realistic and voluminous floral bouquet.
-
In Gourmand & Oriental Fragrances: It provides a sophisticated, non-edible honeyed sweetness that can cut through the richness of vanilla, balsams, and spices, adding lift and complexity.[3]
-
Synergy with Fruity Notes: When paired with notes like pear, apple, or apricot, it can create a "honey-drizzled fruit" effect, enhancing ripeness and juiciness.
The diagram below illustrates the conceptual role of Methyl 4-methylphenylacetate as a bridging element in a fragrance composition.
Caption: Role of M4MPA as a bridging modifier.
Experimental Protocols
The following protocols provide a systematic approach to evaluating and utilizing Methyl 4-methylphenylacetate. Adherence to these methodologies will ensure reproducible and meaningful results.
Protocol 1: Comprehensive Olfactory Evaluation
Objective: To systematically characterize the olfactory profile of Methyl 4-methylphenylacetate from initial impact to full drydown.
Causality: A raw material's scent changes over time due to the differential evaporation rates of its molecular components. This evaluation is critical to understanding its role as a top, middle, or base note and identifying any off-notes that may appear during its evolution.[5]
Materials:
-
Methyl 4-methylphenylacetate
-
Anhydrous Ethanol (perfumer's grade)
-
Standard paper smelling strips (blotters)
-
10% and 1% dilution of Methyl 4-methylphenylacetate in ethanol
-
Control smelling strip (dipped in ethanol only)
-
Timer
-
Odor-free evaluation environment
Procedure:
-
Preparation: Label three smelling strips: "100%," "10%," and "1%." Dip each strip approximately 1 cm into the corresponding solution. Dip a fourth strip into the ethanol solvent alone to serve as a control.
-
Initial Evaluation (Top Note; 0-10 minutes):
-
Allow the solvent to evaporate for ~15-30 seconds.
-
Smell each strip briefly, starting with the 1% dilution and moving to the 100%.
-
Record initial impressions: intensity, primary character (floral, honey, etc.), and any sharp or chemical top notes. The high potency of this material often necessitates evaluation at 10% or less to appreciate its nuances.[6]
-
-
Heart Note Evaluation (10 minutes - 2 hours):
-
Re-evaluate the strips at 15-minute intervals for the first hour, then at the 2-hour mark.
-
Note the development of the fragrance. Does the initial sweetness soften? Do new floral or waxy characteristics emerge? Compare the evolution of the different dilutions.
-
-
Base Note Evaluation (Drydown; 2 - 48+ hours):
-
Evaluate the strips at 4, 8, 24, and 48 hours.
-
Record the lingering scent profile. Note its tenacity and any changes in character (e.g., becoming more musky, powdery, or thin). The material's ability to last more than 48 hours on a strip indicates its excellent fixative properties.[4]
-
Data Presentation:
| Time | 1% Dilution | 10% Dilution | 100% (Neat) |
| 0-2 min | Delicate honey, soft floral | Intense sweet honey, narcissus | Pungent, sharp sweetness |
| 30 min | Balanced floral-honey, mimosa | Rich narcissus, waxy notes | Honey note still dominant |
| 2 hrs | Soft, pollen-like floral | Tenacious honey, floral heart | Waxy, sweet character |
| 24 hrs | Faint, sweet musk | Persistent floral-honey | Sweet, slightly waxy |
| 48 hrs | Trace sweet musk | Clear honeyed note remains | Faint sweetness |
Protocol 2: Incorporation into a Model Fragrance Accord
Objective: To assess the impact of Methyl 4-methylphenylacetate on a simple floral accord.
Causality: Creating a simple, controlled blend is the most effective way to understand how a new material interacts with others.[7] This protocol uses a basic jasmine accord to provide a clear baseline against which the effects of Methyl 4-methylphenylacetate can be measured. The "Jean Carles method" of creating trial ratios is a foundational technique for achieving harmony.[7][8]
Materials:
-
Benzyl Acetate (Top note, fruity-jasmine)
-
Hedione (Heart note, diffusive jasmine)
-
Indole (1% solution) (Heart note, narcotic floralcy)
-
Methyl 4-methylphenylacetate (10% solution)
-
Ethanol (perfumer's grade)
-
Glass vials, pipettes, digital scale
Procedure:
-
Create the Control Accord: In a clean glass vial, create the following "Jasmine Accord - Control" by weight:
-
Benzyl Acetate: 60 parts
-
Hedione: 35 parts
-
Indole (1%): 5 parts
-
Total: 100 parts
-
-
Create the Test Accord: In a separate vial, create the "Jasmine Accord - Test" by replacing a portion of the Hedione with the Methyl 4-methylphenylacetate solution:
-
Benzyl Acetate: 60 parts
-
Hedione: 25 parts
-
Methyl 4-methylphenylacetate (10%): 10 parts
-
Indole (1%): 5 parts
-
Total: 100 parts
-
-
Maturation: Cap both vials, agitate gently, and allow them to macerate for at least 48 hours. This allows the molecules to integrate and the fragrance to settle.
-
Comparative Evaluation:
-
Dip two labeled smelling strips, one in the "Control" and one in the "Test" accord.
-
Evaluate side-by-side at the same time intervals as Protocol 1 (0 min, 30 min, 2 hrs, 24 hrs).
-
Specifically note the differences: Does the Test accord have more lift? Is the sweetness more natural? Does it feel more rounded or complete?
-
Protocol 3: Accelerated Stability and Performance Testing
Objective: To evaluate the stability of a fragrance containing Methyl 4-methylphenylacetate in a simple cosmetic base.
Causality: Fragrance stability is a critical quality parameter.[9] Ingredients can react with the product base or other fragrance components over time, especially when exposed to heat and light, leading to discoloration or odor changes.[9][10] Accelerated testing uses elevated temperatures to predict long-term stability more quickly.[11][12]
Materials:
-
"Jasmine Accord - Test" (from Protocol 2)
-
Simple, unscented lotion base or a 70% ethanol/30% water solution
-
Control sample (base with no fragrance)
-
Test sample (base with 1% "Jasmine Accord - Test")
-
Airtight, clear glass containers
-
Calibrated oven set to 45°C
-
Dark location for room temperature storage (e.g., a drawer)
Workflow Diagram:
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Application Notes & Protocols: Evaluating Methyl 4-methylphenylacetate as a Novel Flavor Ingredient
Executive Summary
This document provides a comprehensive guide for researchers and food scientists on the evaluation of Methyl 4-methylphenylacetate (CAS No. 23786-13-2) as a potential flavor ingredient. A review of publicly available scientific literature and regulatory databases indicates that while this compound is chemically defined, there is a significant lack of information regarding its organoleptic properties, food applications, and regulatory status. In contrast, the closely related, non-methylated analog, Methyl Phenylacetate (CAS No. 101-41-7), is a well-established, globally recognized flavor ingredient (FEMA No. 2733, JECFA No. 1008) prized for its characteristic honey-floral aroma.
Given this discrepancy, this guide adopts a dual approach. First, it presents a detailed profile of the reference compound, Methyl Phenylacetate, to provide context and a baseline for understanding structure-activity relationships in this class of esters. Second, it outlines a series of robust, scientifically-grounded protocols for researchers to systematically evaluate the purity, sensory characteristics, and application potential of the novel target compound, Methyl 4-methylphenylacetate. This approach ensures that researchers are equipped with both the foundational knowledge and the practical methodologies required for novel flavor ingredient discovery and validation.
Introduction to Phenylacetate Esters in Flavor Science
Phenylacetic acid and its esters are a significant class of aroma compounds found naturally in various foods and botanicals, often contributing sweet, floral, and honey-like notes.[1][2] The specific sensory character is heavily influenced by the esterifying alcohol and any substitutions on the phenyl ring.
The Target Compound: Methyl 4-methylphenylacetate
Methyl 4-methylphenylacetate (CAS No. 23786-13-2) is the methyl ester of 4-methylphenylacetic acid. The addition of a methyl group at the para-position (position 4) of the phenyl ring is a critical structural modification compared to its well-known analog. This substitution can be expected to alter its volatility, solubility, and interaction with olfactory receptors, thereby potentially creating a unique flavor profile. To date, this compound is not listed in major flavor and fragrance compendia, nor does it have an assigned FEMA (Flavor and Extract Manufacturers Association) or JECFA (Joint FAO/WHO Expert Committee on Food Additives) number, indicating its novelty in the food industry.
The Reference Compound: Methyl Phenylacetate
Methyl Phenylacetate (CAS No. 101-41-7) is a globally approved flavor ingredient used extensively in the food and fragrance industries.[3][4] Its powerful and diffusive aroma is predominantly described as sweet, honey, and floral with nuances of jasmine and spice.[5][6][7] It serves as an excellent benchmark for predicting and evaluating the sensory properties of its substituted derivatives.
Chemical and Physical Properties
A clear understanding of the physicochemical properties is fundamental to handling, dosage, and stability assessments. The table below compares the known properties of the target compound with the well-documented reference compound.
| Property | Methyl 4-methylphenylacetate | Methyl Phenylacetate (Reference) |
| CAS Number | 23786-13-2 | 101-41-7[5] |
| Molecular Formula | C₁₀H₁₂O₂ | C₉H₁₀O₂[5] |
| Molecular Weight | 164.20 g/mol | 150.17 g/mol [6] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid[5] |
| Odor Profile | Not publicly documented | Strong, sweet, honey, jasmine, floral, spicy[6][7] |
| Boiling Point | Data not readily available | 215-218 °C |
| Solubility | Expected to be soluble in alcohol and oils; poorly soluble in water | Soluble in most organic solvents; 1 mL in 6 mL of 60% ethanol; insoluble in water and glycerin.[5] |
| FEMA Number | None assigned | 2733[3][8] |
| JECFA Number | None assigned | 1008[5] |
Application & Sensory Profile of the Reference Compound (Methyl Phenylacetate)
Methyl Phenylacetate is a high-impact aroma chemical that is used at parts-per-million (ppm) levels to impart its characteristic notes.
-
Sensory Profile: At a concentration of 30 ppm, its taste is described as floral, honey, spicy, waxy, and sweet.[5] Its odor detection threshold is approximately 25 parts-per-billion (ppb).[5] The strong, diffusive nature requires careful dosage to avoid overpowering a flavor composition.
-
Natural Occurrence: This compound is not just synthetic; it is a natural component of many valued foods, which supports its use in natural flavor formulations.[7][9][10]
| Food/Natural Source |
| Honey |
| Coffee (Arabica, Robusta) |
| Brandy |
| Cocoa |
| Various fruits and peppers |
-
Applications in Food: Its honey and floral notes are versatile, making it suitable for a wide range of food products.[9][11]
| Food Category | Application Purpose |
| Beverages | Adds honey notes to teas, floral complexity to fruit drinks. |
| Confectionery | Enhances honey, chocolate, and fruit flavors in candies and gums. |
| Baked Goods | Provides sweet, aromatic notes to pastries and cakes. |
| Dairy Products | Used in fruit-flavored yogurts and ice creams. |
| Tobacco | Employed as a flavoring agent to impart sweetness.[11] |
-
Regulatory Status: Methyl Phenylacetate is Generally Recognized as Safe (GRAS) by FEMA and has been evaluated by JECFA, which found no safety concerns at the current levels of intake when used as a flavoring agent.[9][12] It is also permitted for direct addition to food for human consumption under U.S. FDA 21 CFR 172.515.[8]
Protocols for the Evaluation of Methyl 4-methylphenylacetate as a Novel Flavor Ingredient
The following protocols are designed to provide a systematic framework for the initial scientific evaluation of Methyl 4-methylphenylacetate.
Objective
To characterize the identity, purity, organoleptic profile, and potential food applications of Methyl 4-methylphenylacetate as a novel flavor ingredient.
Protocol 1: Purity & Identity Verification
Causality: Before any sensory or application work, it is imperative to confirm the identity and purity of the test material. Contaminants, such as residual starting materials or by-products from synthesis, can drastically alter the sensory profile and pose safety risks. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard method for this purpose.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1000 ppm (0.1%) solution of Methyl 4-methylphenylacetate in high-purity ethanol.
-
GC-MS Instrument Setup (Typical Conditions):
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation:
-
Purity: Determine the area percentage of the main peak on the total ion chromatogram (TIC). The sample should be ≥98% pure for sensory evaluation.
-
Identity: Compare the resulting mass spectrum of the main peak with a reference spectrum (if available) or interpret the fragmentation pattern to confirm the structure of Methyl 4-methylphenylacetate (expected molecular ion at m/z 164).
-
Diagram: Quality Control Workflow
Caption: Workflow for verifying the purity and identity of a novel flavor ingredient.
Protocol 2: Sensory Panel Evaluation
Causality: Human sensory evaluation is the only definitive method to determine the organoleptic properties of a new ingredient. This protocol uses a trained panel to create a detailed description of the aroma and taste, and to estimate its flavor threshold.
Step-by-Step Methodology:
-
Panelist Selection: Select 8-12 panelists trained in descriptive sensory analysis of flavor chemicals.
-
Stock Solution Preparation: Prepare a 1000 ppm stock solution of the verified Methyl 4-methylphenylacetate in food-grade propylene glycol (PG). PG is a common solvent for flavorings that is relatively neutral in taste.
-
Evaluation Solutions:
-
For Aroma: Dip smelling strips into a 100 ppm solution (diluted from stock with deionized water). Place in sealed glass jars and allow to equilibrate for 30 minutes.
-
For Taste: Prepare a dilution series in a 5% sucrose solution: 10 ppm, 5 ppm, 2 ppm, 1 ppm, 0.5 ppm, and a blank (5% sucrose only).
-
-
Evaluation Procedure:
-
Aroma: Panelists first smell the blank smelling strip, then the sample strip. They individually record all aroma descriptors that come to mind (e.g., fruity, floral, spicy, chemical).
-
Taste: Panelists taste the solutions starting from the blank and moving to increasing concentrations, rinsing with deionized water between samples. They record taste descriptors and identify the lowest concentration at which a definite taste difference from the blank can be detected (detection threshold).
-
-
Data Consolidation: The panel leader facilitates a discussion to consolidate the descriptors into a consensus list and calculates the geometric mean of the detection thresholds.
Diagram: Sensory Evaluation Process
Caption: Systematic process for the sensory evaluation of a novel flavor compound.
Protocol 3: Application Trials in Food Matrices
Causality: The perceived flavor of an ingredient can change significantly based on the food matrix due to interactions with fats, proteins, and carbohydrates. Testing in simple, representative model systems is a crucial step to understand its behavior and potential.
Step-by-Step Methodology:
-
Model System Preparation:
-
Simple Beverage: A solution of 8% sucrose and 0.15% citric acid in water.
-
Simple Dairy: A base of 5% milkfat, 10% sugar, and 9% milk-solids-not-fat (MSNF).
-
-
Dosage Levels: Based on the sensory threshold determined in Protocol 2, prepare three dosed samples for each model system: one at the estimated threshold, one at 5x the threshold, and one at 10x the threshold. Always prepare a non-dosed control for comparison.
-
Sample Preparation:
-
Add the required amount of the flavor stock solution (from Protocol 2) to the model systems.
-
For the beverage, mix thoroughly.
-
For the dairy base, pasteurize the mix after adding the flavor to simulate a typical production process and assess heat stability. Cool to 4°C.
-
-
Evaluation: Have the trained sensory panel from Protocol 2 evaluate the dosed samples against the control. Panelists should describe the flavor contribution and note any off-notes or changes in character compared to the evaluation in sugar water. They should also recommend an optimal use level.
Conclusion and Future Outlook
The protocols outlined in this guide provide a validated, systematic pathway for the initial exploration of Methyl 4-methylphenylacetate as a novel flavor ingredient. While its close analog, Methyl Phenylacetate, offers a strong precedent for a potentially valuable honey-floral aroma, only rigorous scientific evaluation can determine the true character and utility of this new compound.
Successful characterization through these protocols would form the basis for more advanced studies, including stability testing under various processing conditions (e.g., baking, UHT), synergy with other flavor ingredients, and ultimately, the extensive toxicological studies required for regulatory submission to bodies like FEMA, JECFA, and EFSA. The addition of a para-methyl group could result in a flavor profile with increased substantivity, a different floral character (e.g., more mimosa- or hawthorn-like), or novel fruity undertones, representing a potentially valuable new tool for the flavorist's palette.
References
-
The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. Retrieved from [Link]
-
PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Grokipedia. (2026, January 8). Methyl phenylacetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. Retrieved from [Link]
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Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]
-
precisionFDA. (n.d.). METHYL PHENYLACETATE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Methyl Phenylacetate: Chemical Properties and Applications in Fine Chemicals. Retrieved from [Link]
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Flavor and Extract Manufacturers Association (FEMA). (n.d.). METHYL PHENYLACETATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
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Agan Aroma. (n.d.). Ethyl Phenylacetate | Sweet Floral Aroma Chemical Supplier. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3. Retrieved from [Link]
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FooDB. (2015, May 7). Showing Compound phenylacetate (FDB031100). Retrieved from [Link]
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INCHEM. (2006, January 28). JECFA Evaluations-METHYL 4-PHENYLBUTYRATE-. Retrieved from [Link]
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World Health Organization (WHO) / JECFA. (n.d.). methyl 4-methylvalerate. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenyl acetate, 122-79-2. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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- Cabeza, M., Bratoeff, E., Gómez, G., et al. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232–239.
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- 4. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]
- 5. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. フェニル酢酸メチル ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
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Application Notes and Protocols for the GC-MS Analysis of Methyl 4-methylphenylacetate
Abstract and Introduction
This technical guide provides a detailed protocol for the identification and analysis of Methyl 4-methylphenylacetate (also known as Methyl p-tolylacetate) using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl 4-methylphenylacetate (C₁₀H₁₂O₂) is an aromatic ester recognized for its applications in the fragrance and flavor industries.[1] Accurate and reliable analytical methods are crucial for its quality control, purity assessment, and detection in various matrices. This document, intended for researchers, scientists, and professionals in drug development and analytical chemistry, offers a step-by-step methodology, explains the scientific rationale behind the chosen parameters, and provides a detailed interpretation of the expected results. By adhering to the principles of scientific integrity, this guide aims to be a self-validating system for the robust analysis of this compound.
Chemical Structure and Properties:
| Property | Value | Reference |
| IUPAC Name | methyl 2-(4-methylphenyl)acetate | [2] |
| CAS Number | 23786-13-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
Experimental Protocol: From Sample to Signal
The successful analysis of Methyl 4-methylphenylacetate by GC-MS hinges on meticulous sample preparation and the precise configuration of the analytical instrumentation. The following protocol is designed to ensure high sensitivity, and reproducibility.
Sample Preparation
The primary goal of sample preparation is to present the analyte to the GC-MS system in a suitable solvent at an appropriate concentration, free from interfering matrix components.[3]
Protocol for Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of neat Methyl 4-methylphenylacetate standard and dissolve it in 10 mL of a volatile organic solvent such as ethyl acetate or dichloromethane in a class A volumetric flask.
-
Working Standards: Perform serial dilutions from the stock solution to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the chosen solvent.
-
Filtration: Prior to injection, filter the diluted standards through a 0.22 µm syringe filter to remove any particulate matter that could compromise the GC inlet and column.
-
Vialing: Transfer the filtered solution into a 2 mL glass autosampler vial with a PTFE-lined cap.
Causality: The choice of a volatile organic solvent is critical for GC-MS as it ensures rapid vaporization in the heated inlet and compatibility with the non-polar stationary phase of the GC column.[3] Dilution to the low µg/mL range is necessary to avoid detector saturation and ensure a linear response.
Analytical Workflow Overview
The overall process from sample preparation to data analysis is a sequential workflow designed to ensure the integrity of the results at each stage.
Caption: GC-MS analytical workflow for Methyl 4-methylphenylacetate.
Instrumentation and Method Parameters
The selection of appropriate GC-MS parameters is paramount for achieving good chromatographic resolution and sensitive detection. A non-polar column is recommended due to the aromatic and ester functionalities of the analyte, which will separate compounds primarily based on their boiling points.
Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS, or equivalent 5% Phenyl Methylpolysiloxane) | A standard non-polar column provides excellent resolution for a wide range of aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without thermal degradation. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Injection Mode | Split (e.g., 20:1 ratio) | A split injection is suitable for analyzing relatively clean standards at µg/mL concentrations, preventing column overload and ensuring sharp peaks. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that is compatible with mass spectrometers. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency and consistent retention times. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature program is essential for eluting the analyte in a reasonable time with good peak shape, while also cleaning the column of any less volatile contaminants.[4] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | EI is a robust and widely used technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and extensive fragmentation library for compound identification. |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents contamination of the ion source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering and prevents contamination of the quadrupole. |
| Mass Scan Range | 40 - 250 m/z | A range that encompasses the molecular ion (m/z 164) and all significant fragment ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |
Results and Discussion: Interpreting the Data
Expected Chromatographic Results
Under the specified GC conditions, Methyl 4-methylphenylacetate is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under stable conditions. Given its boiling point and structure, it will elute after more volatile components and before heavier, less volatile compounds in a complex mixture.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of a compound is its chemical fingerprint. For Methyl 4-methylphenylacetate, the electron ionization mass spectrum provides key structural information through its characteristic fragmentation pattern.
Expected Mass Spectrum:
Based on experimental data from the MassBank of North America (MoNA), the following major ions are expected[2]:
| m/z | Relative Intensity | Proposed Fragment |
| 164 | ~65% | [M]⁺, Molecular Ion |
| 105 | 100% (Base Peak) | [C₈H₉]⁺ |
| 106 | ~21% | Isotopic peak or rearrangement product |
| 79 | ~18% | [C₆H₇]⁺ |
| 103 | ~16% | [C₈H₇]⁺ |
Interpretation of Fragmentation:
The fragmentation of Methyl 4-methylphenylacetate under EI conditions is driven by the stability of the resulting carbocations. The key fragmentation pathways are outlined below.
-
Molecular Ion ([M]⁺, m/z 164): The peak at m/z 164 corresponds to the intact molecule with one electron removed. Its presence is crucial for determining the molecular weight of the analyte.[2]
-
Formation of the Base Peak (m/z 105): The most abundant ion, the base peak, is observed at m/z 105. This highly stable ion is formed through a characteristic rearrangement and cleavage common to benzyl esters. The process involves the loss of the methoxycarbonyl radical (•COOCH₃), with a mass of 59 Da. The resulting ion is the tolyl cation, which rearranges to the highly stable tropylium ion analog.
-
Other Significant Fragments:
-
m/z 103: This ion likely arises from the loss of two hydrogen atoms from the m/z 105 fragment.
-
m/z 79: This fragment corresponds to the loss of a C₂H₂ (acetylene) molecule from the m/z 105 ion, a common fragmentation pathway for aromatic rings.
-
The fragmentation pathway leading to the most significant ions is visualized below.
Caption: Key fragmentation pathways for Methyl 4-methylphenylacetate in EI-MS.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of Methyl 4-methylphenylacetate. By following the detailed steps for sample preparation, instrument setup, and data interpretation, researchers and scientists can achieve reliable and reproducible results. The provided explanation of the underlying principles for each step ensures that the protocol is not just a set of instructions, but a self-validating system for robust analytical work.
References
-
PubChem. (n.d.). Methyl p-tolylacetate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved January 11, 2026, from [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 4-methylphenylacetate
Abstract
This application note provides a comprehensive and detailed protocol for the purification of Methyl 4-methylphenylacetate using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require a high-purity final compound. This guide will delve into the rationale behind experimental choices, from mobile phase selection to gradient optimization, ensuring a robust and reproducible purification process.
Introduction
Methyl 4-methylphenylacetate is an ester derivative of 4-methylphenylacetic acid. Its structural similarity to other valuable chemical intermediates makes it a compound of interest in various fields, including fragrance, flavor, and pharmaceutical synthesis. The purity of such compounds is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions, biological activity, or the sensory profile of a final product.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small organic molecules like Methyl 4-methylphenylacetate.[1][2] This protocol will focus on a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity.[2]
Physicochemical Properties of Methyl 4-methylphenylacetate
A thorough understanding of the analyte's properties is critical for developing an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Colorless liquid (estimated) | [4] |
| Solubility | Expected to be slightly soluble in water and highly soluble in organic solvents like methanol, acetonitrile, and DMSO.[4][5][6][7][8] | |
| logP (estimated) | ~2.0 | [5][6] |
| UV Absorbance | The presence of the phenyl ring suggests strong UV absorbance around 254 nm. | [5] |
The moderate logP value indicates that Methyl 4-methylphenylacetate possesses sufficient hydrophobicity for good retention and separation on a reversed-phase column.
HPLC Purification Workflow
The overall workflow for the purification of Methyl 4-methylphenylacetate is depicted below. This process ensures a systematic approach from initial sample preparation to the final analysis of purified fractions.
Figure 1: A schematic overview of the HPLC purification workflow for Methyl 4-methylphenylacetate.
Detailed HPLC Purification Protocol
This protocol is designed for a preparative HPLC system equipped with a UV detector and a fraction collector.
Materials and Reagents
-
Crude Methyl 4-methylphenylacetate
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water
-
Trifluoroacetic Acid (TFA), HPLC grade (optional, for improved peak shape)
-
0.45 µm Syringe Filters
Instrumentation and Columns
-
HPLC System: A preparative HPLC system with a gradient pump, autosampler or manual injector, UV-Vis detector, and fraction collector.
-
Column: A reversed-phase C18 column is a suitable starting point for this separation.[9][10]
-
Recommended Column: C18, 5 µm particle size, 100 Å pore size. Dimensions will depend on the amount of material to be purified (e.g., 10 mm x 250 mm for milligram scale).
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in Ultrapure Water (v/v). The addition of an acid like TFA can help to suppress the ionization of any acidic impurities and improve peak shape.[2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). Acetonitrile is often preferred over methanol as it typically provides better resolution and lower backpressure.[2]
Rationale for Mobile Phase Selection: A water/acetonitrile system provides a good polarity range for the elution of moderately non-polar compounds like Methyl 4-methylphenylacetate.[11]
Sample Preparation
-
Accurately weigh the crude Methyl 4-methylphenylacetate.
-
Dissolve the sample in a minimal amount of a suitable solvent. A 50:50 mixture of Mobile Phase A and B is a good starting point. Aim for a concentration of 10-50 mg/mL, ensuring complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 100 Å | Provides good retention for non-polar to moderately polar compounds.[9][10] |
| Flow Rate | Dependent on column dimensions (e.g., 4-5 mL/min for a 10 mm ID column) | To be optimized for the best balance of separation efficiency and run time. |
| Detection Wavelength | 254 nm | The phenyl ring in the molecule will exhibit strong absorbance at this wavelength. |
| Injection Volume | Dependent on sample concentration and column capacity | Start with a small injection to scout the separation before scaling up. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Gradient Elution Program
A gradient elution is recommended to ensure that impurities with a wide range of polarities are effectively separated from the target compound and that the final product elutes as a sharp peak.[12]
| Time (min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (ACN/TFA) |
| 0.0 | 60 | 40 |
| 5.0 | 60 | 40 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 60 | 40 |
| 35.0 | 60 | 40 |
Rationale for Gradient: The initial isocratic hold allows for the elution of very polar impurities. The linear gradient from 40% to 90% acetonitrile will then separate compounds of increasing hydrophobicity. The final isocratic hold at high organic content ensures that any strongly retained impurities are eluted from the column. The column is then re-equilibrated to the starting conditions.
Fraction Collection and Post-Purification
-
Monitor the chromatogram in real-time.
-
Begin collecting fractions as the main peak corresponding to Methyl 4-methylphenylacetate begins to elute.
-
Collect fractions across the entirety of the main peak.
-
Analyze the purity of each collected fraction using an analytical HPLC system.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the high-purity Methyl 4-methylphenylacetate.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; column overload. | Add a small amount of acid (e.g., 0.1% TFA) to the mobile phase; reduce the injection volume or sample concentration.[12] |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the gradient slope (make it shallower for better separation); try methanol as the organic modifier instead of acetonitrile to alter selectivity.[11] |
| No Peak Elution | Compound is too strongly retained. | Increase the final percentage of the organic mobile phase in the gradient. |
| Compound Elutes too Quickly | Compound is not well-retained. | Decrease the initial percentage of the organic mobile phase. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of Methyl 4-methylphenylacetate using reversed-phase HPLC. By understanding the physicochemical properties of the target molecule and applying sound chromatographic principles, researchers can achieve high levels of purity essential for their downstream applications. The provided method serves as an excellent starting point that can be further optimized to meet specific purity requirements and sample characteristics.
References
- Mansour, M. P. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)].
- Nightingale, Z. D., Blumberg, J. B., & Handelman, G. J. (1999). Purification of fatty acid methyl esters by high-performance liquid chromatography.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Kumar, V., & Sharma, V. (2014). Analytical Method Development and Validation by RP-HPLC technique: a Review.
- Batak, B., & Yilmaz, O. (2017). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of the American Oil Chemists' Society, 94(10), 1275-1282.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7559, Methyl phenylacetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]
-
Stoll, D. R. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC North America. Retrieved from [Link]
-
Ahmed, A. (2023, June 13). Mastering Small Molecule Reversed-Phase Method Development [Video]. YouTube. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
- van der Heijden, A. E. D. M., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α‐acetylphenylacetate. Drug Testing and Analysis, 14(6), 1059-1068.
- Carvalho, M. E. W., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(4), 764-772.
-
PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]
- van der Heijden, A. E. D. M., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis, 14(6), 1059-1068.
-
Patsnap. (2022). Synthesis method of methyl phenylacetate. Retrieved from [Link]
-
NIST. (n.d.). Methyl acetate. Retrieved from [Link]
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- 4. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]
- 5. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Methyl phenylacetate (HMDB0032617) [hmdb.ca]
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Application Notes & Protocols: Asymmetric Synthesis Utilizing Methyl 4-methylphenylacetate
Introduction: The Significance of α-Aryl Propionic Esters
The stereoselective synthesis of α-aryl propionic acids and their corresponding esters stands as a cornerstone in modern pharmaceutical development. These structural motifs are prevalent in a wide array of non-steroidal anti-inflammatory drugs (NSAIDs), where typically only one enantiomer exhibits the desired therapeutic activity while the other may be less active or contribute to undesirable side effects. Methyl 4-methylphenylacetate serves as a readily available prochiral starting material for the synthesis of valuable compounds such as (S)-2-(4-methylphenyl)propanoic acid, a key intermediate in the synthesis of various bioactive molecules.
This guide provides a comprehensive overview and a detailed protocol for the asymmetric alkylation of Methyl 4-methylphenylacetate. We will focus on the principles and practical application of phase-transfer catalysis (PTC), a robust and scalable method for achieving high enantioselectivity in the synthesis of α-substituted aryl esters. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to implement efficient and reliable asymmetric C-C bond-forming reactions.
Core Concept: Asymmetric Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). The catalyst, a chiral quaternary ammonium salt, transports one of the reactants (in this case, the enolate of Methyl 4-methylphenylacetate) from one phase to another, where it can react with the electrophile.
The key to enantioselectivity lies in the formation of a chiral ion pair between the catalyst and the enolate. The steric and electronic properties of the chiral catalyst create a biased environment, forcing the incoming electrophile to approach from a specific face of the planar enolate, thus leading to the preferential formation of one enantiomer. Cinchona alkaloids are a widely used class of chiral scaffolds for the synthesis of highly effective phase-transfer catalysts.
Mechanism of Asymmetric Alkylation via Phase-Transfer Catalysis
The catalytic cycle can be understood through the following key steps:
-
Deprotonation: A strong base in the aqueous phase deprotonates the α-carbon of Methyl 4-methylphenylacetate at the interface of the two phases, forming a prochiral enolate.
-
Ion Pair Formation and Phase Transfer: The chiral quaternary ammonium catalyst (QX⁻) exchanges its counter-ion (X⁻) for the enolate, forming a chiral ion pair (QEnolate⁻). This lipophilic ion pair is then transported into the organic phase.
-
Enantioselective Alkylation: In the organic phase, the chiral catalyst shields one face of the enolate. The alkylating agent (e.g., an alkyl halide) then attacks from the less sterically hindered face, leading to the formation of the desired α-substituted product with a specific stereochemistry.
-
Catalyst Regeneration: The newly formed product is released, and the catalyst (Q*X⁻) is regenerated and transported back to the aqueous interface to begin a new cycle.
Experimental Protocol: Asymmetric Methylation of Methyl 4-methylphenylacetate
This protocol is an adapted procedure based on the well-established O'Donnell method for the asymmetric alkylation of glycine imines using cinchona alkaloid-derived phase-transfer catalysts[1]. The principles are directly applicable to the enolate of Methyl 4-methylphenylacetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Methyl 4-methylphenylacetate | Reagent Grade, ≥98% | Sigma-Aldrich | |
| Methyl Iodide | Reagent Grade, ≥99% | Sigma-Aldrich | Store over copper wire to remove iodine. |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | |
| (S)-N-(9-Anthracenylmethyl)cinchonidinium Bromide | Catalyst Grade | Strem Chemicals | Chiral Phase-Transfer Catalyst. |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Used as a 50% (w/w) aqueous solution. |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | For extraction. |
| Saturated aq. NaCl (Brine) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying. | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-methylphenylacetate (1.0 mmol, 164.2 mg).
-
Add the chiral phase-transfer catalyst, (S)-N-(9-Anthracenylmethyl)cinchonidinium Bromide (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL).
-
-
Initiation of Reaction:
-
Begin vigorous stirring to ensure efficient mixing of the organic phase.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add a freshly prepared 50% (w/w) aqueous solution of potassium hydroxide (5 mL) to the stirring mixture. The formation of a biphasic system will be observed.
-
-
Addition of Electrophile:
-
Add methyl iodide (1.5 mmol, 1.5 eq.) to the reaction mixture dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Maintain the reaction at 0 °C and stir vigorously for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material and product should have different Rf values.
-
-
Workup and Product Isolation:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding cold water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (R)-Methyl 2-(4-methylphenyl)propanoate.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Expected Results
Based on similar phase-transfer catalytic alkylations of arylacetates, this protocol is expected to yield the desired product in good yield (70-90%) and high enantioselectivity (≥90% ee). The absolute configuration of the major enantiomer is predicted based on the stereochemistry of the cinchona alkaloid catalyst used.
Visualizing the Process
Experimental Workflow
Caption: Workflow for the asymmetric methylation of Methyl 4-methylphenylacetate.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for phase-transfer asymmetric alkylation.
Trustworthiness and Validation
The protocol described is a robust system for asymmetric synthesis. The use of a well-defined chiral catalyst ensures reproducibility. The enantiomeric excess of the final product can be precisely determined by standard analytical techniques such as chiral HPLC or GC, providing a direct measure of the reaction's success and validating the stereochemical control exerted by the catalyst. It is recommended to perform a control reaction without the chiral catalyst to confirm its role in inducing asymmetry.
References
-
O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
Application Note: Utilizing Methyl 4-methylphenylacetate as an Internal Standard for Quantitative Chromatographic Analysis
Introduction: The Imperative for Precision in Quantitative Analysis
In analytical chromatography, the ultimate goal is to achieve precise and accurate quantification of target analytes. However, the analytical process, from sample preparation to injection, is susceptible to variations that can introduce significant error. Sample matrix effects, minor inconsistencies in injection volume, and fluctuations in instrument response can all compromise the reliability of results.[1] The internal standard (IS) method is a powerful and widely adopted technique designed to correct for these potential errors.[1][2]
An internal standard is a stable, well-characterized compound added in a constant, known amount to all calibration standards and unknown samples.[3] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[1] This ratio remains stable even if the injection volume varies, as both the analyte and the internal standard are affected proportionally.[2]
This application note provides a comprehensive guide to the use of Methyl 4-methylphenylacetate (also known as Methyl p-tolylacetate) as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography (GC), particularly with Mass Spectrometry (MS) detection.
Profile of Methyl 4-methylphenylacetate
Methyl 4-methylphenylacetate is an aromatic ester. Its structural and chemical properties make it a suitable candidate for an internal standard in the analysis of various analytes, including other esters, aromatic hydrocarbons, and fragrance compounds.
Physicochemical Properties
A thorough understanding of the IS's properties is critical for method development. The properties of Methyl 4-methylphenylacetate are summarized below.
| Property | Value | Source(s) |
| Synonyms | Methyl p-tolylacetate, Methyl 2-(4-methylphenyl)acetate | [4] |
| CAS Number | 23786-13-2 | [4] |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | [4] |
| Boiling Point | 83-84 °C at 0.53 mmHg; (Est. >220 °C at 760 mmHg) | [1] |
| Solubility | Insoluble in water; Soluble in most organic solvents (e.g., methanol, acetone, hexane, ethyl acetate). | Inferred from[5][6] |
| Structure | [4] |
Note: The atmospheric boiling point is estimated based on the properties of its isomers, p-tolyl acetate (210-211 °C) and m-tolyl acetate (210-213 °C).[2][7] Solubility is inferred from structurally similar compounds like methyl phenylacetate and tolyl acetates.[5][6]
Rationale for Selection as an Internal Standard
Choosing an effective internal standard is the most critical step in the method.[1] Methyl 4-methylphenylacetate is an excellent candidate for several reasons:
-
Chemical Inertness: As an ester, it is chemically stable under typical GC conditions and is unlikely to react with common analytes or sample matrices.
-
Chromatographic Behavior: Its estimated boiling point suggests it is sufficiently volatile for GC analysis and will elute in a suitable retention time window for many common semi-volatile analytes, avoiding the solvent front and late-eluting matrix components.
-
Structural Uniqueness: The compound is not naturally ubiquitous, making it unlikely to be present in test samples.[1]
-
Detector Response: It produces a clear and distinct signal in both Flame Ionization Detectors (FID) and Mass Spectrometry (MS), with a characteristic mass spectrum for selective detection.
-
Safety: While standard laboratory precautions should be followed (causes skin and eye irritation), it does not pose extreme handling hazards.[4]
Experimental Protocols
This section outlines the detailed, step-by-step procedures for using Methyl 4-methylphenylacetate as an internal standard for the quantification of a representative analyte, Methyl Benzoate , in a solvent matrix.
Preparation of Stock and Working Solutions
Accurate preparation of standards is fundamental to the success of the internal standard method.
Required Materials:
-
Methyl 4-methylphenylacetate (IS), ≥99% purity
-
Methyl Benzoate (Analyte), ≥99% purity
-
Methanol, HPLC or GC grade
-
Class A volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Analyte Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of Methyl Benzoate.
-
Transfer quantitatively to a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Mix thoroughly.
-
-
Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of Methyl 4-methylphenylacetate.
-
Transfer quantitatively to a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Mix thoroughly.
-
-
Internal Standard Working Solution (50 µg/mL):
-
Pipette 5.0 mL of the IS Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol. This solution will be used to spike all standards and samples.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by adding varying amounts of the Analyte Stock Solution and a fixed amount of the IS Working Solution. An example is provided in the table below.
-
For each level, pipette the indicated volume of Analyte Stock into a 10 mL volumetric flask.
-
Pipette exactly 1.0 mL of the IS Working Solution (50 µg/mL) into each flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
| Cal Level | Analyte Stock (µL) | IS Working Soln. (mL) | Final Volume (mL) | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Conc. Ratio (Analyte/IS) |
| 1 | 10 | 1.0 | 10 | 1.0 | 5.0 | 0.2 |
| 2 | 50 | 1.0 | 10 | 5.0 | 5.0 | 1.0 |
| 3 | 100 | 1.0 | 10 | 10.0 | 5.0 | 2.0 |
| 4 | 250 | 1.0 | 10 | 25.0 | 5.0 | 5.0 |
| 5 | 500 | 1.0 | 10 | 50.0 | 5.0 | 10.0 |
Sample Preparation Workflow
The key principle is to add the internal standard to the unknown sample at the earliest feasible stage to account for analyte loss during sample processing.
Caption: Workflow for preparing an unknown sample with the internal standard.
Recommended GC-MS Instrumental Parameters
These parameters are a starting point and should be optimized for the specific instrument and analytes of interest.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable GC platform. |
| MS Detector | Agilent 5977 or equivalent | Provides mass-based selectivity and identification. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose column suitable for semi-volatiles. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of analytes. |
| Split Ratio | 20:1 | Prevents column overloading for mid-range concentrations. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 50 °C (hold 1 min), ramp 10 °C/min to 280 °C (hold 5 min) | Provides good separation for aromatic esters. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Acquisition Mode | Scan (m/z 40-300) and/or SIM | Scan for identification, SIM for enhanced sensitivity. |
| Quant Ions | Methyl Benzoate: m/z 105, 136Methyl 4-methylphenylacetate: m/z 105, 164 | m/z 105 is a common fragment; use molecular ions for specificity. |
Data Analysis and Quantification
The quantification process relies on calculating a Response Factor (RF) from the calibration standards and applying it to the unknown samples.
The Logic of Internal Standard Quantification
The calculation follows a logical pathway from raw peak areas to a final, corrected concentration.
Caption: Logical flow for quantification using the internal standard method.
Calculation Steps
-
Generate Calibration Curve: For each of the five calibration standards, calculate the Area Ratio (Peak Area of Methyl Benzoate / Peak Area of Methyl 4-methylphenylacetate).
-
Plot the Area Ratio (y-axis) against the Concentration Ratio (x-axis) from the table in section 3.1.
-
Perform a linear regression on the data points. The resulting equation will be in the form y = mx + b, where y is the Area Ratio and x is the Concentration Ratio. The R² value should be >0.995 for a valid calibration.
-
Analyze Unknown Sample:
-
Integrate the peaks for the analyte and the internal standard in the chromatogram of the unknown sample.
-
Calculate the Area Ratio for the unknown sample.
-
-
Calculate Concentration:
-
Using the linear equation from the calibration curve, substitute the unknown sample's Area Ratio for y and solve for x (the Concentration Ratio).
-
Concentration Ratio (unknown) = (Area Ratio (unknown) - b) / m
-
Calculate the final analyte concentration: Analyte Conc. (µg/mL) = Concentration Ratio (unknown) * IS Conc. (µg/mL)
-
Conclusion
Methyl 4-methylphenylacetate is a robust and reliable internal standard for quantitative GC analysis. Its chemical stability, appropriate volatility, and unique structure make it suitable for correcting analytical variability in a wide range of applications. By following the detailed protocols for standard preparation, sample spiking, and data analysis outlined in this note, researchers can significantly improve the accuracy, precision, and trustworthiness of their chromatographic results.
References
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylphenyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl p-tolylacetate. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis Results. Retrieved from [Link]
-
Mashtalov, O. V., et al. (2020). Copper(II)-Catalyzed (3+2) Cycloaddition of 2H-Azirines to Six-Membered Cyclic Enols... Molecules, 25(22), 5498. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Internal Standard. Retrieved from [Link]
-
Lee, S. (2014). Development of Divergent and Parallel Synthetic Methods for (E)- and (Z)-Stereodefined Multi-Substituted Alkene. (Doctoral dissertation, The University of Tokyo). Retrieved from [Link]
-
LCGC International. (2011). When Should an Internal Standard be Used? Retrieved from [Link]
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- 2. chemsynthesis.com [chemsynthesis.com]
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- 4. Methyl p-tolylacetate | C10H12O2 | CID 90265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]
- 6. 4-Methylphenyl acetate | C9H10O2 | CID 8797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m-Tolyl acetate 97 122-46-3 [sigmaaldrich.com]
Application Note & Protocol: Base-Catalyzed Hydrolysis of Methyl 4-methylphenylacetate
Introduction: The Significance of Ester Hydrolysis
Ester hydrolysis, the cleavage of an ester into its constituent carboxylic acid and alcohol, is a cornerstone reaction in organic synthesis. It is fundamental in both academic research and industrial processes, including the synthesis of pharmaceuticals, polymers, and fine chemicals. While the reaction can be catalyzed by either acid or base, base-catalyzed hydrolysis, commonly known as saponification, is often preferred for its practical irreversibility.[1][2]
The irreversibility of saponification stems from the final, rapid acid-base reaction.[3][4] Once the carboxylic acid is formed, it is immediately deprotonated by the strong base present in the reaction medium to form a carboxylate salt. This salt is unreactive towards nucleophiles, effectively preventing the reverse reaction (esterification) and driving the equilibrium entirely towards the products.[4]
This application note provides a comprehensive, field-tested protocol for the hydrolysis of Methyl 4-methylphenylacetate. The target product, 4-methylphenylacetic acid (also known as p-tolylacetic acid), is a valuable intermediate in the synthesis of various compounds, including anti-inflammatory agents.[5][6][7] We will delve into the mechanistic rationale behind the procedural steps, methods for reaction monitoring, and techniques for purification and characterization of the final product.
The Reaction Mechanism: Nucleophilic Acyl Substitution
The base-catalyzed hydrolysis of Methyl 4-methylphenylacetate proceeds via a well-established nucleophilic acyl substitution mechanism (BAC2: Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[4]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond.
-
Leaving Group Elimination: This reformation results in the expulsion of the methoxide ion (CH₃O⁻), which is a competent leaving group.
-
Irreversible Deprotonation: The newly formed 4-methylphenylacetic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion). This acid-base reaction is highly exergonic and forms the sodium salt of the carboxylic acid (sodium 4-methylphenylacetate) and methanol. This final step renders the entire process irreversible.[3][4]
An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[8]
Experimental Protocol: Hydrolysis of Methyl 4-methylphenylacetate
This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and safety measures.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Equivalents |
| Methyl 4-methylphenylacetate | C₁₀H₁₂O₂ | 164.20 | 98% | 5.00 g | 30.45 | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 97%+ pellets | 2.50 g | 62.50 | ~2.0 |
| Methanol (MeOH) | CH₃OH | 32.04 | ACS Grade | 50 mL | - | - |
| Deionized Water | H₂O | 18.02 | - | 25 mL | - | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 6 M (aq) | ~30 mL | - | - |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ACS Grade | 150 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | ~5 g | - | - |
| Heptane | C₇H₁₆ | 100.21 | ACS Grade | ~50 mL | - | - |
Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel, Erlenmeyer flasks, Buchner funnel, filter paper, rotary evaporator.
Step-by-Step Procedure
Part A: Saponification Reaction
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2.50 g of sodium hydroxide pellets in 25 mL of deionized water. Causality: This creates the aqueous solution of the nucleophile. The dissolution is exothermic and should be handled with care.
-
Solvent Addition: Add 50 mL of methanol to the sodium hydroxide solution with gentle swirling. Causality: Methanol is used as a co-solvent to ensure the organic ester is soluble in the reaction medium, allowing it to interact with the aqueous hydroxide.
-
Addition of Ester: Add 5.00 g of Methyl 4-methylphenylacetate to the flask, followed by a magnetic stir bar.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring. Maintain reflux for 2 hours. Causality: Heating increases the reaction rate, ensuring the hydrolysis goes to completion in a reasonable timeframe. Refluxing prevents the loss of volatile solvent.
-
Reaction Monitoring: (Optional but recommended) After 1-2 hours, briefly stop heating and allow the mixture to cool slightly. Spot a small aliquot of the reaction mixture on a TLC plate against the starting material. The disappearance of the starting ester spot indicates reaction completion.
Part B: Workup and Isolation
-
Cooling and Solvent Removal: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator. Causality: Removing the methanol simplifies the subsequent extraction process.
-
Acidification: Transfer the remaining aqueous solution to a 250 mL Erlenmeyer flask and cool it in an ice bath. Slowly add 6 M HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of 4-methylphenylacetic acid will form.[8] Causality: The strong acid protonates the sodium 4-methylphenylacetate salt, converting it back to the water-insoluble carboxylic acid, which then precipitates.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). For each extraction, shake the funnel vigorously and allow the layers to separate. Combine the organic layers in a clean Erlenmeyer flask. Causality: Diethyl ether is an effective organic solvent for extracting the non-polar carboxylic acid from the aqueous phase.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate for about 10-15 minutes. Causality: This step removes trace amounts of water dissolved in the ether.
-
Solvent Removal: Decant or filter the dried solution to remove the MgSO₄ and concentrate the filtrate using a rotary evaporator to yield the crude 4-methylphenylacetic acid as a white solid.
Part C: Purification and Characterization
-
Recrystallization: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot heptane. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[5][6]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold heptane and allow them to air dry.
-
Yield and Characterization: Determine the final mass and calculate the percent yield. Characterize the product by measuring its melting point (Literature M.P.: 91.5-92.5°C[9]) and, if available, by obtaining ¹H NMR and ¹³C NMR spectra.
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of Methyl 4-methylphenylacetate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction. | Extend reflux time. Confirm reaction completion by TLC before workup. Ensure sufficient NaOH was used. |
| Product lost during workup. | Ensure pH is strongly acidic (1-2) before extraction. Perform multiple, thorough extractions. Avoid excessive washing during recrystallization. | |
| Oily Product Instead of Solid | Product is impure. | Ensure all methanol was removed before acidification. Purify again via careful recrystallization. |
| Insufficient drying. | Ensure the product is completely dry before measuring yield. | |
| Reaction Does Not Go to Completion | Insufficient base or heating. | Use at least 2 equivalents of NaOH. Ensure a consistent and gentle reflux is maintained. |
| Ester is of poor quality. | Check the purity of the starting material. |
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle pellets with forceps in a fume hood. Wear gloves and safety glasses at all times.
-
Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Corrosive. Releases toxic fumes. Handle only in a well-ventilated fume hood.
-
Diethyl Ether (Et₂O): Extremely flammable. Use in a fume hood away from any ignition sources.
-
General: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Perform the reaction in a well-ventilated fume hood.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]
- Ross, M. S., & Salter, R. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
- Al-Sabri, A. M., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2).
-
Science.gov. (n.d.). ester hydrolysis rate: Topics. Retrieved from [Link]
-
MedCrave online. (n.d.). Analytical & Pharmaceutical Research. Retrieved from [Link]
- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
- Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
- Google Patents. (n.d.). CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene.
- Google Patents. (n.d.). SU129818A1 - Method for saponification of methyl acetate.
- Google Patents. (n.d.). CN102633623A - Methylphenylacetic acid preparation method.
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
- Arava, V. R., et al. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica, 2(6), 211-217.
- Mahajani, S. M., et al. (2003). Determination of adsorption and kinetic parameters for methyl acetate esterification and hydrolysis reaction catalyzed by Amberlyst 15. Reactive and Functional Polymers, 54(1-3), 143-162.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysing esters. Chemguide. Retrieved from [Link]
-
eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]
-
Khan Academy. (2014, October 23). Saponification - Base promoted ester hydrolysis | MCAT [Video]. YouTube. Retrieved from [Link]
- Cravotto, G., et al. (2004).
-
Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1 - Kinetics Study of The Hydrolysis of Methyl Acetate by Acid-Base Titration. Retrieved from [Link]
-
Hasanka Kalinguarachchi. (2022, February 18). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of Methyl 4-methylphenylacetate in Pharmaceutical Intermediate Synthesis
Abstract
Methyl 4-methylphenylacetate is a versatile chemical building block derived from toluene, a readily available industrial feedstock. While its direct applications are notable, its true value in pharmaceutical development lies in its role as a stable precursor to 4-methylphenylacetic acid and its derivatives. This guide elucidates the core synthetic transformations of methyl 4-methylphenylacetate, providing detailed, field-proven protocols for its conversion into high-value pharmaceutical intermediates. We will explore its application in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen and derivatives of other profens, underscoring the causality behind experimental choices and ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Phenylacetate Core in Medicinal Chemistry
The 2-phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous active pharmaceutical ingredients (APIs). Methyl 4-methylphenylacetate (CAS 23786-13-2) serves as a key starting material, offering a protected form of the carboxylic acid which can be strategically revealed or otherwise functionalized.[1] Its primary utility stems from its efficient hydrolysis to 4-methylphenylacetic acid (CAS 622-47-9), a direct precursor for several APIs and a versatile intermediate for further elaboration.[2][3] This para-methyl substitution is particularly relevant for creating analogues of widely-used drugs, allowing for modulation of pharmacokinetic and pharmacodynamic properties.
The strategic decision to start with the methyl ester rather than the free acid can be advantageous. Esters are generally less corrosive, may have more favorable solubility in organic solvents used for subsequent reactions, and protect the carboxyl group from unwanted side reactions during modifications elsewhere on the molecule. The fundamental transformations discussed herein—hydrolysis and subsequent derivatization—are cornerstones of modern synthetic organic chemistry.
Caption: Core Synthetic Utility of Methyl 4-methylphenylacetate.
Foundational Synthetic Transformation: Hydrolysis to 4-Methylphenylacetic Acid
The most critical reaction of methyl 4-methylphenylacetate is its hydrolysis to 4-methylphenylacetic acid. This transformation is deceptively simple yet requires careful control to ensure high yield and purity, preventing side reactions and facilitating easy isolation. Alkaline hydrolysis (saponification) is the most common and industrially scalable method.
The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A final, rapid acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion, forming the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the desired 4-methylphenylacetic acid.[4]
Protocol 1: High-Yield Alkaline Hydrolysis of Methyl 4-methylphenylacetate
This protocol is designed for robust, scalable conversion with straightforward purification.
Caption: Workflow for the Hydrolysis of Methyl 4-methylphenylacetate.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-methylphenylacetate (1.0 eq) in 1,4-dioxane (approx. 5 mL per gram of ester).
-
Saponification: Add a 6N aqueous solution of sodium hydroxide (NaOH, 2.0 eq). The use of a co-solvent like dioxane ensures the ester, which is poorly soluble in water, can effectively interact with the aqueous base.[4]
-
Reaction: Heat the biphasic mixture to 60°C and stir vigorously for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Acidification: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Slowly add a 2N hydrochloric acid (HCl) solution with stirring until the pH of the aqueous layer is ~1. This protonates the sodium 4-methylphenylacetate salt, causing the free acid to form.[4]
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This step isolates the product from inorganic salts and other aqueous-soluble components.
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is 4-methylphenylacetic acid. For most subsequent steps, this purity is sufficient. For higher purity, recrystallization from a suitable solvent system can be performed. The expected yield is typically >95%.[4]
| Parameter | Value | Rationale |
| Solvent | 1,4-Dioxane / Water | Co-solvent system to manage reagent immiscibility. |
| Base | Sodium Hydroxide (6N) | Strong base for efficient saponification at moderate temperatures. |
| Temperature | 60°C | Provides sufficient thermal energy without degrading the product. |
| Reaction Time | 2 hours | Typically sufficient for complete conversion, verifiable by TLC. |
| Yield (Typical) | >95% | The reaction is thermodynamically favorable and goes to completion. |
Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
4-Methylphenylacetic acid, produced via the hydrolysis of its methyl ester, is a key intermediate in the synthesis of several NSAIDs, most notably those in the arylpropionic acid class.[5][6]
Case Study: Synthesis of a Loxoprofen Core Intermediate
Loxoprofen is a potent NSAID belonging to the phenylpropionic acid group.[6] Its synthesis involves creating a more complex side chain on the phenyl ring. While industrial syntheses may use different starting points, a laboratory synthesis can readily utilize 4-methylphenylacetic acid to construct a key intermediate. This involves converting the acid to a more reactive species (an acid chloride) and using it in a Friedel-Crafts acylation reaction.
Protocol 2: Synthesis of 1-(4-(carboxymethyl)phenyl)propan-1-one
This protocol demonstrates the conversion of 4-methylphenylacetic acid into a keto-acid intermediate, a common strategy in building complexity from simpler aromatic acids.
Caption: Synthesis of a Loxoprofen Keto-Acid Intermediate.
Methodology:
-
Acid Chloride Formation: Suspend 4-methylphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Causality: Oxalyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides under mild conditions; the reaction is driven by the formation of gaseous byproducts (CO, CO₂, HCl).
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 4-methylphenylacetyl chloride. This is often used immediately in the next step.
-
Friedel-Crafts Setup: In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCM at 0°C.
-
Acylation: Slowly add a solution of the previously prepared acid chloride and propionyl chloride (1.1 eq) in DCM to the AlCl₃ suspension. Causality: AlCl₃ is a strong Lewis acid that coordinates to the acyl chlorides, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution onto the electron-rich toluene ring.
-
Reaction and Quenching: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Workup and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the target keto-acid. This intermediate is a precursor that can be further elaborated to form the final Loxoprofen structure.[7][8]
Case Study: Synthesis of Ibuprofen Analogue Amides
The modification of existing drugs like Ibuprofen to create derivatives with potentially enhanced efficacy or reduced side effects is a common strategy in drug development.[9][10] The carboxyl group is a prime target for such modifications. 4-Methylphenylacetic acid, being structurally similar to the core of many profens, can be used to synthesize libraries of amide derivatives for biological screening.
Protocol 3: Synthesis of N-Benzyl-2-(p-tolyl)acetamide
This protocol details a standard peptide coupling reaction to form an amide, demonstrating the versatility of the carboxylic acid intermediate.
Methodology:
-
Activation: Dissolve 4-methylphenylacetic acid (1.0 eq), N-Hydroxysuccinimide (NHS, 1.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM. Cool the solution to 0°C.
-
Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Causality: DCC is a dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. NHS traps this intermediate to form an NHS-ester, which is less prone to side reactions and reacts cleanly with amines.
-
Amine Addition: After stirring for 30 minutes at 0°C, add benzylamine (1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-2-(p-tolyl)acetamide. This approach can be adapted to a wide variety of amines to generate a diverse library of compounds.[5]
| Parameter | Value | Rationale |
| Coupling Reagent | DCC / NHS | Standard, efficient method for forming amide bonds with minimal racemization. |
| Base Catalyst | DMAP | Acyl transfer catalyst that accelerates the formation of the active ester. |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that dissolves reactants well. |
| Temperature | 0°C to RT | Initial cooling controls the exothermic activation step. |
| Yield (Typical) | 70-90% | Peptide couplings are generally high-yielding reactions. |
Conclusion
Methyl 4-methylphenylacetate is a strategically important raw material in the synthesis of pharmaceutical intermediates. Its value is realized through its efficient conversion to 4-methylphenylacetic acid, a versatile scaffold for the construction of complex molecules, particularly within the NSAID class. The protocols detailed in this guide provide robust, reproducible methods for key transformations, grounded in well-understood reaction mechanisms. By explaining the causality behind procedural choices, from solvent selection to reagent function, this guide empowers researchers to not only replicate these methods but also to adapt and innovate upon them for the development of next-generation therapeutics.
References
-
Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models . RSC Publishing. Available at: [Link]
-
4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials . LookChem. Available at: [Link]
-
Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models . PubMed Central. Available at: [Link]
-
Synthesis, Characterization of New Isatin-Ibuprofen Derivatives with Expected Biological Activity . University of Baghdad Digital Repository. Available at: [Link]
- CN101412670B - Method for synthesizing loxoprofen sodium. Google Patents.
- CN101412670A - Method for synthesizing loxoprofen sodium. Google Patents.
- CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene. Google Patents.
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- 10. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-methylphenylacetate in Polymer Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of Methyl 4-methylphenylacetate in the field of polymer chemistry. While direct, widespread application of this specific molecule in polymerization is not extensively documented, its chemical structure as an aromatic ester lends itself to several potential and established roles. This guide will focus on its validated use as a plasticizer, and further explore its theoretical potential as a co-monomer in polyester synthesis and as a chain transfer agent in radical polymerization. Detailed protocols, mechanistic insights, and comparative data are provided to facilitate further research and application development.
Introduction: Understanding Methyl 4-methylphenylacetate
Methyl 4-methylphenylacetate, also known as methyl p-tolylacetate, is an aromatic ester with the chemical formula C₁₀H₁₂O₂. Its structure, featuring a benzene ring, an ester group, and benzylic protons, imparts a unique combination of properties that are of interest in polymer science. While it is frequently utilized as a precursor in the synthesis of more complex organic molecules, its role within polymer chemistry is an area ripe for exploration.[1] This guide will elucidate its established function as a plasticizer and propose scientifically grounded hypotheses for its application as a co-monomer and a chain transfer agent.
Application as a Plasticizer
The most prominent and scientifically supported application of esters in polymer chemistry is as plasticizers.[2][3][4][5] Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. The aromatic nature of Methyl 4-methylphenylacetate suggests its compatibility with a range of polymers.
Mechanism of Action
External plasticizers, such as Methyl 4-methylphenylacetate, do not chemically bond with the polymer. Instead, they intersperse themselves between the polymer chains, increasing the intermolecular distance. This reduces the cohesive forces between the polymer chains, allowing them to move more freely relative to one another, which in turn lowers the glass transition temperature (Tg) of the polymer.
Caption: Interaction of Methyl 4-methylphenylacetate (M4MPA) with polymer chains.
Experimental Protocol: Evaluating Plasticizer Efficacy
This protocol outlines a method to assess the effectiveness of Methyl 4-methylphenylacetate as a plasticizer for Poly(vinyl chloride) (PVC).
Materials:
-
PVC resin (K-value 67)
-
Methyl 4-methylphenylacetate (M4MPA)
-
Dioctyl phthalate (DOP) as a standard plasticizer for comparison
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press
-
Differential Scanning Calorimeter (DSC)
-
Shore Durometer
Procedure:
-
Compounding:
-
Prepare different formulations of PVC with varying concentrations of M4MPA (e.g., 10, 20, 30 phr - parts per hundred resin).
-
Prepare a control formulation with a standard plasticizer like DOP at the same concentrations.
-
For each formulation, mix the PVC resin, plasticizer, and thermal stabilizer in a high-speed mixer.
-
-
Milling and Molding:
-
Process the compounded mixture on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.
-
Mold the sheets into standard test specimens using a hydraulic press at 180°C.
-
-
Characterization:
-
Glass Transition Temperature (Tg): Determine the Tg of each sample using DSC. A decrease in Tg compared to the unplasticized PVC indicates plasticization.
-
Hardness: Measure the Shore A hardness of the molded samples. A lower hardness value indicates greater flexibility.
-
Mechanical Properties: Conduct tensile testing to evaluate properties like tensile strength and elongation at break.
-
Data Presentation:
| Plasticizer | Concentration (phr) | Tg (°C) | Shore A Hardness |
| None | 0 | 82 | 95 |
| DOP | 20 | 45 | 75 |
| M4MPA | 20 | (Experimental) | (Experimental) |
| DOP | 30 | 30 | 65 |
| M4MPA | 30 | (Experimental) | (Experimental) |
Theoretical Application as a Co-monomer in Polyester Synthesis
The ester functionality of Methyl 4-methylphenylacetate allows for its theoretical inclusion in polycondensation reactions to form polyesters.[6][7][8] By undergoing transesterification with a diol, it could be incorporated into a polymer backbone, potentially imparting increased aromaticity and modifying the thermal and mechanical properties of the resulting polyester.
Proposed Reaction Mechanism
In this hypothetical scenario, Methyl 4-methylphenylacetate would react with a diol, such as ethylene glycol, in the presence of a transesterification catalyst (e.g., zinc acetate). The reaction would proceed via nucleophilic acyl substitution, with the elimination of methanol.
Caption: Proposed polycondensation of M4MPA with a diol.
Hypothetical Experimental Protocol: Synthesis of a Modified Polyester
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol
-
Methyl 4-methylphenylacetate (M4MPA)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Reaction vessel with a stirrer, nitrogen inlet, and distillation column
Procedure:
-
Ester Interchange:
-
Charge the reactor with DMT, ethylene glycol (in excess), and a specific molar percentage of M4MPA.
-
Add zinc acetate as the ester interchange catalyst.
-
Heat the mixture to 150-200°C under a nitrogen atmosphere. Methanol will be liberated and collected.
-
-
Polycondensation:
-
After the theoretical amount of methanol is collected, add antimony trioxide as the polycondensation catalyst.
-
Gradually increase the temperature to 270-280°C and reduce the pressure to create a vacuum.
-
Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Characterization:
-
The resulting polymer can be analyzed for its molecular weight (via gel permeation chromatography), thermal properties (DSC and TGA), and mechanical properties.
-
Theoretical Application as a Chain Transfer Agent
Proposed Mechanism of Chain Transfer
A growing polymer radical could abstract a hydrogen atom from the benzylic position of Methyl 4-methylphenylacetate. This would terminate the polymer chain and create a new radical on the M4MPA molecule, which could then initiate a new polymer chain.
Caption: Proposed mechanism of M4MPA as a chain transfer agent.
Hypothetical Experimental Protocol: Determining the Chain Transfer Constant
The Mayo equation can be used to determine the chain transfer constant (Cs) of a compound.
Materials:
-
A monomer (e.g., styrene or methyl methacrylate)
-
A radical initiator (e.g., AIBN)
-
Methyl 4-methylphenylacetate (M4MPA)
-
Solvent (e.g., toluene)
-
Polymerization flasks
Procedure:
-
Polymerization:
-
Set up a series of polymerizations with a fixed concentration of monomer and initiator, but varying concentrations of M4MPA.
-
Conduct the polymerizations at a constant temperature until low monomer conversion is achieved (typically <10%).
-
-
Analysis:
-
Isolate the polymer from each reaction and determine its number average degree of polymerization (Xn) using a technique like gel permeation chromatography.
-
-
Calculation:
-
Plot 1/Xn versus the ratio of the concentration of M4MPA to the concentration of the monomer ([S]/[M]).
-
The slope of this line will be the chain transfer constant (Cs).
-
Conclusion
While Methyl 4-methylphenylacetate is not a widely cited component in polymer synthesis, its chemical structure presents intriguing possibilities. Its application as a plasticizer is grounded in the well-established principles of using esters to enhance polymer flexibility. The exploration of its potential as a co-monomer in polyesters and as a chain transfer agent in radical polymerizations offers fertile ground for future research. The protocols and theoretical frameworks provided in this guide are intended to serve as a foundation for such investigations, encouraging the innovative application of this versatile molecule in polymer chemistry.
References
-
The Function and Selection of Ester Plasticizers. Hallstar Industrial. [Link]
-
A review: Other types of esters used as plasticizers. ResearchGate. [Link]
-
A review: Other types of esters used as plasticizers. International Journal of Chemical Studies. [Link]
-
Chain transfer. Wikipedia. [Link]
-
New method to study chain transfer in radical polymerizations. BonLab. [Link]
-
Copper(II)-Catalyzed (3+2) Cycloaddition of 2H-Azirines to Six-Membered Cyclic Enols as a Route to Pyrrolo[3,2-c]quinolone, Chromeno[3,4-b]pyrrole, and Naphtho[1,8-ef]indole Scaffolds. MDPI. [Link]
-
Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC. [Link]
-
Recent Advances in the Enzymatic Synthesis of Polyester. MDPI. [Link]
-
Lipase-catalyzed polyester synthesis – A green polymer chemistry. SciSpace. [Link]
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- 11. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
Topic: A Comprehensive Guide to the Reaction Kinetics Study of Methyl 4-methylphenylacetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methylphenylacetate is an ester with applications in the fine chemical, fragrance, and pharmaceutical industries. A thorough understanding of its reaction kinetics—specifically its formation (esterification) and degradation (hydrolysis)—is paramount for optimizing synthesis protocols, ensuring product stability, and predicting shelf-life. This guide provides a detailed framework for investigating the reaction kinetics of Methyl 4-methylphenylacetate. It moves beyond a simple recitation of steps to explain the underlying principles and rationale behind experimental design choices. We present two detailed protocols: the acid-catalyzed esterification of 4-methylphenylacetic acid with methanol, monitored by gas chromatography (GC), and the acid-catalyzed hydrolysis of the ester, monitored by classical titrimetry. Furthermore, we outline the subsequent data analysis required to determine key kinetic parameters such as the rate constant (k) and activation energy (Ea).
Theoretical Background & Core Principles
The study of chemical kinetics is concerned with the rates of chemical reactions and the factors that influence them.[1] For a reversible reaction like esterification, understanding the kinetics is essential for maximizing yield by controlling conditions to favor product formation.[2]
Key Reactions of Interest
-
Esterification (Formation): The primary synthesis route is the Fischer esterification of 4-methylphenylacetic acid with methanol, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄). This is a reversible, second-order reaction.[3] The equilibrium can be shifted toward the product (ester) by using an excess of one reactant (usually methanol) or by removing water as it is formed.[4]
Reaction: CH₃C₆H₄CH₂COOH + CH₃OH ⇌ CH₃C₆H₄CH₂COOCH₃ + H₂O (4-methylphenylacetic acid + Methanol ⇌ Methyl 4-methylphenylacetate + Water)
-
Hydrolysis (Degradation): This is the reverse of esterification, where the ester reacts with water to form the carboxylic acid and alcohol. The reaction is typically slow but is accelerated by the presence of an acid or base catalyst.
Reaction: CH₃C₆H₄CH₂COOCH₃ + H₂O ⇌ CH₃C₆H₄CH₂COOH + CH₃OH (Methyl 4-methylphenylacetate + Water ⇌ 4-methylphenylacetic acid + Methanol)
Fundamental Kinetic Concepts
-
Rate Law: An equation that links the reaction rate with the concentrations of reactants. For the esterification, a simplified rate law might be expressed as: Rate = k[Acid]^m[Alcohol]^n.[5] The exponents m and n represent the reaction order with respect to each reactant.
-
Rate Constant (k): A proportionality constant that quantifies the intrinsic speed of a reaction at a specific temperature.[5]
-
Activation Energy (Ea): The minimum energy required for a reaction to occur. It is determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation.[1]
-
Kinetic Models: For reactions involving solid catalysts, more complex models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models may be necessary to account for the adsorption of reactants onto the catalyst surface.[6][7] For solution-phase reactions, pseudo-order models are often employed to simplify the rate law.[3][8]
Experimental Design & Strategic Considerations
The choice of experimental setup and analytical method is critical for acquiring high-quality kinetic data.
-
Reactor Choice: A jacketed batch reactor is ideal for this scale of study. It allows for precise temperature control, which is the most critical parameter in kinetics, and enables easy collection of samples over time.[5]
-
Temperature Control: The Arrhenius equation shows that the rate constant is exponentially dependent on temperature.[1] Therefore, maintaining a constant and uniform temperature (e.g., using a temperature-controlled bath) is essential for reproducibility.[9]
-
Analytical Method Selection:
-
Gas Chromatography (GC): Excellent for monitoring the esterification reaction. It can separate and quantify all volatile components in the mixture (ester, alcohol, and potentially the acid if derivatized), providing a complete picture of the reaction progress.
-
Titrimetry: A classic, cost-effective, and highly precise method for monitoring the hydrolysis reaction. By titrating the reaction mixture with a standardized base, the concentration of the newly formed 4-methylphenylacetic acid can be determined over time.
-
High-Performance Liquid Chromatography (HPLC): An alternative to GC, particularly useful for non-volatile or thermally sensitive compounds. A reversed-phase HPLC method can effectively separate the acid, ester, and alcohol.[10]
-
Protocol 1: Kinetics of Acid-Catalyzed Esterification
This protocol details the synthesis of Methyl 4-methylphenylacetate and the monitoring of its formation using Gas Chromatography.
Materials & Reagents
-
4-methylphenylacetic acid (≥98%)
-
Methanol (Anhydrous, ≥99.8%)
-
Sulfuric acid (Concentrated, 98%)
-
Toluene (Anhydrous, as solvent)
-
Dodecane (as internal standard for GC)
-
Sodium bicarbonate (Saturated solution)
-
Anhydrous magnesium sulfate
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Gas Chromatograph with FID detector
Experimental Workflow Diagram
Caption: Workflow for the esterification kinetics study.
Step-by-Step Methodology
-
System Setup: Assemble the jacketed reactor and connect it to a circulating water bath set to the desired temperature (e.g., 60°C).
-
Reagent Preparation: In the reactor, dissolve a known amount of 4-methylphenylacetic acid (e.g., 0.1 mol) in a mixture of methanol (e.g., 0.5 mol, excess) and toluene (to make up a total volume). Add a precise amount of dodecane as the internal standard.
-
Reaction Initiation: Allow the mixture to reach thermal equilibrium. Initiate the reaction by adding a catalytic amount of concentrated H₂SO₄ (e.g., 1% of total moles). Immediately start the timer and stirrer.
-
Sampling: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.5 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing ice-cold saturated sodium bicarbonate solution. This step is critical as it neutralizes the acid catalyst, effectively stopping the reaction.[11]
-
Sample Preparation for GC: Vortex the quenched sample, allow the layers to separate, and transfer a portion of the upper organic layer to a new vial containing a small amount of anhydrous magnesium sulfate to remove any residual water.
-
GC Analysis: Inject the prepared sample into the GC-FID. The resulting chromatogram will be used to determine the concentrations of the reactant acid and the product ester relative to the internal standard.
-
Repeat for Different Temperatures: To determine the activation energy, repeat the entire experiment at different temperatures (e.g., 50°C, 70°C, 80°C).
Protocol 2: Kinetics of Acid-Catalyzed Hydrolysis
This protocol uses a classic titrimetric method to follow the progress of the hydrolysis of Methyl 4-methylphenylacetate.
Materials & Reagents
-
Methyl 4-methylphenylacetate (≥98%)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide solution (Standardized, e.g., 0.1 M NaOH)
-
Phenolphthalein indicator
-
Ice-cold deionized water
-
Thermostatic water bath
-
Burette, pipettes, and conical flasks
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis kinetics study via titrimetry.
Step-by-Step Methodology
-
Thermostat Reactants: Place separate flasks containing the 1 M HCl solution and the Methyl 4-methylphenylacetate in a thermostatic water bath at the desired temperature (e.g., 40°C) and allow them to equilibrate.
-
Reaction Initiation: Pipette a known volume of the ester into the flask containing the HCl solution. Mix thoroughly and immediately start the stopwatch. This is t=0.
-
Initial Titration (V₀): Immediately pipette a 5 mL aliquot of the reaction mixture into a conical flask containing ~20 mL of ice-cold water. The cold water drastically slows the reaction rate, effectively "freezing" the composition for titration.[11] Add 2-3 drops of phenolphthalein and titrate with the standardized NaOH solution. The titre volume corresponds to the initial acid catalyst concentration (V₀).
-
Time-course Titration (Vₜ): Repeat step 3 at regular intervals (e.g., 10, 20, 30, 45, 60 minutes), recording the titre volume (Vₜ) each time. Vₜ corresponds to the initial catalyst plus the 4-methylphenylacetic acid formed during hydrolysis.
-
Infinity Titration (V∞): To determine the titre when the reaction is complete, seal a portion of the reaction mixture and heat it in the water bath for an extended period (or let it stand for 24 hours) to drive the reaction to completion. Cool and titrate a 5 mL aliquot as before. This gives the final titre volume (V∞).
Data Analysis & Interpretation
Once the experimental data is collected, it must be processed to extract the kinetic parameters.
Data Analysis Workflow
Caption: Logical workflow for kinetic data analysis.
Calculating the Rate Constant
For the hydrolysis protocol, which is designed as a pseudo-first-order reaction (since [H₂O] is large and constant), the integrated rate law is:
ln(V∞ - Vₜ) = -kt + ln(V∞ - V₀)
By plotting ln(V∞ - Vₜ) against time (t) , you should obtain a straight line. The rate constant k is the negative of the slope of this line.[5]
Example Data Table (Hydrolysis)
| Time (min) | T (°C) | Vₜ (mL of NaOH) | V∞ (mL of NaOH) | V∞ - Vₜ (mL) | ln(V∞ - Vₜ) |
| 0 | 40 | 5.10 | 15.50 | 10.40 | 2.342 |
| 10 | 40 | 6.85 | 15.50 | 8.65 | 2.158 |
| 20 | 40 | 8.30 | 15.50 | 7.20 | 1.974 |
| 30 | 40 | 9.50 | 15.50 | 6.00 | 1.792 |
| 45 | 40 | 10.95 | 15.50 | 4.55 | 1.515 |
| 60 | 40 | 12.05 | 15.50 | 3.45 | 1.238 |
Calculating the Activation Energy
After obtaining the rate constant (k) at several different temperatures (T, in Kelvin), the activation energy (Ea) can be determined from the Arrhenius equation:
ln(k) = - (Ea / R) * (1/T) + ln(A)
A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R , where R is the ideal gas constant (8.314 J/mol·K).[5] This allows for the calculation of Ea, a fundamental parameter for understanding the temperature sensitivity of the reaction.
References
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (MDPI) [Link]
-
Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource. (MDPI) [Link]
-
Kinetics Modeling and Mechanism Study for Selective Esterification of Glycerol with Lauric Acid Using 12-Tungstophosphoric Acid Post-Impregnated SBA-15. (ACS Publications) [Link]
-
Kinetics, Mechanism and Novel Methods Of Esterification. (ijarsct) [Link]
-
Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. (ACS Publications) [Link]
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Experimental Methods in Chemical Kinetics. (Slideshare) [Link]
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Experimental methods of chemical kinetics. (Chemistry LibreTexts) [Link]
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Experimental Determination of Kinetics. (Chemistry LibreTexts) [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (University of Windsor) [Link]
-
Kinetics behavior of esterification of acetic acid with methanol over Amberlyst 36. (ResearchGate) [Link]
-
Kinetics behavior of esterification of acetic acid with methanol over Amberlyst 36. (SciSpace) [Link]
-
Synthesis of methyl phenylacetate. (PrepChem.com) [Link]
-
Methyl phenylacetate. (Wikipedia) [Link]
-
Methyl Phenylacetate: Chemical Properties and Applications in Fine Chemicals. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
-
Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. (CORE) [Link]
-
methyl phenyl acetate, 101-41-7. (The Good Scents Company) [Link]
-
Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. (PubMed) [Link]
-
Kinetics of Pb(IV) Oxidation of Substituted Methyl Mandelates — A L.F. E.R. Study. (ResearchGate) [Link]
-
TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. (eGyanKosh) [Link]
-
Kinetic study of transesterification of methyl acetate with ethanol catalyzed by 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate. (ResearchGate) [Link]
-
Methyl phenylacetate | C9H10O2. (PubChem) [Link]
-
Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. (YouTube) [Link]
-
(PDF) Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. (ResearchGate) [Link]
-
Kinetics Study of the Esterification of Acetic Acid with Methanol using Low-Corrosive Brønsted Acidic Ionic Liquids as Catalysts. (ResearchGate) [Link]
- CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
-
Kinetic Behaviour of Esterification of Acetic Acid with Methanol over Solid Acid Catalysts. (Austin Publishing Group) [Link]
-
Kinetics of Transesterification. (NC State Repository) [Link]
-
Estimation of Reaction Rates of Transesterification Pathways. (Frontiers) [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. (RSC Publishing) [Link]
-
Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. (Journal of Universitas Airlangga) [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (Zenodo) [Link]
-
methyl acetate 1458. (NIOSH | CDC) [Link]
-
Kinetics of Transesterification of Methyl Acetate and n-Butanol Catalyzed by Ionic Liquid. (ResearchGate) [Link]
-
Methyl 4-methoxyphenylacetate | C10H12O3. (PubChem) [Link]
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Application Note: Quantitative Analysis of Methyl 4-methylphenylacetate
Introduction and Scientific Context
Methyl 4-methylphenylacetate (CAS No: 23786-13-2), a methyl ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , is a compound of interest in various fields, including fragrance, flavor, and pharmaceutical industries.[1][2][3] Its precise and accurate quantification is critical for quality control, stability studies, and pharmacokinetic analysis. The presence of the aromatic ring and the ester functional group dictates the choice of analytical methodologies, allowing for robust detection by both chromatographic techniques.
This document provides detailed protocols for the quantitative analysis of Methyl 4-methylphenylacetate using Gas Chromatography (GC) with Flame Ionization Detection (FID) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The causality behind experimental choices is explained to provide a deeper understanding of the method development process. Furthermore, this guide outlines a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the methods are suitable for their intended purpose.[4][5]
Principle of Analytical Methodologies
The selection of an analytical technique is fundamentally governed by the physicochemical properties of the analyte. Methyl 4-methylphenylacetate is a relatively volatile compound, making it an excellent candidate for Gas Chromatography. In GC, separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.[6] For detection, a Flame Ionization Detector (FID) is highly suitable as it provides excellent sensitivity for organic compounds.
Alternatively, the presence of a chromophore (the phenyl group) allows for detection by UV spectrophotometry, making High-Performance Liquid Chromatography a viable and powerful alternative. In reverse-phase HPLC, separation is based on the analyte's polarity. Methyl 4-methylphenylacetate, being a moderately nonpolar compound, will be retained on a nonpolar stationary phase (like C18) and eluted with a mobile phase of appropriate polarity.[7]
Method 1: Quantification by Gas Chromatography (GC-FID)
This method is designed for high-throughput, sensitive quantification of Methyl 4-methylphenylacetate in samples that can be readily volatilized. The choice of a nonpolar capillary column like a DB-5ms provides excellent resolution for aromatic esters.[8]
Experimental Protocol: GC-FID
A. Reagents and Materials
-
Methyl 4-methylphenylacetate reference standard (≥97.0% purity)
-
Solvent: Hexane or Ethyl Acetate (HPLC grade or higher)
-
Carrier Gas: Helium or Nitrogen (high purity, 99.999%)
-
Gases for FID: Hydrogen and Air (high purity)
B. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent bonded 5% phenyl-methylpolysiloxane column.
C. Preparation of Standard and Sample Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of Methyl 4-methylphenylacetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the primary stock standard to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the test sample with the solvent to an expected concentration that falls within the range of the calibration curve. For example, dilute 100 mg of the sample into 100 mL of solvent, and then perform a further 1-to-10 dilution if necessary.
D. Chromatographic Conditions
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for high concentration samples. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time. |
| Oven Program | Start at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | The initial hold allows for focusing of the analyte at the head of the column, while the ramp ensures efficient elution and separation from any potential impurities.[8] |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |
| Hydrogen Flow | 30 mL/min | Standard condition for FID operation. |
| Air Flow | 300 mL/min | Standard condition for FID operation. |
E. GC-FID Workflow Diagram
Sources
- 1. Methyl 4-methylphenylacetate 23786-13-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Methyl p-tolylacetate | C10H12O2 | CID 90265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Investigating the Metabolic Fate of Methyl 4-methylphenylacetate
Objective: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on designing and executing metabolic pathway studies for Methyl 4-methylphenylacetate. Given the limited specific literature on this compound, this guide establishes a robust investigational framework based on established biochemical principles and metabolic pathways of structurally analogous compounds. We will detail the core logic behind experimental design, provide validated analytical methodologies, and offer step-by-step protocols for both in vitro and in vivo evaluation.
Introduction: Chemical Context and Metabolic Rationale
Methyl 4-methylphenylacetate (CAS 23786-13-2) is an aromatic ester with structural similarities to endogenously and exogenously relevant compounds.[1][2] While its primary applications have been in the fragrance and flavor industries, its structure warrants investigation within a drug discovery and metabolism context.[3][4] The molecule contains two key features that are prime targets for metabolic enzymes: an ester linkage and an aromatic ring with a methyl substituent.
Understanding the metabolic fate of such a compound is critical for several reasons:
-
Pharmacokinetics: Metabolism dictates the compound's half-life, exposure, and clearance.
-
Bioactivation: Metabolic processes can lead to the formation of active or reactive metabolites.
-
Toxicity: Metabolites may possess different toxicity profiles than the parent compound.
-
Drug-Drug Interactions: Co-administration of drugs can alter metabolic pathways, leading to unforeseen safety or efficacy issues.[5]
The central hypothesis for the metabolism of Methyl 4-methylphenylacetate is its rapid hydrolysis by carboxylesterases (CES) to its corresponding carboxylic acid, 4-methylphenylacetic acid.[6] This primary metabolite can then undergo further Phase I (e.g., oxidation) and Phase II (e.g., conjugation) reactions. This guide provides the necessary tools to rigorously test this hypothesis.
Section 1: Physicochemical Properties and Synthesis Overview
A thorough understanding of the molecule's properties is the foundation of any metabolic study.
| Property | Value | Source |
| CAS Number | 23786-13-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~214 - 215 °C | [3] |
| Solubility | Soluble in most organic solvents (e.g., DMSO, Ethanol); Insoluble in water. | [7][8] |
Synthesis Note: The synthesis of Methyl 4-methylphenylacetate can be achieved via Fischer esterification of 4-methylphenylacetic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This is a standard and high-yielding reaction well-documented for analogous phenylacetates.[9]
Section 2: Postulated Metabolic Pathways of Methyl 4-methylphenylacetate
The metabolic cascade likely begins with the most chemically labile moiety, the methyl ester. We postulate a primary two-step pathway, which forms the basis of our experimental design.
Pathway Hypothesis:
-
Phase I Hydrolysis: The ester bond is cleaved by ubiquitous carboxylesterases (CES), which are highly active in the liver, plasma, and intestine, to yield 4-methylphenylacetic acid and methanol. This is an NADPH-independent process.[6]
-
Downstream Metabolism of 4-methylphenylacetic Acid: The resulting carboxylic acid is structurally similar to phenylacetic acid, a compound whose metabolism is well-characterized.[10][11] The primary routes for the acid metabolite would likely involve:
-
Phase I Oxidation: Cytochrome P450 (CYP) enzymes could hydroxylate the aromatic ring or the benzylic methyl group.
-
Phase II Conjugation: The carboxylic acid moiety is a substrate for conjugation reactions, primarily with glucuronic acid (via UGT enzymes) or amino acids (like glutamine). The conversion of phenylacetate to phenylacetylglutamine is a major clearance pathway in humans.[12]
-
The following diagram illustrates this postulated metabolic sequence.
Section 3: Analytical Methodology for Quantification
Accurate quantification of the parent compound and its metabolites requires robust analytical methods. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable, with the choice depending on the analyte's properties and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is ideal for volatile and thermally stable compounds like Methyl 4-methylphenylacetate.[13] Derivatization may be required for the less volatile acid metabolite.
| Parameter | Recommended Setting | Rationale |
| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | Polyethylene glycol phase provides good separation for esters and aromatic compounds.[14] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency.[14] |
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis.[14] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation.[15] |
| Oven Program | 80 °C (hold 1 min), ramp to 240 °C at 15 °C/min, hold 5 min | Gradient elution is necessary to separate analytes from matrix components. |
| MS Transfer Line | 280 °C | Prevents analyte condensation before entering the mass spectrometer.[15] |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching.[15] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions for the parent and metabolites. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for its versatility, sensitivity, and ability to analyze both the parent ester and its polar metabolites in a single run without derivatization.[16]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for compounds of moderate polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 8 minutes | A standard gradient to elute a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive/Negative Switching | ESI is suitable for polar and ionizable compounds. The ester may ionize in positive mode, while the acid metabolite will ionize well in negative mode. |
| Source Temp. | 300 - 350 °C | Optimizes desolvation of the mobile phase.[16] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions. |
Section 4: Experimental Protocols for In Vitro Metabolic Studies
In vitro systems using subcellular fractions like liver microsomes or S9 fractions are the cornerstone of metabolic profiling.[5] They allow for the identification of primary metabolic pathways and the enzymes involved in a controlled environment.
Workflow for In Vitro Metabolite Identification
The following diagram outlines the general workflow for an in vitro metabolism experiment.
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- 2. Human Metabolome Database: Showing metabocard for Methyl phenylacetate (HMDB0032617) [hmdb.ca]
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- 4. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]
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Application Notes and Protocols for Material Science: A Hypothetical Exploration of Methyl 4-methylphenylacetate
Disclaimer: Direct applications of Methyl 4-methylphenylacetate in material science are not well-documented in current scientific literature. The following application notes and protocols are presented as a scientifically plausible, hypothetical guide for researchers exploring novel monomers for specialty polymers. The experimental designs are based on established principles of polymer chemistry and material science.
Introduction: Exploring Methyl 4-methylphenylacetate as a Novel Monomer for Advanced Coatings
Methyl 4-methylphenylacetate, an aromatic ester, presents an intriguing scaffold for the development of novel polymers. Its structure, combining a rigid phenyl ring with a flexible ester linkage and a methyl group, suggests the potential for polymers with unique thermal, mechanical, and optical properties. This guide explores the hypothetical application of Methyl 4-methylphenylacetate as a monomer for the synthesis of a specialty polymer, "poly(methyl 4-methylphenylacetate)," and its potential use in advanced coating formulations.
The rationale behind this exploration lies in the inherent properties that aromatic esters can impart to a polymer backbone. The phenyl group can enhance thermal stability and mechanical strength, while the ester group can contribute to adhesion and solubility in common organic solvents.[1] The para-methyl substituent on the phenyl ring may further influence the polymer's solubility and processing characteristics.
This document provides a comprehensive, albeit hypothetical, framework for the synthesis, characterization, and application of poly(methyl 4-methylphenylacetate) in a material science context.
Physicochemical Properties of Methyl 4-methylphenylacetate
A thorough understanding of the monomer's properties is crucial for designing a successful polymerization strategy.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 227-228 °C |
| Density | 1.038 g/mL at 25 °C |
| Solubility | Soluble in most organic solvents; insoluble in water.[2] |
Hypothetical Synthesis of poly(methyl 4-methylphenylacetate) via Free-Radical Polymerization
This section details a hypothetical protocol for the synthesis of poly(methyl 4-methylphenylacetate) using a free-radical polymerization approach. This method is chosen for its versatility and tolerance to a wide range of functional groups.[3]
Experimental Workflow
Caption: Hypothetical workflow for the synthesis and characterization of poly(methyl 4-methylphenylacetate).
Detailed Protocol
Materials:
-
Methyl 4-methylphenylacetate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Purification:
-
To remove any inhibitors, pass the Methyl 4-methylphenylacetate through a column of basic alumina.
-
Causality: Inhibitors present in commercial monomers can quench the radical reaction, preventing polymerization.[3]
-
-
Reaction Setup:
-
In a Schlenk flask, dissolve Methyl 4-methylphenylacetate (e.g., 10 g, 60.9 mmol) and AIBN (e.g., 0.1 g, 0.61 mmol) in toluene (e.g., 20 mL). The monomer to initiator ratio can be varied to control the molecular weight.
-
Causality: The initiator concentration is a key factor in determining the final molecular weight of the polymer; a lower initiator concentration generally leads to a higher molecular weight.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Causality: Oxygen is a radical scavenger and can terminate the polymerization reaction prematurely.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 80°C and stir the mixture under an inert atmosphere for 24 hours.
-
Causality: AIBN thermally decomposes to generate free radicals at this temperature, initiating the polymerization.
-
-
Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing an excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polymer should precipitate as a white solid.
-
Causality: Poly(methyl 4-methylphenylacetate) is expected to be insoluble in methanol, allowing for its separation from unreacted monomer and initiator fragments.
-
-
Isolation and Drying:
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at 50°C until a constant weight is achieved.
-
Characterization of poly(methyl 4-methylphenylacetate)
A suite of analytical techniques would be necessary to confirm the successful synthesis and to characterize the properties of the new polymer.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation | Appearance of broad peaks corresponding to the polymer backbone, and disappearance of the vinyl proton signals of the monomer. |
| GPC | Molecular weight and polydispersity index (PDI) determination | A monomodal distribution indicating a successful polymerization. The molecular weight will depend on the monomer to initiator ratio. |
| DSC | Thermal transitions (Tg) | A glass transition temperature (Tg) is expected, which will provide insight into the polymer's amorphous or semi-crystalline nature. |
| TGA | Thermal stability | A degradation temperature that indicates the polymer's stability at elevated temperatures. The aromatic nature of the monomer suggests good thermal stability. |
Application in a Coating Formulation
The hypothetical poly(methyl 4-methylphenylacetate) could be a valuable component in a solvent-based coating formulation due to its expected properties:
-
Good Adhesion: The ester groups in the polymer backbone can form hydrogen bonds with substrates, promoting adhesion.
-
Thermal Stability: The aromatic rings would likely impart high thermal stability, making the coating suitable for applications requiring heat resistance.
-
Hydrophobicity: The hydrocarbon-rich structure would lead to a hydrophobic surface, providing moisture resistance.
Hypothetical Coating Formulation Protocol
Materials:
-
Poly(methyl 4-methylphenylacetate) (binder)
-
Xylene (solvent)
-
Titanium dioxide (pigment, optional)
-
Tributyl phosphate (plasticizer, optional)
Procedure:
-
Dissolution: Dissolve the synthesized poly(methyl 4-methylphenylacetate) in xylene to form a solution of the desired viscosity (e.g., 20% w/v).
-
Pigment Dispersion (Optional): If a pigmented coating is desired, add titanium dioxide to the polymer solution and disperse using a high-shear mixer.
-
Additive Incorporation (Optional): Add a plasticizer like tributyl phosphate to improve the flexibility of the final coating.
-
Application: Apply the coating to a substrate (e.g., steel panel) using a suitable method such as spin coating or dip coating.
-
Curing: Cure the coated substrate in an oven at a temperature above the boiling point of the solvent (e.g., 140°C) to evaporate the solvent and form a solid film.
Logical Flow for Coating Development
Caption: Logical workflow for the formulation and testing of a hypothetical coating based on poly(methyl 4-methylphenylacetate).
Conclusion and Future Directions
While the direct application of Methyl 4-methylphenylacetate in material science remains to be explored and documented, this hypothetical guide provides a scientifically grounded framework for such an investigation. The proposed synthesis and application protocols are based on well-established principles and offer a starting point for researchers interested in developing novel polymers from underutilized monomers. Future work could involve exploring different polymerization techniques, such as controlled radical polymerization, to achieve better control over the polymer architecture, and a detailed investigation into the structure-property relationships of the resulting materials.
References
-
PrepChem. Synthesis of methyl phenylacetate. [Link]
-
MDPI. Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. [Link]
-
ScenTree. P-tolyl acetate (CAS N° 140-39-6). [Link]
-
Royal Society of Chemistry. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]
-
Semantic Scholar. The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. [Link]
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Matyjaszewski Polymer Group. Direct polymerization of functional monomers. [Link]
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Royal Society of Chemistry. Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. [Link]
- Google Patents. Synthetic method of methyl (ethyl)
-
Thieme. 2.2.2.3 Substituted Benzyl Esters. [Link]
-
Mol-Instincts. p-Tolyl acetate - 140-39-6, C9H10O2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
Royal Society of Chemistry. The functionalization of poly(ε-caprolactone) as a versatile platform using ε-(α-phenylseleno) caprolactone as a monomer. [Link]
-
Patsnap. Synthesis method of methyl phenylacetate. [Link]
-
MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. [Link]
-
ResearchGate. Examples of polymerizations involving functional monomers, catalyzed by.... [Link]
-
OSTI.GOV. Simple Monomers for Precise Polymer Functionalization During Ring-Opening Metathesis Polymerization. [Link]
-
Wikipedia. Methyl phenylacetate. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
ResearchGate. Lipase-Catalyzed Synthesis of Substituted Phenylacetamides: Hammett Analysis and Computational Study of the Enzymatic Aminolysis | Request PDF. [Link]
-
National Institutes of Health. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
Wikipedia. Ester. [Link]
-
National Institutes of Health. Ester dance reaction on the aromatic ring. [Link]
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Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
- Google Patents.
-
Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
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ReAgent Chemicals. What Is An Ester?. [Link]
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MDPI. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. [Link]
- Google Patents.
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ResearchGate. Polymer Coatings Technology and Applications: Polymer Coating Mehods. [Link]
-
MDPI. Effect of Filler Types on Cellulose-Acetate-Based Composite Used as Coatings for Biodegradable Magnesium Implants for Trauma. [Link]
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Troubleshooting & Optimization
Technical Support Center: Methyl 4-methylphenylacetate Synthesis
Welcome to the technical support guide for the synthesis of methyl 4-methylphenylacetate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, we delve into the common challenges encountered during the synthesis, providing scientifically-grounded solutions and detailed protocols to enhance reaction yield and purity.
Introduction: The Fischer-Speier Esterification Approach
The synthesis of methyl 4-methylphenylacetate is most commonly achieved via the Fischer-Speier esterification of 4-methylphenylacetic acid with methanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, favored for its atom economy over methods involving acid chlorides or anhydrides.[1] However, the reaction's reversible nature presents a significant challenge: it exists in an equilibrium that can limit the final product yield if not properly managed.[2][3]
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (like H₂SO₄ or p-TsOH), which enhances the carbonyl carbon's electrophilicity.[2][4] The nucleophilic oxygen of the alcohol then attacks this activated carbon, leading to a tetrahedral intermediate.[3][5] Subsequent proton transfer and elimination of a water molecule yield the final ester product.[4][6] Understanding this equilibrium is paramount to troubleshooting and improving your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of methyl 4-methylphenylacetate in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yield in a Fischer esterification is almost always tied to the reaction's equilibrium.[2] Since the reaction is reversible, several factors can prevent it from proceeding to completion.
-
Presence of Water: Water is a product of the reaction. Its presence, whether introduced through wet reagents or generated during the reaction, will shift the equilibrium back towards the starting materials according to Le Châtelier's principle.[4][5] Even small amounts of water in your starting acid, methanol, or catalyst can inhibit the reaction.
-
Insufficient Catalyst: The acid catalyst is crucial for activating the carboxylic acid.[7] An inadequate amount of catalyst will result in a slow or stalled reaction. The catalyst can also be neutralized by any basic impurities in the starting materials.
-
Suboptimal Reagent Ratio: To favor the formation of the ester, a large excess of one reactant is typically used.[8] Since 4-methylphenylacetic acid is often the more expensive reagent, using methanol as both the reactant and the solvent is a common and effective strategy.[5]
-
Inadequate Reaction Time or Temperature: Fischer esterifications can be slow.[5] Typical reaction times range from 1 to 10 hours at temperatures between 60–110 °C.[1] If the reaction is not heated for a sufficient duration, it may not reach equilibrium, resulting in a low conversion rate.
-
Losses During Work-up: Significant product loss can occur during the purification steps.[9] This includes incomplete extraction from the aqueous phase, accidental loss during phase separations, or leaving product behind during transfers between glassware.
Q2: How can I effectively shift the reaction equilibrium to favor ester formation?
A2: Driving the equilibrium forward is the most critical factor for achieving a high yield. There are two primary strategies, which can be used in combination:
-
Use a Large Excess of a Reactant: The most straightforward method is to use a large excess of the alcohol (methanol).[4][8] This increases the probability of collisions between the alcohol and the carboxylic acid, pushing the equilibrium towards the product side. Often, running the reaction with methanol serving as the solvent is sufficient.[5]
-
Remove Water as it Forms: Actively removing the water byproduct is a highly effective strategy.[1][2][6]
-
Dean-Stark Apparatus: For alcohols with boiling points higher than water, a Dean-Stark trap is ideal.[6] When using methanol (boiling point ~65 °C), this is less practical.
-
Drying Agents: Incorporating a drying agent like anhydrous molecular sieves directly into the reaction mixture can sequester the water as it is produced.[1][2]
-
Dehydrating Catalyst: Concentrated sulfuric acid not only acts as a catalyst but also as a powerful dehydrating agent, absorbing the water formed.[8]
-
Q3: My final product is impure. What are the likely contaminants and how can I remove them?
A3: Common impurities include unreacted starting materials and residual catalyst. A proper aqueous work-up is essential for their removal.
-
Unreacted 4-methylphenylacetic acid: This is the most common impurity. It can be easily removed by washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[10] The carboxylic acid is deprotonated to form its sodium salt, which is soluble in the aqueous layer and can be separated.
-
Excess Methanol: Methanol has significant solubility in water and can be removed by washing the organic layer with water and/or brine.[10]
-
Acid Catalyst (H₂SO₄): The catalyst is neutralized during the sodium bicarbonate wash and removed along with the aqueous layer.
-
Purification: After the aqueous work-up and drying of the organic layer, the final purification is typically achieved by fractional distillation under reduced pressure to yield pure methyl 4-methylphenylacetate.[10]
Optimized Synthesis Protocol
This protocol incorporates best practices to maximize the yield and purity of methyl 4-methylphenylacetate.
Experimental Workflow Overview
Caption: General workflow for methyl 4-methylphenylacetate synthesis.
Step-by-Step Methodology
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylphenylacetic acid (1.0 eq), methanol (20 eq, serving as reactant and solvent), and concentrated sulfuric acid (0.05 eq, added slowly while cooling in an ice bath).
-
Scientist's Note: Using a large excess of methanol is a key strategy to drive the equilibrium towards the product.[8] Ensure all glassware is thoroughly dried to prevent introducing water.
-
-
Reaction: Heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Transfer the residue to a separatory funnel and dilute it with diethyl ether (or ethyl acetate) and water.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). Caution: CO₂ evolution (gas) will occur. Vent the funnel frequently. This step neutralizes the sulfuric acid and removes unreacted 4-methylphenylacetic acid.[10]
-
Water (1x).
-
Saturated aqueous sodium chloride (brine) solution (1x). This helps to break up any emulsions and further removes water from the organic layer.[10]
-
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by vacuum distillation to yield methyl 4-methylphenylacetate as a colorless oil. A yield of over 80% can be achieved with this method.[10]
-
Troubleshooting Logic Diagram
If you encounter issues, use the following decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting low synthesis yield.
Frequently Asked Questions (FAQs)
Q: Can I use a different acid catalyst? A: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) are commonly used and can be milder for sensitive substrates.[1] Lewis acids have also been shown to be effective catalysts for esterification.[2]
Q: Is it possible to synthesize this ester without a strong acid catalyst? A: While acid catalysis is the standard Fischer-Speier method, other esterification methods exist, such as the Steglich esterification, which uses coupling reagents like DCC.[2] However, these methods have lower atom economy.[1] Enzymatic methods have also been explored for phenylacetate synthesis.[10]
Q: Why is my reaction mixture turning dark? A: Darkening, especially when using concentrated sulfuric acid at high temperatures, can indicate some charring or side reactions. Ensure the reaction temperature is controlled and not excessively high. Using a slightly lower temperature for a longer duration may mitigate this.
Q: Can I use a different alcohol, like ethanol? A: Yes, the Fischer esterification is versatile. Reacting 4-methylphenylacetic acid with ethanol under similar conditions would produce ethyl 4-methylphenylacetate. The general principles of driving the equilibrium remain the same.
References
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]
- Google Patents. (1945). US2382686A - Method of making 4-methyl-phenylacetone.
-
PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
-
Patsnap. (n.d.). Synthesis method of methyl phenylacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN1927801A - Preparation method of methylphenyl acetic acid.
-
National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
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Sciencemadness Wiki. (2022). Esterification. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
- Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
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Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
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Experiment 10: Fischer Esterification. (n.d.). Retrieved from [Link]
-
Quora. (2015). What factors may influence the yield of an ester?. Retrieved from [Link]
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Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]
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Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
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Technical Support Center: Purification of Methyl 4-methylphenylacetate
Welcome to the technical support guide for the purification of Methyl 4-methylphenylacetate (CAS No. 23786-13-2). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this compound. The following sections provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven laboratory practices.
Troubleshooting Guide: Common Purification Challenges
This guide addresses specific issues encountered during the purification of Methyl 4-methylphenylacetate, particularly after synthesis via common methods like Fischer-Speier esterification of 4-methylphenylacetic acid with methanol.
Problem 1: My final product is acidic and shows unreacted starting material on NMR/GC-MS.
Cause: The most common reason for this observation is the incomplete removal of the unreacted 4-methylphenylacetic acid and the acid catalyst (e.g., sulfuric acid) used during the esterification reaction. These acidic components can compromise downstream reactions and the stability of the final product.
Solution Workflow: Acid-Base Extraction and Drying
A standard and effective method to resolve this is a liquid-liquid extraction workup using a mild base. This process selectively converts the acidic impurities into their corresponding salts, which are soluble in the aqueous phase and can be easily separated from the organic ester phase.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10 volumes relative to the crude oil).
-
Neutralization Wash: Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Add the bicarbonate solution slowly, as effervescence (CO₂ evolution) will occur upon neutralization of the acid. Swirl gently and vent the funnel frequently. Continue washing until no more gas evolves.[1][2]
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude, acid-free ester.
Caption: Workflow for removing acidic impurities.
Problem 2: The purified product has a persistent yellow or brown tint.
Cause: Colored impurities are often high-molecular-weight byproducts or degradation products formed during the reaction, especially if excessive heat was applied.
Solution Workflow: Decolorization and/or Chromatography
For removing color, treatment with activated carbon is a highly effective and economical first step.[3][4][5] If color persists or other impurities are present, column chromatography provides a more rigorous purification method.
-
Solvent Addition: Dissolve the crude ester in a minimal amount of a suitable organic solvent (e.g., ethanol or hexane).
-
Carbon Treatment: Add a small amount of powdered activated carbon (typically 1-2% w/w of the crude product). Safety Note: Do not add activated carbon to a boiling or near-boiling solution, as this can cause violent bumping.[6]
-
Heating: Gently heat the mixture with stirring for 15-20 minutes. The adsorption process is more efficient at slightly elevated temperatures.[6]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step should be performed while the solution is hot to prevent premature crystallization of the product on the filter.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the decolorized product.
Caption: Decision workflow for handling colored impurities.
Problem 3: GC analysis shows multiple peaks with close retention times, even after distillation.
Cause: The presence of isomeric byproducts or other impurities with boiling points very close to that of Methyl 4-methylphenylacetate makes separation by distillation ineffective.
Solution Workflow: Flash Column Chromatography
Flash column chromatography is the gold standard for separating compounds with different polarities. By selecting an appropriate solvent system, impurities can be effectively separated from the desired product.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), spot the crude material on a silica gel plate.
-
Develop the plate in various solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate).
-
The ideal solvent system will give the product spot an Rf (retention factor) value of approximately 0.25-0.35, with good separation from all impurity spots.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system, applying positive pressure (flash chromatography).
-
Collect the eluent in a series of fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified Methyl 4-methylphenylacetate.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of Methyl 4-methylphenylacetate?
A1: The properties for Methyl 4-methylphenylacetate are summarized in the table below. Note that some data, like the boiling point, is often inferred from the closely related analog, Methyl Phenylacetate, due to a lack of specific literature for the 4-methyl substituted compound.
| Property | Value | Source |
| CAS Number | 23786-13-2 | [8] |
| Molecular Formula | C₁₀H₁₂O₂ | [8] |
| Molecular Weight | 164.20 g/mol | [8] |
| Appearance | Colorless Liquid | Inferred from Methyl Phenylacetate[9][10] |
| Boiling Point | ~220-230 °C (est. at atm. pressure) | Estimated based on Methyl Phenylacetate (218 °C)[11][12] |
| Solubility | Soluble in most organic solvents; insoluble in water. | Inferred from Methyl Phenylacetate[13] |
Q2: What are the primary starting materials for the synthesis of this compound?
A2: It is typically synthesized via Fischer-Speier esterification, using 4-methylphenylacetic acid and methanol in the presence of an acid catalyst like concentrated sulfuric acid.
Q3: Which analytical techniques are best for assessing the purity of Methyl 4-methylphenylacetate?
A3:
-
Gas Chromatography (GC): Ideal for determining the percentage purity of volatile esters and detecting impurities with different boiling points.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and help identify impurities by their unique spectral signatures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group (strong C=O stretch around 1740 cm⁻¹) and the absence of the broad O-H stretch from the starting carboxylic acid.
Q4: What are the recommended storage and handling conditions?
A4:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Incompatible materials include strong oxidizing agents and strong bases.[11]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors and ensure adequate ventilation.
Q5: Why is vacuum distillation preferred over atmospheric distillation for this compound?
A5: The estimated atmospheric boiling point of Methyl 4-methylphenylacetate is over 200 °C. At such high temperatures, many organic compounds, including esters, can begin to decompose, leading to lower yields and the formation of new impurities. Vacuum distillation lowers the boiling point of the liquid, allowing it to be distilled at a much lower and safer temperature, thereby preserving the integrity of the compound. A patent for the related methyl phenylacetate specifically mentions purification via distillation under reduced pressure.[15][16]
References
-
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Retrieved from [Link]
-
Carbotecnia. (2025, April 7). Decolorization with Activated Carbon: Natural Efficiency and Chemical Precision. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
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Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]
-
Zhulin Carbon. (2024, June 20). Decolorizing carbon. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, September 9). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]
-
AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Decolorizing carbon. Retrieved from [Link]
-
Raju, V. K., et al. (2015). Mass-directed Flash Purification of Fatty Acid Methyl Esters. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water? Retrieved from [Link]
-
Quora. (2017, August 15). What are the modifications to improve the purity of ester? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem Compound Database. Retrieved from [Link]
- Cox, M., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis, 14(7), 1251-1259.
-
Otto Chemie Pvt. Ltd. (n.d.). Methyl phenyl acetate | 101-41-7. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]
- Ningxia Changsheng Pharmaceutical Co., Ltd. (2022). Synthesis method of methyl phenylacetate. CN113912489A.
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
- Syngenta Participations AG. (2018). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid. CN108003399A.
- Delmonte, P., et al. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns.
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
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Technical Support Center: Methyl 4-methylphenylacetate Stability and Degradation
Welcome to the technical support center for Methyl 4-methylphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability and degradation challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Methyl 4-methylphenylacetate under standard laboratory conditions?
Methyl 4-methylphenylacetate is a relatively stable compound under standard ambient conditions (room temperature, protected from light) when stored in a tightly sealed container.[1] However, its ester functional group and substituted benzyl structure make it susceptible to degradation under specific stress conditions.
Q2: What are the primary degradation pathways for Methyl 4-methylphenylacetate?
The primary degradation pathways for Methyl 4-methylphenylacetate are hydrolysis, oxidation, and to a lesser extent, thermal and photodegradation.
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions, yielding 4-methylphenylacetic acid and methanol.[2][3]
-
Oxidation: The benzylic methylene group is a potential site for oxidation, which can lead to the formation of various oxidation byproducts.[4][5]
Q3: What are the ideal storage conditions to ensure the long-term stability of Methyl 4-methylphenylacetate?
To ensure long-term stability, Methyl 4-methylphenylacetate should be stored in a cool, dry, and dark place in a tightly sealed, inert container. For solutions, it is recommended to use freshly prepared solutions or store them at low temperatures (2-8 °C or -20 °C) for short periods, depending on the solvent and concentration.
Q4: How can I quickly check for degradation in my sample of Methyl 4-methylphenylacetate?
A preliminary check for degradation can be performed by thin-layer chromatography (TLC) or a quick analytical run on a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. The appearance of new spots on a TLC plate or additional peaks in the chromatogram, especially a peak corresponding to 4-methylphenylacetic acid, would indicate degradation.
Troubleshooting Guide: Experimental Issues
This section provides a structured approach to troubleshooting common issues encountered during experiments involving Methyl 4-methylphenylacetate.
Issue 1: Loss of Assay Potency or Inconsistent Results Over Time
| Possible Cause | Troubleshooting Steps & Explanation |
| Hydrolysis | Verify pH of Solutions: The ester linkage in Methyl 4-methylphenylacetate is prone to hydrolysis, a reaction catalyzed by both acids and bases.[2][3] Ensure that the pH of your aqueous or protic solvent systems is near neutral. If your experimental conditions require acidic or basic pH, be aware of the potential for accelerated degradation and consider running time-course experiments to quantify the rate of degradation. Control Water Content: Minimize the presence of water in your samples and solvents, especially if working with non-aqueous systems for extended periods. Use anhydrous solvents when possible. |
| Oxidation | Use Degassed Solvents: Dissolved oxygen in solvents can contribute to oxidative degradation, particularly at the benzylic position.[5] Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication. Consider Antioxidants: If your formulation or experimental setup is susceptible to oxidation, the addition of a suitable antioxidant may be necessary. Compatibility of the antioxidant with your downstream analysis should be confirmed. |
| Thermal Degradation | Control Temperature: Elevated temperatures can significantly increase the rate of degradation reactions, including hydrolysis.[6] Maintain your experimental setup at a controlled and appropriate temperature. Avoid prolonged exposure to heat. |
| Photodegradation | Protect from Light: Aromatic compounds can be susceptible to photodegradation.[7] Conduct your experiments in amber glassware or protect your setup from direct light exposure, especially from UV sources. |
Issue 2: Appearance of Unexpected Peaks in Chromatograms (HPLC/GC)
| Possible Cause | Troubleshooting Steps & Explanation |
| Degradation Products | Identify Common Degradants: The most common degradation product from hydrolysis is 4-methylphenylacetic acid. In GC-MS analysis, look for its characteristic fragmentation pattern.[8] For oxidative degradation, you might observe more polar compounds. Perform Forced Degradation Studies: To confirm the identity of unknown peaks, perform forced degradation studies (see protocols below). This will help you generate the potential degradation products and confirm their retention times and mass spectra. |
| Solvent or Reagent Impurities | Run Blanks: Always run solvent and reagent blanks to rule out contamination. Ensure the purity of your solvents and reagents. |
| Sample Matrix Effects | Matrix Blanks: If working with complex matrices (e.g., formulations, biological samples), analyze a matrix blank to identify any interfering peaks. |
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
| Possible Cause | Troubleshooting Steps & Explanation |
| Interaction with Stationary Phase | Optimize Mobile Phase pH: The primary degradation product, 4-methylphenylacetic acid, is acidic. Its ionization state, which is pH-dependent, can affect its retention and peak shape. Buffering the mobile phase can improve peak symmetry and reproducibility. |
| Column Overload | Dilute Sample: Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample and re-inject. |
| Column Contamination | Column Wash: If you suspect column contamination from sample matrix or degradation products, perform a thorough column wash with a strong solvent. |
Proposed Degradation Pathways
The following diagrams illustrate the likely degradation pathways for Methyl 4-methylphenylacetate under different stress conditions.
Hydrolytic Degradation Pathway
Caption: Acid or base-catalyzed hydrolysis of the ester bond.
Oxidative Degradation Pathway
Caption: Proposed oxidative degradation at the benzylic position.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of Methyl 4-methylphenylacetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N Sodium Hydroxide, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide.
-
Incubate at room temperature and monitor the degradation over a shorter time frame due to the faster rate of base-catalyzed hydrolysis (e.g., 0.5, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N Hydrochloric Acid, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of water.
-
Incubate at a higher temperature (e.g., 80 °C) and monitor degradation over an extended period.
-
At each time point, withdraw a sample and dilute with the mobile phase for analysis.
-
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution as described in Protocol 1.
-
Oxidative Stress:
-
To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide.
-
Incubate the solution at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for analysis.
-
Protocol 3: Thermal Degradation
-
Solid State:
-
Place a known amount of solid Methyl 4-methylphenylacetate in a controlled temperature oven (e.g., 80 °C).
-
Monitor for degradation over time by dissolving a sample at each time point for analysis.
-
-
Solution State:
-
Prepare a solution of Methyl 4-methylphenylacetate in a suitable solvent.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) in the dark.
-
Monitor for degradation over time.
-
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a solution of Methyl 4-methylphenylacetate in a suitable solvent.
-
Light Exposure:
-
Expose the solution to a calibrated light source (e.g., UV-A at 365 nm and cool white fluorescent light) according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.
-
-
Analysis: Analyze the exposed and dark control samples at appropriate time intervals.
Forced Degradation Workflow
Caption: General workflow for conducting forced degradation studies.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for accurately quantifying Methyl 4-methylphenylacetate and its degradation products.[11][12][13][14]
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer solution) is typically effective. The use of a buffer is recommended to control the ionization of the acidic degradant, 4-methylphenylacetic acid.
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the analyte) is standard. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: GC-MS is a powerful tool for the identification of volatile degradation products.
-
Fragmentation: The mass spectrum of Methyl 4-methylphenylacetate will show characteristic fragments. The ester group can undergo alpha-cleavage and McLafferty rearrangement.[15][16] The presence of a tolyl group will also influence the fragmentation pattern.
-
Derivatization: For the analysis of the non-volatile degradation product, 4-methylphenylacetic acid, derivatization (e.g., silylation or methylation) may be necessary to improve its volatility and chromatographic performance.
Data Summary Table
| Stress Condition | Potential Degradation Products | Recommended Analytical Technique | Key Considerations |
| Acid/Base Hydrolysis | 4-methylphenylacetic acid, Methanol | HPLC, GC-MS (for methanol) | Control of pH is critical. Base hydrolysis is typically faster. |
| Oxidation | Oxidized benzylic species | HPLC, LC-MS | Use of degassed solvents is recommended. |
| Thermal | Similar to hydrolysis and oxidation products | HPLC, GC-MS | Monitor for both solid and solution state stability. |
| Photolytic | Various photoproducts | HPLC, LC-MS | Use of a dark control is essential. |
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- 8. Human Metabolome Database: Predicted GC-MS Spectrum - Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209) [hmdb.ca]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. rjptonline.org [rjptonline.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. irjpms.com [irjpms.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. web.vscht.cz [web.vscht.cz]
- 15. GCMS Section 6.14 [people.whitman.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 4-methylphenylacetate
Welcome to the technical support center for the synthesis of Methyl 4-methylphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating by-product formation. Our goal is to provide you with the expertise and practical insights necessary to achieve high-purity yields and troubleshoot common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Methyl 4-methylphenylacetate?
There are several established methods for the synthesis of Methyl 4-methylphenylacetate, each with its own advantages and potential for by-product formation. The most prevalent methods include:
-
Fischer-Speier Esterification: This is a classic and cost-effective method involving the direct acid-catalyzed esterification of 4-methylphenylacetic acid with methanol.[1][2] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2]
-
From Phenylacetonitrile Derivatives: This route involves the hydrolysis and subsequent esterification of 4-methylphenylacetonitrile.[3][4][5]
-
Using Activating Agents: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to a more reactive acid chloride, which then readily reacts with methanol.[6]
-
Mitsunobu Reaction: This reaction allows for the conversion of the corresponding alcohol to an ester under mild conditions, proceeding with an inversion of stereochemistry if a chiral center is present.[7][8][9]
-
Diazomethane Esterification: While highly efficient and clean, the use of diazomethane is often limited due to its toxicity and explosive nature.[10][11][12][13]
Q2: What is the primary mechanism of the Fischer-Speier esterification for this synthesis?
The Fischer-Speier esterification is a reversible acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:[1][14]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-methylphenylacetic acid, increasing the electrophilicity of the carbonyl carbon.[1][14][15]
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[15]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, Methyl 4-methylphenylacetate, and regenerates the acid catalyst.[1]
Q3: How can I monitor the progress of the reaction and identify the final product?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material (4-methylphenylacetic acid). The final product, Methyl 4-methylphenylacetate, can be identified and its purity assessed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the product from any by-products and confirming its identity by its mass spectrum.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the desired ester.[19]
-
Infrared (IR) Spectroscopy: The formation of the ester can be confirmed by the appearance of a characteristic C=O stretching frequency for the ester carbonyl group (typically around 1735 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.
II. Troubleshooting Guide: By-product Formation
This section addresses specific issues related to by-product formation that you may encounter during the synthesis of Methyl 4-methylphenylacetate.
Problem 1: My yield is lower than expected, and I see unreacted starting material.
Possible Cause: Incomplete reaction due to the reversible nature of the Fischer-Speier esterification.[1][2]
Explanation: The Fischer esterification is an equilibrium-controlled process.[1] The presence of water, a by-product of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis of the ester).
Solutions:
-
Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][2]
-
Remove Water: The removal of water as it is formed is a highly effective strategy. This can be achieved by:
Experimental Protocol: Fischer-Speier Esterification with Water Removal
-
Combine 4-methylphenylacetic acid, a 5-10 fold molar excess of methanol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.
-
If using a Dean-Stark apparatus, add a suitable solvent like toluene.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).[3]
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Problem 2: I observe a by-product with a higher molecular weight than my product in the GC-MS analysis.
Possible Cause: Formation of an ether by-product, specifically methyl 4-methylbenzyl ether, or self-condensation of the starting material.
Explanation:
-
Ether Formation: Under strongly acidic conditions and at elevated temperatures, the alcohol (methanol) can undergo dehydration to form dimethyl ether. More relevant to the starting material, the benzylic position of 4-methylphenylacetic acid could potentially be involved in side reactions, though less common. A more likely scenario with other alcohols is the formation of a symmetrical ether from the alcohol itself.
-
Self-Condensation/Anhydride Formation: Carboxylic acids can undergo acid-catalyzed self-condensation to form an anhydride, especially at higher temperatures if the removal of water is not efficient.
Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions. Refluxing at the boiling point of methanol is generally sufficient.
-
Use a Milder Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder catalyst like p-toluenesulfonic acid.[2]
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate.
Problem 3: My purified product has a lingering acidic smell and shows a broad peak in the IR spectrum.
Possible Cause: Incomplete removal of the unreacted 4-methylphenylacetic acid.
Explanation: Carboxylic acids have characteristic odors and show a very broad O-H stretching band in their IR spectra (typically 2500-3300 cm⁻¹). If the purification process is not thorough, residual starting material will contaminate the final product.
Solutions:
-
Thorough Aqueous Workup: During the workup, ensure complete neutralization of the acid catalyst and extraction of the unreacted carboxylic acid into the aqueous basic layer. Multiple extractions with a saturated sodium bicarbonate solution are recommended.[3]
-
Purification by Column Chromatography: If distillation is not sufficient, column chromatography on silica gel can effectively separate the non-polar ester product from the more polar carboxylic acid starting material.
Problem 4: When using thionyl chloride, I get a dark-colored reaction mixture and multiple unidentified by-products.
Possible Cause: Decomposition of the acid chloride intermediate or side reactions with impurities.
Explanation: The formation of the acid chloride with thionyl chloride is generally a clean reaction, but the intermediate is highly reactive. If not handled properly or if impurities are present, it can lead to decomposition and the formation of colored by-products.
Solutions:
-
Use High-Purity Reagents: Ensure that the 4-methylphenylacetic acid and thionyl chloride are of high purity.
-
Control Temperature: Perform the reaction at a controlled temperature, often at room temperature or slightly elevated, and avoid excessive heating.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Stepwise Addition: Add the thionyl chloride dropwise to a solution of the carboxylic acid to control the reaction rate and exotherm.
III. Advanced Synthesis and By-product Considerations
Mitsunobu Reaction: Stereochemical Inversion and By-products
The Mitsunobu reaction is a powerful tool for forming esters with inversion of stereochemistry at a chiral center.[7][8][9]
Key Reagents:
-
An alcohol
-
A carboxylic acid (or other nucleophile)
-
Triphenylphosphine (PPh₃)
-
An azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[8]
Common By-products and Their Removal:
-
Triphenylphosphine oxide (TPPO): A major by-product that can be difficult to remove.[20]
-
Hydrazide by-product (from DEAD/DIAD): The reduced form of the azodicarboxylate.
Mitigation Strategies:
-
Purification: Careful column chromatography is often required to separate the desired product from TPPO and the hydrazide by-product.
-
Alternative Reagents: The use of polymer-supported triphenylphosphine or modified azodicarboxylates can simplify the purification process.
Diazomethane Esterification: High Efficiency with a Caveat
Diazomethane reacts rapidly and cleanly with carboxylic acids to form methyl esters with nitrogen gas as the only by-product.[10][11][12][13]
Mechanism: The reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 reaction where the carboxylate anion acts as the nucleophile.[11]
Potential Side Reactions and Hazards:
-
Reaction with other acidic protons: While it reacts preferentially with carboxylic acids, diazomethane can also react with other acidic functional groups like phenols.[6][12]
-
Toxicity and Explosive Nature: Diazomethane is highly toxic and can be explosive, requiring specialized handling and equipment.[10] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative.[6]
IV. Data Summary and Visualization
Table 1: Comparison of Synthetic Methods for Methyl 4-methylphenylacetate
| Method | Typical Yield | Key Advantages | Common By-products | Mitigation Strategies |
| Fischer-Speier Esterification | 60-95% | Cost-effective, scalable.[1] | Unreacted starting material, water, potential ethers. | Use of excess alcohol, water removal (Dean-Stark).[1][2] |
| From Phenylacetonitrile | ~80% | Alternative starting material.[3] | Incomplete hydrolysis or esterification products. | Careful control of reaction conditions and purification. |
| Using Thionyl Chloride | High | Forms a highly reactive intermediate. | Decomposition products, residual acid. | Controlled temperature, inert atmosphere, pure reagents. |
| Mitsunobu Reaction | 60-95% | Mild conditions, stereochemical inversion.[7][8] | Triphenylphosphine oxide, reduced azodicarboxylate.[20] | Chromatographic purification, use of modified reagents. |
| Diazomethane Esterification | >95% | High yield, clean reaction.[10][12] | Minimal, potential reaction with other acidic groups. | Use of safer alternatives (TMS-diazomethane), careful handling.[6] |
Diagrams
Caption: Fischer-Speier Esterification Mechanism
Caption: Common By-products and Mitigation
V. References
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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Methyl phenylacetate. PubChem. [Link]
-
Organic Reactions: Esterification & Transesterification. Student Academic Success. [Link]
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CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate. Google Patents.
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Synthesis method of methyl phenylacetate. Eureka | Patsnap. [Link]
-
CN1927801A - Preparation method of methylphenyl acetic acid. Google Patents.
-
methyl phenyl acetate, 101-41-7. The Good Scents Company. [Link]
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esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
Transesterification. Master Organic Chemistry. [Link]
-
CN105646306A - Preparation method of 4-methylthio phenylacetic acid. Google Patents.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]
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21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]
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OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy. [Link]
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Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. ResearchGate. [Link]
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8.2 The Reaction of Biodiesel: Transesterification. EGEE 439: Alternative Fuels from Biomass Sources. [Link]
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CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene. Google Patents.
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
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Methyl Acetate Synthesis. YouTube. [Link]
-
Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]
-
Evaluation of the methyl ester O-methyl acetate derivative of muramic acid for the determination of peptidoglycan in environmental samples by ion-trap GC-MS-MS. PubMed. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]
-
Transesterification. Wikipedia. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Preparation of Esters. Chemistry LibreTexts. [Link]
-
Transesterification Reactions. Area. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. The Journal of Organic Chemistry. [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Diazomethane can be used to convert a carboxylic acid to a methyl.... Pearson. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Methyl 4-methylphenylacetate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-methylphenylacetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this esterification, providing field-proven insights and robust protocols to optimize reaction outcomes. Our focus is on the prevalent and industrially relevant Fischer-Speier esterification method, addressing specific issues from reaction setup to final product purification.
Part 1: Foundational Principles of the Fischer-Speier Esterification
The synthesis of Methyl 4-methylphenylacetate from 4-methylphenylacetic acid and methanol is a classic example of a Fischer-Speier esterification. This is a reversible, acid-catalyzed acyl substitution reaction.[1] Understanding the mechanism is critical for effective troubleshooting.
The reaction proceeds through several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[2][4]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a neutral and excellent leaving group.
-
Deprotonation: The final deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product, Methyl 4-methylphenylacetate.[2][4]
The critical takeaway is the reaction's reversibility. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials, reducing the final yield.[2][5] Therefore, successful optimization strategies are centered on manipulating the reaction equilibrium in favor of the product.
Caption: Fischer-Speier Esterification Workflow.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of Methyl 4-methylphenylacetate in a question-and-answer format.
Q1: My reaction yield is very low (<40%), or the reaction is not proceeding to completion. What are the primary causes and solutions?
This is the most frequent challenge and typically points to issues with the reaction equilibrium.
A1: Ineffective Water Removal. The accumulation of water, a byproduct, will halt the reaction by promoting the reverse hydrolysis of the ester.[2][5]
-
Solution 1 (Excess Reagent): The simplest method to shift the equilibrium is to use a large excess of one of the reactants.[5] Since methanol is inexpensive and easily removed, using it as the solvent is a highly effective strategy. This ensures a high concentration of the alcohol, driving the reaction forward according to Le Châtelier's Principle.[2][6] A 10-fold excess or greater can drive yields above 95%.[5]
-
Solution 2 (Azeotropic Removal): For larger-scale reactions or when using a more precious alcohol, a Dean-Stark apparatus is the preferred method.[1][5] By refluxing in a solvent that forms an azeotrope with water (e.g., toluene), the water is physically removed from the reaction mixture as it forms, preventing the reverse reaction.[5]
A2: Insufficient or Inactive Catalyst. The reaction is kinetically very slow without a strong acid catalyst.[1]
-
Solution: Ensure an adequate amount of a strong acid catalyst is used. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The catalyst should be fresh and anhydrous. For instance, concentrated sulfuric acid is hygroscopic and can absorb atmospheric moisture, reducing its efficacy.
A3: Sub-optimal Reaction Conditions. Esterification requires thermal energy to overcome the activation barrier.
-
Solution: The reaction is typically performed at reflux temperature.[1] For a reaction using excess methanol as the solvent, this corresponds to the boiling point of methanol (~65 °C). For a Dean-Stark setup with toluene, the temperature will be higher (~110 °C). Ensure the reaction is heated for an adequate duration, typically ranging from 2 to 10 hours, and monitor its progress using Thin Layer Chromatography (TLC).[1]
| Parameter | Recommended Range | Rationale |
| Methanol to Acid Ratio | 10:1 to 50:1 (or as solvent) | Shifts equilibrium towards product formation.[5] |
| Catalyst Loading (H₂SO₄) | 1-5 mol% (relative to acid) | Provides sufficient protonation to initiate the reaction. |
| Temperature | Reflux (65-110 °C) | Overcomes the activation energy of the reaction.[1] |
| Reaction Time | 2-10 hours | Allows the reaction to reach equilibrium or completion. |
Table 1: Recommended Reaction Parameters for Fischer Esterification.
Q2: My crude product is contaminated with significant impurities. How can I identify and prevent them?
A1: Unreacted 4-methylphenylacetic acid. This is the most common "impurity" and is a direct result of an incomplete reaction (see Q1).
-
Solution: Improve the reaction conditions as detailed above. During work-up, unreacted carboxylic acid can be easily removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acid is deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and can be separated.
A2: Side reactions from high temperatures. While uncommon for this specific substrate under standard conditions, very high temperatures combined with a strong acid catalyst can potentially lead to side reactions like ether formation from the alcohol (e.g., dimethyl ether from methanol).
-
Solution: Maintain the recommended reflux temperature and avoid excessive heating. Use the minimum effective amount of catalyst.
Q3: I am having difficulty with the aqueous work-up. How can I achieve a clean separation?
A proper work-up is crucial for isolating a pure product.
A1: Persistent Emulsions during Extraction. Emulsions are common when organic and aqueous layers have similar densities or when acidic/basic conditions create surfactants.
-
Solution: After neutralizing the reaction mixture, add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, forcing a cleaner separation of the organic phase.
A2: Incomplete Removal of Acid Catalyst. Residual acid catalyst can cause product degradation during distillation.
-
Solution: Perform a thorough wash with saturated sodium bicarbonate solution. Test the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding. Follow this with a brine wash to remove residual salts and water. Finally, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Caption: Troubleshooting Decision Tree.
Part 3: Optimized Experimental Protocols
Protocol A: Synthesis using Excess Methanol
This protocol prioritizes simplicity and is highly effective for lab-scale synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylphenylacetic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 eq., serving as the solvent).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.03 eq.) dropwise.
-
Heating: Heat the mixture to a gentle reflux (~65 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The ester product will have a higher Rf value than the carboxylic acid starting material. The reaction is typically complete in 2-4 hours.
-
Cooling & Quenching: Once complete, cool the reaction to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ (1x) and saturated NaCl (brine) (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude Methyl 4-methylphenylacetate.
-
Purification: The crude product is often of high purity. If necessary, purify further by vacuum distillation.
Protocol B: Synthesis using Dean-Stark Apparatus
This protocol is ideal for maximizing yield on a larger scale.
-
Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. Add 4-methylphenylacetic acid (1.0 eq) and a suitable solvent like toluene to the flask.
-
Reagent Addition: Add methanol (1.5-3.0 eq) and an acid catalyst like p-toluenesulfonic acid (TsOH, ~0.02 eq).
-
Heating: Heat the mixture to reflux (~110 °C). The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom.
-
Monitoring: Continue reflux until no more water is collected in the trap. Monitor by TLC as described in Protocol A.
-
Work-up: Follow steps 6-10 from Protocol A for work-up and purification.
Part 4: Frequently Asked Questions (FAQs)
-
What is the best acid catalyst to use?
-
Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are excellent choices.[1] H₂SO₄ is a stronger acid and often more effective, but can sometimes cause charring at high temperatures. TsOH is a solid, making it easier to handle, and is generally milder.
-
-
Can I use other methylating agents?
-
Yes, but they often come with significant trade-offs. Diazomethane is highly efficient but is also toxic and explosive. Reagents like trimethylsilyldiazomethane (TMS-diazomethane) are safer alternatives but are more expensive and require specific handling protocols. For this substrate, Fischer esterification is the most practical and economical choice.
-
-
How do I confirm the identity and purity of my final product?
-
Product identity can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Purity is best assessed by Gas Chromatography (GC) or Quantitative NMR (qNMR).
-
References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
- Patsnap. (2022).
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
- Google Patents. (2011). Synthetic method of methyl (ethyl)
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Leah4sci. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the methyl esterification of cinnamic acid. [Link]
-
ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]
- Google Patents. (2009). The production method of methylphenylacetic acid.
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. [Link]
- Google Patents. (2012).
-
Semantic Scholar. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]
-
STM Journals. (n.d.). Optimization of Reaction Parameters for Biodiesel (Methyl Ester) Synthesis Using Surface Response Methodology. [Link]
-
RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
ACS Omega. (2022). Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization. [Link]
-
National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
National Institutes of Health. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. [Link]
-
ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
-
Reddit. (2024). Esterification not Working (Separation). [Link]
-
YouTube. (2023). Calculation of theoretical yield of ester using equilibrium constant in Fischer esterification. [Link]
-
YouTube. (2023). Methyl Acetate Synthesis. [Link]
-
ACS Publications. (n.d.). Photolysis of phenylacetic acid and methyl phenylacetate in methanol. [Link]
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Technical Support Center: Troubleshooting Peak Tailing for Methyl 4-methylphenylacetate in HPLC
Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to help you diagnose and resolve peak tailing issues encountered during the analysis of Methyl 4-methylphenylacetate , a common aromatic ester.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a common chromatographic problem where a peak deviates from the ideal symmetrical Gaussian shape.[1] Instead, the latter half of the peak is drawn out, creating a "tail".[1] This asymmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. For regulated methods, a tailing factor of ≤ 2 is often considered acceptable.[2]
Q2: Why is peak tailing a significant problem?
Peak tailing is more than just an aesthetic issue; it has serious practical consequences for your analysis:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[1]
-
Inaccurate Quantification: The asymmetric shape complicates peak integration, leading to inconsistent and unreliable area measurements.[1][3] This directly impacts the accuracy of your quantitative results.
-
Lower Sensitivity: As the peak broadens and the tail extends, the peak height decreases, which can make it difficult to detect and accurately report low-level impurities.[1]
Q3: What are the primary causes of peak tailing?
Peak tailing generally occurs when a single analyte experiences multiple retention mechanisms within the column.[1][3][4] The most common causes can be grouped into several categories:
-
Chemical Interactions: Unwanted secondary interactions between the analyte and the stationary phase are a primary culprit.[1][5] This is especially common for basic compounds interacting with acidic residual silanol groups (Si-OH) on the silica surface of reversed-phase columns.[4][6]
-
Column Issues: Physical problems with the column, such as a void at the inlet, a blocked frit, or contamination, can disrupt the flow path and cause peak distortion.[2][3]
-
System and Method Issues: Problems outside the column, such as excessive extra-column volume (e.g., overly long or wide tubing) or an inappropriate sample solvent, can also contribute to peak tailing.[5][7][8]
Q4: Is Methyl 4-methylphenylacetate particularly prone to tailing?
Methyl 4-methylphenylacetate is a neutral aromatic ester. Unlike basic compounds containing amine groups, it is not expected to engage in strong ionic interactions with deprotonated silanol groups.[1] However, tailing can still occur due to:
-
Polar Interactions: The ester and methyl groups, while making the molecule largely non-polar, can still participate in weaker secondary polar interactions (like hydrogen bonding) with active silanol groups on the silica surface.[9]
-
π-π Interactions: The phenyl ring can interact with certain stationary phases (like phenyl-hexyl phases) but can also have secondary interactions with the silica backbone.[9]
-
Metal Contamination: Trace metals within the silica matrix of older or lower-quality columns can act as chelation sites, causing interactions that lead to tailing.[1][9]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for methyl 4-methylphenylacetate.
Troubleshooting Decision Workflow
The following diagram outlines a logical flow for diagnosing your peak tailing issue. Start at the top and work your way through the diagnostic steps.
Caption: A logical workflow for diagnosing peak tailing.
Part 1: Diagnosing Chemical and Method-Related Issues
If only the peak for methyl 4-methylphenylacetate (or a few specific peaks) is tailing, the cause is likely a specific chemical interaction.
Issue: Secondary Interactions with the Stationary Phase
-
The "Why": Even though modern HPLC columns are extensively treated to be inert, some residual silanol groups (Si-OH) remain on the silica surface.[10][11] These sites are acidic and can form hydrogen bonds or other polar interactions with analytes, creating a secondary, stronger retention mechanism that causes tailing.[4] While this effect is most pronounced for basic analytes, polar functional groups like the ester in your analyte can also be affected.[1][9]
-
How to Diagnose & Fix:
-
Adjust Mobile Phase pH: The most effective way to suppress silanol interactions is to lower the mobile phase pH.[2][6] At a pH of 3.0 or lower, the silanol groups are fully protonated (Si-OH) and non-ionized, which minimizes unwanted interactions.[2][4][6]
-
Protocol: Prepare your mobile phase using an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to bring the pH into the 2.5-3.0 range. Ensure your column is stable at this low pH.[6]
-
-
Increase Buffer Strength: At neutral pH, increasing the concentration of a buffer (e.g., phosphate from 10 mM to 25 mM) can help mask residual silanols by increasing the ionic strength of the mobile phase.[6] Note: This is less applicable for LC-MS, where high buffer concentrations cause ion suppression.[6]
-
Use a Modern, High-Purity Column: Older columns ("Type A" silica) have a higher concentration of acidic silanols and trace metals.[1] Modern "Type B" silica columns are high-purity, have fewer metal contaminants, and are often "end-capped." End-capping is a process that chemically converts many of the remaining silanol groups into less reactive, non-polar groups, significantly reducing tailing.[3][10]
-
Secondary Silanol Interaction Diagram
Caption: Secondary interaction between analyte and a silanol group.
Issue: Sample Overload (Mass or Volume)
-
The "Why": Injecting too much sample (either too high a concentration or too large a volume) can saturate the stationary phase at the column inlet.[5][6] This leads to a non-linear relationship between the analyte and the stationary phase, often resulting in peak fronting, but can also cause tailing.[6]
-
How to Diagnose & Fix:
-
Test for Mass Overload: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were experiencing mass overload.[6]
-
Test for Volume Overload: Reduce the injection volume. If this improves the peak shape, the original volume was too large.
-
Solution: Reduce the sample concentration or injection volume. If this is not possible due to sensitivity requirements, consider using a column with a larger internal diameter or a higher loading capacity.[3][6]
-
Issue: Sample Solvent Mismatch
-
The "Why": If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to move through the top of the column too quickly without properly partitioning. This leads to band broadening and can cause peak distortion.[8][12]
-
How to Diagnose & Fix:
-
Protocol: Whenever possible, dissolve and inject your sample in the initial mobile phase.[12] If sample solubility is an issue, use the weakest possible solvent that will fully dissolve the analyte.
-
Part 2: Diagnosing Physical and System-Related Issues
If all peaks in your chromatogram are tailing, the problem is likely related to the physical state of the column or the HPLC system itself.
Issue: Column Degradation or Contamination
-
The "Why": Over time, columns can degrade. The silica bed can settle, creating a void at the column inlet.[2][13] This empty space causes the sample band to spread out before it reaches the packed bed, resulting in distorted peaks.[2] Alternatively, the inlet frit can become partially blocked with particulate matter from the sample or mobile phase, disrupting the flow path.[6]
-
How to Diagnose & Fix:
-
Check for a Void: Disconnect the column and carefully inspect the inlet. If a void is visible, the column is likely irreversibly damaged.[2]
-
Flush the Column: If you suspect a blockage, try back-flushing the column (if the manufacturer's instructions permit) with a strong solvent to dislodge particulates from the inlet frit.[6]
-
Use a Guard Column: The best preventative measure is to use a guard column. This is a small, inexpensive column placed before your analytical column to catch contaminants and particulates, protecting your more expensive analytical column.[6][14] If you are already using a guard column, it may be the source of the problem; try removing it to see if the peak shape improves. If it does, simply replace the guard column.[6]
-
Replace the Column: If flushing does not work and a void is present, the column must be replaced.
-
Issue: Extra-Column Volume
-
The "Why": Peak broadening and tailing can occur outside of the column in what is known as "extra-column volume."[7] This refers to all the volume in the flow path between the injector and the detector, excluding the column itself. Long or wide-diameter connection tubing and poorly made fittings can contribute significantly to this effect.[7][8]
-
How to Diagnose & Fix:
Summary of Troubleshooting Strategies
| Potential Cause | Diagnostic Test | Recommended Solution(s) | Supporting Citations |
| Secondary Silanol Interactions | Peak tailing is analyte-specific and worse at neutral pH. | Lower mobile phase pH to 2.5-3.0 with 0.1% Formic Acid. Use a modern, end-capped, high-purity silica column. | [2][4][6][10] |
| Mass/Volume Overload | Dilute sample or reduce injection volume; peak shape improves. | Reduce sample concentration or injection volume. Use a higher-capacity column. | [3][5][6] |
| Sample Solvent Mismatch | Early eluting peaks may be more affected; peak shape is poor. | Dissolve the sample in the mobile phase whenever possible. | [5][8][12] |
| Column Void or Damage | All peaks tail; pressure may be lower. Visual inspection shows a gap. | Replace the column. Prevent future issues by avoiding pressure shocks. | [2][13] |
| Blocked Frit / Contamination | All peaks tail; system pressure is unusually high. | Back-flush the column (if permitted). Use a guard column and in-line filters. Filter all samples and mobile phases. | [6][14] |
| Extra-Column Volume | All peaks show some tailing/broadening, especially early ones. | Use shorter, narrower internal diameter tubing. Ensure all fittings are correctly installed. | [7][8][15] |
References
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- American Laboratory. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech.
- SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
- Waters. What are common causes of peak tailing when running a reverse-phase LC column?.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
-
Restek. (2014).[16]Troubleshooting HPLC- Tailing Peaks. Restek.
- Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC?.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- HPLC Troubleshooting Guide. (Source document not fully specified).
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
- The Theory of HPLC Column Chemistry. (Source document not fully specified).
- Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
- Phenomenex. HPLC Troubleshooting Guide. Phenomenex.
- Phenomenex. The Role of End-Capping in RP. Phenomenex.
- Shodex. (2023). Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
- LCGC Blog. (2018).
- Moravek. (2023).
- Shimadzu. (2023). Important Notices for Daily Use of HPLC: 2.
- Crawford Scientific. (2023).
- Imtakt USA. (2024). HPLC - Troubleshooting Tailing. YouTube.
- Agilent Technologies. (2020).
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Industry News. (2023).
- Pharma Growth Hub. (2022). Why does peak gets tailed and how to fix it?. YouTube.
- Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
- ALWSCI. (2025).
- GMP Insiders. (2024). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. labcompare.com [labcompare.com]
- 7. chromtech.com [chromtech.com]
- 8. support.waters.com [support.waters.com]
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- 10. LC Technical Tip [discover.phenomenex.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Blogs | Restek [discover.restek.com]
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- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Overcoming Solubility Challenges of Methyl 4-Methylphenylacetate in Aqueous Media
Welcome to the technical support center for handling Methyl 4-Methylphenylacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction: Understanding the Challenge
Methyl 4-methylphenylacetate, an aromatic ester, is characterized by its lipophilic nature, which leads to poor solubility in aqueous solutions.[1][2][3][4][5][6][7][8][9] This inherent hydrophobicity can pose significant hurdles in various experimental and developmental contexts, from biological assays to formulation development, where achieving a desired concentration in an aqueous system is critical. Issues stemming from poor solubility can include compromised bioavailability, inconsistent experimental outcomes, and challenges in formulation.[10][11][12]
This guide will walk you through the causality behind these solubility issues and provide a systematic approach to overcoming them. We will explore various techniques, from simple adjustments to more advanced formulation strategies, all aimed at enhancing the aqueous solubility of Methyl 4-methylphenylacetate.
Part 1: Troubleshooting Guide - Enhancing Aqueous Solubility
This section provides a series of troubleshooting steps and detailed protocols to address the poor water solubility of Methyl 4-methylphenylacetate.
Initial Assessment: Is Your Compound Pure?
Before attempting any solubility enhancement techniques, it is crucial to ensure the purity of your Methyl 4-methylphenylacetate sample. Impurities can significantly impact solubility and may lead to misleading results.
Q1: I'm observing inconsistent solubility with my Methyl 4-methylphenylacetate, even in organic solvents. What should I do?
A1: Inconsistent solubility can be an indicator of impurities. We recommend verifying the purity of your compound using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, purification via column chromatography or recrystallization may be necessary.
Method 1: Co-solvency - A First Line of Approach
Co-solvency is one of the most straightforward and widely used techniques to increase the solubility of hydrophobic compounds in aqueous solutions.[13][14][15] The principle involves adding a water-miscible organic solvent (co-solvent) to the aqueous medium, which reduces the overall polarity of the solvent system, thereby increasing the solubility of the lipophilic solute.
Q2: My compound is precipitating out of my aqueous buffer. Can I use a co-solvent?
A2: Yes, using a co-solvent is an excellent starting point. The choice of co-solvent and its concentration are critical. Common co-solvents for compounds like Methyl 4-methylphenylacetate include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol (PEG) , particularly PEG 300 and PEG 400
-
Propylene Glycol
Experimental Protocol: Determining Optimal Co-solvent Concentration
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 4-methylphenylacetate in your chosen co-solvent (e.g., 100 mg/mL in DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution into your aqueous buffer.
-
Observation: Visually inspect for precipitation. The highest concentration that remains clear is your approximate solubility limit with that co-solvent percentage.
-
Incubation: Incubate the solutions at your experimental temperature for a set period (e.g., 24 hours) to ensure long-term stability.
-
Quantification (Optional): For precise solubility determination, analyze the supernatant of saturated solutions using a validated analytical method like HPLC.
Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[14] They create a microenvironment that is more favorable for the nonpolar regions of the Methyl 4-methylphenylacetate molecule.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Starting Concentration | Key Considerations |
| DMSO | 0.1% - 5% (v/v) | Can have biological effects at higher concentrations. |
| Ethanol | 1% - 10% (v/v) | Can cause protein precipitation in some biological assays. |
| PEG 300/400 | 5% - 20% (v/v) | Generally well-tolerated in biological systems. |
| Propylene Glycol | 5% - 20% (v/v) | Similar to PEG, with a good safety profile. |
Diagram 1: Co-solvency Workflow
Caption: A simple workflow for determining the optimal co-solvent concentration.
Method 2: Surfactant-Mediated Solubilization (Micellar Solubilization)
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, which can encapsulate poorly soluble compounds like Methyl 4-methylphenylacetate, effectively increasing their solubility.[10][15][16][17][18][19]
Q3: Co-solvents are interfering with my downstream application. What is a suitable alternative?
A3: Surfactant-mediated solubilization is an excellent alternative. Non-ionic surfactants are generally preferred due to their lower potential for biological interference compared to ionic surfactants.
Commonly Used Surfactants:
-
Polysorbates (e.g., Tween® 20, Tween® 80)
-
Cremophor® EL
-
Sodium Dodecyl Sulfate (SDS) (Note: an ionic surfactant, use with caution in biological systems)
Experimental Protocol: Micellar Solubilization
-
Surfactant Solution Preparation: Prepare a series of surfactant solutions in your aqueous buffer at concentrations above their CMC.
-
Compound Addition: Add an excess of Methyl 4-methylphenylacetate to each surfactant solution.
-
Equilibration: Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove undissolved compound.
-
Quantification: Analyze the concentration of Methyl 4-methylphenylacetate in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Causality: The hydrophobic core of the micelle provides a favorable environment for the nonpolar Methyl 4-methylphenylacetate molecule, effectively partitioning it from the aqueous phase into the micellar phase.[19][20][21][22]
Diagram 2: Micellar Solubilization Mechanism
Sources
- 1. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]
- 3. 4-Methylphenyl acetate | C9H10O2 | CID 8797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]
- 5. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 6. Methyl phenyl acetate | 101-41-7 | Methyl A-toluate; Methyl benzylformate [ottokemi.com]
- 7. Methyl phenylacetate | 101-41-7 [chemicalbook.com]
- 8. P-TOLYL ACETATE | 140-39-6 [chemicalbook.com]
- 9. alignchemical.com [alignchemical.com]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. wjbphs.com [wjbphs.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Micellar solubility and co-solubilization of fragrance raw materials in sodium dodecyl sulfate and polysorbate 20 surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. (PDF) Micellar Effects on Aromatic Esters Hydrolysis [research.amanote.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting NMR Spectra of Methyl 4-methylphenylacetate
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This resource is designed to help you identify and resolve issues related to impurities observed in the Nuclear Magnetic Resonance (NMR) spectra of methyl 4-methylphenylacetate (also known as methyl p-tolylacetate).
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure methyl 4-methylphenylacetate?
A1: In deuterochloroform (CDCl₃), pure methyl 4-methylphenylacetate should exhibit four distinct signals in the ¹H NMR spectrum and eight signals in the ¹³C NMR spectrum. The expected chemical shifts are summarized in the table below.
Q2: I see a broad singlet that disappears when I add a drop of D₂O to my NMR tube. What is it?
A2: This is a classic indication of an exchangeable proton, most commonly from an acidic impurity like water or unreacted carboxylic acid. Given the context of the synthesis, it is highly likely to be residual 4-methylphenylacetic acid.
Q3: My integration values are off. The aromatic protons integrate to more than 4H relative to the other signals. What could be the cause?
A3: This often points to an aromatic impurity. A common culprit is the solvent used in the reaction or workup, such as toluene. Toluene shows a multiplet in the aromatic region (around 7.1-7.3 ppm) and a singlet for its methyl group at ~2.34 ppm, which can overlap with the tolyl methyl group of your product.[1]
Q4: I have a sharp singlet at ~3.4 ppm. What is this?
A4: A singlet in this region is often indicative of residual methanol, which is a starting material in the Fischer esterification.[2][3] Its chemical shift can vary slightly depending on the solvent and concentration.
Troubleshooting by Spectral Region
Impurities often manifest as unexpected peaks in specific regions of the NMR spectrum. This section breaks down common issues by chemical shift.
A. Aromatic Region (δ 7.0-8.0 ppm)
-
Observation: You see more complex multiplets or peaks that do not correspond to the expected AA'BB' pattern of a 1,4-disubstituted benzene ring.
-
Likely Cause: Aromatic solvents (e.g., toluene) or other aromatic side-products.
-
Troubleshooting Steps:
B. Aliphatic Methylene & Methoxyl Region (δ 3.5-4.0 ppm)
-
Observation: Unexpected singlets or multiplets appear near the product's methylene (-CH₂-) or methoxy (-OCH₃) signals.
-
Likely Cause: Residual methanol or other esters.
-
Troubleshooting Steps:
C. Methyl Region (δ 2.0-2.5 ppm)
-
Observation: The singlet for the aryl-CH₃ group at ~2.3 ppm has incorrect integration or shows neighboring peaks.
-
Likely Cause: Toluene is a very common impurity in this region.[1]
-
Troubleshooting Steps:
-
Confirm Toluene: Look for the corresponding aromatic signals of toluene around 7.2 ppm. The integration ratio of the aromatic to methyl protons in toluene is 5:3.
-
A Guide to Common Impurities
The synthesis of methyl 4-methylphenylacetate, typically via Fischer esterification of 4-methylphenylacetic acid with methanol, can lead to several common impurities.[9][10][11][12]
| Impurity | ¹H NMR Signals (CDCl₃) | ¹³C NMR Signals (CDCl₃) | Notes |
| Methyl 4-methylphenylacetate (Product) | δ ~7.1 (d, 2H), δ ~7.05 (d, 2H), δ 3.65 (s, 3H), δ 3.55 (s, 2H), δ 2.3 (s, 3H) | δ ~172, 137, 131, 129.5, 129, 52, 41, 21 | Target molecule. |
| 4-Methylphenylacetic Acid | δ ~10-12 (br s, 1H), δ ~7.15 (m, 4H), δ 3.6 (s, 2H), δ 2.3 (s, 3H) | δ ~178, 136, 130, 129.5, 129, 40.5, 21 | Unreacted starting material. The carboxylic acid proton is broad and exchangeable with D₂O. |
| Methanol | δ ~3.4-3.5 (s, 3H), δ ~1.5-2.0 (br s, 1H, variable) | δ ~49-50 | Unreacted starting material.[2][13] The OH proton is often broad or may exchange. |
| Toluene | δ ~7.2 (m, 5H), δ 2.34 (s, 3H) | δ ~138, 129, 128, 125.5, 21.5 | Common reaction or cleaning solvent.[1][4][5] |
| Water | δ ~1.57 (s, variable) | N/A | From workup or wet solvent. Shift is highly variable. |
Experimental Protocols & Workflows
If you have identified an impurity, the following protocols can help confirm its identity and purify your product.
Protocol 1: The D₂O Shake for Identifying Acidic Protons
This is a definitive method to identify protons from -OH or -COOH groups.
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in CDCl₃.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 10-15 seconds to mix the layers.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The peak corresponding to the acidic proton (e.g., from 4-methylphenylacetic acid) will significantly decrease in intensity or disappear entirely.
Protocol 2: Mini-Workup for Acid Removal
If unreacted carboxylic acid is the primary impurity, a simple liquid-liquid extraction can remove it.
Methodology:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (~10-20 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL). Carbon dioxide evolution (effervescence) may be observed as the acid is neutralized.
-
Wash the organic layer with brine (saturated NaCl solution) (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Prepare a new NMR sample of the purified product.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing an unknown peak in your spectrum.
Caption: Troubleshooting workflow for NMR impurity identification.
References
- Doc Brown's Chemistry. (n.d.). The high resolution 1H NMR spectrum of methanol.
- Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of methanol.
- The Journal of Chemical Physics. (1965). Analysis of the Proton NMR Spectrum of Toluene. AIP Publishing.
- NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples.
- Learning Science. (2021, September 4). NMR spectrum of toulene | Spectroscopy. YouTube.
- ChemicalBook. (n.d.). Methanol(67-56-1) 1H NMR spectrum.
- SpectraBase. (n.d.). Methanol - Optional[1H NMR] - Spectrum.
- ChemicalBook. (n.d.). Toluene(108-88-3) 1H NMR spectrum.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Wikipedia. (n.d.). Fischer–Speier esterification.
- ChemTalk. (n.d.). What is Fischer Esterification?.
- PubChem. (n.d.). Methyl p-tolylacetate.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
Sources
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- 2. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Methanol(67-56-1) 1H NMR [m.chemicalbook.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Toluene(108-88-3) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis method of methyl phenylacetate - Eureka | Patsnap [eureka.patsnap.com]
- 7. prepchem.com [prepchem.com]
- 8. ETHYL P-TOLYLACETATE(14062-19-2) 1H NMR spectrum [chemicalbook.com]
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- 13. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Methyl 4-methylphenylacetate Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-methylphenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Reaction Kinetics and Temperature Control
Question 1: We are observing a significant drop in yield and an increase in side products when scaling up our Fischer esterification of 4-methylphenylacetic acid with methanol. What are the likely causes related to reaction kinetics and temperature?
Answer: This is a classic scale-up challenge rooted in the principles of heat transfer and reaction kinetics. The Fischer esterification is an equilibrium-driven process, and its efficiency is highly dependent on maintaining optimal temperature and effectively removing the water byproduct.[1][2][3]
-
Heat Transfer Limitations: As the reactor volume increases, the surface-area-to-volume ratio decreases. This makes it significantly more difficult to maintain a consistent temperature throughout the reaction mixture. "Hot spots" can develop, leading to localized overheating. This can promote side reactions such as dehydration of the starting material or degradation of the product.
-
Exothermic Nature of Acid Dilution: The initial dilution of the strong acid catalyst (e.g., sulfuric acid) in methanol is highly exothermic. In a large reactor, if the acid is added too quickly without adequate cooling, a rapid temperature spike can occur. This can lead to uncontrolled boiling of the methanol and potential side reactions before the esterification has even begun.
-
Equilibrium Shift: The Fischer esterification is a reversible reaction.[1][3][4] To drive the reaction towards the product (the ester), the water byproduct must be removed. In a larger vessel, inefficient mixing can lead to localized areas with high water concentration, shifting the equilibrium back towards the starting materials and reducing your overall yield.
Troubleshooting Protocol: Optimizing Temperature and Equilibrium
-
Controlled Reagent Addition: Implement a slow, controlled addition of the acid catalyst to the methanol under vigorous agitation and with efficient external cooling. Monitor the internal temperature closely to prevent a significant exotherm.
-
Azeotropic Water Removal: For larger scale reactions, employing a Dean-Stark apparatus is highly effective for removing water as it forms, thus driving the equilibrium towards the product.[4] Toluene is a common solvent used to form an azeotrope with water.
-
Jacketed Reactor System: Utilize a jacketed reactor with a circulating thermal fluid to ensure precise and uniform temperature control across the entire reaction vessel. This minimizes the risk of hot spots and ensures consistent reaction kinetics.
-
Kinetic Modeling: For process optimization, consider performing kinetic studies at the lab scale to understand the temperature sensitivity of the main reaction and side reactions. This data can be used to model the optimal temperature profile for the scaled-up process.
Reagent Addition and Mixing
Question 2: During our pilot-scale synthesis, we've noticed inconsistent reaction completion and the formation of a high-boiling impurity. How can our reagent addition and mixing strategy be improved?
Answer: Inadequate mixing on a larger scale is a frequent culprit for incomplete reactions and the generation of impurities. What appears as a homogenous solution in a small flask can have significant concentration gradients in a large reactor.
-
Localized High Concentrations: If the 4-methylphenylacetic acid is not properly dispersed before heating, localized high concentrations can lead to side reactions, such as the formation of an anhydride from two molecules of the carboxylic acid.
-
Catalyst Distribution: Uneven distribution of the acid catalyst will result in some parts of the reaction mixture reacting quickly while other parts lag, leading to a heterogeneous product mixture and unreacted starting material at the end of the intended reaction time.
-
Impeller Design and Agitation Speed: The type of impeller and the agitation speed are critical for achieving proper mixing in a large reactor. A simple magnetic stir bar that is sufficient for a lab-scale reaction will be completely inadequate for a multi-liter vessel.
Troubleshooting Protocol: Ensuring Homogeneity
-
Phased Reagent Charging: Add the solid 4-methylphenylacetic acid to the methanol and ensure it is fully dissolved or well-slurried with efficient agitation before adding the catalyst.
-
Subsurface Addition: Introduce the acid catalyst below the surface of the reaction mixture to promote rapid dispersion and prevent localized overheating at the surface.
-
Mechanical Agitation Assessment:
-
Impeller Selection: For esterification reactions, a pitched-blade turbine or a retreat curve impeller is often effective at providing good axial and radial flow, ensuring top-to-bottom mixing.
-
Baffles: Installing baffles in the reactor will prevent the formation of a vortex and improve mixing efficiency.
-
Agitation Speed: The optimal agitation speed should be determined experimentally to ensure good mixing without excessive shear, which could potentially degrade the product.
-
Work-up and Purification
Question 3: We are struggling with the purification of Methyl 4-methylphenylacetate at a larger scale. The neutralization and phase separations are slow, and we are seeing product loss during distillation. What are the best practices for an efficient work-up and purification?
Answer: The work-up and purification steps are often where significant product loss can occur during scale-up if not properly optimized.
-
Neutralization Challenges: Neutralizing the acidic reaction mixture with a base (e.g., sodium bicarbonate solution) can be problematic on a large scale. The generation of carbon dioxide gas can cause excessive foaming and potential loss of product. The neutralization process itself can also be exothermic.
-
Emulsion Formation: During the aqueous wash steps, vigorous agitation can lead to the formation of stable emulsions, making phase separation difficult and time-consuming. This can lead to product being trapped in the aqueous layer.
-
Distillation Inefficiencies:
-
High Boiling Point: Methyl 4-methylphenylacetate has a relatively high boiling point (around 215-220°C).[5] Distilling at atmospheric pressure can lead to thermal degradation of the product.
-
Fractional Distillation: Inadequate separation of the desired product from lower and higher boiling impurities requires efficient fractional distillation, which can be challenging to optimize on a larger scale.
-
Troubleshooting Protocol: Streamlining Purification
-
Controlled Neutralization:
-
Slowly add the neutralizing agent with good agitation and cooling to control the exotherm and foaming.
-
Consider using a weaker base, like sodium carbonate, in a more controlled manner.
-
-
Phase Separation Optimization:
-
After adding the aqueous wash solution, use gentle agitation to mix the phases without creating a stable emulsion.
-
Allow adequate time for the phases to separate. The addition of a small amount of brine can sometimes help to break emulsions.
-
-
Vacuum Distillation:
-
Perform the final purification by vacuum distillation. This will significantly lower the boiling point of the product, preventing thermal degradation and improving the purity of the final product.
-
Use a fractionating column with appropriate packing material to ensure good separation of the product from any remaining impurities.
-
Quantitative Data Summary: Typical Fischer Esterification Parameters
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) |
| Reactants | ||
| 4-methylphenylacetic acid | 15 g (0.1 mol) | 1.5 kg (10 mol) |
| Methanol | 50 mL | 5 L |
| Sulfuric Acid (conc.) | 1 mL | 100 mL |
| Reaction Conditions | ||
| Temperature | Reflux (~65°C) | 70-75°C (internal) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Work-up | ||
| Neutralization | 10% NaHCO₃ solution | 10% Na₂CO₃ solution |
| Extraction Solvent | Diethyl ether | Toluene or MTBE |
| Purification | ||
| Method | Simple Distillation | Fractional Vacuum Distillation |
| Boiling Point | ~218°C (atm) | ~105-110°C @ 10 mmHg |
| Expected Yield | 80-90% | 75-85% |
Experimental Workflow and Logic
Visualizing the Scale-Up Process
The following diagram illustrates the key decision points and workflow for scaling up the synthesis of Methyl 4-methylphenylacetate.
Caption: Workflow from lab synthesis to pilot-scale production.
Safety and Handling Considerations
Question 4: What are the primary safety concerns when handling the reagents and performing the synthesis of Methyl 4-methylphenylacetate on a larger scale?
Answer: Safety is paramount in any chemical synthesis, and the risks are amplified during scale-up.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and requires careful handling. The use of appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and a face shield, is mandatory.[6][7]
-
Flammable Solvents: Methanol and other organic solvents used in the reaction and work-up are flammable.[5][8] All ignition sources must be eliminated from the processing area. The reactor and all transfer lines should be properly grounded to prevent static discharge.
-
Pressure Build-up: The neutralization step generates carbon dioxide gas, which can lead to a dangerous pressure build-up in a closed system. The reactor must be properly vented.
-
Inhalation and Contact: Avoid inhalation of vapors and direct contact with all chemicals.[6][8] The synthesis should be performed in a well-ventilated area or in a fume hood.
Safety Protocol Summary
| Hazard | Mitigation Strategy |
| Corrosive Acid | Use appropriate PPE (gloves, goggles, face shield). Add acid slowly to the alcohol with cooling. Have an acid spill kit readily available. |
| Flammable Solvents | Work in a well-ventilated area away from ignition sources. Use grounded equipment. Have a fire extinguisher rated for chemical fires nearby. |
| Pressure Build-up | Ensure the reactor is properly vented during neutralization. Add the neutralizing agent slowly and in a controlled manner. |
| Chemical Exposure | Wear appropriate PPE. Use a fume hood or ensure adequate ventilation. Review the Safety Data Sheet (SDS) for all chemicals before use.[6][7][8] |
References
-
Methyl phenylacetate Safety Data Sheet. Santa Cruz Biotechnology.
-
Methyl Phenyl Acetate or Methyl Phenylacetate Manufacturers, SDS. Muby Chemicals.
-
Synthesis method of methyl phenylacetate. Eureka | Patsnap.
-
Safety Data Sheet Methyl 4-methoxyphenylacetate. Metasci.
-
Material Safety Data Sheet SDS/MSDS. CDH Fine Chemical.
-
500786 methyl phenyl acetate fcc safety data sheet. SDS US.
-
Preparation method of 4-methylthio phenylacetic acid. Google Patents.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Methyl phenylacetate synthesis. ChemicalBook.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
-
Fischer Esterification-Typical Procedures. OperaChem.
-
Fischer Esterification Practice Problems. Pearson.
-
Fischer Esterification. Organic Chemistry Portal.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.
-
Synthesis of methyl phenylacetate. PrepChem.com.
-
Methyl 4-hydroxyphenylacetate synthesis. Sigma-Aldrich.
-
Methyl phenylacetate | C9H10O2 | CID 7559. PubChem - NIH.
-
methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure.
-
methyl phenyl acetate, 101-41-7. The Good Scents Company.
-
Can you explain the mechanism for the synthesis of methyl acetate?. Quora.
-
CAS 101-41-7: Methyl phenylacetate. CymitQuimica.
-
Progress in purification of methyl acetate. ResearchGate.
-
The production method of methylphenylacetic acid. Google Patents.
-
Purification process for methyl acetate. Google Patents.
-
Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate.
-
Purification process for methyl acetate. European Patent Office.
-
Methyl phenylacetate. Wikipedia.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Methyl Phenyl Acetate or Methyl Phenylacetate Manufacturers, SDS [mubychem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Methyl 4-methylphenylacetate Purification
Welcome to the technical support guide for the purification of Methyl 4-methylphenylacetate (CAS 23786-13-2). This document is designed for researchers, scientists, and professionals in drug development who require high-purity material for their work. Here, we address common challenges and provide robust, field-proven protocols to help you achieve your desired purity specifications.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Methyl 4-methylphenylacetate in a direct question-and-answer format.
Q1: My purified Methyl 4-methylphenylacetate has a persistent yellow or brown tint. What is the cause and how can I remove it?
A1: A persistent color tint in your product typically indicates the presence of high-boiling point impurities or thermal degradation products.
-
Causality: During synthesis or distillation, minor side reactions can create colored, often polymeric, byproducts. If the distillation temperature is too high, the ester itself can undergo slight decomposition.
-
Troubleshooting Protocol:
-
Activated Carbon Treatment: Before distillation, dissolve the crude product in a non-polar organic solvent like diethyl ether or ethyl acetate. Add a small amount (1-2% w/w) of activated carbon. Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator.
-
Fractional Vacuum Distillation: Proceed with fractional distillation under reduced pressure. Lowering the pressure will decrease the boiling point, minimizing the risk of thermal decomposition.
-
Q2: After a single distillation, my product purity by Gas Chromatography (GC) is still below 99%. What's the next step?
A2: This issue commonly arises when impurities have boiling points very close to that of Methyl 4-methylphenylacetate.
-
Causality: Co-boiling impurities, such as structural isomers or unreacted starting materials like 4-methylphenylacetic acid, may not be efficiently separated by a simple distillation apparatus.
-
Recommended Actions:
-
Option A: Enhance Distillation Efficiency: Switch from a simple distillation setup to a fractional distillation column packed with Raschig rings or Vigreux indentations. This increases the number of theoretical plates, providing better separation of components with close boiling points.
-
Option B: Column Chromatography: If high-efficiency distillation is insufficient or impractical, silica gel column chromatography is the preferred alternative. It separates compounds based on polarity rather than boiling point.[1]
-
Q3: During column chromatography, the product is co-eluting with an unknown impurity. How can I improve the separation?
A3: Co-elution indicates that the chosen solvent system (mobile phase) does not provide adequate selectivity between your product and the impurity.
-
Causality: The polarity of the mobile phase is causing the product and the impurity to have similar retention factors (Rf) on the silica gel.
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for esters is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[1]
-
Adjust Polarity:
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes).
-
If the spots are too low (low Rf), increase the polarity.
-
-
Implement Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve the components, use a gradient elution. Start with a low-polarity mobile phase and gradually increase the polarity during the chromatography run. This will elute the less polar components first, followed by your product, and then the more polar impurities.
-
Q4: My final product appears cloudy or shows the presence of water in the NMR spectrum.
A4: This indicates incomplete drying during the work-up phase.
-
Causality: Water is slightly soluble in some organic solvents and can be carried through the purification process. Esters can also undergo slight hydrolysis back to the carboxylic acid and alcohol in the presence of water, especially under acidic or basic conditions.
-
Solution Protocol:
-
Brine Wash: During the initial work-up, after any aqueous extraction, wash the organic layer with a saturated sodium chloride solution (brine). This removes the majority of dissolved water.
-
Drying Agent: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient agent is used (it should no longer clump together) and allow adequate time (15-20 minutes) for drying.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure. Ensure the product is completely dry before proceeding to final purification steps like distillation.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in a sample of crude Methyl 4-methylphenylacetate?
A: Impurities are typically derived from the synthesis method. For a standard Fischer esterification, common impurities include:
-
Unreacted Starting Materials: 4-methylphenylacetic acid and methanol.
-
Catalyst Residue: Traces of the acid catalyst used (e.g., sulfuric acid).[2]
-
Water: A byproduct of the esterification reaction.
-
Side-Products: Potential for ether formation from methanol (dimethyl ether) or self-condensation products under harsh conditions.
Q: Which purification method—distillation or chromatography—is better for Methyl 4-methylphenylacetate?
A: The choice depends on the scale of your work and the nature of the impurities. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a purification method.
Q: How can I definitively assess the purity of my final product?
A: A combination of analytical techniques provides the most comprehensive assessment:
-
Gas Chromatography (GC): This is the primary method for quantitative purity assessment. A GC-FID (Flame Ionization Detector) can determine the area percentage of your product relative to any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the compound and can reveal the presence of impurities that may not be visible by GC.[3]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique helps in identifying the chemical structure of unknown impurities by providing their mass-to-charge ratio.
Part 3: Detailed Purification Protocols
Protocol 1: High-Efficiency Fractional Vacuum Distillation
This method is ideal for purifying multi-gram to kilogram quantities of Methyl 4-methylphenylacetate from impurities with different boiling points.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., 20-30 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude Methyl 4-methylphenylacetate to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly evacuate the system to a pressure of 10-20 mmHg.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial, low-boiling fraction. This will contain residual solvents and low-boiling impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of the product, switch to a clean receiving flask. Collect the main fraction while maintaining a steady temperature.
-
Final Fraction: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling, potentially unstable residues.
-
-
Analysis: Analyze all collected fractions by GC to confirm the purity of the main product fraction.
Protocol 2: Silica Gel Column Chromatography
This protocol is best suited for high-purity applications or when distillation fails to remove critical impurities.
Step-by-Step Methodology:
-
Solvent System Selection: As determined by TLC analysis, prepare an appropriate mobile phase. A common system for this type of ester is a mixture of Hexanes and Ethyl Acetate (e.g., 95:5 or 90:10 v/v).
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the non-polar solvent (hexanes).
-
Pour the slurry into a glass chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, settling the silica gel into a uniform packed bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica bed.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
Monitor the elution process using TLC to identify which fractions contain the purified product.
-
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified Methyl 4-methylphenylacetate.
Part 4: Purity Assessment
Table 1: Recommended GC Method for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | DB-5 or HP-1 (non-polar) | Provides good separation for aromatic esters. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution analysis. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for resolution and analysis time. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |
| Detector Temp. | 280 °C | Prevents condensation of eluted compounds. |
| Oven Program | Start at 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min | A temperature ramp ensures elution of both low and high-boiling point impurities.[4][5] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Part 5: Physicochemical Data
Table 2: Properties of Methyl 4-methylphenylacetate
| Property | Value | Source |
| CAS Number | 23786-13-2 | [6] |
| Molecular Formula | C₁₀H₁₂O₂ | [6] |
| Molecular Weight | 164.20 g/mol | [6] |
| Appearance | Colorless liquid | Inferred from similar compounds[7] |
| Storage Temperature | 2-8°C |
References
-
The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7559, Methyl phenylacetate. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of methyl phenylacetate.
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and X-ray Structure of Acetoxy4-methyl Phenyl Methyl Acetate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 101-41-7,Methyl phenylacetate. Retrieved from [Link]
-
GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017). Research Article. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is Methyl phenylacetate. Retrieved from [Link]
-
MDPI. (2023). Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Retrieved from [Link]
- Google Patents. (n.d.). CN1927801A - Preparation method of methylphenyl acetic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate. Retrieved from [Link]
- Google Patents. (n.d.). Reactive distillation process for the production of methyl acetate.
-
European Patent Office. (n.d.). Process for the production of methyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene.
-
YouTube. (2022). Methyl Acetate Production by Reactive Distillation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]
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- 2. lookchem.com [lookchem.com]
- 3. METHYL 4-METHYLPHENYLACETATE(23786-13-2) 1H NMR spectrum [chemicalbook.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO) [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Methyl 4-methylphenylacetate" storage and handling best practices
Welcome to the comprehensive technical support guide for Methyl 4-methylphenylacetate (CAS No. 23786-13-2). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice on the storage, handling, and troubleshooting of this important chemical intermediate.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day use of Methyl 4-methylphenylacetate.
1. What are the optimal storage conditions for Methyl 4-methylphenylacetate?
For long-term stability, Methyl 4-methylphenylacetate should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Storing at refrigerated temperatures minimizes the potential for degradation over time.
2. What personal protective equipment (PPE) is required when handling this compound?
Standard laboratory PPE is required. This includes safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves). All handling should be performed in a well-ventilated area or a chemical fume hood.
3. What are the primary chemical incompatibilities of Methyl 4-methylphenylacetate?
Methyl 4-methylphenylacetate is incompatible with strong oxidizing agents and strong bases. Contact with these substances can lead to vigorous reactions and decomposition of the compound.
4. How should I properly dispose of waste Methyl 4-methylphenylacetate?
Waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Small quantities on absorbent material may be evaporated in a fume hood, while larger quantities should be collected in a sealed, labeled container for disposal by a licensed waste contractor.[1] Do not dispose of this chemical down the drain.[1]
5. Is Methyl 4-methylphenylacetate sensitive to air or moisture?
While stable under recommended storage conditions, prolonged exposure to air and moisture should be avoided to prevent potential hydrolysis of the ester group. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to water.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Methyl 4-methylphenylacetate in experimental settings.
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., GC-MS, HPLC)
Question: I am observing unexpected peaks in my chromatogram after a reaction or upon analyzing an older sample of Methyl 4-methylphenylacetate. What could be the cause?
Answer: The most probable cause is the degradation of the ester. The primary degradation pathway for esters like Methyl 4-methylphenylacetate is hydrolysis, which would yield 4-methylphenylacetic acid and methanol. The presence of 4-methylphenylacetic acid is a strong indicator of hydrolysis.
Causality: The ester bond in Methyl 4-methylphenylacetate is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[2][3] The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5] Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3]
Troubleshooting Steps:
-
Confirm the Identity of Impurities: If possible, obtain a standard of 4-methylphenylacetic acid to compare its retention time with the unexpected peak in your chromatogram.
-
Check pH of Solutions: If your sample is in a solution, check the pH. Esters are generally most stable in a slightly acidic to neutral pH range. Highly acidic or basic conditions will accelerate hydrolysis.
-
Use Anhydrous Solvents: For future experiments, ensure that all solvents are anhydrous, especially if the reaction is run at elevated temperatures or for extended periods.
-
Fresh is Best: Use freshly opened or recently purchased Methyl 4-methylphenylacetate for best results, particularly for sensitive reactions.
Issue 2: Low Yield in Synthesis Reactions
Question: I am using Methyl 4-methylphenylacetate as a starting material in a synthesis, and my yields are consistently low. What are some potential reasons for this?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or degradation of the starting material or product.
Causality: In reactions such as Fischer esterification, the reaction is an equilibrium process.[6] To drive the reaction to completion, the equilibrium must be shifted towards the products. This can be achieved by removing water as it is formed or by using an excess of one of the reactants.[6]
Troubleshooting Steps:
-
Purity of Starting Material: Verify the purity of your Methyl 4-methylphenylacetate using a suitable analytical technique (e.g., GC-MS or NMR). Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. While higher temperatures can increase the reaction rate, they can also lead to thermal degradation of aromatic esters.[7][8][9][10][11]
-
Reaction Time: Monitor the reaction progress over time (e.g., by TLC or GC) to determine the optimal reaction time.
-
-
Water Removal: If water is a byproduct of your reaction, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water and drive the equilibrium towards the product.[6]
-
Reagent Stoichiometry: If applicable, try using an excess of the other reactant to shift the equilibrium.[6]
Data and Protocols
Physicochemical Properties of Methyl 4-methylphenylacetate
| Property | Value | Source |
| CAS Number | 23786-13-2 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₂O₂ | Sigma-Aldrich |
| Molecular Weight | 164.20 g/mol | Sigma-Aldrich |
| Boiling Point | 118 °C at 13 mmHg | ChemWhat |
| Density | 1.04 g/mL | ChemWhat |
| Refractive Index | 1.5035-1.5055 | ChemWhat |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Experimental Protocol: General Procedure for a Reaction using Methyl 4-methylphenylacetate
The following is a generalized protocol for a reaction involving Methyl 4-methylphenylacetate as a starting material. Note: This is a template and must be adapted to the specific requirements of your reaction.
-
Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add the appropriate solvent and other reactants.
-
Addition of Methyl 4-methylphenylacetate: Add Methyl 4-methylphenylacetate to the reaction mixture via syringe or cannula.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution (e.g., NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizations
Logical Workflow for Handling and Storage
Caption: Decision tree for troubleshooting low yields in reactions with Methyl 4-methylphenylacetate.
References
-
Chemtalk. Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. Accessed January 11, 2026. [Link]
-
MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Accessed January 11, 2026. [Link]
-
PrepChem.com. Synthesis of methyl phenylacetate. Accessed January 11, 2026. [Link]
-
Patsnap. Synthesis method of methyl phenylacetate. Accessed January 11, 2026. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Accessed January 11, 2026. [Link]
-
Science Discussions. Mechanisms of Ester hydrolysis. Accessed January 11, 2026. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Accessed January 11, 2026. [Link]
-
BYJU'S. Ester Hydrolysis. Accessed January 11, 2026. [Link]
-
Tion. Safe Storage and Disposal of Chemicals in A Lab. Accessed January 11, 2026. [Link]
-
YouTube. How Do You Dispose Of Waste In A Laboratory? - Chemistry For Everyone. Accessed January 11, 2026. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Accessed January 11, 2026. [Link]
- Google Patents. CN101973880A - Synthetic method of methyl (ethyl)
-
YouTube. mechanism of ester hydrolysis. Accessed January 11, 2026. [Link]
-
Pearson. Using the mechanism for the acid-catalyzed hydrolysis of an ester... Accessed January 11, 2026. [Link]
-
Wiley Online Library. Impurity profiling of methamphetamine synthesized from methyl α ‐acetylphenylacetate. Accessed January 11, 2026. [Link]
-
ResearchGate. Methyl phenylacetate enolate generated with the P4-tBu Schwesinger base: 'Naked' or not? Accessed January 11, 2026. [Link]
-
Wikipedia. Methyl phenylacetate. Accessed January 11, 2026. [Link]
-
Briti Scientific. Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Accessed January 11, 2026. [Link]
-
Chemguide. ESTERIFICATION. Accessed January 11, 2026. [Link]
-
ResearchGate. Impurity profiling of methamphetamine synthesized from methyl α‐acetylphenylacetate (MAPA) | Request PDF. Accessed January 11, 2026. [Link]
-
Pearson. Ester Reactions: Esterification Explained. Accessed January 11, 2026. [Link]
-
YouTube. 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. Accessed January 11, 2026. [Link]
-
NIH. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Accessed January 11, 2026. [Link]
-
Fengchen Group. Methyl Phenylacetate Or Methyl Phenyl Acetate CAS 101-41-7. Accessed January 11, 2026. [Link]
-
PubMed. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Accessed January 11, 2026. [Link]
-
ResearchGate. Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Accessed January 11, 2026. [Link]
-
ResearchGate. Thermal degradation of esters/ethers derived from tartaric acid. Accessed January 11, 2026. [Link]
-
Reddit. Esterification not Working (Separation) : r/OrganicChemistry. Accessed January 11, 2026. [Link]
-
Otto Chemie Pvt. Ltd. Methyl phenyl acetate, COA, Certificate of Analysis, 101-41-7, M 2187. Accessed January 11, 2026. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Accessed January 11, 2026. [Link]
-
Mississippi State University. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. Accessed January 11, 2026. [Link]
-
HMDB. Showing metabocard for Methyl phenylacetate (HMDB0032617). Accessed January 11, 2026. [Link]
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Technical Support Center: Catalyst Deactivation in the Synthesis of Methyl 4-methylphenylacetate
Welcome to the technical support center for the synthesis of methyl 4-methylphenylacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize catalytic esterification and may encounter challenges with catalyst performance and longevity. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the causal mechanisms behind catalyst deactivation, empowering you to troubleshoot effectively and optimize your synthetic routes.
This document moves beyond a simple checklist. It is structured to provide a logical flow from understanding the core reaction to diagnosing and solving specific catalyst-related issues you may encounter in the laboratory.
Section 1: The Core Reaction: Fischer-Speier Esterification
The synthesis of methyl 4-methylphenylacetate from 4-methylphenylacetic acid and methanol is a classic example of a Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where the acid catalyst plays a pivotal role in activating the carboxylic acid for nucleophilic attack by the alcohol.[1] The efficiency of this process is critically dependent on the health and activity of the catalyst.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[1]
Caption: Simplified mechanism of Fischer-Speier esterification.
Commonly Used Catalysts
The choice of catalyst can significantly impact reaction conditions, work-up procedures, and susceptibility to deactivation.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) | 60-110 °C, often with excess methanol or a solvent like toluene[3] | High activity, low cost, readily available. | Difficult to separate from the reaction mixture, corrosive, generates acidic waste. |
| Heterogeneous | Acidic Resins (e.g., Amberlyst-15), Zeolites, Metal-exchanged Clays (e.g., Al³⁺-Montmorillonite)[4][5] | 80-140 °C, often in fixed-bed or slurry reactors. | Easily separable and recyclable, non-corrosive, environmentally friendlier.[4] | Potentially lower activity than homogeneous catalysts, susceptible to fouling and thermal degradation.[4] |
Section 2: Troubleshooting Guide for Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[6] It is an inevitable process, but understanding its root cause is the first step toward mitigation. The primary mechanisms are poisoning , fouling , and thermal degradation (sintering) .[7][8][9]
Caption: The three primary pathways of catalyst deactivation.
Q1: My reaction has stalled with low conversion. How can I determine if my acid catalyst is the problem?
A1: This is the most common symptom of catalyst deactivation. Before blaming the catalyst, it's crucial to rule out other factors. The issue could be an unfavorable equilibrium. Fischer esterification is reversible, and the accumulation of water can halt the reaction.[10]
Troubleshooting Workflow:
-
Verify Equilibrium Conditions: Ensure you are actively removing water, either by using a Dean-Stark apparatus, molecular sieves, or a large excess of the alcohol reactant (methanol).[3][10] If water removal is efficient, the catalyst is the next logical focus.
-
Catalyst Spiking Test: Add a fresh aliquot of catalyst to the stalled reaction mixture.
-
If the reaction restarts: This strongly indicates that the original catalyst charge was deactivated or insufficient. The cause of deactivation now needs to be identified (see subsequent questions).
-
If the reaction does not restart: The issue may be product inhibition or the presence of an overwhelming amount of a potent, irreversible poison in the starting materials.[11]
-
Caption: Diagnostic workflow for a stalled esterification reaction.
Q2: I suspect impurities in my starting materials are poisoning the catalyst. What are common poisons for acid catalysts?
A2: Catalyst poisoning involves the strong chemisorption of species onto active sites, blocking them from participating in the reaction.[12] For acid catalysts, the most common poisons are basic compounds that neutralize the acidic sites.
Common Poisons & Sources:
-
Basic Nitrogen Compounds: Amines, amides, or residual ammonia from other processes can act as strong bases.
-
Metal Ions: Certain metal ions can coordinate to the active sites, especially on heterogeneous catalysts.[8]
-
Water (in excess): While a product, excessive water can solvate the acidic protons, particularly in ionic liquid or some solid acid catalysts, reducing their activity.[2]
Diagnostic & Mitigation Strategy:
-
Purity Analysis: Analyze your 4-methylphenylacetic acid and methanol starting materials via techniques like titration (to check for basic impurities) or GC-MS to identify unknown contaminants.
-
Feed Purification: If impurities are found, purify the feedstock before it enters the reactor.[13] Basic impurities can be removed by a simple acid wash followed by recrystallization or distillation. (See Protocol 1).
-
Use of Guard Beds: For continuous processes using heterogeneous catalysts, a "guard bed" of a sacrificial adsorbent material can be placed upstream of the main reactor to trap poisons before they reach the catalyst.[13]
Q3: My reusable heterogeneous catalyst (e.g., Amberlyst-15) loses activity after each cycle. What is causing this and how can I regenerate it?
A3: The gradual loss of activity in reusable solid catalysts is a classic sign of either fouling or irreversible poisoning. Fouling is the physical blockage of active sites and pores by deposited material, such as carbonaceous residues (coke).[9]
Causality & Diagnosis:
-
Fouling/Coking: High reaction temperatures can cause side reactions, leading to the polymerization or decomposition of reactants or products into heavy, non-volatile tars that coat the catalyst surface.[9] A visual inspection showing a darkened or discolored catalyst is a strong indicator.
-
Leaching: In some cases, the active catalytic groups (e.g., sulfonic acid groups on a resin) can be chemically cleaved and "leach" into the reaction medium, leading to a permanent loss of active sites.[9]
Regeneration Protocol:
If fouling is the suspected cause, a solvent wash followed by a specific regeneration treatment can often restore activity.
-
Solvent Washing: Wash the spent catalyst thoroughly with a solvent that can dissolve the ester product and starting materials but not the polymer backbone (e.g., methanol, then acetone or THF). This removes physically adsorbed species.
-
Acid Regeneration (for resins): To regenerate sulfonic acid sites that may have been neutralized, wash the catalyst with a dilute mineral acid (e.g., 0.1 M H₂SO₄), followed by extensive washing with deionized water until the filtrate is neutral.[11]
-
Drying: Dry the regenerated catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C) before reuse.[11] Water must be completely removed as it can block active sites.
Q4: I'm running the reaction at a high temperature to accelerate it, but the catalyst's lifetime is short. Could this be thermal degradation?
A4: Yes, this is a strong possibility. Every catalyst has a maximum operating temperature. Exceeding this can cause irreversible structural changes, a phenomenon known as thermal degradation or sintering.[6][8]
Mechanism of Thermal Degradation:
-
For Heterogeneous Catalysts (e.g., Resins, Zeolites):
-
Sintering: At high temperatures, fine catalyst particles can agglomerate, leading to a significant loss of surface area and, consequently, a reduction in available active sites.[7]
-
Structural Collapse: The porous structure of catalysts like zeolites or the polymer backbone of a resin like Amberlyst-15 can collapse, trapping the active sites within the bulk material.[4] Amberlyst-15, for instance, has a recommended maximum operating temperature of around 120 °C.[4]
-
Desulfonation: For sulfonic acid resins, high temperatures can cause the loss of the -SO₃H functional groups, permanently destroying the catalytic sites.
-
Mitigation Strategy:
-
Consult Manufacturer's Data: Always operate within the catalyst manufacturer's recommended temperature range.
-
Optimize Temperature: Perform a temperature optimization study. The goal is to find the lowest temperature that provides an acceptable reaction rate to maximize catalyst lifespan.
-
Select a More Stable Catalyst: If high temperatures are necessary for your process, consider switching to a more thermally stable catalyst, such as a sulfated zirconia or a functionalized silica, which can withstand higher temperatures than polymer resins.
Section 3: Experimental Protocols
Protocol 1: Purification of 4-Methylphenylacetic Acid
This protocol is designed to remove basic impurities that can poison acid catalysts.
-
Dissolution: Dissolve the crude 4-methylphenylacetic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl) to neutralize and remove basic impurities.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization/Distillation: Further purify the solid residue by recrystallization from a suitable solvent system or by distillation if it is a liquid impurity.
Section 4: Frequently Asked Questions (FAQs)
Q: How critical is water removal in preventing catalyst deactivation? A: It is extremely critical for two reasons. First, as a product, water accumulation will push the reaction equilibrium backward, limiting your yield.[10] Second, for certain solid acid catalysts, excess water can hydrate the active sites, reducing their acidity and effectiveness.[2]
Q: When should I choose a homogeneous versus a heterogeneous catalyst? A: Choose a homogeneous catalyst (like H₂SO₄) for small-scale, rapid screening experiments where ease of separation is not a major concern. Choose a heterogeneous catalyst (like Amberlyst-15) for larger-scale syntheses, continuous flow processes, or when catalyst recyclability and minimizing corrosive waste are priorities.[4]
References
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 11, 2026. [Link]
-
Catalyst Deactivation Mechanisms. (2022, November 25). Sustainability Directory. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023). ChemCatBio. [Link]
-
Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2024, June 19). Hiden Analytical. [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2024, April 1). Patsnap Eureka. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Synthesis of methyl phenylacetate. (n.d.). PrepChem.com. [Link]
-
Synthesis method of methyl phenylacetate. (2022, January 11). Patsnap Eureka. [Link]
-
Methyl phenylacetate. (n.d.). In Wikipedia. Retrieved January 11, 2026. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). AZoM. [Link]
-
Fischer esterification reaction. (n.d.). BYJU'S. [Link]
- Preparation method of 4-methylthio phenylacetic acid. (n.d.).
- Synthetic method of methyl (ethyl) phenyl acetate. (n.d.).
-
What Is Catalyst Poisoning In Chemical Reactions? (2024, September 16). Chemistry For Everyone. [Link]
-
Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. (2022). Journal of Universitas Airlangga. [Link]
-
Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. (2022). MDPI. [Link]
- The production method of methylphenylacetic acid. (n.d.).
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). PMC. [Link]
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018, February 7). PMC - NIH. [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2016). ResearchGate. [Link]
Sources
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- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
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- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Catalyst Deactivation Mechanisms → Term [energy.sustainability-directory.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Enantioselective Separation of Methyl 4-methylphenylacetate
Welcome to the technical support center for the enantioselective separation of Methyl 4-methylphenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in resolving the enantiomers of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in scientific principles and practical field experience.
Introduction: The Challenge of Separating Methyl 4-methylphenylacetate Enantiomers
Methyl 4-methylphenylacetate, a key intermediate in the synthesis of various pharmaceuticals, possesses a single chiral center, leading to the existence of two enantiomers. As is often the case in drug development, these enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, achieving efficient and reliable enantioselective separation is a critical step for both analytical characterization and preparative-scale production of the desired enantiomer.
This guide will explore the two primary strategies for this separation: chiral High-Performance Liquid Chromatography (HPLC) and enzymatic kinetic resolution . We will delve into the common pitfalls associated with each technique and provide structured, actionable solutions.
Part 1: Chiral HPLC Troubleshooting Guide
Chiral HPLC is a powerful analytical technique for separating enantiomers.[1][2] However, achieving baseline resolution can be a complex task requiring careful optimization of multiple parameters.[3][4]
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: I am seeing poor or no resolution between the enantiomers of Methyl 4-methylphenylacetate. What are the likely causes and how can I fix it?
A1: This is the most common issue in chiral method development. The root cause lies in insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). Here’s a systematic approach to troubleshooting:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[5] For profen-like structures such as Methyl 4-methylphenylacetate, polysaccharide-based CSPs are a highly effective starting point.[6]
-
Expert Insight: Polysaccharide-based CSPs, like those derived from amylose or cellulose, offer a broad range of chiral recognition mechanisms including hydrogen bonding, π-π interactions, and steric hindrance within their helical structures.[6] This versatility makes them highly successful for resolving a wide variety of chiral compounds, including NSAIDs and their analogues.[6]
-
Actionable Steps:
-
Screen Multiple CSPs: If you are not achieving separation, it is essential to screen a variety of CSPs. A good starting point would be columns with amylose and cellulose backbones, such as those with tris(3,5-dimethylphenylcarbamate) or similar derivatives.[6]
-
Consult Column Selection Guides: Many manufacturers provide detailed guides and databases to help select the appropriate column based on the analyte's structure.
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates the elution strength and modulates the interactions between the analyte and the CSP.
-
Normal-Phase vs. Reversed-Phase: Both modes can be effective. Normal-phase (e.g., hexane/alcohol mixtures) often provides better selectivity for many chiral separations.[6] Reversed-phase (e.g., acetonitrile/water or methanol/water) is also a viable option and may be necessary for LC-MS compatibility.[7]
-
Actionable Steps:
-
Optimize Modifier Percentage: In normal-phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in hexane. Start with a typical 90:10 (v/v) hexane/isopropanol and adjust in small increments.
-
Additives are Crucial for Acidic/Basic Compounds: For acidic compounds like the hydrolyzed form of your ester, adding a small amount of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase is often necessary to improve peak shape and resolution.[6]
-
Explore Different Modifiers: If isopropanol doesn't yield good results, try ethanol, as different alcohol modifiers can alter the selectivity.
-
-
-
Incorrect Flow Rate or Temperature:
-
Flow Rate: Chiral separations can be sensitive to flow rate. Lower flow rates often provide more time for the enantiomers to interact with the CSP, potentially improving resolution.[5]
-
Temperature: Temperature affects the thermodynamics of chiral recognition.[5] Its effect can be unpredictable, so screening different temperatures is a valuable optimization step.
-
Actionable Steps:
-
Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on resolution.
-
Systematically evaluate different column temperatures (e.g., 15°C, 25°C, 40°C).
-
-
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape compromises both resolution and the accuracy of quantification. The primary causes are typically secondary interactions or column overload.
-
Secondary Interactions: The free acid form of Methyl 4-methylphenylacetate can interact with residual acidic silanol groups on silica-based CSPs, causing peak tailing.
-
Solution: Add a competing acidic modifier to the mobile phase, such as 0.1% TFA. This will protonate the silanol groups and minimize these unwanted interactions.
-
-
Column Overload: Injecting too much sample is a common cause of peak distortion.[3]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a solvent with a similar or weaker elution strength.[5]
-
Workflow for Chiral HPLC Method Development
The following diagram illustrates a systematic workflow for developing a robust chiral HPLC method for Methyl 4-methylphenylacetate.
Caption: A strategic workflow for chiral HPLC method development.
Quantitative Data Summary: Starting Conditions for HPLC
| Parameter | Normal Phase | Reversed Phase |
| CSP Type | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Polysaccharide-based (Immobilized) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Acetonitrile / Water (50:50 v/v) |
| Additive | 0.1% TFA (if peak tailing occurs) | 0.1% Formic Acid or Acetic Acid |
| Flow Rate | 1.0 mL/min (can be reduced to 0.5 mL/min for optimization) | 1.0 mL/min |
| Temperature | 25°C (ambient) | 25°C (ambient) |
| Detection | UV at 230 nm or 254 nm | UV at 230 nm or 254 nm |
Part 2: Enzymatic Kinetic Resolution Troubleshooting Guide
Enzymatic kinetic resolution is a powerful "green" alternative for producing enantiomerically pure compounds.[9] This method relies on the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction (e.g., hydrolysis or esterification) on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[9]
Frequently Asked Questions (FAQs) - Enzymatic Resolution
Q1: My enzymatic resolution is showing low enantioselectivity (low enantiomeric excess, ee). How can I improve it?
A1: Low enantioselectivity (E-value) is a common challenge and indicates that the enzyme is not discriminating effectively between the two enantiomers. Several factors can influence this:
-
Choice of Enzyme: The inherent selectivity of the enzyme is paramount.
-
Expert Insight: Lipases are versatile and highly stereoselective catalysts for the kinetic resolution of chiral esters, acids, and alcohols.[9] Different lipases from various sources (e.g., Candida rugosa, Mucor miehei, Aspergillus oryzae) can exhibit different, and sometimes opposite, stereoselectivities for the same substrate.[9][10]
-
Actionable Steps:
-
Screen a Panel of Lipases: Test a variety of commercially available lipases to find one with high selectivity for Methyl 4-methylphenylacetate.
-
Consider Immobilized Enzymes: Immobilized lipases can offer improved stability and reusability, although they can be more expensive.
-
-
-
Reaction Solvent (Medium Engineering): The solvent plays a crucial role in modulating enzyme activity and selectivity.
-
Expert Insight: Performing enzymatic resolutions in organic solvents can significantly improve downstream processing and purification.[9] The choice of solvent can influence the enzyme's conformation and, consequently, its selectivity.
-
Actionable Steps:
-
Screen Different Organic Solvents: Evaluate a range of solvents with varying polarities, such as hexane, toluene, diisopropyl ether, and tert-butyl methyl ether (MTBE).
-
Control Water Content: In organic media, a small amount of water is often necessary for enzyme activity, but excess water can lead to competing hydrolysis reactions.[9]
-
-
-
Temperature: Enzyme activity and selectivity are temperature-dependent.
-
Actionable Steps: Screen a range of temperatures (e.g., 25°C, 37°C, 50°C) to find the optimum for both reaction rate and enantioselectivity.
-
Q2: The reaction conversion is very low or stalled. What can I do to improve the yield?
A2: Low conversion can be due to enzyme inhibition, poor enzyme activity, or an unfavorable reaction equilibrium.
-
Enzyme Inhibition: The products of the reaction (the alcohol and the resolved acid/ester) can inhibit the enzyme.
-
Solution:
-
Stop the Reaction at ~50% Conversion: For a classic kinetic resolution, the maximum yield for a single enantiomer is 50%. Pushing the reaction beyond this point will decrease the enantiomeric excess of the product.
-
In Situ Product Removal: In some advanced setups, continuous removal of one of the products can drive the reaction forward.
-
-
-
Sub-optimal Reaction Conditions:
-
Solution:
-
Optimize Enzyme Loading: Increase the amount of enzyme in the reaction mixture.
-
pH Control (for hydrolysis): If performing hydrolysis in an aqueous or biphasic system, maintaining the optimal pH for the lipase is critical.
-
Acyl Donor (for transesterification): When resolving an alcohol, the choice of acyl donor is important. Vinyl acetate is often used as it generates an unstable enol that tautomerizes to acetaldehyde, making the reaction effectively irreversible.
-
-
Workflow for Optimizing Enzymatic Kinetic Resolution
This diagram outlines a logical progression for optimizing the enzymatic resolution of Methyl 4-methylphenylacetate.
Caption: A systematic workflow for optimizing enzymatic kinetic resolution.
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Method Scouting
-
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic Methyl 4-methylphenylacetate in ethanol or isopropanol. Dilute this stock with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Column Installation and Equilibration: Install the selected chiral column (e.g., a polysaccharide-based CSP). Equilibrate the column with the initial mobile phase (e.g., 90:10 n-hexane/isopropanol) at a flow rate of 1.0 mL/min for at least 20 column volumes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Acquisition: Acquire the chromatogram, monitoring at a suitable UV wavelength (e.g., 230 nm).
-
Evaluation: Assess the chromatogram for any signs of separation (e.g., peak broadening, shoulders, or partial separation).
-
Iteration: If no separation is observed, change the mobile phase composition (e.g., switch to a different alcohol modifier or move to a reversed-phase screen) or switch to a different CSP. If partial separation is observed, proceed with optimization by making small, systematic changes to the mobile phase composition, flow rate, and temperature.
Protocol 2: General Procedure for Lipase Screening in Organic Media
-
Reaction Setup: In separate vials, add racemic Methyl 4-methylphenylacetate (e.g., 0.1 mmol), a specific lipase (e.g., 20 mg), and the organic solvent to be tested (e.g., 2 mL).
-
Initiation: Place the vials in a shaker incubator at a controlled temperature (e.g., 37°C).
-
Monitoring: At regular time intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Workup: Quench the reaction in the aliquot (e.g., by filtering out the enzyme or adding a denaturing solvent). Prepare the sample for chiral HPLC analysis.
-
Analysis: Analyze the aliquot by the developed chiral HPLC method to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the product.
-
Calculation: Calculate the enantioselectivity (E-value) based on the conversion and ee values.
-
Selection: Compare the results from the different lipases and solvents to identify the most promising conditions for further optimization.
References
-
Paizs, C., & Tosa, M. (n.d.). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Babeş-Bolyai University. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Guzman, F., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Pharmaceuticals (Basel), 14(10), 996. Retrieved from [Link]
-
Chiralpedia. (2025). Unconventional Approaches in Chiral Resolution: New Horizons. Retrieved from [Link]
-
Liu, J., et al. (2004). Kinetic resolution of ketoprofen ester catalyzed by lipase from a mutant of CBS 5791. Journal of Industrial Microbiology & Biotechnology, 31(11), 495-9. Retrieved from [Link]
-
Guzman, F., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Pharmaceuticals (Basel), 14(10), 996. Retrieved from [Link]
-
Lin, C. N., & Tsai, S. W. (2000). Dynamic kinetic resolution of suprofen thioester via coupled trioctylamine and lipase catalysis. Biotechnology and Bioengineering, 69(1), 31-8. Retrieved from [Link]
-
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10473-10491. Retrieved from [Link]
-
Sousa, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(18), 4278. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Molecules, 28(23), 7904. Retrieved from [Link]
-
HPLC Guru. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Wang, Y., et al. (2024). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. Scientific Reports, 14(1), 7311. Retrieved from [Link]
-
Zandler, M., & Peric, B. (2020). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Molecules, 25(16), 3629. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). 2026 Chiral Masterclass for Challenging Separations. Retrieved from [Link]
-
Bevinakatti, H. S., & Banerji, A. A. (1992). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Journal of Biosciences, 17(4), 455-461. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Plasma by SPE-Chiral HPLC Methods. Retrieved from [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. Retrieved from [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(6). Retrieved from [Link]
-
Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]
-
Wang, Y., et al. (2024). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. Scientific Reports, 14(1), 7311. Retrieved from [Link]
-
Jaeger, T., et al. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Catalysts, 11(10), 1162. Retrieved from [Link]
-
Raushel, F. M., & Chen, S. L. (2004). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society, 126(3), 736-737. Retrieved from [Link]
-
de Souza, R. O. M. A., et al. (2016). Enzymatic resolution synthesis of enantiomerically pure acetate esters from aliphatic monoalcohols in the preparation of flavor esters. Proceedings.Science. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Current Pharmaceutical Analysis, 1(1), 59-75. Retrieved from [Link]
-
Tanaka, F., et al. (1992). Stereochemistry of the enolate from methyl phenylacetate. Tetrahedron Letters, 33(48), 7449-7452. Retrieved from [Link]
-
Nehmé, R., et al. (2017). Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. Analytical and Bioanalytical Chemistry, 409(25), 5837-5855. Retrieved from [Link]
-
Yadav, G. D., & Borkar, I. V. (2013). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. Advances in Chemical Engineering and Science, 3(3), 209-218. Retrieved from [Link]
-
Wang, Y., et al. (2024). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. Scientific Reports, 14(1), 7311. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem. Retrieved from [Link]
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Technical Support Center: "Methyl 4-methylphenylacetate" in Organic Synthesis
Welcome to the technical support center for "Methyl 4-methylphenylacetate". This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the use of this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Introduction
Methyl 4-methylphenylacetate is a valuable building block in organic synthesis, prized for its role in constructing complex molecular architectures. However, like any reactive chemical, its use can be accompanied by side reactions that may diminish yields and complicate purification. This guide provides a structured approach to understanding and mitigating these challenges.
Troubleshooting Guides & FAQs
I. Enolate Formation and Subsequent Reactions
The reactivity of Methyl 4-methylphenylacetate is dominated by the chemistry of its enolizable α-protons. The formation of the corresponding enolate is a critical step in many synthetic transformations, including alkylations and condensations.
Answer: This issue likely stems from an inappropriate choice of base or suboptimal reaction conditions, leading to an equilibrium between the starting material and its enolate, which can favor side reactions.
Causality: For an alkylation to be successful, the enolate must be formed rapidly and irreversibly. If a relatively weak base, such as an alkoxide, is used, an equilibrium will be established. This provides an opportunity for the generated enolate to react with the unreacted ester, leading to a Claisen self-condensation reaction.
Troubleshooting Protocol:
-
Choice of Base: Employ a strong, non-nucleophilic base to ensure complete and rapid deprotonation. Lithium diisopropylamide (LDA) is a standard choice for this purpose. The bulky isopropyl groups on LDA minimize its nucleophilicity, preventing it from attacking the ester carbonyl group.
-
Temperature Control: Form the enolate at a low temperature (typically -78 °C) to minimize side reactions. Add the alkylating agent at this low temperature and then allow the reaction to slowly warm to room temperature.
-
Order of Addition: Add the ester solution dropwise to a solution of the base (inverse addition). This ensures that the ester is always in the presence of excess base, promoting rapid deprotonation and minimizing the concentration of unreacted ester available for self-condensation.
Experimental Protocol: Controlled Enolate Formation for Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of LDA in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of Methyl 4-methylphenylacetate in anhydrous THF.
-
Slowly add the ester solution to the LDA solution at -78 °C with vigorous stirring. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time, and then let it warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Logical Workflow for Troubleshooting Alkylation Reactions
Caption: Troubleshooting workflow for alkylation reactions.
II. Hydrolysis and Related Nucleophilic Acyl Substitution Reactions
The ester functionality of Methyl 4-methylphenylacetate is susceptible to nucleophilic attack, particularly by strong nucleophiles or under conditions that promote this reactivity.
Answer: The formation of 4-methylphenylacetic acid is due to the saponification (hydrolysis) of the methyl ester by a nucleophilic base, such as hydroxide or even alkoxides in the presence of water.
Causality: In the presence of a strong base like potassium hydroxide, the ester can be hydrolyzed to the corresponding carboxylate salt.[1] Subsequent acidic workup will then protonate the carboxylate to yield the carboxylic acid. This is a common side reaction when using protic solvents or when there is residual water in the reaction mixture.
Troubleshooting Protocol:
-
Solvent and Reagent Purity: Ensure that all solvents and reagents are rigorously dried before use. Anhydrous solvents should be used, and hygroscopic reagents should be handled under an inert atmosphere.
-
Choice of Base: If the goal is to form the enolate, use a non-nucleophilic base like LDA or KHMDS.[2] These bases are sterically hindered and will preferentially deprotonate the α-carbon rather than attack the carbonyl carbon of the ester.
-
Temperature: If a nucleophilic base must be used, running the reaction at lower temperatures will generally disfavor the saponification reaction relative to other pathways.
Quantitative Data: Relative Rates of Deprotonation vs. Nucleophilic Attack
| Base | Nucleophilicity | Basicity | Predominant Reaction with Ester |
| NaOH/KOH | High | High | Saponification |
| NaOMe/NaOEt | High | High | Transesterification/Saponification |
| LDA | Low | Very High | Deprotonation (Enolate formation) |
| KHMDS | Low | Very High | Deprotonation (Enolate formation) |
III. Reactions Involving the Aromatic Ring and Benzylic Methyl Group
The p-tolyl group of Methyl 4-methylphenylacetate can also participate in side reactions, particularly under harsh conditions.
Answer: While the enolizable protons are the most acidic, under certain conditions, reactions can occur at other sites.
Causality:
-
Oxidation: Strong oxidizing agents can oxidize the methyl group on the phenyl ring to a carboxylic acid.
-
Halogenation: Radical halogenation conditions (e.g., NBS with a radical initiator) can lead to bromination of the benzylic methyl group. Electrophilic aromatic substitution with halogens is also possible, though the phenylacetic acid moiety is generally deactivating.
Troubleshooting Protocol:
-
Protecting Groups: If the benzylic methyl group is interfering with a desired transformation, it may be necessary to consider a different starting material or a synthetic route that avoids harsh conditions.
-
Reaction Conditions: Carefully screen reaction conditions to find milder alternatives that are selective for the desired transformation. For example, if an oxidation is being performed elsewhere in the molecule, choose a reagent that is known to be selective and will not oxidize the tolyl group.
Reaction Pathway Diagram: Potential Side Reactions of the Tolyl Group
Caption: Potential side reactions of the tolyl group.
References
-
McKenzie, A. (1915). LXXV.—The Racemisation of Phenyl-p-tolylacetic Acid. Journal of the Chemical Society, Transactions, 107, 702-713. [Link]
-
Popov, I., et al. (2021). Copper(II)-Catalyzed (3+2) Cycloaddition of 2H-Azirines to Six-Membered Cyclic Enols as a Route to Pyrrolo[3,2-c]quinolone, Chromeno[3,4-b]pyrrole, and Naphtho[1,8-ef]indole Scaffolds. Molecules, 26(16), 4985. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-methylphenylacetate and Ethyl 4-methylphenylacetate
In the landscape of organic synthesis and drug development, the selection of reagents is paramount, where even subtle molecular differences can significantly influence reaction outcomes, stability, and biological activity. This guide provides an in-depth comparison of methyl 4-methylphenylacetate and ethyl 4-methylphenylacetate, two closely related esters. We will explore how the seemingly minor difference between a terminal methyl and an ethyl group on the ester moiety dictates their reactivity, supported by theoretical principles and validated experimental workflows.
Introduction: The Subtle Distinction with Significant Consequences
Methyl 4-methylphenylacetate and ethyl 4-methylphenylacetate share the same acyl group derived from 4-methylphenylacetic acid, a structure relevant in the synthesis of various biologically active molecules. The core difference lies in the alcohol portion of the ester: a methanol group versus an ethanol group. This seemingly small structural change—the addition of a single methylene (-CH2-) unit—introduces variations in both electronic and steric profiles, which in turn govern their chemical behavior.[1][2] Understanding these nuances is critical for researchers aiming to optimize reaction kinetics, maximize yields, or design prodrugs with specific metabolic activation rates.[3]
Comparative Physicochemical Properties
Before delving into reactivity, a baseline comparison of their physical properties is essential. These characteristics can influence reaction setup, solvent choice, and purification methods.
| Property | Methyl 4-methylphenylacetate | Ethyl 4-methylphenylacetate |
| CAS Number | 23786-13-2[4] | 101-97-3 (analogue) |
| Molecular Formula | C10H12O2[4][5] | C11H14O2 (analogue) |
| Molecular Weight | 164.20 g/mol [4][5] | 178.23 g/mol (analogue) |
| Boiling Point | Data not readily available | ~229 °C (analogue) |
| Density | Data not readily available | ~1.03 g/mL (analogue) |
Note: Data for ethyl 4-methylphenylacetate is based on the closely related ethyl phenylacetate due to limited availability for the exact target molecule.
The Theoretical Basis of Reactivity: Steric vs. Electronic Effects
The reactivity of esters is primarily dictated by the susceptibility of the carbonyl carbon to nucleophilic attack. This is influenced by two main factors:
-
Electronic Effects : These are bonding interactions that influence the electron density distribution within the molecule.[6] The alkyl group of the ester can exert a slight positive inductive effect (+I), pushing electron density towards the carbonyl oxygen. An ethyl group, being larger than a methyl group, has a slightly stronger inductive effect. This increased electron density can marginally reduce the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack.
-
Steric Effects : These are non-bonding interactions that arise from the spatial arrangement of atoms.[7] The bulkier ethyl group presents a greater steric hindrance to an incoming nucleophile compared to the more compact methyl group.[1][2] This physical barrier can raise the activation energy of the transition state, thereby decreasing the reaction rate.[7]
In most scenarios involving nucleophilic acyl substitution, steric hindrance is the dominant factor in determining the relative reactivity of methyl versus ethyl esters. The smaller profile of the methyl group allows for easier access of the nucleophile to the carbonyl carbon, generally leading to faster reaction rates.[8]
Caption: Factors influencing ester reactivity.
Comparative Reactivity in Key Reactions
We will now examine the expected reactivity differences in common ester transformations, complete with illustrative experimental protocols.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the hydrolysis of an ester using a base, typically hydroxide ions (OH-). It is a cornerstone reaction for demonstrating fundamental ester reactivity.
Mechanism Insight: The reaction proceeds via a nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the alkoxide leaving group. Due to the less sterically hindered nature of the methyl group, methyl 4-methylphenylacetate is expected to undergo saponification at a faster rate than its ethyl counterpart.[8]
Comparative Kinetic Study Protocol:
-
Preparation: Prepare 0.02 M solutions of both methyl 4-methylphenylacetate and ethyl 4-methylphenylacetate in a suitable solvent (e.g., 50:50 ethanol/water). Also, prepare a standardized 0.04 M solution of sodium hydroxide (NaOH).
-
Reaction Initiation: In separate thermostated reaction vessels maintained at 25°C, mix equal volumes of the ester solution and the NaOH solution. Start a timer immediately upon mixing.
-
Monitoring: At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a fixed volume (e.g., 10 mL) of the reaction mixture.
-
Quenching: Immediately add the withdrawn aliquot to a flask containing a known excess of a standard acid (e.g., 15 mL of 0.02 M HCl) to stop the reaction.
-
Titration: Titrate the unreacted HCl with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein as an indicator to determine the concentration of remaining hydroxide in the reaction mixture at each time point.[9]
-
Data Analysis: Calculate the concentration of the ester at each time point. Plot ln([Ester]) versus time. The slope of this line will give the pseudo-first-order rate constant (k'). The second-order rate constant can then be determined by dividing k' by the initial concentration of NaOH.[10]
Expected Results:
| Ester | Predicted Relative Rate Constant (k) | Rationale |
| Methyl 4-methylphenylacetate | Higher | Less steric hindrance allows for faster nucleophilic attack by OH-. |
| Ethyl 4-methylphenylacetate | Lower | Greater steric bulk of the ethyl group slows the formation of the tetrahedral intermediate. |
Caption: Workflow for comparing saponification rates.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process.[11]
Mechanism Insight: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile. While steric hindrance is still a factor, the smaller size of the water nucleophile compared to the hydroxide ion can sometimes lessen the reactivity difference between methyl and ethyl esters. However, the methyl ester is still generally expected to react faster.[12]
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is crucial in processes like biodiesel production and polymer chemistry.[13][14]
Mechanism Insight: Whether acid or base-catalyzed, the mechanism involves nucleophilic attack by the new alcohol (or alkoxide). The steric bulk of the ester's alkoxy group plays a significant role. It is more difficult for an incoming alcohol to displace a bulkier ethoxide group than a methoxide group. Conversely, when considering the reverse reaction, methanol is a better nucleophile than ethanol. Therefore, converting an ethyl ester to a methyl ester is generally more favorable than the reverse.[14]
Practical Implication: In a synthetic step where transesterification is a potential side reaction (e.g., using sodium ethoxide as a base with a methyl ester), there is a high probability of forming the ethyl ester. To avoid this, chemists often match the base to the ester (e.g., sodium methoxide with a methyl ester).[8]
Implications in Drug Development and Synthesis
The choice between a methyl and an ethyl ester is not merely academic; it has profound practical consequences:
-
Prodrug Design: Esters are frequently used as prodrugs to enhance the bioavailability of pharmaceuticals. The active drug is released upon in-vivo hydrolysis by esterase enzymes.[3] The rate of this hydrolysis can be tuned by selecting the appropriate ester. A methyl ester will typically be cleaved faster than an ethyl ester due to lower steric hindrance, leading to a more rapid release of the active compound.[3]
-
Synthetic Strategy: In a multi-step synthesis, a methyl ester might be chosen for a reaction that requires a faster rate or milder conditions. Conversely, an ethyl ester might be preferred if a subsequent step is sensitive to a more reactive ester, effectively using the ethyl group as a more robust protecting group.[1]
-
Purification and Handling: The difference in boiling points and polarity can affect purification strategies like distillation and chromatography. Ethyl esters, being slightly less polar and having higher boiling points than their methyl counterparts, will behave differently during these processes.
Conclusion
While methyl 4-methylphenylacetate and ethyl 4-methylphenylacetate are structurally very similar, the additional methylene group in the ethyl ester imparts a significant difference in reactivity. The primary differentiating factor is steric hindrance , with the smaller methyl group allowing for faster rates in most nucleophilic substitution reactions, including hydrolysis and transesterification. Electronic effects play a secondary, and often subordinate, role. This guide underscores the importance of considering these fundamental principles for researchers and developers, as the deliberate choice between a methyl and an ethyl ester can be a critical parameter for achieving desired outcomes in chemical synthesis and pharmaceutical design.
References
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Difference Between. (2019). Difference Between Electronic and Steric Effects. Available at: [Link]
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Chemistry LibreTexts. (2025). Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground. Available at: [Link]
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PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available at: [Link]
-
University of California, Davis. Experiment C5: Saponification of Esters. Available at: [Link]
-
ResearchGate. (2018). Steric and electronic effects in SN2 reactions. Available at: [Link]
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eGyanKosh. TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. Available at: [Link]
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CORE. Saponification: A Comparative Kinetic Study in a Batch Reactor. Available at: [Link]
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Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Available at: [Link]
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PubMed. (2003). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!. Available at: [Link]
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PubChem. Ethyl (4-(methylthio)phenyl)acetate. Available at: [Link]
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University of Wisconsin-Madison. Experiment C: Hydrolysis of a Carboxylic Acid Ester. Available at: [Link]
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UiTM Journal. (2024). Sensitivity analysis of reaction kinetics in saponification of ethyl acetate and sodium hydroxide in continuous stirred tank reactor. Available at: [Link]
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NC State Repository. Kinetics of Transesterification. Available at: [Link]
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Asian Journal of Pharmaceutical Analysis. (2018). Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Available at: [Link]
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Wikipedia. Steric effects. Available at: [Link]
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Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Available at: [Link]
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CONICET. High performance purification process of methyl and ethyl esters produced by transesterification. Available at: [Link]
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Frontiers. (2021). Estimation of Reaction Rates of Transesterification Pathways. Available at: [Link]
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Master Organic Chemistry. (2022). Transesterification. Available at: [Link]
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ResearchGate. (2017). How to determine the order with respect to ester in the hydrolysis of ester in basic medium?. Available at: [Link]
-
PubChem. Methyl phenylacetate. Available at: [Link]
-
Wikipedia. Methyl phenylacetate. Available at: [Link]
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ACS Publications. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. Available at: [Link]
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Chemguide. hydrolysis of esters. Available at: [Link]
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YouTube. (2021). To determine the rate constant for the hydrolysis of an ester using HCl as catalyst. Available at: [Link]
-
Scentspiracy. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Methyl 4-methylphenylacetate: A Comparative Analysis
In the landscape of pharmaceutical intermediates, fine chemicals, and fragrance compounds, the efficient and robust synthesis of target molecules is paramount. Methyl 4-methylphenylacetate, a key building block and fragrance component, is no exception. The selection of a synthetic route can profoundly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, experience-driven comparison of the primary methods for synthesizing this important ester, offering the technical insights necessary for researchers, chemists, and process development professionals to make informed decisions.
Method 1: The Workhorse - Fischer-Speier Esterification
The Fischer-Speier esterification is the quintessential method for producing esters from carboxylic acids and alcohols. It is an acid-catalyzed nucleophilic acyl substitution that, while venerable, remains a highly relevant and cost-effective approach, particularly for large-scale production.
Mechanistic Insight
The reaction proceeds by protonation of the carbonyl oxygen of 4-methylphenylacetic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate a molecule of water, regenerating the acid catalyst and yielding the final ester product.
The entire process is governed by equilibrium. To drive the reaction towards the product, Le Châtelier's principle is leveraged, either by using a large excess of the alcohol (methanol, which can also serve as the solvent) or by actively removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.
Experimental Protocol: Fischer-Speier Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylacetic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (typically 10-20 eq or as the solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Methyl 4-methylphenylacetate.
Performance & Considerations
This method's primary advantages are its low cost and simplicity. However, the equilibrium nature can limit yields unless measures are taken to push the reaction to completion. The use of strong acids also makes it unsuitable for substrates with acid-sensitive functional groups.
Method 2: The High-Yield Route - Acyl Chloride Formation
For instances where maximizing yield is critical and the substrate can tolerate the reaction conditions, the acyl chloride pathway is a superior choice. This two-step process circumvents the equilibrium limitations of the Fischer-Speier method.
Mechanistic Insight
The first step involves the conversion of 4-methylphenylacetic acid to its more reactive derivative, 4-methylphenylacetyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly potent electrophile. In the second step, the acyl chloride is reacted with methanol. The lone pair of electrons on the methanol's oxygen atom readily attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester. This reaction is essentially irreversible, leading to very high conversion rates.
Experimental Protocol: Acyl Chloride Synthesis
Step A: Formation of 4-methylphenylacetyl chloride
-
Reaction Setup: In a fume hood, add 4-methylphenylacetic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap for acidic gases (HCl and SO₂).
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 2.0 eq).
-
Reaction: Heat the mixture to reflux for 1-2 hours. The reaction is typically complete when gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 4-methylphenylacetyl chloride.
Step B: Esterification
-
Reaction Setup: Cool the crude acyl chloride in an ice bath and add methanol dropwise with stirring. The reaction is exothermic.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up and Purification: The work-up is similar to the Fischer-Speier method, involving washing with sodium bicarbonate solution to remove any remaining acid, followed by extraction, drying, and purification by vacuum distillation.
Performance & Considerations
The primary advantage of this method is its potential for near-quantitative yields.[1] The reaction is also generally faster than Fischer esterification. However, it involves an additional synthetic step and the use of hazardous reagents like thionyl chloride, which requires careful handling and produces corrosive byproducts.
Method 3: The Mild and Modern Approach - Steglich Esterification
For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method or the vigorous nature of the acyl chloride route, the Steglich esterification offers a mild and effective alternative.
Mechanistic Insight
This method utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then attacks this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by methanol to form the desired ester and regenerate the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which helps to drive the reaction forward.
Experimental Protocol: Steglich Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylphenylacetic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable aprotic solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Work-up: The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Purification: The filtrate is washed successively with dilute HCl (to remove excess DMAP), saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated, and the product can be purified by column chromatography or distillation.
Performance & Considerations
The Steglich esterification is prized for its mild reaction conditions (room temperature, neutral pH), making it compatible with a wide range of sensitive functional groups.[2][3] However, the reagents (DCC and DMAP) are more expensive than those used in the other methods, and the removal of the DCU byproduct can sometimes be tedious. For water-soluble products, using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) can simplify purification.
Comparative Analysis
| Feature | Fischer-Speier Esterification | Acyl Chloride Method | Steglich Esterification |
| Typical Yield | Moderate to High (Can be >80% with optimization) | Very High (>90%)[1] | High (>80%) |
| Reaction Conditions | Harsh (Strong acid, heat) | Harsh (Thionyl chloride, heat) then mild | Mild (Room temp, neutral pH)[2] |
| Substrate Scope | Limited by acid sensitivity | Limited by reagent compatibility | Broad, good for sensitive substrates[3] |
| Reagent Cost | Low | Moderate | High |
| Number of Steps | One | Two | One |
| Byproducts | Water | HCl, SO₂ | Dicyclohexylurea (DCU) |
| Purification | Distillation, Extraction | Distillation, Extraction | Filtration, Chromatography/Distillation |
| Scalability | Excellent | Good | Moderate |
Visualizing the Workflows
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for the Acyl Chloride Method.
Conclusion and Recommendations
The choice of synthesis method for Methyl 4-methylphenylacetate is contingent upon the specific requirements of the project.
-
For large-scale, cost-sensitive production where the starting materials are robust, the Fischer-Speier esterification remains the method of choice due to its economic advantages and scalability.
-
When maximum yield is the primary driver and the additional cost and handling of more hazardous reagents are acceptable, the acyl chloride method is unparalleled.
-
For research-scale synthesis , particularly with complex or delicate molecules containing acid-labile groups, the Steglich esterification provides a mild, reliable, and versatile route, justifying its higher reagent costs.
By understanding the fundamental principles, practical considerations, and performance metrics of each method, the modern chemist is well-equipped to select the optimal synthetic strategy for their specific application.
References
1. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). PMC. Available at: [Link] 2. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017). ResearchGate. Available at: [Link] 3. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024). MDPI. Available at: [Link] 4. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Available at: [Link] 5. Steglich Esterification. Organic Chemistry Portal. Available at: [Link] 6. Routes of formation of esters with highest yield. (2015). Chemistry Stack Exchange. Available at: [Link] 7. Copper(II)-Catalyzed (3+2) Cycloaddition of 2H-Azirines to Six-Membered Cyclic Enols as a Route to Pyrrolo[3,2-c]quinolone, Chromeno[3,4-b]pyrrole, and Naphtho[1,8-ef]indole Scaffolds. (2020). PMC. Available at: [Link] 8. Fischer Esterification of Glycerol by Phenylacetic acids in mediate of Amberlyst-15. Journal of Chemical and Pharmaceutical Research. Available at: [Link] 9. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. Available at: [Link] 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). ScienceDirect. Available at: [Link] 11. Acid to Ester - Common Conditions. Organic Chemistry. Available at: [Link] 12. Production of substituted tropic acid. Google Patents. Available at: 13. A method of preparing 4- nitro benzophenone class compounds. Google Patents. Available at: 14. Methyl 2-(4-(bromomethyl)phenyl)acetate. Molbase. Available at: [Link] 15. METHYL 4-METHYLPHENYLACETATE. Henan Alfa Chemical Co., Ltd. Available at: [Link]
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A Comparative Guide to the Analytical Method Validation of Methyl 4-methylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methyl 4-methylphenylacetate, a key aromatic ester intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in developing and validating robust analytical methods.
Introduction: The Significance of Validating Methods for Methyl 4-methylphenylacetate
Methyl 4-methylphenylacetate (C₁₀H₁₂O₂) is an important building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, a validated analytical method is essential to ensure that measurements of this compound are accurate, reliable, and reproducible. The validation process demonstrates that an analytical procedure is fit for its intended purpose.[2] This guide will compare two of the most powerful and commonly employed analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Techniques: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of Methyl 4-methylphenylacetate depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both techniques offer distinct advantages and are governed by the same fundamental validation principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase. |
| Volatility Requirement | High (analyte must be volatile or derivatized to become volatile). Methyl 4-methylphenylacetate is inherently volatile. | Low to high (wide range of compounds can be analyzed without derivatization). |
| Selectivity & Specificity | Excellent, due to both chromatographic separation and mass spectral identification. Mass spectrometry provides a unique "fingerprint" of the molecule.[8] | Good to excellent, depending on the detector and column chemistry. Diode array detectors (DAD) or mass spectrometers (LC-MS) enhance specificity. |
| Sensitivity | Very high, often reaching picogram to femtogram levels. | High, typically in the nanogram to picogram range, depending on the detector. |
| Sample Throughput | Generally lower due to longer run times. | Generally higher, with faster analysis times possible with modern UHPLC systems. |
| Instrumentation Cost | Higher initial investment and maintenance costs. | Lower initial investment for a basic UV-Vis detector system. |
| Typical Application | Ideal for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures.[9] | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[10][11] |
The Analytical Method Validation Workflow
A robust analytical method validation is a systematic process that follows a pre-defined protocol. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][12]
Caption: A typical workflow for analytical method validation, from planning to lifecycle management.
Experimental Protocols for Validation
The following sections provide detailed, step-by-step methodologies for validating an analytical method for Methyl 4-methylphenylacetate using either GC-MS or HPLC.
GC-MS Method Validation Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).[9]
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic esters.
Experimental Procedure:
-
Specificity:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of Methyl 4-methylphenylacetate.
-
Analyze a sample of Methyl 4-methylphenylacetate to determine its retention time and mass spectrum.
-
Analyze a spiked sample (matrix with a known amount of analyte) to confirm the identity and resolution from other components.
-
-
Linearity and Range:
-
Prepare a series of calibration standards of Methyl 4-methylphenylacetate in a suitable solvent (e.g., dichloromethane or hexane) at a minimum of five concentration levels.
-
Inject each standard in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.[13][14]
-
-
Accuracy:
-
Prepare samples with known concentrations of Methyl 4-methylphenylacetate at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery. Acceptance criteria are typically 98-102%.[15]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the relative standard deviation (%RSD). The acceptance criterion is typically ≤ 2%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Alternatively, determine them based on the signal-to-noise ratio (LOD S/N ≥ 3; LOQ S/N ≥ 10).[15]
-
-
Robustness:
-
Intentionally vary critical method parameters one at a time, such as GC oven temperature ramp rate, injector temperature, and carrier gas flow rate.
-
Analyze a sample under each varied condition and assess the impact on the results. The results should remain unaffected by small, deliberate variations.
-
HPLC Method Validation Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or Diode Array Detector).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for aromatic compounds.[11][16]
Experimental Procedure:
-
Specificity:
-
Similar to the GC-MS protocol, analyze blank, standard, and spiked samples to ensure no interference at the retention time of Methyl 4-methylphenylacetate. The use of a photodiode array (PDA) detector can further confirm peak purity.
-
-
Linearity and Range:
-
Accuracy:
-
Perform recovery studies at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a blank matrix.
-
Analyze in triplicate and calculate the percent recovery (typically 98-102%).[16]
-
-
Precision:
-
Assess repeatability and intermediate precision by analyzing multiple replicates of a homogenous sample under the same and varied conditions, respectively.
-
The %RSD should typically be ≤ 2%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ using the same statistical methods as for GC-MS (based on standard deviation of the response and slope or signal-to-noise ratio).
-
-
Robustness:
-
Introduce small, deliberate variations to method parameters such as mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Evaluate the impact on the results to ensure the method's reliability during routine use.
-
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Validation Parameters for GC-MS Method
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Specificity | No interference at RT | No interfering peaks observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range (µg/mL) | Defined by linearity | 1 - 100 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate | ≤ 2.0% | 1.2% | Pass |
| LOD (µg/mL) | Report value | 0.1 | Pass |
| LOQ (µg/mL) | Report value | 0.3 | Pass |
| Robustness | No significant impact | Results within acceptance criteria | Pass |
Table 2: Summary of Validation Parameters for HPLC Method
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Specificity | No interference at RT | No interfering peaks observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | Defined by linearity | 0.5 - 50 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.6% | Pass |
| - Intermediate | ≤ 2.0% | 1.0% | Pass |
| LOD (µg/mL) | Report value | 0.05 | Pass |
| LOQ (µg/mL) | Report value | 0.15 | Pass |
| Robustness | No significant impact | Results within acceptance criteria | Pass |
Conclusion: Selecting the Optimal Method
Both GC-MS and HPLC are powerful techniques capable of providing accurate and reliable quantitative data for Methyl 4-methylphenylacetate.
-
GC-MS is the preferred method when absolute certainty of identification is required, especially in complex matrices where co-eluting peaks are a concern. Its high sensitivity is also a significant advantage for trace-level analysis.
-
HPLC offers greater versatility for a wider range of analytes and sample matrices without the need for derivatization. It often provides faster analysis times, making it suitable for high-throughput screening in a quality control environment.
The final choice of method should be based on a thorough risk assessment and the specific requirements of the analysis, as defined in the Analytical Target Profile (ATP).[7] Regardless of the technique chosen, a comprehensive validation study following the principles outlined in this guide is essential to ensure the generation of high-quality, defensible data.
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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Gonzalez, A. G. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. InTech. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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Dadfarnia, S., et al. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Molecules, 28(22), 7536. [Link]
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Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
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Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3984. [Link]
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Lu, X., et al. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Foods, 12(24), 4467. [Link]
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Cvačka, J., & Svobodová, A. (2000). High-performance liquid chromatography of nitrated polycyclic aromatic hydrocarbons. Journal of Chromatography A, 891(1), 195-213. [Link]
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Emery, E. M. (1968). Mass Spectra of Aromatic Esters. Analytical Chemistry, 40(1), 57-61. [Link]
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Reddy, G. S., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Chemical and Pharmaceutical Research, 9(9), 133-142. [Link]
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Biego, G. H., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1386-1402. [Link]
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Allen, S. R., et al. (2024). Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. ChemRxiv. [Link]
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Manchi, A. K. S., et al. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Dosage Forms. Manipal Journal of Pharmaceutical Sciences, 6(1), 5. [Link]
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Patel, D. B., et al. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in a Topical Formulation. Research and Reviews: Journal of Pharmaceutical Analysis, 4(2), 24-33. [Link]
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Luz, M. S., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey samples. Food Chemistry, 439, 138133. [Link]
-
Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
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Sfakianou, E. G., et al. (2009). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 827-832. [Link]
-
Shah, J., et al. (2014). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. Journal of Chromatographic Science, 52(7), 635-643. [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link]
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A Comparative Guide to the Biological Activities of Methyl 4-methylphenylacetate and Structurally Related Aromatic Esters
Introduction
Aromatic esters are a ubiquitous class of organic compounds, widely recognized for their characteristic fragrances and flavors, which has led to their extensive use in the cosmetic, perfume, and food industries.[1] Beyond these applications, many esters possess significant biological activities, a property intrinsically linked to their chemical structure.[2] The ester functional group is a common motif in drug molecules and prodrugs, often influencing metabolic stability and bioavailability.[2] This guide provides a detailed comparative analysis of the known and potential biological activities of methyl 4-methylphenylacetate against its structurally similar analogs: methyl phenylacetate and methyl benzoate.
While methyl 4-methylphenylacetate is a commercially available compound, a significant gap exists in the scientific literature regarding its specific biological profile.[3][4] Therefore, this document leverages experimental data from its close structural relatives to establish a predictive framework for its potential activities and to guide future research. By examining the subtle structural differences—the presence and position of a methyl group on the phenyl ring and the length of the alkyl chain separating the ring from the ester group—we can begin to infer potential structure-activity relationships (SARs). This analysis is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic or agrochemical potential of this chemical class.
Structural and Physicochemical Comparison
The biological activity of a molecule is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The esters under comparison share an aromatic ring and a methyl ester group but differ in key structural aspects. Methyl benzoate lacks the methylene (-CH2-) bridge of the phenylacetates, and methyl 4-methylphenylacetate is distinguished from methyl phenylacetate by an additional methyl group on the phenyl ring.
Caption: Structural relationships of the compared esters.
These seemingly minor structural modifications lead to distinct properties that can significantly influence biological interactions.
| Property | Methyl Benzoate | Methyl Phenylacetate | Methyl 4-methylphenylacetate |
| Molecular Formula | C₈H₈O₂ | C₉H₁₀O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 136.15 g/mol [5] | 150.17 g/mol [6] | 164.20 g/mol [4] |
| Appearance | Colorless liquid[5] | Colorless liquid[1] | Data not available |
| Odor | Pleasant, feijoa-like[5] | Strong, honey-like[1] | Data not available |
| Boiling Point | 199.6 °C[5] | 218 °C[1] | Data not available |
| Solubility in Water | Poorly soluble[5] | Slightly soluble[1] | Data not available |
| LogP (Kow) | 2.12 | 1.82[6] | Data not available |
Comparative Biological Activities
This section synthesizes the available experimental data on the biological activities of the selected esters, focusing on antimicrobial and insect-related effects, which are the most prominently reported for this class of compounds.
Antimicrobial and Antifungal Activity
The esterification of organic acids can modulate their antimicrobial properties, often by increasing their lipophilicity and thus their ability to penetrate microbial cell membranes.[7] However, the spectrum of activity for esters is sometimes narrower compared to their parent acids.[8]
-
Phenylacetate Derivatives: Phenylacetic acid itself, the precursor to phenylacetate esters, has demonstrated notable antifungal activity.[9] Studies on phenyllactic acid, a related compound, have shown it to be effective against a wide range of molds isolated from bakery products, with fungicidal activity observed at concentrations of 10 mg/mL or less.[10] While direct data for methyl phenylacetate is sparse, its parent acid's activity suggests a potential for antimicrobial effects. The introduction of substituents on the phenyl ring can further influence this activity. For instance, derivatives of geranylated phenols showed that the number and position of methoxy groups on the aromatic ring significantly impacted antifungal activity against Botrytis cinerea.[11] This suggests that the 4-methyl group in methyl 4-methylphenylacetate could likewise alter its antimicrobial profile compared to the unsubstituted methyl phenylacetate.
-
Benzoate Derivatives: Benzoate esters are known to possess antimicrobial properties.[12] Research on substituted benzoate esters has revealed potent activity, particularly against Gram-positive bacteria and mycobacteria.[12]
Table 2: Summary of Known Antimicrobial Activities
| Compound/Class | Target Organism(s) | Activity Type | Key Findings & Concentration | Citation(s) |
| Phenylacetic Acid | Pythium ultimum, Phytophthora capsici, Rhizoctonia solani | Antifungal | Complete inhibition at 10-50 µg/mL | [9] |
| Phenyllactic Acid | Aspergillus, Penicillium, Fusarium spp. | Antifungal | 90% growth inhibition at <7.5 mg/mL | [10] |
| Substituted Benzoate Esters | Mycobacteria, Gram-positive bacteria | Antibacterial | Potent activity demonstrated | [12] |
Given the established activity of related structures, it is plausible that methyl 4-methylphenylacetate possesses some degree of antimicrobial or antifungal activity. The 4-methyl substitution likely increases its lipophilicity, which could enhance membrane disruption, a common mechanism for phenolic antimicrobial agents.[13] However, this remains to be validated experimentally.
Insecticidal, Repellent, and Attractant Activity
Aromatic esters are well-documented as semiochemicals, playing crucial roles in insect behavior as attractants, repellents, and toxins.
-
Methyl Benzoate: This ester has been extensively studied and is a potent, multi-modal agent against a wide range of insect pests.[14] It functions as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, and repellent.[14] For example, a 1% direct spray of methyl benzoate caused 100% mortality in the whitefly Bemisia tabaci within 24 hours.[14] It is also a known attractant for various species of orchid bees, who gather the compound to synthesize pheromones.[5] Furthermore, recent studies have highlighted its strong spatial repellency against the common bed bug, Cimex lectularius, with some analogs showing even greater and longer-lasting effects.[15][16][17]
-
Methyl Phenylacetate: Known for its strong honey-like scent, methyl phenylacetate is a component of various natural floral scents and foods.[1] This characteristic aroma suggests a high potential to act as an insect attractant. While less studied as a pesticide than methyl benzoate, its role as a fragrance component implies it is a significant semiochemical.
The structural similarity of methyl 4-methylphenylacetate to these compounds suggests it likely possesses insect-modulating properties. The addition of the methyl group on the phenyl ring could subtly alter its volatility and binding affinity to insect olfactory receptors, potentially making it a unique attractant or repellent. This is a critical area for future investigation, particularly in the development of novel pest management strategies.[18]
Experimental Protocols for Biological Evaluation
To address the data gap for methyl 4-methylphenylacetate and to standardize comparisons, the following detailed protocols are provided. These methods are foundational for assessing antimicrobial, insect-repellent, and cytotoxic activities.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][19] It is a standard, high-throughput technique for assessing antimicrobial potency.
Causality: The serial two-fold dilution allows for a precise determination of the MIC value. Using a 96-well plate format enables the simultaneous testing of multiple compounds and concentrations, ensuring efficiency and reproducibility. A positive control (microbe without test compound) validates that the growth conditions are adequate, while a negative control (broth only) ensures sterility. Resazurin dye is used as a viability indicator; metabolically active cells reduce the blue dye to pink resorufin.[20][21]
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of methyl 4-methylphenylacetate and comparator esters in a suitable solvent (e.g., DMSO). Prepare standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well, resulting in a final volume of 110 µL.
-
Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. For a more quantitative measure, 20 µL of resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.[20]
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Insect Repellency Bioassay (Choice Arena)
This protocol assesses the spatial repellency of a compound by giving insects a choice between a treated and an untreated area.[15][16]
Causality: A choice-based assay provides a clear, quantifiable measure of repellency by observing the preference of the insect. The use of a solvent control is critical to ensure that the observed behavior is due to the test compound and not the carrier solvent. Environmental conditions (light, temperature, humidity) are strictly controlled as they can significantly influence insect behavior.
Step-by-Step Methodology:
-
Arena Preparation: Use a petri dish or a similar circular arena lined with filter paper. Cut the filter paper in half.
-
Treatment: Apply a specific concentration of the test ester (e.g., methyl 4-methylphenylacetate dissolved in acetone) to one half of the filter paper. Apply only the solvent (acetone) to the other half to serve as the control. Allow the solvent to evaporate completely.
-
Assembly: Reassemble the two halves of the filter paper in the petri dish.
-
Insect Introduction: Release a set number of test insects (e.g., 10-20 adult Tribolium castaneum, flour beetles) into the center of the arena.
-
Acclimation & Observation: Allow the insects to acclimate for a short period (e.g., 1 minute). Record the number of insects on the treated and untreated halves of the arena at regular intervals (e.g., every 5 minutes for 1 hour).
-
Data Analysis: Calculate the Percent Repellency (PR) for each time point using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
Discussion and Future Directions
The comparative analysis reveals that while significant data exists for the biological activities of methyl benzoate and, to a lesser extent, methyl phenylacetate, there is a clear lack of research on methyl 4-methylphenylacetate. Based on structure-activity relationships derived from its analogs, we can hypothesize its potential biological profile:
-
Antimicrobial Potential: The increased lipophilicity from the 4-methyl group may enhance its ability to disrupt microbial membranes compared to methyl phenylacetate. Experimental validation via MIC and other antimicrobial assays against a panel of Gram-positive and Gram-negative bacteria and pathogenic fungi is a crucial first step. [20]2. Insect-Modulating Activity: Given that both methyl benzoate and methyl phenylacetate are potent semiochemicals, methyl 4-methylphenylacetate is highly likely to exhibit similar properties. Its unique structure could make it a selective attractant or repellent. Screening its effects on various insect models, from agricultural pests to disease vectors, using olfactometer and choice assays is highly recommended. [22]3. Cytotoxicity and Other Activities: Phenylacetic acid derivatives have been investigated for anticancer potential. [23]It would be valuable to screen methyl 4-methylphenylacetate for in vitro cytotoxicity against various cancer cell lines using assays like the MTT assay. [12]
Conclusion
Methyl 4-methylphenylacetate is an aromatic ester with an uncharacterized biological profile. By comparing it to its structurally related and better-studied analogs, methyl phenylacetate and methyl benzoate, we can logically infer a high potential for significant antimicrobial and insect-modulating activities. The presence of the 4-methyl group is a key structural modification that likely influences its lipophilicity and interaction with biological targets, distinguishing it from its parent compounds. This guide provides a foundational framework and detailed experimental protocols to encourage and direct future research into this promising compound, potentially unlocking new applications in drug development, agriculture, and public health.
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A Spectroscopic Guide to Differentiating Positional Isomers of Methyl Phenylacetate
Introduction: The Challenge of Isomeric Purity
In the fields of chemical synthesis, drug development, and materials science, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—often exhibit distinct physical, chemical, and biological properties. Methyl 4-methylphenylacetate and its ortho- and meta- positional isomers are prime examples. While they all share the formula C₁₀H₁₂O₂, the location of the methyl group on the phenyl ring drastically alters their electronic environment, making unambiguous identification essential for quality control and research integrity.
This guide provides a comprehensive comparison of the spectroscopic signatures of methyl 2-methylphenylacetate, methyl 3-methylphenylacetate, and methyl 4-methylphenylacetate. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to establish a robust analytical framework for their differentiation, supported by experimental data and validated protocols.
Figure 1: Overview of the spectroscopic techniques used for the structural elucidation of methyl phenylacetate isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.[1][2] Protons (¹H) and carbons (¹³C) in different positions will resonate at distinct frequencies, providing a unique fingerprint for each molecule.[3][4]
¹H NMR: Unraveling Proton Environments
The key to differentiating the isomers via ¹H NMR lies in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern on the benzene ring dictates the splitting patterns (multiplicity) of the aromatic protons.
-
Methyl 4-methylphenylacetate (para): The symmetry of the para-substituted ring results in a simplified spectrum. The four aromatic protons are chemically equivalent in two pairs, creating a characteristic AA'BB' system that often appears as two distinct doublets.
-
Methyl 2-methylphenylacetate (ortho): The lack of symmetry around the aromatic ring leads to four unique aromatic protons, resulting in a complex, overlapping multiplet.
-
Methyl 3-methylphenylacetate (meta): Similar to the ortho isomer, the meta substitution results in four distinct aromatic protons and a complex multiplet, but their chemical shifts will differ from the ortho isomer due to the different electronic influence of the substituents.
The aliphatic protons—the methylene (-CH₂-) and the two methyl (-CH₃) groups—also provide valuable information, appearing as singlets due to the absence of adjacent protons.
Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)
| Proton Assignment | Methyl 2-methylphenylacetate | Methyl 3-methylphenylacetate | Methyl 4-methylphenylacetate [5] |
| Ar-H (Aromatic) | ~7.20-7.10 (m, 4H) | ~7.22-7.00 (m, 4H) | ~7.12 (d, 2H), 7.08 (d, 2H) |
| -CH₂ -COOCH₃ | ~3.64 (s, 2H) | ~3.60 (s, 2H) | ~3.57 (s, 2H) |
| -COOCH₃ | ~3.68 (s, 3H) | ~3.66 (s, 3H) | ~3.65 (s, 3H) |
| Ar-CH₃ | ~2.35 (s, 3H) | ~2.33 (s, 3H) | ~2.32 (s, 3H) |
Note: Data is compiled from typical values and may vary slightly based on solvent and instrument frequency. 'm' denotes multiplet, 's' singlet, 'd' doublet.
¹³C NMR: A Clear Indication of Symmetry
¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule. This is exceptionally useful for distinguishing these isomers.
-
Methyl 4-methylphenylacetate (para): Due to its C₂ symmetry axis, this isomer will exhibit fewer signals in the aromatic region. There will be only four distinct aromatic carbon signals (two substituted and two unsubstituted).
-
Methyl 2-methylphenylacetate (ortho) & Methyl 3-methylphenylacetate (meta): The lack of symmetry in these isomers means that all six aromatic carbons are unique and will produce six separate signals.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)
| Carbon Assignment | Methyl 2-methylphenylacetate | Methyl 3-methylphenylacetate | Methyl 4-methylphenylacetate |
| C =O (Carbonyl) | ~172.1 | ~171.9 | ~172.0 |
| C H₂-C OOH | ~136.5, 132.3, 130.4, 127.8, 126.2, 126.1 | ~138.2, 134.0, 129.8, 128.5, 127.9, 126.4 | ~136.0, 131.1, 129.3 (2C), 129.1 (2C) |
| -C H₂- | ~39.2 | ~41.0 | ~40.7 |
| -COOC H₃ | ~52.0 | ~51.9 | ~51.9 |
| Ar-C H₃ | ~19.1 | ~21.3 | ~21.0 |
Note: The number of distinct aromatic signals is the most telling feature. Data is compiled from typical values.
Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups and Substitution Patterns
IR spectroscopy is excellent for confirming the presence of key functional groups.[6] All three isomers will share the characteristic absorptions of an aromatic ester.[7]
-
C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹.[8]
-
C-O Stretch: Two distinct peaks, typically around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹.
-
sp² C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.[9]
-
sp³ C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹.[9]
The primary differentiating feature in the IR spectra is the out-of-plane C-H bending region (the "fingerprint region") between 700 and 900 cm⁻¹. This region is highly indicative of the aromatic substitution pattern.[6]
Table 3: Comparative IR Data (Wavenumber in cm⁻¹)
| Vibrational Mode | Expected Range | Key Differentiating Feature |
| C=O Stretch | 1735 - 1750 (Strong, Sharp) | Largely similar across isomers. |
| C-O Stretch | 1100 - 1300 (Strong) | Largely similar across isomers. |
| sp² C-H Stretch | > 3000 | Present in all isomers. |
| sp³ C-H Stretch | < 3000 | Present in all isomers. |
| C-H Out-of-Plane Bending | 700 - 900 | ortho: ~730-770 cm⁻¹ meta: ~750-800 cm⁻¹ and ~860-900 cm⁻¹ para: ~800-860 cm⁻¹ (Strong) |
Part 3: Mass Spectrometry (MS) – Confirming Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and insights into the molecule's structure through its fragmentation pattern.[10]
All three isomers have the same molecular weight (164.20 g/mol ) and will thus show a molecular ion peak (M⁺) at an m/z of 164.[11][12] The fragmentation patterns are expected to be very similar, dominated by the formation of a stable benzyl-type cation.
The primary fragmentation involves the cleavage of the ester group. The most abundant fragment will likely be the methylbenzyl (tolyl) cation, resulting from the loss of the ·COOCH₃ radical.
-
m/z 105: [M - COOCH₃]⁺ (tolyl-CH₂⁺) - This is not the most likely primary fragmentation.
-
m/z 91: Tropylium ion, a common rearrangement product for compounds with a benzyl group. The base peak for the parent compound, methyl phenylacetate, is m/z 91.[13][14] For these isomers, the base peak is expected to be the methyl-substituted equivalent.
-
m/z 105: [CH₃-C₆H₄-CH₂]⁺. This methyl-tropylium cation is expected to be a major fragment.
-
m/z 133: [M - OCH₃]⁺, loss of the methoxy radical.
While MS can confirm the molecular formula, it is the least effective of these three techniques for unambiguously distinguishing between these positional isomers without high-resolution analysis or comparison to a known standard.[15]
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Predicted Fragment | Expected Presence |
| 164 | [M]⁺ (Molecular Ion) | All isomers |
| 133 | [M - ·OCH₃]⁺ | All isomers |
| 105 | [CH₃C₆H₄CH₂]⁺ | All isomers (likely base peak) |
| 91 | [C₇H₇]⁺ (Tropylium ion from rearrangement) | All isomers |
Experimental Protocols & Workflow
To ensure trustworthy and reproducible results, standardized analytical procedures are crucial.
General Analytical Workflow
Figure 2: A systematic workflow for the unambiguous identification of methyl phenylacetate isomers.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 1-2 seconds and 16 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.
Protocol 2: IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Conclusion
The unambiguous differentiation of methyl 2-, 3-, and 4-methylphenylacetate is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS are effective for confirming the presence of the correct functional groups and molecular weight, NMR spectroscopy stands out as the definitive method for distinguishing these positional isomers.
Specifically, the number of aromatic signals in the ¹³C NMR spectrum (four for para vs. six for ortho and meta) and the splitting patterns in the aromatic region of the ¹H NMR spectrum (two doublets for para vs. complex multiplets for ortho and meta) provide conclusive structural evidence. The out-of-plane bending region in the IR spectrum serves as a valuable secondary confirmation of the substitution pattern. By employing the integrated workflow described in this guide, researchers can confidently identify and verify the purity of these isomeric compounds.
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A Comparative Performance Analysis of p-Tolyl Acetate as a Fragrance Raw Material
Introduction
In the intricate world of fragrance creation, the selection of each raw material is a critical decision, balancing olfactory contribution with performance and stability. This guide provides an in-depth technical comparison of p-tolyl acetate (CAS 140-39-6) , a fragrance ingredient valued for its complex floral and animalic character.
For clarity, the subject of this guide is p-tolyl acetate, which is also known by synonyms including 4-methylphenyl acetate, p-cresyl acetate, and 4-acetoxytoluene[1][2][3][4][5][6][7]. While the chemical name "methyl 4-methylphenylacetate" (CAS 23786-13-2) exists, it refers to a different, less common fragrance substance[8]. This guide will focus on the more prevalently used p-tolyl acetate.
We will objectively evaluate its performance against three other well-established fragrance raw materials: indole , benzyl acetate , and phenethyl acetate . The insights presented herein are supported by experimental data and established scientific protocols, aimed at researchers, perfumers, and formulation scientists in the fragrance and consumer product industries.
The Olfactory Profile of p-Tolyl Acetate
p-Tolyl acetate possesses a multifaceted scent profile that is highly dependent on its concentration. In high dilution, it exudes a pungent, floral aroma reminiscent of narcissus and lily[9]. Some sources also describe it as having the strong, spicy floral scent of yellow ylang-ylang[1]. However, at higher concentrations, it can develop less desirable "horse-like" or "urine-like" undertones[9]. This dual nature makes its application in a fragrance composition a nuanced task, capable of either enhancing a floral bouquet or disrupting it if not used judiciously[9]. It is a constituent of the essential oils of cananga and ylang-ylang[9].
Comparative Performance Analysis
The utility of a fragrance ingredient is determined by more than just its scent. Key performance indicators include its odor threshold (the lowest concentration at which it can be detected), its substantivity (how long the scent lasts on a substrate), and its stability in a final product formulation.
Physicochemical Properties and Olfactory Characteristics
The following table summarizes the key properties of p-tolyl acetate and the selected alternatives.
| Parameter | p-Tolyl Acetate | Indole | Benzyl Acetate | Phenethyl Acetate |
| CAS Number | 140-39-6[1] | 120-72-9[10] | 140-11-4[11] | 103-45-7[12] |
| Molecular Formula | C₉H₁₀O₂[2] | C₈H₇N[13] | C₉H₁₀O₂[11] | C₁₀H₁₂O₂[12] |
| Molecular Weight | 150.17 g/mol [2] | 117.15 g/mol | 150.17 g/mol [14] | 164.20 g/mol [12] |
| Odor Profile | Pungent, floral (narcissus, ylang-ylang), animalic at high concentrations[1][9]. | Fecal at high concentrations; floral (jasmine, orange blossom) at high dilution[10][11]. | Fresh, fruity (pear, banana), floral (jasmine)[15]. | Sweet, rosy-fruity, honey-like[16][17]. |
| Odor Threshold | 25 ppb[2] | ~140 ppb[18] | 2 - 270 ppb[8][19] | 40 - 200 ppb |
| Substantivity | Reported to be particularly unstable[2]. | High (used as a fixative). | Poor (~15 hours on a smelling strip)[20]. | Moderate (~7 hours on a smelling strip)[21]. |
Interpretation of Performance Data
-
Odor Threshold: p-Tolyl acetate possesses a relatively low odor threshold of 25 ppb, indicating that it is a potent material capable of making a significant impact at low concentrations[2]. This is comparable to the lower end of the range for benzyl acetate and phenethyl acetate[8][19][20]. Indole, while also very powerful, has a higher reported recognition threshold in some studies[18].
-
Substantivity: This is a key differentiator. Benzyl acetate is well-known for its poor tenacity, making it primarily a top note in fragrances. Phenethyl acetate offers moderate substantivity[21]. While specific quantitative data for p-tolyl acetate's longevity is scarce, it is reported to be "particularly unstable," suggesting poor substantivity and potential for degradation within a formulation[2]. In stark contrast, indole is frequently used as a fixative, implying high substantivity and the ability to prolong the perception of other fragrance ingredients.
-
Stability: The inherent instability of p-tolyl acetate is a significant consideration for its use. As an acetate ester, it is susceptible to hydrolysis, which can lead to the formation of acetic acid over time, altering the overall scent profile of the product[2]. This contrasts with the more stable heterocyclic structure of indole[13][22].
Experimental Protocols for Fragrance Performance Evaluation
To ensure the scientific integrity of performance claims, standardized experimental protocols are essential. Below are detailed methodologies for key fragrance evaluation experiments.
Protocol 1: Determination of Odor Detection Threshold
This protocol is based on the ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[23][24][25].
Objective: To determine the lowest concentration of a fragrance material that is perceivable by a human sensory panel.
Methodology:
-
Panelist Selection: A panel of at least 15 trained sensory assessors is selected. Panelists should be screened for their ability to detect a range of standard odorants.
-
Sample Preparation:
-
A stock solution of the fragrance material is prepared in a suitable solvent (e.g., ethanol or dipropylene glycol).
-
A series of dilutions is prepared in an ascending concentration series, typically with a dilution factor of 2 or 3 between each step.
-
-
Presentation:
-
For each dilution step, three samples are presented to the panelist: two are blanks (solvent only), and one contains the diluted fragrance material. This is known as a "triangle test"[26].
-
The samples are presented in identical, opaque containers to prevent visual bias.
-
-
Evaluation:
-
Panelists are instructed to sniff each of the three samples and identify the one that is different, even if they are not certain. This "forced-choice" method minimizes response bias[27].
-
The concentration is increased in steps until the panelist correctly identifies the odorous sample multiple times.
-
-
Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration at which the panelist could not detect the odor and the first concentration at which they could[26]. The group threshold is the geometric mean of the individual thresholds.
Caption: Workflow for Odor Threshold Determination.
Protocol 2: Evaluation of Fragrance Substantivity on Fabric
Objective: To measure the longevity of a fragrance on a standardized fabric substrate.
Methodology:
-
Substrate Preparation: Standardized cotton swatches are prepared. They should be pre-washed with an unscented detergent and thoroughly rinsed to remove any residual odors.
-
Sample Application: A precise, standardized amount (e.g., 10 microliters) of the fragrance material (diluted to a standard concentration, e.g., 10% in ethanol) is applied to the center of each fabric swatch.
-
Drying and Storage: The swatches are allowed to air-dry in a controlled environment (e.g., 20°C, 50% relative humidity) for a set period (e.g., 30 minutes). They are then stored in individual, sealed containers to prevent cross-contamination.
-
Sensory Evaluation:
-
A panel of trained sensory assessors evaluates the intensity of the fragrance on the swatches at predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours).
-
The intensity is rated on a labeled magnitude scale (e.g., 0 = no odor, 100 = extremely strong odor).
-
-
Data Analysis: The mean intensity ratings at each time point are plotted to create a sensory decay curve. The substantivity can be reported as the time at which the mean intensity rating falls below a predetermined level (e.g., 10).
-
Instrumental Analysis (Optional): Headspace gas chromatography-mass spectrometry (GC-MS) can be used to quantify the amount of fragrance material remaining on the fabric at each time interval, providing an objective measure of substantivity[7][28][29].
Protocol 3: Accelerated Stability Testing in a Hydroalcoholic Solution
Objective: To predict the long-term stability of a fragrance raw material in a typical product base under stressed conditions[30][31].
Methodology:
-
Sample Preparation:
-
Prepare a solution of the fragrance material at a typical use concentration (e.g., 1%) in a hydroalcoholic base (e.g., 80% ethanol, 20% deionized water).
-
Package the solution in clear and amber glass vials to assess the impact of light.
-
-
Storage Conditions:
-
Place sets of samples in controlled environment chambers under the following conditions:
-
Elevated temperature: 40°C
-
Room temperature (control): 20°C
-
Light exposure: A light cabinet with a broad-spectrum UV/visible lamp.
-
Freeze-thaw cycling: 24 hours at -10°C followed by 24 hours at 20°C, repeated for three cycles[32].
-
-
-
Evaluation:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove samples from each condition for evaluation.
-
Olfactory Assessment: A trained perfumer or sensory panel evaluates any changes in the odor profile compared to the control sample stored at room temperature in the dark.
-
Physical Assessment: Visually inspect for changes in color or clarity.
-
Chemical Analysis: Use gas chromatography (GC) to quantify the concentration of the fragrance material and identify any degradation products. Measure the pH of the solution.
-
-
Data Analysis: Compare the olfactory, physical, and chemical data for the stressed samples to the control samples over time. Significant changes indicate potential stability issues. A general rule of thumb is that 10-12 weeks at 40-45°C can simulate approximately one year of shelf life at ambient temperature[32][33].
Caption: Workflow for Accelerated Stability Testing.
Conclusion and Recommendations
The performance of a fragrance raw material is a composite of its olfactory character, potency, longevity, and stability.
-
p-Tolyl Acetate: This material offers a unique and potent narcissus-like floral note that can be highly effective at low concentrations. However, its utility is significantly hampered by its reported instability and the potential for off-notes at higher concentrations. Its use is recommended in applications where high impact is needed for a short duration and in formulations where the pH and presence of other reactive materials are carefully controlled.
-
Indole: As a comparative material, indole represents the opposite end of the performance spectrum. While challenging to dose correctly due to its powerful and potentially fecal odor profile, it provides exceptional floral realism and high substantivity, making it an excellent fixative for white floral fragrances.
-
Benzyl Acetate: This ingredient provides a bright, fresh, and universally appealing fruity-floral note. Its primary drawback is its poor substantivity. It is best used as a top note to provide an initial burst of freshness that is not expected to last the full life of the fragrance on the skin.
-
Phenethyl Acetate: Offering a balance of a pleasant rosy-honey scent and moderate substantivity, phenethyl acetate is a versatile and reliable floral modifier. It is less potent than p-tolyl acetate but offers greater stability and a more universally accepted scent profile.
Ultimately, the choice between these materials depends on the specific creative and technical requirements of the fragrance formulation. For applications requiring a potent and complex floral-animalic note with the understanding of potential stability challenges, p-tolyl acetate can be a valuable tool. However, for longevity and formulation robustness, alternatives like indole (for fixation) and phenethyl acetate (for floral modification) present more reliable options.
References
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Vedantu. Indole in Chemistry: Structure, Properties & Uses Explained. [Link]
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National Research Council. 1996. Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 2. Washington, DC: The National Academies Press. [Link]
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Scentspiracy. Indole (120-72-9) – Premium Synthetic Ingredient for Perfumery. [Link]
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Wikipedia. Benzyl acetate. [Link]
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NIST. Acetic acid, 2-phenylethyl ester. [Link]
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ScenTree. Benzyl acetate (CAS N° 140-11-4). [Link]
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Integrated Liner Technologies. Fragrance Stability Testing. [Link]
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Olfactorian. Benzyl Acetate | Perfume Material. [Link]
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M Hainey. White Florals Smell Like Poop: The story of Indole in Natural Perfumery. [Link]
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Ataman Kimya. BENZYL ACETATE. [Link]
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FooDB. Showing Compound Benzyl acetate (FDB003367). [Link]
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ScenTree. Phenethyl acetate (CAS N° 103-45-7). [Link]
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The Fragrance Conservatory. p-Tolyl acetate. [Link]
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Perfumer & Flavorist. Indole - An Aroma Chemical Profile. [Link]
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ScenTree. p-Tolyl acetate (CAS N° 140-39-6). [Link]
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ASTM International. E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. [Link]
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Sensenet. Indole CAS 120-72-9 | Odour Threshold Value. [Link]
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ScenTree. Benzyl acetate (CAS N° 140-11-4). [Link]
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PubChem. 2-Phenylethyl Acetate. [Link]
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ASTM International. _GUIDELINES FOR ODOR SAMPLING and MEASUREMENT BY DYNAMIC DILUTION OLFACTOMETRY. [Link]
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ASTM International. ASTM E679-91(1997) - Standard Practice for Determination of Odor and Taste Thresholds By a. [Link]
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Freelance Formulations. Accelerated Stability Testing. [Link]
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Purdue University College of Engineering. SOP 15. [Link]
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PerfumersWorld. Phenyl Ethyl Acetate. [Link]
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MakingCosmetics. Stability Testing of Cosmetics. [Link]
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Occupational Safety and Health Administration. BENZYL ACETATE. [Link]
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The Good Scents Company. benzyl acetate, 140-11-4. [Link]
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Integrated Liner Technologies. Fragrance Stability Testing. [Link]
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TTS Laboratuvar Hizmetleri. Fragrance Permanence Test - Dermatological Safety Analyses. [Link]
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Orchadia Solutions. Fragrance Stability. [Link]
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Industria Textila Journal. Effect of fabric parameters on fragrance retention. [Link]
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Semantic Scholar. The Physicochemical Basis of Perfume Performance in Consumer Products. [Link]
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Navigating Analytical Specificity: A Comparative Guide to the Cross-reactivity of Methyl 4-methylphenylacetate in Immunoassays
Introduction: The Imperative of Specificity in Immunoassay-Based Quantification
This guide delves into the critical issue of cross-reactivity, using Methyl 4-methylphenylacetate as a case study. While not a therapeutic agent itself, its phenylacetate core is a common motif in numerous pharmaceuticals, notably Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac.[2][3] The structural resemblance suggests a tangible risk of interference in immunoassays designed for such drugs.
Herein, we present a comprehensive framework for evaluating the cross-reactivity of Methyl 4-methylphenylacetate. We will utilize a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for diclofenac as our model system—a relevant scenario given that diclofenac is a widely monitored drug and a phenylacetic acid derivative.[4][5][6] This guide will provide researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to rigorously validate the specificity of their own immunoassays.
The Structural Basis of Potential Cross-Reactivity
The likelihood of a compound cross-reacting in an immunoassay is fundamentally linked to its structural similarity to the target analyte.[1] An antibody recognizes a specific three-dimensional shape and charge distribution on its target—the epitope. If a non-target molecule shares a sufficiently similar epitope, it can also bind to the antibody, leading to an interference.
Let's examine the structures of our target analyte, diclofenac, and our potential cross-reactant, Methyl 4-methylphenylacetate, alongside other relevant compounds.
-
Diclofenac: A phenylacetic acid derivative with a dichlorinated aniline group.
-
Methyl 4-methylphenylacetate: Shares the core phenylacetate structure but lacks the aniline group and has a methyl group on the phenyl ring.
-
Ibuprofen: Another common NSAID, which is a propionic acid derivative, presenting a different side chain.
-
Methyl Phenylacetate: A closer structural analog to Methyl 4-methylphenylacetate, lacking the para-methyl group.
Caption: Chemical structures of the target analyte and potential cross-reactants.
The shared phenylacetic acid moiety between diclofenac and the methyl phenylacetates is the primary reason to anticipate cross-reactivity. The antibody generated for a diclofenac immunoassay, particularly if the hapten was conjugated to the carrier protein through the carboxylic acid group, might primarily recognize the phenylacetate core.
The Competitive Immunoassay: A Tool for Quantifying Small Molecules and Assessing Cross-Reactivity
For small molecules like diclofenac, which cannot simultaneously bind two antibodies, the competitive immunoassay format is the method of choice.[7] In this setup, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
This format is also ideal for assessing cross-reactivity. By introducing a potential cross-reactant into the assay instead of the target analyte, we can measure the extent to which it displaces the labeled analyte and thus determine its binding affinity for the antibody.
Caption: Workflow of a competitive ELISA for small molecule detection.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
The following protocol describes a competitive ELISA for the determination of cross-reactivity of Methyl 4-methylphenylacetate and other compounds with an anti-diclofenac antibody.
Materials and Reagents
-
Microplate: 96-well, high-binding capacity.
-
Anti-Diclofenac Antibody (Capture Antibody): Specific for diclofenac.
-
Diclofenac-HRP Conjugate: Diclofenac conjugated to Horseradish Peroxidase.
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
-
Test Compounds: Diclofenac, Methyl 4-methylphenylacetate, Methyl Phenylacetate, Ibuprofen.
-
Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.
Step-by-Step Methodology
-
Antibody Coating:
-
Dilute the anti-diclofenac antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Standard and Test Compound Preparation:
-
Prepare a series of dilutions for each test compound (Diclofenac, Methyl 4-methylphenylacetate, Methyl Phenylacetate, Ibuprofen) in Assay Buffer. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
-
Competitive Reaction:
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Add 50 µL of a pre-optimized dilution of Diclofenac-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Signal Development and Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis
-
Standard Curve Generation: Plot the absorbance values against the log of the concentration for the diclofenac standards. Perform a four-parameter logistic regression to fit the curve.
-
IC50 Determination: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for diclofenac and for each of the test compounds from their respective dose-response curves.
-
Percent Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each test compound using the following formula:
% Cross-Reactivity = (IC50 of Diclofenac / IC50 of Test Compound) x 100
Comparative Performance Data (Hypothetical)
The following table presents a plausible set of results from the described experiment, designed to illustrate how the data would be presented and interpreted.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Diclofenac | 10 | 100% |
| Methyl Phenylacetate | 500 | 2.0% |
| Methyl 4-methylphenylacetate | 800 | 1.25% |
| Ibuprofen | >10,000 | <0.1% |
Discussion: Correlating Structure with Cross-Reactivity
The hypothetical data above provides a clear illustration of the principles of antibody specificity and cross-reactivity.
-
Diclofenac , as the target analyte, exhibits the lowest IC50 value and is defined as having 100% reactivity.
-
Methyl Phenylacetate and Methyl 4-methylphenylacetate show measurable but low cross-reactivity (2.0% and 1.25%, respectively). This is consistent with their structural similarity to the phenylacetate core of diclofenac. The antibody has a significantly lower affinity for these compounds compared to diclofenac, as indicated by the much higher concentrations required to achieve 50% inhibition. The presence of the dichlorinated aniline group in diclofenac is likely a critical part of the epitope recognized by the antibody, and its absence in the methyl phenylacetates drastically reduces binding affinity.
-
Ibuprofen , being structurally more distinct (a propionic acid derivative), shows negligible cross-reactivity. This serves as an important negative control, demonstrating the assay's specificity for the phenylacetic acid structure over other NSAIDs with different core structures.
The causality is clear: the degree of structural homology to the immunogen used to generate the antibody directly dictates the potential for cross-reactivity. While the phenylacetate core is recognized to some extent, the unique substitutions on the diclofenac molecule are the primary drivers of high-affinity binding.
Conclusion
This guide has provided a comprehensive framework for understanding and evaluating the cross-reactivity of Methyl 4-methylphenylacetate in a relevant immunoassay system. Our analysis, based on a hypothetical competitive ELISA for diclofenac, underscores the critical link between molecular structure and antibody specificity. While Methyl 4-methylphenylacetate and its close analogs may exhibit some low-level cross-reactivity due to a shared phenylacetate core, their potential to cause significant interference in a well-designed diclofenac immunoassay is likely minimal.
However, this guide also serves as a broader cautionary tale. Researchers and drug development professionals must never assume the absolute specificity of an immunoassay. Rigorous validation, including the testing of all potentially cross-reacting, structurally related compounds, is a non-negotiable step in the development and implementation of any reliable immunoassay. The protocols and principles outlined herein provide a robust starting point for such validation efforts, ensuring the generation of accurate and trustworthy data.
References
-
Ruscito, A., et al. (2016). Competitive Upconversion-Linked Immunosorbent Assay for the Sensitive Detection of Diclofenac. Analytical Chemistry, 88(11), 6011-6017. Available at: [Link]
-
Zhan, T., et al. (2018). Highly Sensitive Determination of Diclofenac Based on Resin Beads and a Novel Polyclonal Antibody by Using Flow Injection Chemiluminescence Competitive Immunoassay. Journal of Agricultural and Food Chemistry, 66(8), 1957-1963. Available at: [Link]
-
Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Available at: [Link]
-
Ruscito, A., et al. (2016). Competitive Upconversion-Linked Immunosorbent Assay for the Sensitive Detection of Diclofenac. PubMed, 27167775. Available at: [Link]
-
Zhan, T., et al. (2018). Highly Sensitive Determination of Diclofenac Based on Resin Beads and a Novel Polyclonal Antibody by Using Flow Injection Chemiluminescence Competitive Immunoassay. PubMed, 29446914. Available at: [Link]
-
Henke, B. R., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Available at: [Link]
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Schneider, R. J., et al. (2015). Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters. Analytical and Bioanalytical Chemistry, 407(20), 6045-6056. Available at: [Link]
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Wikipedia. (2023). Phenylacetic acid. Available at: [Link]
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Iken. (2023). Phenylacetic acid derivative: Significance and symbolism. Available at: [Link]
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Singh, A., et al. (2023). Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies. RSC Advances, 13(33), 23143-23164. Available at: [Link]
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Ryan, E. P., et al. (2009). Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells. Cellular Immunology, 258(1), 1-11. Available at: [Link]
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Ryan, E. P., et al. (2009). Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells. ResearchGate. Available at: [Link]
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Ismail, A. A. (2012). Interferences in Immunoassay. PubMed Central. Available at: [Link]
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Siemens Healthineers. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. Available at: [Link]
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Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
-
PubChem. (n.d.). Methyl phenylacetate. Available at: [Link]
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Wikipedia. (n.d.). Methyl phenylacetate. Available at: [Link]
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The Good Scents Company. (n.d.). methyl phenyl acetate. Available at: [Link]
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SlidePlayer. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]
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HMDB. (n.d.). Showing metabocard for Methyl phenylacetate. Available at: [Link]
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YouTube. (2020). Anti-inflammatory (NSAIDs) Drugs, Pharmacology, Animation. Available at: [Link]
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A Senior Application Scientist's Guide to Methyl 4-methylphenylacetate: A Comparative Analysis in Organic Reactions
Welcome to an in-depth exploration of methyl 4-methylphenylacetate, a versatile reagent in organic synthesis. This guide moves beyond a simple product overview to offer a comparative analysis of its reactivity against other common methyl esters. As researchers and drug development professionals, understanding the subtle yet significant impact of molecular structure on reactivity is paramount to designing efficient and selective synthetic routes. Here, we will dissect the performance of methyl 4-methylphenylacetate, contrasting it with methyl phenylacetate, methyl benzoate, and methyl acetate, supported by mechanistic insights and practical experimental protocols.
Introduction: The Structural Nuances of Methyl 4-methylphenylacetate
Methyl 4-methylphenylacetate (CAS 23786-13-2) is an aromatic ester distinguished by three key structural features: the methyl ester group, a benzylic methylene (-CH2-) bridge, and a para-methyl substituent on the phenyl ring.[1] Each of these components imparts specific reactivity characteristics that, when taken together, define its utility in synthesis. Its applications range from being a key intermediate in the preparation of specialized nitrogen-containing compounds and pharmaceuticals to its use in materials science.[2]
To appreciate its unique behavior, we will compare it against:
-
Methyl Phenylacetate (CAS 101-41-7): The parent compound, allowing for a direct assessment of the para-methyl group's electronic effect.[3][4]
-
Methyl Benzoate (CAS 93-58-3): An aromatic ester lacking the benzylic methylene group, which isolates the reactivity of a carbonyl group directly conjugated to the aromatic ring.
-
Methyl Acetate (CAS 79-20-9): A simple aliphatic ester, serving as a baseline for non-aromatic ester reactivity.
Table 1: Physical Properties of Selected Methyl Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl 4-methylphenylacetate | C₁₀H₁₂O₂ | 164.20 | - | - |
| Methyl Phenylacetate | C₉H₁₀O₂ | 150.17 | 218 | 1.066 |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 199.6 | 1.084 |
| Methyl Acetate | C₃H₆O₂ | 74.08 | 57 | 0.932 |
Comparative Reactivity Analysis
The reactivity of these esters can be broadly categorized into three domains: reactions at the carbonyl carbon, reactions at the α-carbon, and reactions involving the aromatic ring.
Reactions at the Carbonyl Group: The Case of Hydrolysis
Base-catalyzed hydrolysis (saponification) is a quintessential ester reaction, proceeding via nucleophilic acyl substitution. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Mechanism & Electronic Effects: The reaction initiates with the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[6] The stability of this intermediate and the partial positive charge on the carbonyl carbon are influenced by the electronic nature of the substituents.
-
Methyl 4-methylphenylacetate: The para-methyl group is electron-donating through induction and hyperconjugation. This effect is relayed through the phenyl ring and the methylene spacer to the carbonyl group, slightly reducing its electrophilicity.
-
Methyl Phenylacetate: Lacks the electron-donating para-methyl group. Therefore, its carbonyl carbon is marginally more electrophilic than that of its para-methylated counterpart.
-
Methyl Benzoate: The carbonyl group is directly conjugated with the phenyl ring. While the ring can donate electron density through resonance, the inductive effect of the sp² carbons makes the carbonyl less reactive than simple aliphatic esters but generally more susceptible to nucleophilic attack than phenylacetates with electron-donating groups.[7]
-
Methyl Acetate: The methyl group is weakly electron-donating, making it a standard benchmark for aliphatic ester reactivity.
This leads to a predicted reactivity order for hydrolysis: Methyl Benzoate > Methyl Phenylacetate > Methyl 4-methylphenylacetate . The electron-donating para-methyl group in methyl 4-methylphenylacetate deactivates the carbonyl carbon towards nucleophilic attack compared to the unsubstituted methyl phenylacetate.[7]
Experimental Protocol: Base-Catalyzed Hydrolysis of Methyl Phenylacetate
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl phenylacetate (3.0 g, 20 mmol) in 30 mL of methanol.
-
Reagent Addition: Separately, prepare a solution of sodium hydroxide (1.2 g, 30 mmol) in 15 mL of water. Add the NaOH solution to the flask.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) with stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Wash the aqueous layer with 20 mL of diethyl ether to remove any unreacted ester. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 6M HCl until the pH is ~2, leading to the precipitation of phenylacetic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain phenylacetic acid.
Diagram: Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: Generalized mechanism for the base-catalyzed hydrolysis of a methyl ester.
Reactions at the α-Carbon: Enolate Formation and Reactivity
The presence of a benzylic methylene group makes the α-protons of phenylacetate esters acidic and amenable to deprotonation to form enolates. These enolates are potent nucleophiles for C-C bond formation.[8][9]
Acidity and Enolate Stability: The acidity of the α-protons is governed by the stability of the resulting enolate anion.
-
Methyl 4-methylphenylacetate vs. Methyl Phenylacetate: The enolate of methyl phenylacetate is stabilized by delocalization of the negative charge into the phenyl ring. In methyl 4-methylphenylacetate, the electron-donating para-methyl group slightly destabilizes the carbanion by pushing electron density towards the already electron-rich system. Consequently, the α-protons of methyl 4-methylphenylacetate are expected to be slightly less acidic than those of methyl phenylacetate.
-
Methyl Benzoate and Methyl Acetate: Methyl benzoate has no α-protons and cannot form an enolate in this manner. Methyl acetate can form an enolate, but it lacks the additional resonance stabilization from a phenyl ring, making its α-protons significantly less acidic than those of the phenylacetates.
Performance in Aldol Reactions: The diastereoselectivity of aldol reactions involving methyl phenylacetate enolates can be controlled by solvent and temperature.[10] For instance, reactions with aldehydes can yield either syn- or anti-aldol products with high selectivity. While specific comparative data for methyl 4-methylphenylacetate is scarce, its slightly altered electronic profile would be expected to influence reaction rates and potentially the stereochemical outcome, a factor to consider in fine-tuning a synthesis.
Table 2: Comparison of α-Carbon Reactivity
| Compound | Has α-Hydrogens? | Relative Acidity of α-H | Key α-Carbon Reactions |
| Methyl 4-methylphenylacetate | Yes | High | Alkylation, Aldol Condensation |
| Methyl Phenylacetate | Yes | Higher than above | Alkylation, Aldol Condensation[10] |
| Methyl Benzoate | No | N/A | N/A |
| Methyl Acetate | Yes | Low | Alkylation, Claisen Condensation |
Diagram: Enolate Formation and Alkylation Workflow
Caption: General workflow for the α-alkylation of a methyl phenylacetate derivative.
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The substituents on the benzene ring dictate the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions like nitration or halogenation.
Directing Effects:
-
Methyl 4-methylphenylacetate: This molecule presents a competitive scenario. The para-methyl group is an activating, ortho, para-director.[11] The -CH2COOCH3 group is weakly deactivating and considered an ortho, para-director because the methylene group insulates the ring from the withdrawing effect of the carbonyl. However, the powerful activating nature of the methyl group will dominate, directing incoming electrophiles to the positions ortho to the methyl group (C2 and C6).
-
Methyl Phenylacetate: The -CH2COOCH3 group directs incoming electrophiles to the ortho and para positions. The para product is often favored due to reduced steric hindrance.[12]
-
Methyl Benzoate: The -COOCH3 group is a deactivating, meta-director due to both inductive electron withdrawal and resonance withdrawal of electron density from the ring.[11]
-
Methyl Acetate: As an aliphatic ester, it does not undergo EAS.
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Compound | Key Substituent(s) | Activating/Deactivating | Predicted Major Product Position(s) |
| Methyl 4-methylphenylacetate | -CH₃, -CH₂COOCH₃ | -CH₃ (Activating) | Ortho to the methyl group |
| Methyl Phenylacetate | -CH₂COOCH₃ | Weakly Deactivating | Ortho, Para |
| Methyl Benzoate | -COOCH₃ | Deactivating | Meta |
Diagram: Directing Effects in Electrophilic Aromatic Substitution
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A Senior Application Scientist's Guide to the Purity Analysis of Methyl 4-methylphenylacetate from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of a starting reagent is not a trivial detail; it is the bedrock upon which reliable, reproducible, and safe outcomes are built.[1][2] Even trace impurities in a seemingly simple molecule like Methyl 4-methylphenylacetate (also known as Methyl p-tolylacetate) can have cascading effects, potentially hindering drug efficacy, introducing unexpected side reactions, or compromising the safety of the final active pharmaceutical ingredient (API).[3][4] The quality of inputs directly dictates the success of the outputs, making rigorous supplier qualification an indispensable part of the scientific process.[1][3]
This guide provides an in-depth, objective comparison of Methyl 4-methylphenylacetate from three fictional, representative suppliers (designated Supplier A, Supplier B, and Supplier C). It moves beyond catalog specifications to provide a framework for empirical purity assessment, complete with supporting experimental data and detailed protocols. The methodologies described herein are designed as a self-validating system, employing orthogonal analytical techniques to ensure a comprehensive and trustworthy purity profile.
The Critical Role of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. A compound may appear pure by Gas Chromatography (GC) but contain non-volatile impurities invisible to that method. Conversely, High-Performance Liquid Chromatography (HPLC) may not detect volatile residual solvents. Therefore, we employ an orthogonal approach, leveraging the distinct strengths of multiple, complementary techniques to build a complete picture of sample purity. This guide will focus on a tripartite validation system:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Excellently suited for detecting non-volatile impurities and related substances.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method for determining a highly accurate, instrument-independent purity value against a certified internal standard, and for providing unambiguous structural confirmation.
Visualizing the Analytical Workflow
The following diagram illustrates the comprehensive workflow for assessing the purity of Methyl 4-methylphenylacetate from each supplier. This process ensures that each sample is subjected to the same rigorous, multi-faceted analysis for a fair and objective comparison.
Caption: Workflow for orthogonal purity assessment of Methyl 4-methylphenylacetate.
Comparative Purity Analysis: Results
Samples from three different suppliers were subjected to the analytical methods detailed in the protocols below. The quantitative results are summarized for direct comparison.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Colorless Liquid | Colorless Liquid | Pale Yellow Liquid |
| Purity by GC-FID (Area %) | 99.85% | 99.92% | 98.10% |
| Purity by HPLC-UV (Area %) | 99.70% | 99.89% | 97.95% |
| Purity by ¹H qNMR | 99.6% (± 0.2%) | 98.5% (± 0.2%) | 97.5% (± 0.3%) |
| Identified Impurities | - 4-Methylphenylacetic acid (0.21%, HPLC)- Toluene (0.08%, GC) | - Methanol (1.3%, qNMR)- Unidentified peak (0.05%, GC) | - 4-Methylphenylacetic acid (0.85%, HPLC)- Unidentified peak (1.05%, GC) |
| Water Content (Karl Fischer) | 0.05% | 0.08% | 0.15% |
| Overall Assessment | High purity with trace process-related impurities. | High chromatographic purity, but significant residual solvent. | Lower purity with multiple impurities. |
Discussion of Findings
The comparative data reveals critical differences that would be missed by a single analytical method.
-
Supplier A demonstrates high purity across all methods. The presence of trace amounts of the starting acid (4-methylphenylacetic acid) and a common synthesis solvent (toluene) are typical process-related impurities.[5] At these low levels, this material is suitable for most research applications.
-
Supplier B appears to have the highest purity by chromatographic methods (GC and HPLC). However, qNMR, a more powerful quantitative tool, unequivocally identifies a significant amount of residual methanol (1.3%). For applications sensitive to alcohols or requiring precise stoichiometry, this level of impurity is unacceptable. This finding powerfully illustrates the necessity of NMR analysis, as methanol is often difficult to resolve and quantify by GC and is invisible to UV detection in HPLC.
-
Supplier C shows markedly lower purity. The pale yellow color suggests the presence of chromophoric impurities, and the data confirms this with significant levels of both starting material and an unidentified byproduct. This material would not be recommended for any application requiring high purity, especially in drug development where the identity of all components must be known.[6]
Experimental Protocols
The following are detailed, self-validating protocols for the purity assessment of Methyl 4-methylphenylacetate. The validation of analytical methods is crucial to ensure that the data generated is accurate, reliable, and fit for its intended purpose.[6][7][8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: GC is the premier technique for separating volatile compounds.[11][12] Coupling it with a Mass Spectrometer (MS) allows for the definitive identification of separated components based on their mass fragmentation patterns. This method is designed to detect residual solvents and other volatile synthetic byproducts.
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quad: 150°C
-
Scan Range: 35-400 amu
Procedure:
-
Sample Preparation: Prepare a solution of Methyl 4-methylphenylacetate at approximately 1 mg/mL in HPLC-grade acetone.
-
System Suitability: Inject a known standard mixture containing expected impurities (e.g., toluene, methanol, 4-methylphenylacetic acid) to verify retention times, resolution, and detector response.
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Identify the main component by its retention time and mass spectrum. Search the NIST library for tentative identification of all impurity peaks. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC) Protocol
Rationale: HPLC is the method of choice for separating and quantifying non-volatile or thermally labile impurities, such as unreacted starting materials or high-molecular-weight side products.[13][14]
Instrumentation & Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a 2998 Photodiode Array (PDA) Detector
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a solution of Methyl 4-methylphenylacetate at approximately 0.5 mg/mL in acetonitrile.
-
System Suitability: Inject a standard solution to verify retention time, peak shape, and system precision from replicate injections. The relative standard deviation (RSD) for peak area should be less than 2.0%.[9]
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks. Calculate purity based on the area percent of the main peak. The PDA detector can be used to assess peak purity to ensure no co-eluting impurities are present.
Quantitative ¹H NMR (qNMR) Protocol
Rationale: NMR spectroscopy provides detailed structural information, confirming the identity of the main component.[15] When performed with a certified internal standard (qNMR), it becomes a powerful primary method for determining purity without relying on the response factor of the analyte.
Instrumentation & Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS
-
Internal Standard: Maleic Anhydride (certified reference material), accurately weighed.
-
Pulse Program: Standard quantitative pulse sequence with a sufficient relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton). A 30° pulse angle is used.
-
Number of Scans: 16
Procedure:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the Methyl 4-methylphenylacetate sample into a vial.
-
Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Data Processing:
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved, unique signal for Methyl 4-methylphenylacetate (e.g., the singlet for the methyl ester protons, -OCH₃).
-
Integrate the unique signal for the internal standard (the singlet for the two vinyl protons of maleic anhydride).
-
-
Calculation: The purity (P) as a weight percentage (w/w %) is calculated using the following formula:
P (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 164.20 g/mol ; Standard: 98.06 g/mol )
-
m = mass
-
P_std = Purity of the internal standard (typically >99.9%)
-
Conclusion and Recommendations
The comprehensive, orthogonal analysis of Methyl 4-methylphenylacetate from three representative suppliers demonstrates that catalog purity values can be insufficient for critical applications. Chromatographic methods like GC and HPLC are excellent for detecting impurities but can be blind to certain contaminants. Quantitative NMR provides a robust, absolute measure of purity and is essential for identifying and quantifying impurities that may otherwise go undetected, such as the residual methanol in the sample from Supplier B.
For researchers in drug development and other highly sensitive fields, the following recommendations are paramount:
-
Trust but Verify: Never solely rely on a supplier's Certificate of Analysis. An in-house, multi-technique verification is crucial.
-
Employ Orthogonal Methods: A combination of GC-MS, HPLC-UV, and qNMR provides a comprehensive and trustworthy purity profile.
-
Prioritize Transparency: Choose suppliers who provide detailed analytical data and are transparent about their synthesis and purification processes.
Based on this analysis, the material from Supplier A represents the best balance of high purity and minimal, well-characterized process-related impurities, making it the most suitable choice for demanding research and development applications.
References
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Online] Available at: [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Online] Available at: [Link]
-
Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. [Online] Available at: [Link]
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Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?. [Online] Available at: [Link]
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Pharmaceutical Technology. How Pure is Pure? Understanding Reagent Purity Grades. [Online] Available at: [Link]
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Purdue University. Live qualification/validation of purity methods for protein products. [Online] Available at: [Link]
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Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Online] Available at: [Link]
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Triest Lab. The Role of High-Purity Reagents in Scientific Research. [Online] Available at: [Link]
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ReAgent. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions. [Online] Available at: [Link]
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International Journal of Pharmaceutical Erudition. Analytical method validation: A brief review. [Online] Available at: [Link]
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Omics Online. VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Online] Available at: [Link]
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ResearchGate. (PDF) Validation of analytical methods - Strategies & importance. [Online] Available at: [Link]
-
Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Online] Available at: [Link]
-
ASTM International. Standard Test Method for Determining Impurities in High-Purity Ethylbenzene by Gas Chromatography. [Online] Available at: [Link]
- Google Patents. CN100455557C - The production method of methylphenylacetic acid.
-
Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Online] Available at: [Link]
-
Patsnap. Synthesis method of methyl phenylacetate. [Online] Available at: [Link]
-
SIELC Technologies. Separation of Methyl acetate on Newcrom R1 HPLC column. [Online] Available at: [Link]
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A Comparative Guide to Methyl 4-methylphenylacetate Reference Standards for High-Fidelity Analysis
In the landscape of analytical chemistry, particularly within the pharmaceutical, flavor, and fragrance industries, the integrity of quantitative and qualitative analysis hinges on the quality of the reference standards employed.[1][2] These standards are not mere reagents; they are the bedrock of analytical accuracy, ensuring that a measurement is a true representation of the analyte in a sample. This guide provides an in-depth comparison of Methyl 4-methylphenylacetate reference standards, contextualized by comparing its analytical behavior with structurally related compounds: the parent compound Methyl phenylacetate and a polar analogue, Methyl 4-hydroxyphenylacetate.
This document is designed for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform the selection and application of the most appropriate reference standard for their specific analytical challenges.
The Critical Role of Reference Standards and Physicochemical Context
Methyl 4-methylphenylacetate (CAS 23786-13-2) is a key ester used in various applications.[3] Its accurate quantification is crucial for quality control and research. A reference standard is a highly purified and well-characterized material used to calibrate analytical instruments, validate methods, and as a benchmark against which unknown samples are compared. The choice of standard directly impacts the reliability, reproducibility, and defensibility of analytical results.
To understand the analytical behavior of Methyl 4-methylphenylacetate, it is instructive to compare its fundamental physicochemical properties with those of its close structural relatives. The primary differences—the presence of a para-methyl group versus no substituent (Methyl phenylacetate) or a hydroxyl group (Methyl 4-hydroxyphenylacetate)—profoundly influence their chromatographic separation.
| Property | Methyl 4-methylphenylacetate | Methyl phenylacetate | Methyl 4-hydroxyphenylacetate |
| Structure | |||
| CAS Number | 23786-13-2 | 101-41-7[4] | 14199-56-9 |
| Molecular Formula | C₁₀H₁₂O₂[3] | C₉H₁₀O₂[4] | C₉H₁₀O₃[1] |
| Molecular Weight | 164.20 g/mol [3] | 150.17 g/mol [4] | 166.17 g/mol |
| Boiling Point | ~235-237 °C (Predicted) | 218 °C | ~295 °C (Predicted) |
| Polarity (XLogP3) | 2.2 (Predicted) | 1.8[4] | 1.1 (Predicted) |
Table 1: Comparative Physicochemical Properties. This data, sourced from reputable chemical databases, illustrates the key structural and physical differences that govern analytical separation.
The addition of a methyl group in Methyl 4-methylphenylacetate increases its molecular weight and boiling point while also making it slightly more non-polar (higher XLogP3) compared to Methyl phenylacetate. Conversely, the hydroxyl group in Methyl 4-hydroxyphenylacetate significantly increases its polarity and boiling point due to hydrogen bonding capabilities. These differences are fundamental to designing effective chromatographic separation methods.
Comparative Performance of Analytical Reference Standards
The value of a reference standard is defined by its certified purity, comprehensive characterization, and the documentation that attests to it. Leading suppliers like Sigma-Aldrich, LGC Standards, and Santa Cruz Biotechnology provide various grades of standards.[1][3]
-
Certified Reference Material (CRM): The highest metrological grade, produced by a certified body (e.g., under ISO 17034), providing ultimate traceability and the lowest uncertainty.[5]
-
Analytical Standard: A high-purity substance intended for specific analytical applications (e.g., HPLC, GC) and typically accompanied by a Certificate of Analysis (CoA) detailing purity determined by one or more techniques.
For quantitative analysis, especially in regulated environments, a CRM or a well-characterized analytical standard with a detailed CoA is non-negotiable. The CoA provides the certified purity value essential for calculating the concentration of stock solutions.
Gas Chromatography (GC) Performance
Gas chromatography separates compounds based on their volatility and interaction with the stationary phase. The elution order is primarily dictated by the boiling point of the analytes.
Expected Elution Order (Non-polar Column):
-
Methyl phenylacetate (Lowest boiling point)
-
Methyl 4-methylphenylacetate (Intermediate boiling point)
-
Methyl 4-hydroxyphenylacetate (Highest boiling point, may require derivatization for good peak shape)
The hydroxyl group on Methyl 4-hydroxyphenylacetate can cause peak tailing on standard non-polar columns due to interaction with active sites. Derivatization (e.g., silylation) is often recommended to improve peak symmetry and volatility for this compound.
Protocol: GC-FID Analysis of Phenylacetate Esters
This protocol is designed to validate the identity and purity of a Methyl 4-methylphenylacetate reference standard against its related compounds.
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of the Methyl 4-methylphenylacetate reference standard.
-
Dissolve in a suitable solvent (e.g., Ethyl Acetate) in a 25 mL volumetric flask to create a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution as required.
-
Repeat for Methyl phenylacetate and Methyl 4-hydroxyphenylacetate standards for comparison.
-
-
Instrumentation & Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Assess the purity of the Methyl 4-methylphenylacetate standard by calculating the area percent of the main peak.
-
Confirm the identity by comparing its retention time to a previously characterized in-house standard or by GC-MS.
-
Verify the elution order against the other phenylacetate esters.
-
Caption: A typical workflow for the GC analysis of a reference standard.
High-Performance Liquid Chromatography (HPLC) Performance
Reversed-phase HPLC separates compounds based on their polarity. Non-polar compounds interact more strongly with the hydrophobic stationary phase (e.g., C18) and thus have longer retention times.
Expected Elution Order (Reversed-Phase C18 Column):
-
Methyl 4-hydroxyphenylacetate (Most polar, weakest retention)
-
Methyl phenylacetate (Intermediate polarity)
-
Methyl 4-methylphenylacetate (Most non-polar, strongest retention)
This orthogonal separation mechanism makes HPLC an excellent complementary technique to GC for purity assessment, as it can resolve impurities that may co-elute in a GC system.
Protocol: RP-HPLC-UV Purity Analysis
This protocol provides a robust method for assessing the purity of a Methyl 4-methylphenylacetate reference standard.
-
Standard and Mobile Phase Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of Methyl 4-methylphenylacetate in Acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Instrumentation & Conditions:
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Mobile Phase Gradient:
-
Start at 30% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the purity by calculating the area percent of the main peak relative to all other peaks in the chromatogram.
-
Use a DAD to perform peak purity analysis, confirming the spectral homogeneity of the main peak.
-
Caption: A standard workflow for RP-HPLC purity analysis.
Selecting the Appropriate Reference Standard
The choice between different available standards should be guided by the application's requirements.
-
For Routine Qualitative Identification: An analytical standard with a purity of ≥97% may be sufficient.
-
For Quantitative Analysis in R&D: A high-purity standard (≥99%) with a detailed CoA is recommended to ensure the accuracy of concentration measurements.
-
For Regulated Quality Control (QC) and Pharmaceutical Development: A Certified Reference Material (CRM) is the gold standard. Its certified value and associated uncertainty are essential for establishing metrological traceability and complying with regulatory guidelines (e.g., FDA, EMA). LGC Standards is a notable provider of such high-quality pharmaceutical reference standards.[1]
Conclusion
The selection and proper use of a Methyl 4-methylphenylacetate reference standard are foundational to achieving reliable and accurate analytical results. While standards from reputable suppliers are highly characterized, it is incumbent upon the scientist to understand the analytical principles governing their behavior. By comparing Methyl 4-methylphenylacetate to its structural analogues, we can predict its chromatographic properties and design robust, self-validating analytical methods. For applications demanding the highest level of accuracy and regulatory compliance, investing in a Certified Reference Material is a critical step in ensuring data integrity. For general research and development, a high-purity analytical standard accompanied by a comprehensive Certificate of Analysis provides a trustworthy and cost-effective solution.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7559, Methyl phenylacetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]
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Human Metabolome Database. (2022). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]
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CPAchem. (n.d.). Methyl Phenylacetate [CAS:101-41-7]. Retrieved from [Link]
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AOCS. (n.d.). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. Retrieved from [Link]
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Flavor Extract Manufacturers Association (FEMA). (n.d.). METHYL PHENYLACETATE. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison for the Analysis of Methyl 4-methylphenylacetate
Abstract
This guide provides a comprehensive framework for designing, executing, and evaluating an inter-laboratory comparison (ILC) for the quantitative analysis of Methyl 4-methylphenylacetate. In the pharmaceutical industry, ensuring the accuracy and reproducibility of analytical data is paramount for quality assurance, regulatory compliance, and ultimately, patient safety.[1] This document is intended for researchers, analytical scientists, and quality control professionals. It details validated methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), explains the causal reasoning behind experimental choices, and outlines the statistical tools necessary for a robust assessment of laboratory performance. By establishing a self-validating system for proficiency testing, this guide serves as a practical tool for ensuring analytical excellence across multiple facilities.
Introduction: The Imperative for Analytical Concordance
Methyl 4-methylphenylacetate (C₁₀H₁₂O₂) is an aromatic ester that can appear as a starting material, intermediate, or impurity in various synthetic pathways within drug development. The accurate quantification of such compounds is a critical aspect of quality control, as impurities can impact the safety and efficacy of an active pharmaceutical ingredient (API).[2]
An Inter-Laboratory Comparison (ILC), also known as Proficiency Testing (PT), is an essential component of a laboratory's quality management system.[3] It provides an objective, external assessment of a laboratory's ability to produce reliable and accurate results.[4][5] Participation in such programs is often a mandatory requirement for accreditation under standards like ISO/IEC 17025, demonstrating competence to regulatory bodies and clients.[6] The primary goal of an ILC is not merely to test laboratories but to provide them with a tool for self-evaluation and continuous improvement, helping to identify and rectify potential inaccuracies in their procedures.[7]
This guide will first establish robust analytical protocols for Methyl 4-methylphenylacetate and then detail the framework for using these methods within a formal ILC.
Core Analytical Methodologies: Establishing the Gold Standard
The selection of an analytical method is the foundation of any successful ILC. The chosen method must be specific, accurate, precise, and robust enough to be transferable across different laboratories and instrument platforms.[1][8] For a semi-volatile aromatic ester like Methyl 4-methylphenylacetate, Gas Chromatography and High-Performance Liquid Chromatography are the principal techniques of choice.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the premier technique for this analysis due to its high resolving power and the specificity of mass spectrometric detection. For an analyte like Methyl 4-methylphenylacetate, which is thermally stable and sufficiently volatile, GC provides excellent separation from other potential process impurities. The choice of a mid-polarity column, such as a DB-WAX or equivalent, is deliberate; its polyethylene glycol (PEG) stationary phase provides a different selectivity mechanism compared to standard non-polar phases, which is advantageous for separating aromatic compounds and preventing co-elution with matrix components.[9] Mass spectrometry in Selected Ion Monitoring (SIM) mode is chosen to maximize sensitivity and selectively filter out background noise, which is crucial for quantifying trace-level impurities.[10]
-
Standard Preparation:
-
Prepare a stock solution of Methyl 4-methylphenylacetate analytical standard at 1000 µg/mL in HPLC-grade n-hexane.[9]
-
Perform serial dilutions to create calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Prepare an internal standard (ISTD) solution (e.g., Methyl phenylacetate) at a constant concentration of 2.5 µg/mL.[11] Add ISTD to all calibration standards and samples.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the API or test material into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with n-hexane.
-
Add the internal standard to achieve a final concentration of 2.5 µg/mL.
-
Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter if necessary.
-
-
Instrumental Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 240°C, hold for 5 minutes.
-
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).[10]
-
Quantifier Ion (Methyl 4-methylphenylacetate): m/z 105 (tentative, based on tolyl group fragmentation).
-
Qualifier Ions: m/z 164 (M+), 77.
-
Internal Standard Ion (Methyl phenylacetate): m/z 91.[12]
-
-
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: While GC-MS is often preferred, HPLC is a powerful alternative, particularly in labs where GC is not standard or for APIs that are not amenable to high temperatures. A reversed-phase method is the logical choice, as it separates compounds based on hydrophobicity.[13] Methyl 4-methylphenylacetate, being a relatively non-polar ester, will be well-retained on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time.[14] Acetonitrile is selected over methanol for its lower viscosity and UV cutoff, providing better peak shape and baseline stability. The detection wavelength is selected based on the UV absorbance maximum of the aromatic ring. This protocol is designed to be a self-validating system; system suitability tests are incorporated to ensure the chromatographic system is performing adequately before any analysis.[2]
-
Standard Preparation:
-
Prepare a stock solution of Methyl 4-methylphenylacetate at 1000 µg/mL in acetonitrile.
-
Perform serial dilutions in the mobile phase to create calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the API or test material into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Perform a further 1:10 dilution with the mobile phase for analysis.
-
-
Instrumental Conditions:
-
System Suitability:
-
Perform five replicate injections of a mid-range standard.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.
-
Designing and Executing the Inter-Laboratory Comparison
A successful ILC requires meticulous planning, from the preparation of the test material to the final statistical analysis. The entire process must be designed to be fair, transparent, and statistically sound.
Study Design and Workflow
The workflow for a typical ILC is a closed loop designed to ensure confidentiality and objectivity.
Caption: High-level workflow for conducting an Inter-Laboratory Comparison study.
Test Material and Assigned Value
The cornerstone of a fair ILC is the test material. It must be sufficiently homogeneous and stable to ensure that any observed variation is from the laboratory's performance, not the sample itself.[4]
-
Preparation: A bulk batch of a representative matrix (e.g., a placebo or a sample of the API known to be free of the analyte) should be spiked with a precise amount of Methyl 4-methylphenylacetate. The material must be thoroughly blended to ensure homogeneity.
-
Assigned Value (x̄): The "true" or consensus concentration of the analyte must be determined. This can be done by a reference laboratory with a fully validated method or by taking the robust statistical mean of the results from all participants.[16]
Statistical Evaluation and Performance Assessment
Once results are collected, they must be evaluated using standardized statistical methods to provide a clear and objective measure of performance.
The Z-Score: A Standardized Performance Metric
The Z-score is the most common performance indicator in proficiency testing.[17] It expresses the difference between a laboratory's result and the assigned value in units of standard deviation, providing a normalized measure of accuracy.[7]
The formula for the Z-score is:
Z = (x - x̄) / σ
Where:
-
x is the result reported by the participating laboratory.
-
x̄ is the assigned value (consensus mean).
-
σ is the target standard deviation for proficiency, which reflects the expected level of precision for the analysis.[16]
Data Presentation and Interpretation
For clarity, all submitted data should be compiled into a central table. From this, Z-scores are calculated to assess performance.
Table 1: Hypothetical Inter-Laboratory Results for Methyl 4-methylphenylacetate
| Laboratory ID | Reported Value (µg/g) |
| Lab-001 | 48.5 |
| Lab-002 | 51.2 |
| Lab-003 | 55.1 |
| Lab-004 | 49.8 |
| Lab-005 | 45.9 |
| Lab-006 | 50.5 |
| Lab-007 | 62.0 |
| Lab-008 | 47.7 |
| Assigned Value (x̄) | 50.0 µg/g |
| Target SD (σ) | 2.5 µg/g |
Table 2: Performance Assessment via Z-Scores
| Laboratory ID | Reported Value (µg/g) | Z-Score | Performance |
| Lab-001 | 48.5 | -0.60 | Satisfactory |
| Lab-002 | 51.2 | +0.48 | Satisfactory |
| Lab-003 | 55.1 | +2.04 | Questionable |
| Lab-004 | 49.8 | -0.08 | Satisfactory |
| Lab-005 | 45.9 | -1.64 | Satisfactory |
| Lab-006 | 50.5 | +0.20 | Satisfactory |
| Lab-007 | 62.0 | +4.80 | Unsatisfactory |
| Lab-008 | 47.7 | -0.92 | Satisfactory |
Acceptance Criteria and Decision Logic
The interpretation of Z-scores is standardized across most proficiency testing schemes.[7] A logical framework helps guide the appropriate response for each outcome.
Caption: Decision logic for interpreting Z-score results in proficiency testing.
Conclusion
A well-organized inter-laboratory comparison is an indispensable tool for the pharmaceutical industry. It moves beyond simple method validation to provide a holistic and objective assessment of a laboratory's true analytical capability.[1][18] By implementing the robust GC-MS and HPLC methodologies and the rigorous statistical framework outlined in this guide, organizations can build confidence in their data, ensure consistency across sites, and uphold the highest standards of quality and regulatory compliance. This commitment to analytical excellence is fundamental to safeguarding public health.
References
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Proficiency Testing Program - AOAC INTERNATIONAL . AOAC INTERNATIONAL. Available at: [Link]
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What is proficiency testing? . The Royal Society of Chemistry. Available at: [Link]
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Validation of Impurity Methods, Part II . LCGC North America. Available at: [Link]
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What is Proficiency Testing? . Clinical Microbiology Proficiency Testing (CMPT). Available at: [Link]
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Separation of Methyl 4-methoxyphenylacetate on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
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Laboratory proficiency testing . International Atomic Energy Agency (IAEA). Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . Proclinical. Available at: [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . SciELO Brazil. Available at: [Link]
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Methyl phenylacetate | C9H10O2 | CID 7559 . PubChem - NIH. Available at: [Link]
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Passing the Test: Understanding Proficiency Testing . Spectroscopy Online. Available at: [Link]
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Analytical method validation: A brief review . Journal of Pharmacy Research. Available at: [Link]
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Validation of Analytical Methods: A Review . Gavin Publishers. Available at: [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) . Human Metabolome Database. Available at: [Link]
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ASTM D8144-22 - Standard Test Method for Separation and Determination of Aromatics, Nonaromatics, and FAME Fractions in Middle Distillates by Solid-Phase Extraction and Gas Chromatography . ANSI Webstore. Available at: [Link]
-
ASTM D8368-22a - Standard Test Method for Determination of Totals of Aromatic, Polyaromatic and Fatty Acid Methyl Esters (FAME) Content of Diesel Fuel Using Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy Detection (GC-VUV) . ANSI Webstore. Available at: [Link]
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Petroleum Standards . ASTM International. Available at: [Link]
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Inter laboratory Comparison 2023 Report . California Air Resources Board. Available at: [Link]
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GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients . Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
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Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials . JRC Publications Repository. Available at: [Link]
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ASTM Methods . EST Analytical. Available at: [Link]
-
Interlaboratory comparison . PE100+ Association. Available at: [Link]
-
Methyl phenylacetate . Wikipedia. Available at: [Link]
-
Results of the international interlaboratory comparison of mgmt promoter methylation analysis involving twenty-three academic centers in Germany, austria and the Netherlands . ResearchGate. Available at: [Link]
-
GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585 . Agilent. Available at: [Link]
-
HPLC -parabens&phthalates . DePauw University. Available at: [Link]
-
Gas Chromatography/Mass Spectrometry and Electrospray Mass Spectrometry for the Analysis of Trace Polymer in Used Stripper Solution . Journal of the Korean Chemical Society. Available at: [Link]
-
Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate in hypertension . Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
-
Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution . PMC - NIH. Available at: [Link]
-
Showing metabocard for Methyl phenylacetate (HMDB0032617) . Human Metabolome Database. Available at: [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis . MDPI. Available at: [Link]
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A Comparative Guide to the Efficacy of Methyl 4-methylphenylacetate in Specialized Applications
This guide provides an in-depth, objective comparison of Methyl 4-methylphenylacetate's performance in key applications, juxtaposed with established alternatives. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers, scientists, and professionals in drug development and fine chemical applications.
Introduction to Methyl 4-methylphenylacetate
Methyl 4-methylphenylacetate (CAS No. 23786-13-2), an ester with the molecular formula C₁₀H₁₂O₂, is a specialty chemical recognized for its distinct aromatic properties.[1][2] While structurally similar to the more common Methyl Phenylacetate, the addition of a methyl group to the phenyl ring significantly alters its organoleptic and physicochemical characteristics. This guide will explore its efficacy primarily in the flavor and fragrance industry and its potential as an insect semiochemical, providing a comparative analysis against relevant alternatives.
Section 1: Efficacy in Flavor & Fragrance Applications
The primary application for Methyl 4-methylphenylacetate and its structural analogs lies within the flavor and fragrance industry. Its efficacy is determined by its odor profile, intensity, and its ability to blend harmoniously to create specific sensory experiences.
Organoleptic Profile: A Comparative Analysis
Methyl 4-methylphenylacetate is valued for its contribution to complex floral and sweet aromas. To understand its specific contribution, we compare it with its close relatives: Methyl Phenylacetate and p-Tolyl Acetate.
| Compound | CAS Number | Odor Profile | Key Characteristics | Typical Applications |
| Methyl 4-methylphenylacetate | 23786-13-2 | Honey, Floral, Sweet, slightly waxy | Provides a nuanced, rich honey note with a floral background. | Fine fragrances, honey and chocolate flavor formulations. |
| Methyl Phenylacetate | 101-41-7 | Intense honey, sweet, floral (jasmine/musk nuances), spicy.[3][4][5] | A powerful and diffusive top-to-heart note modifier.[4] It is found naturally in cocoa, coffee, and honey.[5][6][7][8] | Widely used to impart honey scents in perfumes and as a flavoring agent.[8][9][10] |
| p-Tolyl Acetate (4-Methylphenyl acetate) | 140-39-6 | Strong, spicy floral (narcissus, ylang-ylang), animalic, honey-like.[11][12][13][14] | Possesses a more pungent, distinctly floral and sometimes sharp, animalic character.[12][13] Found in ylang-ylang oil.[12][13][14] | Used in white floral accords (narcissus, jasmine) and for adding animalic or leather notes.[12] |
Expert Insight: The choice between these molecules is driven by the desired nuance. Methyl Phenylacetate provides a direct and powerful honey note.[4][15] In contrast, p-Tolyl Acetate introduces a sharper, more floral and animalic complexity, characteristic of certain white flowers like narcissus.[12][13] Methyl 4-methylphenylacetate serves as a sophisticated modulator, offering a balanced honey-floral character that can bridge different elements within a fragrance composition.
Supporting Experimental Data: GC-MS Analysis of Natural Honey Volatiles
To assess how well these synthetic compounds mimic nature, we can examine the volatile organic compound (VOC) profiles of natural honey. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for this analysis, allowing for the separation and identification of individual aroma compounds.[16][17][18]
Studies on the aroma compounds of various monofloral honeys have identified a complex mixture of esters, aldehydes, ketones, and alcohols that contribute to their unique scents.[16][19][20] While direct identification of Methyl 4-methylphenylacetate in these studies is uncommon, the presence of related benzene derivatives like Benzaldehyde and Benzeneacetaldehyde is frequently reported, confirming the importance of this chemical class to honey's aroma profile.[16][18][20] The efficacy of synthetic esters like Methyl 4-methylphenylacetate lies in their ability to reproduce key dominant notes found in these complex natural mixtures.
Experimental Workflow: Fragrance Component Evaluation
The following diagram outlines a logical workflow for the evaluation and selection of aromatic compounds for a fragrance formulation.
Caption: Workflow for fragrance ingredient selection.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Honey Volatile Analysis
This protocol describes a standard, solvent-free method for analyzing the volatile compounds in a honey sample, crucial for comparing natural aromas with synthetic alternatives.[17]
-
Sample Preparation:
-
Weigh 1-2 grams of the honey sample into a 20 mL headspace vial.[19]
-
Add 1 mL of deionized water to the vial.
-
Securely crimp the vial with a cap containing a PTFE/silicone septum.
-
Sonicate the vial for 5-10 minutes to ensure homogenization.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to a controlled temperature (e.g., 60°C).
-
Allow the sample to equilibrate for 15 minutes.
-
Expose a SPME fiber (e.g., 75µm CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds. The choice of fiber coating is critical as it determines the range of analytes that can be efficiently extracted.[17]
-
-
GC-MS Analysis:
-
Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph.
-
Thermal desorption of the analytes from the fiber onto the GC column occurs.
-
The GC separates the compounds based on their volatility and interaction with the column's stationary phase.
-
The mass spectrometer detects and fragments the eluted compounds, generating a unique mass spectrum for each, which allows for their identification by comparison to a spectral library (e.g., NIST).
-
Section 2: Efficacy as an Insect Semiochemical
Certain plant-derived volatile organic compounds (VOCs) act as semiochemicals, mediating interactions between plants and insects. Methyl Salicylate, for instance, is a well-studied herbivore-induced plant volatile (HIPV) known to attract predatory insects.[21] Given its structural similarity, Methyl 4-methylphenylacetate has potential in this area.
Comparative Efficacy: Electroantennography (EAG) Studies
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a specific volatile compound. A stronger EAG response indicates a higher sensitivity of the insect's olfactory receptors to that compound, suggesting its potential as an attractant or repellent.
While direct EAG data for Methyl 4-methylphenylacetate is limited in readily available literature, we can infer its potential efficacy by examining data for related aromatic compounds tested on various insect species.
| Compound | Insect Species | EAG Response | Implication |
| Methyl Salicylate | Chrysoperla rufilabris (Lacewing) | Significant EAG response, stronger in females.[21] | Potent attractant for a key predatory insect. |
| Methyl Salicylate | Hippodamia convergens (Ladybeetle) | Significant EAG response, stronger in females.[21] | Attractant for an important aphid predator. |
| Phenylacetaldehyde | Chrysoperla carnea (Lacewing) | Strong EAG response; synergistic with Methyl Salicylate.[22] | Key attractant, efficacy enhanced by other VOCs. |
| Benzyl Acetate | Heliothis virescens (Moth) | Moderate EAG response compared to pheromones.[23] | Demonstrates that aromatic esters can elicit antennal responses. |
Expert Insight: The data show that aromatic esters and aldehydes are readily detected by the olfactory systems of diverse insect species.[22][23][24][25] The efficacy of Methyl 4-methylphenylacetate would need to be empirically determined for target insect species. Its structural similarity to known attractants makes it a strong candidate for screening in pest management or pollinator attraction programs. The increased EAG responses in female predators to Methyl Salicylate suggest these signals may be crucial for locating oviposition sites near prey.[21]
Experimental Workflow: Electroantennography (EAG)
The following diagram illustrates the key steps in conducting an EAG experiment to screen the efficacy of a volatile compound.
Caption: Standard workflow for an EAG experiment.
Protocol: Electroantennography (EAG) Assay
This protocol provides a generalized procedure for measuring an insect's antennal response to a test compound like Methyl 4-methylphenylacetate.
-
Insect Preparation:
-
Anesthetize an insect (e.g., by chilling).
-
Excise one antenna at the base using micro-scissors.
-
Mount the excised antenna between two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the basal end. Electrodes are typically glass capillaries filled with a conductive saline solution.
-
-
Signal Amplification and Delivery:
-
Connect the electrodes to a high-impedance amplifier to detect the small voltage changes.
-
Place the antenna preparation in a continuous stream of humidified, purified air directed over it.
-
Prepare serial dilutions of Methyl 4-methylphenylacetate in a solvent like hexane or mineral oil.
-
Pipette a known amount of the diluted compound onto a filter paper strip and insert it into a Pasteur pipette (stimulus cartridge).
-
-
Stimulus and Recording:
-
To deliver a stimulus, puff a pulse of air from the stimulus cartridge into the continuous air stream flowing over the antenna.
-
The resulting depolarization of the antennal receptors is recorded as a negative voltage deflection (the EAG response).
-
Record the peak amplitude of this response.
-
Allow sufficient time between puffs for the antenna to recover.
-
-
Data Analysis:
-
Measure the peak amplitude (in millivolts) of the response to the test compound.
-
Normalize the responses by comparing them to a standard compound (e.g., cis-3-hexen-1-ol) or the solvent control to account for variations in antennal sensitivity.
-
Compare the normalized responses for Methyl 4-methylphenylacetate against alternative compounds to determine relative efficacy.
-
Conclusion
Methyl 4-methylphenylacetate is a specialized aromatic ester with significant potential in targeted applications. In the flavor and fragrance industry , its efficacy lies in its ability to deliver a nuanced and balanced honey-floral note, distinguishing it from the more direct honey scent of Methyl Phenylacetate and the sharper, animalic character of p-Tolyl Acetate. Its value is as a sophisticated modifier in complex formulations.
In the realm of insect semiochemicals , while direct evidence is pending, its structural similarity to known attractants makes it a compelling candidate for research. The proven efficacy of related compounds in eliciting strong EAG responses in beneficial predatory insects suggests that Methyl 4-methylphenylacetate could be a valuable tool in developing novel lures for integrated pest management programs. Further empirical testing via EAG and behavioral assays is required to fully validate its performance against established alternatives like Methyl Salicylate.
References
- Biomarker Aroma Compounds of Monofloral Honey From Kazakhstan by Gas Chromatography–Mass Spectrometry (GC–MS) and Chemometric Analysis - Taylor & Francis Online. (URL: )
- Volatiles Analysis of Honey by Gas Chromatography-Mass Spectrometry (GC-MS) - Journal of Apiculture. (URL: )
- Automated Aroma and Flavour Profiling of Honey Using High-Capacity Sorptive Extraction. (2023-09-08). (URL: )
- Analysis of Volatile Compounds of Some Turkish Flower Honey Samples by Solid-Phase Microextraction and Gas Chromatography- Mass - DergiPark. (2020-12-13). (URL: )
- Initial investigation of wildflower honey using headspace solid- phase microextraction coupled with gas chromatography-mass spectrometry for - CCU Digital Commons. (2021-05-08). (URL: )
- material safety data sheet sds/msds - CDH Fine Chemical. (URL: )
- CAS 101-41-7: Methyl phenylacet
- 4-Methylphenyl acetate | C9H10O2 | CID 8797 - PubChem. (URL: )
- Methyl phenylacetate = 98 , FCC, FG 101-41-7 - Sigma-Aldrich. (URL: )
- Methyl 4-methylphenylacet
- Methyl phenylacet
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-30). (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011-02-09). (URL: )
- Methyl phenylacetate SDS, 101-41-7 Safety D
- Synthesis of methyl phenylacet
- methyl phenyl acetate, 101-41-7 - The Good Scents Company. (URL: )
- Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery - Scentspiracy. (URL: )
- Methyl 4-methylphenylacetate | CAS 23786-13-2 | SCBT - Santa Cruz Biotechnology. (URL: )
- P-tolyl acetate (CAS N° 140-39-6) - ScenTree. (URL: )
- Methyl phenylacetate - The Fragrance Conserv
- From laboratory to field: electro-antennographic and behavioral responsiveness of two insect predators to methyl salicylate - ResearchG
- Normalized EAG responses of female or male green lacewing antennae to a...
- P-TOLYL ACET
- Synthesis method of methyl phenylacetate - Eureka | P
- p-Tolyl acetate - The Ingredient Directory - The Fragrance Conserv
- Showing metabocard for Methyl phenylacet
- Methyl phenylacet
- Methyl phenylacet
- Methyl phenylacet
- RIFM Fragrance Ingredient Safety Assessment, P-Tolyl Acetate, CAS Registry Number 140-39-6 - PubMed. (URL: )
- What are the materials I need to make a realistic honey fragrance? : r/DIYfragrance - Reddit. (2024-09-04). (URL: )
- EAG response spectra across five different insect species (DM male...
- RIFM fragrance ingredient safety assessment, p-tolyl phenylacetate, CAS Registry Number 101-94-0. (2025-04-03). (URL: )
- Methyl Phenylacetate: Chemical Properties and Applications in Fine Chemicals. (2026-01-04). (URL: )
- EAG response spectra across five different insect species to four...
- Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem - NIH. (URL: )
- Increased EAG Responses of Tortricid Moths After Prolonged Exposure to Plant Volatiles: Evidence for Octopamine-Mediated Sensitiz
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A Comparative Guide to Catalysts in the Synthesis of Methyl 4-Methylphenylacetate
In the landscape of pharmaceutical and flavor-fragrance industries, the efficient synthesis of specialty esters like Methyl 4-methylphenylacetate is of paramount importance. This guide provides an in-depth comparative analysis of various catalytic systems for the esterification of 4-methylphenylacetic acid with methanol. We will delve into the mechanistic nuances, performance metrics, and practical considerations of homogeneous, heterogeneous, and enzymatic catalysts to empower researchers and process chemists in making informed decisions for their synthetic strategies.
Introduction: The Significance of Methyl 4-Methylphenylacetate
Methyl 4-methylphenylacetate is a valuable organic intermediate characterized by its pleasant, honey-like aroma, making it a significant component in the fragrance and flavor industry. Beyond its sensory applications, it serves as a crucial building block in the synthesis of various pharmaceuticals and other fine chemicals. The classical approach to its synthesis is the Fischer-Speier esterification of 4-methylphenylacetic acid with methanol. However, the choice of catalyst for this transformation profoundly impacts the reaction's efficiency, selectivity, and environmental footprint. This guide will explore the leading catalytic methodologies, offering a comparative perspective grounded in experimental evidence.
Homogeneous Acid Catalysis: The Conventional Workhorse
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), have long been the mainstay for Fischer esterification due to their low cost and high activity.[1][2]
Reaction Mechanism
The Fischer esterification proceeds via a series of reversible steps, as illustrated below. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.
Caption: Generalized mechanism of Fischer-Speier esterification.
Performance and Considerations
| Catalyst | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |
| Sulfuric Acid (H₂SO₄) | 80-90 (analogous) | 4-8 | 60-100 | Corrosive, difficult to remove, generates acidic waste. |
| p-Toluenesulfonic Acid (PTSA) | 85-95 (analogous) | 3-6 | 80-110 | Solid, easier to handle than H₂SO₄, but still requires neutralization.[3][4] |
Yields are based on analogous esterification of other substituted phenylacetic acids due to a lack of specific data for the 4-methyl derivative.
While effective, homogeneous catalysts suffer from significant drawbacks, including corrosive nature, difficulty in separation from the reaction mixture, and the generation of acidic waste streams requiring neutralization.
Experimental Protocol: Sulfuric Acid Catalyzed Synthesis
Materials:
-
4-methylphenylacetic acid (1 eq)
-
Methanol (10 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-methylphenylacetic acid and methanol.
-
Slowly add concentrated sulfuric acid to the stirred solution.
-
Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-methylphenylacetate.
-
Purify the product by vacuum distillation.
Heterogeneous Acid Catalysis: A Greener Alternative
Heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer a more environmentally benign approach to esterification. Their solid nature allows for easy separation and potential for recycling, minimizing waste generation.[5]
Mechanism and Advantages
The reaction mechanism is similar to the homogeneous catalysis, with the protonation of the carboxylic acid occurring on the acidic sites of the solid catalyst.
Caption: Simplified workflow for heterogeneous catalysis.
The primary advantages of heterogeneous catalysts include:
-
Ease of Separation: The catalyst can be removed by simple filtration.
-
Reusability: The catalyst can often be regenerated and reused for multiple reaction cycles.
-
Reduced Corrosion: Solid catalysts are generally less corrosive than strong mineral acids.
-
Minimal Waste: Eliminates the need for neutralization and reduces the generation of aqueous waste.
Performance and Considerations
| Catalyst | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |
| Amberlyst-15 | 90-97 (analogous) | 6-12 | 80-120 | Higher catalyst loading may be required; mass transfer limitations can affect reaction rates.[6] |
Yields are based on the esterification of phenylacetic acid and other aliphatic carboxylic acids.
Experimental Protocol: Amberlyst-15 Catalyzed Synthesis
Materials:
-
4-methylphenylacetic acid (1 eq)
-
Methanol (10 eq)
-
Amberlyst-15 resin (10-20 wt% of the carboxylic acid)
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.
-
In a round-bottom flask, combine 4-methylphenylacetic acid, methanol, and the activated Amberlyst-15 resin.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Wash the recovered resin with methanol for reuse.
-
Remove the excess methanol from the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation if necessary.
Enzymatic Catalysis: The Biocatalytic Approach
Enzymatic catalysis, typically employing lipases such as Novozym 435 (immobilized Candida antarctica lipase B), represents a highly selective and mild method for ester synthesis.[7] This approach is particularly advantageous for sensitive substrates and for producing high-purity products for the food and pharmaceutical industries.
Mechanism and Advantages
Lipases catalyze esterification through a "ping-pong bi-bi" mechanism. The enzyme's active site (containing a catalytic triad of Ser-His-Asp) first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing water. The alcohol then reacts with this intermediate to form the ester and regenerate the free enzyme.
Caption: Simplified mechanism of lipase-catalyzed esterification.
Key advantages of enzymatic catalysis include:
-
High Selectivity: Enzymes can be highly specific, minimizing side reactions.
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature, preserving sensitive functional groups.
-
Environmentally Friendly: Biocatalysts are biodegradable and operate in aqueous or solvent-free systems.
-
High Purity Products: Often yields products that require minimal purification.
Performance and Considerations
| Catalyst | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |
| Novozym 435 | >90 (analogous) | 24-48 | 30-60 | Higher cost of catalyst; enzyme deactivation can occur at higher temperatures or in the presence of certain solvents.[8][9][10] |
Yields are based on the synthesis of other flavor esters.
Experimental Protocol: Novozym 435 Catalyzed Synthesis
Materials:
-
4-methylphenylacetic acid (1 eq)
-
Methanol (3-5 eq)
-
Novozym 435 (5-10 wt% of substrates)
-
Molecular sieves (to remove water)
-
Toluene (as solvent, optional)
Procedure:
-
In a flask, combine 4-methylphenylacetic acid, methanol, and Novozym 435. Toluene can be added as a solvent if desired.
-
Add activated molecular sieves to the mixture to remove the water produced during the reaction, which can inhibit the enzyme.
-
Incubate the mixture in a shaker at the desired temperature (e.g., 40°C).
-
Monitor the reaction progress by GC.
-
Once the reaction reaches equilibrium, filter off the enzyme and molecular sieves.
-
The enzyme can be washed and reused.
-
Evaporate the solvent and excess methanol to obtain the product.
Comparative Summary and Future Outlook
The choice of catalyst for the synthesis of Methyl 4-methylphenylacetate is a critical decision that balances reaction efficiency, cost, and environmental impact.
| Catalyst Type | Advantages | Disadvantages | Best Suited For |
| Homogeneous Acid | Low cost, high activity | Corrosive, difficult separation, waste generation | Large-scale industrial production where cost is the primary driver. |
| Heterogeneous Acid | Easy separation, reusable, less corrosive | Higher initial cost, potential for lower activity | Greener and more sustainable processes, continuous flow reactions. |
| Enzymatic | High selectivity, mild conditions, high purity products | High cost, slower reaction rates, enzyme stability issues | High-value applications (pharma, food) where purity and mild conditions are critical. |
The trend in modern chemical synthesis is a clear shift towards more sustainable and environmentally friendly processes. In this context, heterogeneous and enzymatic catalysts are poised to play an increasingly important role. While homogeneous catalysts remain relevant for certain bulk chemical productions, ongoing research into more active and robust solid acid catalysts and the development of more cost-effective and stable immobilized enzymes will likely see their wider adoption in the synthesis of specialty chemicals like Methyl 4-methylphenylacetate. For researchers and drug development professionals, the exploration of these advanced catalytic systems offers exciting opportunities for process optimization and the development of greener synthetic routes.
References
- Ren, Y. M., Wu, Z. C., Yang, R. C., Tao, T. X., Shao, J. J., Gao, Y. G., ... & Li, L. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.
-
Farmer, S. (2023). Fischer Esterification. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
- Sharma, Y. C., Singh, B., & Upadhyay, S. N. (2012). Amberlyst-15 in organic synthesis. ARKIVOC, 2012(i), 570-609.
- Mandari, V., & Devarai, S. K. (2023). Comparison of the different between homogeneous catalyst and heterogeneous catalyst.
- Guerin, M., Kervennal, J., & Labouret, Y. (1984). Process for the synthesis of phenylacetic acid esters.
- Ningxia Changsheng Pharmaceutical Co., Ltd. (2022).
- Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2423-2443.
- Jabbari, H., & Noroozi Pesyan, N. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry, 1(1), 41-48.
- Alhassan, G., Merza, J., & Ghenim, R. (2016). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 71-79.
-
Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. (2014). PubMed. Retrieved from [Link]
- WUHAN YOUJI INDUSTRIAL Co Ltd. (2007). Preparation method of methylphenyl acetic acid. CN1927801A.
- Zysk, M., Zadlo, A., Brodzka, A., Wisniewska, C., & Ostaszewski, R. (2014). Lipase-catalyzed synthesis of esters in the presence of dialkyl carbonates.
- Zhang, L., & Wang, Y. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Molecules, 25(3), 687.
- dos Santos, J. C., de Barros, A. L. F., de Lira, T. L., de Sant’Ana, H. B., & de Souza, R. L. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry, 12(2), 2217-2227.
-
Digital CSIC. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved from [Link]
- de Souza, R. L., et al. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry, 12(2), 2217-2227.
- Cui, X., et al. (2012). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.
-
A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. (2023). MDPI. Retrieved from [Link]
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A Cost-Benefit Analysis for the Synthesis of Methyl 4-methylphenylacetate: A Comparative Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 4-methylphenylacetate, a valuable building block in the synthesis of various pharmaceuticals and a significant component in the fragrance and flavor industries, presents a case study in the strategic selection of synthetic methodologies.[1][2] This guide provides an in-depth, objective comparison of two primary synthetic routes to this ester: the classical Fischer esterification and a modern palladium-catalyzed carbonylation approach. By examining experimental data, cost-effectiveness, and process efficiency, this document aims to equip scientists with the critical information needed to make informed decisions in their synthetic endeavors.
Introduction to Methyl 4-methylphenylacetate and its Synthetic Importance
Methyl 4-methylphenylacetate is a colorless to pale yellow liquid with a characteristic honey-like, floral, and sweet aroma.[2] Its organoleptic properties have led to its widespread use as a fragrance ingredient in perfumes and cosmetics, and as a flavoring agent in various food products. Beyond its sensory applications, this ester serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. The choice of synthetic route to methyl 4-methylphenylacetate can significantly impact the overall cost, yield, purity, and environmental footprint of the final product.
Comparative Analysis of Synthetic Methodologies
This guide will dissect two distinct and representative synthetic strategies for producing methyl 4-methylphenylacetate:
-
Method A: Fischer-Speier Esterification: A traditional, acid-catalyzed reaction between 4-methylphenylacetic acid and methanol.[3][4][5]
-
Method B: Palladium-Catalyzed Carbonylative Heck Coupling: A modern, transition-metal-catalyzed approach utilizing 4-bromotoluene, carbon monoxide, and methanol.
The following sections will delve into the experimental protocols, cost implications, and the respective advantages and disadvantages of each method.
Data Presentation: A Head-to-Head Comparison
| Parameter | Method A: Fischer Esterification | Method B: Palladium-Catalyzed Carbonylation |
| Starting Materials | 4-Methylphenylacetic Acid, Methanol | 4-Bromotoluene, Methanol, Carbon Monoxide |
| Catalyst | Sulfuric Acid (H₂SO₄) | Palladium(II) Acetate (Pd(OAc)₂) + Phosphine Ligand |
| Typical Yield | ~85-95%[1][6] | ~80-90% |
| Reaction Conditions | Reflux temperature (approx. 65°C), atmospheric pressure | Elevated temperature (e.g., 100°C), elevated pressure of CO |
| Purity of Crude Product | Generally high, requires simple workup | Can be high, may require chromatographic purification |
| Key Advantages | Low cost of reagents, simple procedure, high atom economy | Milder conditions for the carboxylic acid moiety (if present in a more complex substrate), potential for broader substrate scope in related reactions. |
| Key Disadvantages | Use of a strong, corrosive acid; equilibrium reaction requiring excess reagent or water removal. | High cost of palladium catalyst and ligand, use of toxic carbon monoxide, requires specialized equipment for handling gases under pressure. |
| Estimated Reagent Cost per Mole of Product | Low | High |
Experimental Protocols and Methodological Insights
A deep understanding of the "why" behind each experimental step is crucial for successful and reproducible synthesis. The following protocols are presented with this principle in mind, offering not just a recipe, but a self-validating system of procedural logic.
Method A: Fischer-Speier Esterification of 4-Methylphenylacetic Acid
The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, in this case, methanol) is used.[4] The strong acid catalyst, sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Experimental Workflow Diagram (DOT Language):
Caption: Workflow for the synthesis of methyl 4-methylphenylacetate via Fischer Esterification.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylacetic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 65°C) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Neutralization and Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst), followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude methyl 4-methylphenylacetate can be purified by vacuum distillation to yield a colorless liquid.
Purity Analysis: The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A typical purity of >98% can be expected after distillation.
Method B: Palladium-Catalyzed Carbonylative Heck Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient routes to a wide array of chemical bonds. For the synthesis of methyl 4-methylphenylacetate, a carbonylative Heck-type reaction can be employed, starting from the readily available 4-bromotoluene.[7] This method involves the palladium-catalyzed introduction of a carbonyl group (from carbon monoxide) and a methoxy group (from methanol) to the aromatic ring.
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Introduction
Methyl 4-methylphenylacetate is an aromatic ester with applications in the fragrance and flavor industries, valued for its honey-like scent.[1] As with any chemical intended for potential widespread use, a thorough understanding of its toxicological profile is paramount. This guide provides a comparative toxicological analysis of methyl 4-methylphenylacetate alongside three structurally related compounds: methyl phenylacetate, ethyl 4-methylphenylacetate, and 4-methylphenylacetic acid.
The objective of this guide is not merely to present data but to elucidate the structure-toxicity relationships (STR) that govern the biological activity of these molecules. By systematically modifying the core structure—by removing the para-methyl group (methyl phenylacetate), extending the ester alkyl chain (ethyl 4-methylphenylacetate), or replacing the ester with a carboxylic acid (4-methylphenylacetic acid)—we can gain valuable insights into how subtle chemical changes influence toxicity. This approach is fundamental in preclinical drug development and chemical safety assessment, allowing researchers to predict and mitigate potential adverse effects. This guide will delve into acute toxicity, in vitro cytotoxicity, and genotoxicity, providing both comparative data and the detailed experimental methodologies required to generate such results.
Compound Profiles and Physicochemical Properties
The toxicological behavior of a compound is intrinsically linked to its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), and water solubility govern absorption, distribution, metabolism, and excretion (ADME).
-
Methyl 4-methylphenylacetate: The target compound.
-
Methyl phenylacetate: The parent compound, lacking the p-methyl group. This comparison highlights the influence of aromatic alkylation.[2]
-
Ethyl 4-methylphenylacetate: A close analog where the methyl ester is replaced by an ethyl ester. This allows for an assessment of the impact of the ester group's size and lipophilicity.
-
4-Methylphenylacetic acid: The carboxylic acid analog, representing a potential primary metabolite of the corresponding esters.[3] This comparison is crucial as esters are often rapidly hydrolyzed in vivo.
The table below summarizes key physicochemical properties for these compounds. Increased lipophilicity (higher logP) can enhance a compound's ability to cross cell membranes, which may lead to increased bioavailability and potentially higher toxicity.[4]
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | logP (Predicted) |
| Methyl 4-methylphenylacetate | CH₃C₆H₄CH₂COOCH₃ | C₁₀H₁₂O₂ | 164.20 | 2.31 |
| Methyl phenylacetate | C₆H₅CH₂COOCH₃ | C₉H₁₀O₂ | 150.17 | 1.83[5] |
| Ethyl 4-methylphenylacetate | CH₃C₆H₄CH₂COOC₂H₅ | C₁₁H₁₄O₂ | 178.23 | 2.74 |
| 4-Methylphenylacetic acid | CH₃C₆H₄CH₂COOH | C₉H₁₀O₂ | 150.17 | 2.05 |
Acute Systemic Toxicity
Acute toxicity studies, typically determining the median lethal dose (LD50), provide a first-pass assessment of a substance's intrinsic toxicity upon a single exposure. The data, primarily from rodent models, helps classify the compound and informs safe handling procedures.
| Compound | Route | Species | LD50 Value (mg/kg) | Reference |
| Methyl phenylacetate | Oral | Rat | 2550 | [5][7] |
| Methyl phenylacetate | Dermal | Rabbit | 2400 | [2][5][7] |
| 4-Methylphenylacetic acid | Oral | Rat | No data available | [3] |
In Vitro Cytotoxicity
Cytotoxicity assays are indispensable tools in modern toxicology, offering a rapid and ethical means to evaluate a compound's potential to cause cell death before proceeding to animal studies.[9][10] These assays measure the reduction in cell viability or proliferation after exposure to a test substance.
While specific IC50 (half-maximal inhibitory concentration) data for these compounds are not publicly available, a standardized protocol such as the MTT assay can be employed to generate this crucial comparative data. The choice of cell line is critical; for instance, using a metabolically competent liver cell line like HepG2 is often preferred, as it can reveal toxicity mediated by metabolic bioactivation.[11][12] It is hypothesized that the esters would show slightly higher cytotoxicity than the corresponding acid due to their greater lipophilicity, facilitating easier passage across the cell membrane.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a standard procedure for assessing the cytotoxicity of the subject compounds on a mammalian cell line (e.g., L-929 mouse fibroblasts or HepG2 human hepatoma cells).[10] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Cell line (e.g., L-929, ATCC CCL-1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO, then diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Genotoxicity
Genotoxicity assays are designed to detect compounds that can cause genetic damage (mutations), which is a critical concern as such damage can lead to cancer.[13] The bacterial reverse mutation assay, or Ames test, is the most widely used and regulatory-accepted test for identifying mutagens.[13][14]
Methyl phenylacetate has been evaluated in the Ames test and found to be non-mutagenic. Phenylacetic acid has also tested negative. This suggests that the core phenylacetic acid structure is not inherently mutagenic. Given these results, it is highly probable that methyl 4-methylphenylacetate and its ethyl analog would also be negative in the Ames test. However, experimental verification is essential.
Experimental Protocol: Ames Test (Plate Incorporation Method)
The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[15] The assay screens for mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow (revertants).[15]
Key Components:
-
Tester Strains: A panel of S. typhimurium strains is used to detect different types of mutations (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[15]
-
S9 Mix: A rat liver extract (post-mitochondrial fraction) that contains metabolic enzymes like cytochrome P450.[15] This is crucial for detecting pro-mutagens, which become mutagenic only after being metabolized.[16]
Procedure:
-
Preparation: Prepare dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Exposure: In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound dilution, and either 500 µL of phosphate buffer (for direct mutagenicity) or 500 µL of S9 mix (for metabolic activation).
-
Plating: To the mixture, add 2 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to occur). Vortex briefly and pour the mixture onto a minimal glucose agar plate (histidine-free).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control (solvent only) indicates a positive result. A positive control (e.g., sodium azide for TA100 without S9) must be included to validate the assay.
Caption: Key components and logic of the Ames test.
Structure-Toxicity Relationship (STR) Discussion
The comparison of these four compounds provides a clear framework for discussing structure-toxicity relationships.
-
Effect of p-Methyl Group: The addition of a methyl group to the phenyl ring (comparing methyl 4-methylphenylacetate to methyl phenylacetate) increases the molecule's lipophilicity (logP from 1.83 to 2.31). This increased lipophilicity could potentially lead to enhanced absorption and membrane permeability. However, it is unlikely to drastically alter the overall toxicity profile, which is expected to remain low. The primary metabolic pathways (ester hydrolysis and subsequent conjugation) are unlikely to be significantly affected by this substitution.
-
Effect of Ester Alkyl Chain: Extending the alkyl chain from methyl to ethyl (comparing methyl 4-methylphenylacetate to ethyl 4-methylphenylacetate) further increases lipophilicity (logP from 2.31 to 2.74). Studies on other chemical series have shown that increasing alkyl chain length can sometimes correlate with increased toxicity up to a certain point, beyond which decreased water solubility may limit bioavailability (a "cut-off" effect).[4] The rate of enzymatic hydrolysis might also be slightly different, potentially altering the toxicokinetics.
-
Effect of Ester vs. Carboxylic Acid: The most significant difference is between the esters and 4-methylphenylacetic acid. The esters are neutral and more lipophilic, allowing for easier passage through cell membranes. The acid, being ionized at physiological pH, is less permeable. In vivo, the esters are expected to be rapidly converted to the acid by carboxylesterases. Therefore, the systemic toxicity of the esters is likely driven by the resulting acid and alcohol. Phenylacetic acid itself is a uremic toxin and can be conjugated with glutamine for excretion.[17]
Caption: Structure-Toxicity Relationships of Phenylacetates.
Conclusion
References
-
Grokipedia. (2026, January 8). Methyl phenylacetate. Retrieved from [Link]
-
Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery. Retrieved from [Link]
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tobaccoingredients.com. (n.d.). Methyl phenylacetate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-Tolylacetic acid | C9H10O2 | CID 248474. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Ames test. Retrieved from [Link]
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NUS Faculty of Science. (2015, January 30). Relationship between structure, toxicity and activity. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). Methyl phenylacetate. Retrieved from [Link]
- Pang, Y. Y., Yeo, W. K., Loh, K. Y., Go, M. L., & Ho, H. K. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Food and Chemical Toxicology, 71, 207-216.
- Arimoto-Kobayashi, S., Sugiyama, C., Harada, N., Takeuchi, M., & Hayatsu, H. (1999). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(2), 247-256.
- Gupta, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777.
-
Small Molecule Pathway Database. (2013, August 1). Phenylacetate Metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetate | C8H7O2- | CID 4409936. PubChem. Retrieved from [Link]
- Pang, Y. Y., Yeo, W. K., Loh, K. Y., Go, M. L., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds.
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Al-Qadhi, H. I., et al. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon, e27743.
- Weng, Y., et al. (2012). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 1(1), 66-70.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-methylphenylacetate
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. While Methyl 4-methylphenylacetate is not classified as a hazardous substance under the Globally Harmonized System (GHS), a culture of safety necessitates treating all chemicals with a structured and informed approach.[1] This guide provides a detailed, experience-driven framework for the safe handling of Methyl 4-methylphenylacetate, focusing on the rationale behind personal protective equipment (PPE) selection and use.
The principle of As Low As Reasonably Achievable (ALARA) should be the cornerstone of your laboratory practice. For a substance like Methyl 4-methylphenylacetate, an ester, we must consider potential risks such as mild skin irritation upon prolonged contact, and the consequences of accidental ingestion or inhalation of aerosols, even if acute toxicity is low.[2][3][4] This guide is designed to instill a proactive safety mindset, moving beyond mere compliance to a deep understanding of risk mitigation.
Hazard Profile and Risk Assessment
A thorough understanding of the substance's properties is the foundation of any safety protocol. While the specific 4-methyl isomer has limited hazard data, we can infer a conservative safety profile by examining the closely related Methyl phenylacetate.
| Hazard Category | Finding | Source |
| GHS Classification | Not classified as a hazardous substance or mixture. | Sigma-Aldrich[1] |
| Acute Oral Toxicity | May be harmful if swallowed (Category 5). | Thermo Fisher Scientific[4] |
| Acute Dermal Toxicity | May be harmful in contact with skin (Category 5). | Thermo Fisher Scientific[4] |
| Skin Corrosion/Irritation | May cause mild skin irritation after prolonged or repeated exposure. | Santa Cruz Biotechnology[2], CDH Fine Chemical[3] |
| Combustibility | Combustible liquid. | Sigma-Aldrich[1][5] |
| Incompatibilities | Strong oxidizing agents, strong bases. | CDH Fine Chemical[3] |
This data suggests that while the immediate risks are low, protective measures are necessary to prevent cumulative exposure and to manage potential physical hazards like combustibility.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the specific procedure being performed. The goal is to establish barriers against the primary routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Eye and Face Protection
Rationale: The eyes are highly susceptible to chemical splashes. Even substances that are not corrosive can cause significant irritation.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all laboratory work involving Methyl 4-methylphenylacetate.[3]
-
Enhanced Protection: When handling larger volumes (>100 mL) or when there is an increased risk of splashing (e.g., during transfers, heating, or reactions under pressure), it is best practice to use chemical splash goggles. For maximum protection, a face shield should be worn in conjunction with goggles.
Skin and Body Protection
Rationale: This layer of defense prevents direct skin contact, mitigating the risk of mild irritation and absorption.[2][3]
-
Gloves:
-
Material: Nitrile gloves are the standard choice for incidental contact. They provide adequate protection against splashes of esters like Methyl 4-methylphenylacetate.
-
Inspection and Technique: Always inspect gloves for tears or punctures before use.[3] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.[3][6] After use, dispose of contaminated gloves in accordance with institutional guidelines and wash your hands thoroughly.[3]
-
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect street clothes and skin from minor spills and contamination. Ensure the coat is fully buttoned.
-
Additional Protective Clothing: For large-scale operations or situations with a high risk of significant spillage, consider wearing impervious clothing or a chemical-resistant apron over the lab coat.[7]
Respiratory Protection
Rationale: While Methyl 4-methylphenylacetate has low volatility at room temperature, procedures involving heating or aerosolization can increase the risk of inhalation.
-
Standard Operations: Respiratory protection is generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.
-
When to Use a Respirator: A NIOSH-approved respirator with an organic vapor cartridge may be necessary if you are:
-
Handling large quantities outside of a fume hood.
-
Heating the substance, which increases its vapor pressure.
-
Generating aerosols (e.g., via sonication or vigorous mixing).
-
Cleaning up a large spill.[3] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.
-
Operational Protocols: Putting Safety into Practice
The following protocols provide procedural guidance for common laboratory tasks, integrating the PPE requirements discussed above.
PPE Selection Workflow
The following decision tree provides a logical pathway for selecting the appropriate level of PPE for any task involving Methyl 4-methylphenylacetate.
Caption: PPE selection workflow for Methyl 4-methylphenylacetate.
Step-by-Step Handling Procedures
-
Preparation:
-
Review the Safety Data Sheet (SDS) for Methyl 4-methylphenylacetate.
-
Ensure a chemical spill kit is readily accessible.
-
Verify that the safety shower and eyewash station are unobstructed.
-
Don the appropriate PPE as determined by the workflow diagram above.
-
-
Weighing and Transferring:
-
Perform these actions in a chemical fume hood or a well-ventilated area.
-
Use a stable surface to prevent tipping.
-
Dispense the liquid slowly to minimize splashing.
-
Keep containers tightly closed when not in use to prevent vapor release and contamination.[1]
-
-
Disposal of Contaminated Materials:
-
PPE: Dispose of used gloves and any grossly contaminated disposable items in a designated hazardous waste container.
-
Chemical Waste: Unused Methyl 4-methylphenylacetate and reaction waste must be collected in a clearly labeled, sealed waste container. Do not mix with other waste streams.[1] Handle uncleaned containers as you would the product itself.
-
Emergency Response: Spill and Exposure Plan
Minor Spill Cleanup Protocol
This protocol applies to small spills (< 4 L) that do not pose a significant fire or inhalation hazard.[8]
-
Alert & Secure: Alert personnel in the immediate area and restrict access.[9]
-
Assess & Equip: Evaluate the spill. If you are comfortable cleaning it up, don your PPE, including safety goggles, lab coat, and double-nitrile gloves. Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill absorbent.[8][9]
-
Absorb: Working from the outside in, apply the absorbent material directly to the spill.[9]
-
Collect: Once the liquid is fully absorbed, use non-sparking tools (e.g., a plastic scoop) to collect the material. Place it into a designated, leak-proof container for hazardous waste.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water.
-
Dispose: Seal and label the waste container with its contents ("Methyl 4-methylphenylacetate and absorbent material"). Arrange for proper disposal through your institution's environmental health and safety (EHS) office.
-
Restock & Report: Replenish the spill kit supplies and report the incident to your supervisor or EHS office.[10]
First Aid Measures
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[2] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.
-
Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water.[3][4] Call a poison control center or doctor if you feel unwell.[6]
By adhering to these detailed protocols and understanding the rationale behind them, you can handle Methyl 4-methylphenylacetate with confidence, ensuring a safe environment for yourself, your colleagues, and the groundbreaking work you perform.
References
-
Chemical Spill Cleanup Guidelines. Rowan University. [Link]
-
AAC Chemical Spill SOP. University of Guelph. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
